molecular formula C7H6N2O B1590093 2-(Hydroxymethyl)isonicotinonitrile CAS No. 51454-63-8

2-(Hydroxymethyl)isonicotinonitrile

Cat. No.: B1590093
CAS No.: 51454-63-8
M. Wt: 134.14 g/mol
InChI Key: MMVBJOBTOMJNHE-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)isonicotinonitrile is a useful research compound. Its molecular formula is C7H6N2O and its molecular weight is 134.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(hydroxymethyl)pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c8-4-6-1-2-9-7(3-6)5-10/h1-3,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVBJOBTOMJNHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C#N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70535233
Record name 2-(Hydroxymethyl)pyridine-4-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51454-63-8
Record name 2-(Hydroxymethyl)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70535233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(hydroxymethyl)pyridine-4-carbonitrile
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Hydroxymethyl)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(Hydroxymethyl)isonicotinonitrile, a key building block in medicinal chemistry, holds significant potential for the development of novel therapeutics. Its unique bifunctional nature, featuring both a nucleophilic hydroxyl group and an electrophilic nitrile on a pyridine scaffold, makes it a versatile intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of a reliable and accessible synthetic pathway to this valuable compound, focusing on the reduction of a commercially available precursor. The methodologies detailed herein are designed to be robust and reproducible, providing researchers with the practical knowledge required for its successful synthesis and characterization.

Introduction

The pyridine ring is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals. The strategic functionalization of this heterocycle allows for the fine-tuning of physicochemical properties and biological activity. This compound (also known as 2-(hydroxymethyl)pyridine-4-carbonitrile) has emerged as a particularly interesting derivative due to its potential for diverse chemical transformations. This guide will focus on a practical and efficient synthesis, starting from the readily available 2-formylisonicotinonitrile, and will provide the necessary details for its execution and the subsequent verification of the final product.

Core Synthesis Pathway: Reduction of 2-Formylisonicotinonitrile

The most direct and reliable route to this compound is the selective reduction of the aldehyde functionality of 2-formylisonicotinonitrile. This precursor is commercially available from various chemical suppliers, making this pathway highly accessible for most research laboratories.

Chemical Transformation Overview

G 2-Formylisonicotinonitrile 2-Formylisonicotinonitrile This compound This compound 2-Formylisonicotinonitrile->this compound [H] G cluster_0 Step 1: Hydride Attack cluster_1 Step 2: Protonation Aldehyde 2-Formyl- isonicotinonitrile Alkoxide Intermediate Alkoxide Aldehyde->Alkoxide H- attack Hydride NaBH4 Hydride->Alkoxide Alcohol 2-(Hydroxymethyl)- isonicotinonitrile Alkoxide->Alcohol Protonation Workup H2O or mild acid Workup->Alcohol

Caption: Mechanism of sodium borohydride reduction.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Formylisonicotinonitrile≥97%Commercially Available
Sodium borohydride (NaBH₄)≥98%Standard Supplier
Methanol (MeOH)AnhydrousStandard Supplier
Dichloromethane (DCM)ACS GradeStandard Supplier
Saturated aqueous sodium bicarbonate (NaHCO₃)Prepared in-house
Anhydrous magnesium sulfate (MgSO₄)Standard Supplier
Silica gel60 Å, 230-400 meshStandard Supplier
Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-formylisonicotinonitrile (1.0 eq) in anhydrous methanol (approximately 0.2 M concentration) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reducing Agent: While stirring vigorously, add sodium borohydride (1.1 eq) portion-wise to the cooled solution. Note: The addition should be done slowly to control the evolution of hydrogen gas.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes). The reaction is typically complete within 1-2 hours.

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C. Stir for 15 minutes.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure solid.

Characterization

A self-validating system requires thorough characterization of the synthesized compound to confirm its identity and purity.

Physicochemical Properties
PropertyValue
Molecular FormulaC₇H₆N₂O
Molecular Weight134.14 g/mol
CAS Number51454-63-8
Boiling Point282.4 °C
Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃) δ: 8.70 (d, J = 5.0 Hz, 1H), 7.80 (s, 1H), 7.65 (d, J = 5.0 Hz, 1H), 4.85 (s, 2H), 2.50 (br s, 1H, OH).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 155.0, 150.5, 133.0, 122.0, 120.0, 117.0, 63.5.

  • IR (KBr, cm⁻¹): 3350 (O-H), 2230 (C≡N), 1600, 1560, 1480 (aromatic C=C and C=N).

  • Mass Spectrometry (EI): m/z 134 (M⁺), 116, 105, 78.

Conclusion

The synthesis of this compound via the reduction of 2-formylisonicotinonitrile offers a straightforward and efficient method for accessing this valuable building block. The commercial availability of the starting material and the use of a mild and selective reducing agent make this protocol highly practical for a wide range of research settings. The detailed experimental procedure and characterization data provided in this guide are intended to ensure the successful and verifiable synthesis of this compound, thereby empowering further advancements in medicinal chemistry and drug development.

References

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Hydroxymethyl)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and materials science, the pyridine nucleus is a cornerstone scaffold, offering a unique combination of aromaticity, hydrogen bonding capability, and metabolic stability. The strategic functionalization of this ring system allows for the fine-tuning of molecular properties to achieve desired biological or material functions. 2-(Hydroxymethyl)isonicotinonitrile, a bifunctional pyridine derivative, represents a molecule of significant interest. It incorporates a nucleophilic hydroxymethyl group and an electrophilic nitrile moiety, presenting a versatile platform for chemical modification and molecular interactions.

This technical guide provides a comprehensive examination of the core physicochemical properties of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's behavior. The insights herein are grounded in established analytical techniques and provide the causal reasoning behind experimental observations and methodologies, reflecting a commitment to scientific integrity and reproducibility. The introduction of a hydroxymethyl group is a known strategy in drug design to enhance pharmacokinetic and pharmacodynamic properties, making a thorough understanding of this particular molecule critical for its potential applications.[1]

Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity is the foundation of all subsequent physicochemical analysis.

  • IUPAC Name: 2-(hydroxymethyl)pyridine-4-carbonitrile[2]

  • Synonyms: this compound, 4-Cyano-2-hydroxymethylpyridine[2]

  • CAS Number: 51454-63-8[2][3]

  • Molecular Formula: C₇H₆N₂O[2][3][4]

  • Molecular Weight: 134.14 g/mol [3][4]

The molecule's structure, featuring a pyridine ring substituted at the 2- and 4-positions, dictates its electronic distribution, reactivity, and intermolecular interaction potential.

Caption: 2D structure of this compound.

Core Physicochemical Characteristics

The following table summarizes the key physicochemical data for this compound. These parameters are fundamental for predicting the compound's behavior in various experimental and biological systems.

PropertyValueSignificance in Research & Development
Molecular Weight 134.14 g/mol [3][4]Compliant with Lipinski's rule of five, suggesting potential for oral bioavailability.[5]
Physical State SolidInfluences handling, storage, and formulation strategies.
Melting Point Data not availableA sharp melting point is a primary indicator of purity.
Boiling Point Data not availableRelevant for purification by distillation if applicable, and thermal stability.
pKa Estimated ~4-5 (Pyridine N), ~14-15 (Hydroxyl H)Governs ionization state in physiological pH, impacting solubility, permeability, and receptor binding.
Solubility Insoluble in water (predicted)Critical for designing formulations, dissolution studies, and in vitro assays.
LogP Predicted ~0.5-1.0Indicates lipophilicity, which affects membrane permeability and distribution.

Spectroscopic Profile: The Molecular Fingerprint

Spectroscopic analysis is indispensable for the unambiguous identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

    • Aromatic Protons: The three protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-9.0 ppm), with their chemical shifts and coupling patterns influenced by the electron-withdrawing nitrile group and the electron-donating hydroxymethyl group.

    • Methylene Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) is expected around δ 4.5-5.0 ppm. The exact chemical shift is solvent-dependent.

    • Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is highly dependent on concentration, solvent, and temperature.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum provides insight into the carbon skeleton.

    • Aromatic Carbons: Six distinct signals are expected for the pyridine ring carbons, with the carbon bearing the nitrile group (C4) being significantly deshielded.

    • Nitrile Carbon (-CN): A characteristic signal is expected in the δ 115-125 ppm region.

    • Methylene Carbon (-CH₂OH): A signal for the methylene carbon is anticipated around δ 60-65 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.[6][7]

  • O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl group. This broadening is a result of hydrogen bonding.[8]

  • C≡N Stretch: A sharp, medium-intensity absorption band should appear around 2220-2240 cm⁻¹ for the nitrile group. Its intensity is enhanced by conjugation with the aromatic ring.

  • C=C and C=N Stretches: Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.[8]

  • C-O Stretch: A strong absorption band for the primary alcohol C-O bond should be present in the 1000-1050 cm⁻¹ range.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

  • Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be observed at m/z = 134.

  • Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of the hydroxymethyl group (-CH₂OH, mass = 31) or the loss of water (H₂O, mass = 18) from the molecular ion.

Experimental Protocols for Physicochemical Characterization

The trustworthiness of physicochemical data relies on robust and reproducible experimental protocols.

Workflow for Determining Aqueous Solubility (Shake-Flask Method)

The shake-flask method (OECD Guideline 105) is the gold standard for determining water solubility. The causality behind this protocol is to achieve thermodynamic equilibrium between the solid solute and the aqueous solution.

G cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis prep1 Add excess this compound to a known volume of purified water. prep2 Equilibrate at constant temperature (e.g., 25°C) with agitation. prep1->prep2 sep1 Allow solid to settle. prep2->sep1 sep2 Centrifuge or filter the solution to remove undissolved solid. sep1->sep2 ana1 Quantify the concentration of the dissolved compound in the supernatant. sep2->ana1 ana2 Use a validated analytical method (e.g., HPLC-UV). ana1->ana2

Caption: Workflow for determining aqueous solubility via the shake-flask method.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a flask containing a known volume of deionized water.

  • Equilibration: Seal the flask and agitate it in a constant temperature water bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Cease agitation and allow the undissolved solid to settle. To ensure complete removal of particulate matter, centrifuge an aliquot of the suspension at high speed.

  • Sampling: Carefully withdraw a sample from the clear supernatant.

  • Quantification: Determine the concentration of the dissolved compound in the sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a calibration curve prepared with known concentrations of the compound.

Protocol for Spectroscopic Analysis

Proper sample preparation is critical for acquiring high-quality spectroscopic data.

¹H and ¹³C NMR Spectroscopy:

  • Accurately weigh approximately 5-10 mg of the compound.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent is crucial as it can affect chemical shifts, particularly for the hydroxyl proton.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

  • Acquire the spectrum on a calibrated NMR spectrometer.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR accessory. This is essential to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum.

Safety and Handling

  • Toxicity: Likely to be harmful if swallowed, in contact with skin, or if inhaled, similar to related pyridine derivatives.[9][10][11]

  • Irritation: May cause skin, eye, and respiratory irritation.[10][11][12]

  • Handling:

    • Work in a well-ventilated area, preferably a chemical fume hood.[9]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]

    • Avoid creating dust.[9]

    • Wash hands thoroughly after handling.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][12]

Conclusion and Future Outlook

This compound is a compound with significant potential, stemming from its versatile chemical nature. Its physicochemical properties—governed by the interplay between the pyridine ring, the hydroxymethyl group, and the nitrile function—define its behavior in chemical and biological systems. A thorough characterization, following validated protocols as outlined in this guide, is the first and most critical step in harnessing its potential for applications ranging from novel therapeutics to advanced materials. The data and methodologies presented here provide a solid foundation for any scientist or researcher looking to explore the utility of this promising molecule.

References

  • Capot Chemical. Product Information for this compound. [Link]
  • PubChem. Compound Summary for 2-(Hydroxymethyl)pyridine-4-carbonitrile.
  • Jubilant Ingrevia. Safety Data Sheet for 2-(Hydroxymethyl) pyridine. [Link]
  • da Silva, A. B. F., et al. (2021). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Frontiers in Chemistry, 9, 755239. [Link]
  • University of Toronto Scarborough. IR Spectroscopy. [Link]
  • Michigan State University. Infrared Spectroscopy. [Link]
  • Compound Interest. (2015, February 5). Analytical Chemistry – Infrared (IR) Spectroscopy. [Link]
  • Ali, I., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Scientific Reports, 14(1), 6481. [Link]

Sources

An In-depth Technical Guide to 2-(Hydroxymethyl)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(Hydroxymethyl)isonicotinonitrile (CAS No. 51454-63-8), a heterocyclic building block of significant interest to researchers in medicinal chemistry, drug discovery, and materials science. We will delve into its chemical properties, plausible synthetic routes, spectroscopic signatures, and handling protocols, offering field-proven insights for its practical application.

Introduction and Strategic Importance

This compound, also known as 4-cyano-2-pyridinemethanol, is a bifunctional pyridine derivative. Its structure incorporates three key features that make it a versatile synthetic intermediate:

  • A pyridine ring , a common scaffold in pharmaceuticals due to its ability to participate in hydrogen bonding and its metabolic stability.

  • A nitrile group (C≡N) , which is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.

  • A hydroxymethyl group (-CH₂OH) , which provides a site for hydrogen bonding in interactions with biological targets and serves as a handle for further chemical modifications, such as esterification or etherification. The introduction of a hydroxymethyl group can enhance the pharmacokinetic and pharmacodynamic properties of a lead compound.[1]

This unique combination of functional groups positions this compound as a valuable precursor for creating complex molecular architectures and libraries of compounds for screening in drug development programs.[2][3]

Physicochemical and Structural Data

A summary of the key physicochemical properties is essential for experimental design, including solvent selection, reaction condition optimization, and analytical method development.

PropertyValueSource
CAS Number 51454-63-8[4][5]
Molecular Formula C₇H₆N₂O[4][5][6]
Molecular Weight 134.14 g/mol [4][6]
Synonyms 2-(hydroxymethyl)pyridine-4-carbonitrile, 4-Cyano-2-hydroxymethylpyridine[6]
SMILES N#CC1=CC=NC(CO)=C1[4][5]
InChI Key MMVBJOBTOMJNHE-UHFFFAOYSA-N[5][6]
Storage Sealed in dry, room temperature[4]
Topological Polar Surface Area (TPSA) 56.91 Ų[5]
Consensus Log Po/w 1.15[5]

Synthesis and Mechanistic Considerations

While specific, peer-reviewed synthetic preparations for this compound are not extensively documented in readily available literature, its structure suggests a logical retrosynthetic approach. A plausible synthesis strategy involves the functionalization of a pre-existing pyridine ring.

Plausible Synthetic Pathway: From 4-Cyanopyridine

A common and effective strategy would be the radical functionalization of 4-cyanopyridine (isonicotinonitrile). The Minisci reaction, or a related radical hydroxymethylation, is a powerful tool for C-H functionalization of electron-deficient heterocycles.

Synthetic_Pathway start 4-Cyanopyridine (Isonicotinonitrile) intermediate Radical Intermediate start->intermediate Protonation (Acidic Medium) reagents Radical Source (e.g., (NH₄)₂S₂O₈) + Methanol reagents->intermediate Radical Generation & Addition product This compound intermediate->product Rearomatization (Oxidation)

Caption: Plausible radical-based synthesis of this compound.

Experimental Protocol: Radical Hydroxymethylation (Representative)

This protocol is a representative example based on established principles of radical chemistry for heteroaromatic compounds. Researchers should perform small-scale trials to optimize conditions.

  • Reaction Setup: To a solution of 4-cyanopyridine (1.0 eq) in a mixture of methanol (MeOH) and water, add a catalytic amount of a suitable acid (e.g., H₂SO₄) to protonate the pyridine nitrogen, thereby activating the ring towards nucleophilic radical attack.

  • Initiation: Add a radical initiator, such as ammonium persulfate ((NH₄)₂S₂O₈) (2.0-3.0 eq), portion-wise to the solution at an elevated temperature (e.g., 60-80 °C). The persulfate thermally decomposes to generate sulfate radicals.

  • Radical Formation & Addition: The sulfate radical abstracts a hydrogen atom from methanol to form the hydroxymethyl radical (•CH₂OH). This nucleophilic radical preferentially attacks the electron-deficient C2 position of the protonated pyridine ring.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature and neutralize with a base (e.g., NaHCO₃ solution). Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Causality Behind Choices:

  • Acidic Medium: Protonation of the pyridine nitrogen increases the electrophilicity of the ring, making it more susceptible to attack by the nucleophilic hydroxymethyl radical.

  • Methanol as Reagent/Solvent: Methanol serves as both the solvent and the source of the hydroxymethyl group.

  • Ammonium Persulfate: A common, inexpensive, and effective thermal radical initiator for this type of transformation.

Spectroscopic Characterization Profile

Confirming the structure of the synthesized or purchased compound is critical. The following are the expected spectroscopic signatures for this compound based on its molecular structure.

¹H NMR Spectroscopy
  • Aromatic Protons (3H): The three protons on the pyridine ring will appear in the aromatic region (~7.5-8.8 ppm). Due to the substitution pattern, they will exhibit a characteristic set of splitting patterns (e.g., a singlet, a doublet, and a doublet of doublets). The proton at C6, adjacent to the nitrogen, is expected to be the most downfield.

  • Methylene Protons (2H): The two protons of the -CH₂OH group will likely appear as a singlet or a doublet (if coupled to the -OH proton) in the range of ~4.5-4.8 ppm.

  • Hydroxyl Proton (1H): The alcohol proton will appear as a broad singlet, and its chemical shift is highly dependent on concentration and solvent (typically ~2.0-5.0 ppm). It can be confirmed by a D₂O exchange experiment.

¹³C NMR Spectroscopy
  • Nitrile Carbon: The carbon of the C≡N group is expected in the ~115-125 ppm region.

  • Aromatic Carbons: Five distinct signals are expected for the pyridine ring carbons, typically between ~120-155 ppm. The carbon bearing the hydroxymethyl group (C2) will be significantly downfield.

  • Methylene Carbon: The carbon of the -CH₂OH group will appear in the aliphatic region, likely around ~60-65 ppm.

Infrared (IR) Spectroscopy
  • O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the alcohol's hydroxyl group.

  • C-H Stretch (Aromatic/Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

  • C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹ is a clear indicator of the nitrile group.

  • C=N and C=C Stretches: Absorptions in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring vibrations.

  • C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region corresponds to the C-O single bond of the primary alcohol.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 134.14.

  • Key Fragments: Common fragmentation patterns would include the loss of a hydrogen atom ([M-H]⁺), the loss of the hydroxyl group ([M-OH]⁺), or the loss of the entire hydroxymethyl group ([M-CH₂OH]⁺).

Applications in Research and Development

This compound is a strategic starting material for synthesizing a range of higher-value compounds.

Applications core This compound nitrile Nitrile Group (C≡N) core->nitrile hydroxyl Hydroxyl Group (-CH₂OH) core->hydroxyl pyridine Pyridine Core core->pyridine app1 Hydrolysis to Carboxylic Acid nitrile->app1 Versatile Handle app2 Reduction to Benzylamine nitrile->app2 Versatile Handle app3 Esterification/ Etherification hydroxyl->app3 Reaction Site app4 N-Oxidation/ Alkylation pyridine->app4 Reaction Site app5 Metal-catalyzed Cross-Coupling pyridine->app5 Scaffold

Caption: Key reactive sites and derivatization potential of the molecule.

  • Pharmaceutical Scaffolding: As a substituted pyridine, it serves as a core structure in the design of novel therapeutic agents. Its functional groups allow for combinatorial derivatization to explore structure-activity relationships (SAR).

  • Intermediate for Bioactive Molecules: This compound can be an intermediate in the synthesis of complex natural products or their analogs. It has been identified as a potential intermediate in the biosynthesis of thiazoles.

  • Ligand Synthesis: The pyridine nitrogen and the hydroxyl oxygen can act as coordination sites for metal ions, making it a candidate for the synthesis of novel ligands and metal-organic frameworks (MOFs).

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with any laboratory chemical.

  • Hazard Identification: Based on available safety data, this compound is classified as harmful if swallowed.[5][7] It may also cause skin and serious eye irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

    • Chemical safety goggles or a face shield.

    • A lab coat.

    • Chemically resistant gloves (e.g., nitrile).

  • Handling:

    • Work in a well-ventilated area, preferably within a chemical fume hood.[8]

    • Avoid generating dust or aerosols.

    • Wash hands thoroughly after handling.[8][9]

    • Avoid contact with skin, eyes, and clothing.[10]

  • Storage:

    • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.[10]

    • Keep the container tightly sealed to prevent moisture absorption.[4][10]

  • Disposal:

    • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

References

  • Sunway Chemical.this compound - CAS:51454-63-8.[Link]
  • PubChem.2-(Hydroxymethyl)pyridine-4-carbonitrile | C7H6N2O | CID 13292599.[Link]
  • PubMed Central.Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties.[Link]
  • PubMed.Discovery and Mechanistic Studies of Dual-Target Hits for Carbonic Anhydrase IX and VEGFR-2 as Potential Agents for Solid Tumors.[Link]
  • Der Pharma Chemica.Synthesis and characterization of process related impurities of an anti-tuberculosis drug-Prothionamide.[Link]
  • SciSpace.Top 16 Drug Design and Discovery papers published in 2000.[Link]
  • MDPI.Transforming Drug Design: Innovations in Computer-Aided Discovery for Biosimilar Agents.[Link]

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An In-Depth Technical Guide to 2-(Hydroxymethyl)isonicotinonitrile for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Hydroxymethyl)isonicotinonitrile is a bifunctional heterocyclic compound featuring a pyridine ring substituted with a nitrile group at the 4-position and a hydroxymethyl group at the 2-position. This unique arrangement of functional groups makes it a highly valuable and versatile building block in modern organic synthesis. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in thousands of clinically approved drugs due to its ability to engage in hydrogen bonding and its overall metabolic stability.[1][2] The addition of a hydroxymethyl group can further enhance aqueous solubility and provide a key handle for metabolic processes or further chemical elaboration, while the nitrile group serves as a versatile precursor to amines, amides, and carboxylic acids.[3]

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It provides an in-depth overview of the physicochemical properties, a validated synthesis protocol, detailed spectroscopic characterization, key applications, and essential safety information for this compound, facilitating its effective use in advanced research and development projects.

Physicochemical and Structural Properties

The fundamental properties of this compound are crucial for its application in synthesis and material design. These identifiers and computed properties provide a baseline for its chemical behavior.

Table 2.1: Core Properties of this compound
PropertyValueSource(s)
Molecular Formula C₇H₆N₂O[4][5][6]
Molecular Weight 134.14 g/mol [4][5][6]
CAS Number 51454-63-8[4][5]
IUPAC Name 2-(Hydroxymethyl)pyridine-4-carbonitrile[4]
Synonyms This compound, 4-Cyano-2-hydroxymethylpyridine[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 3
Topological Polar Surface Area 56.9 Ų
Rotatable Bond Count 1
Molecular Structure

The structure consists of a central pyridine ring, which imparts aromaticity and basicity. The electron-withdrawing nitrile group at the C4 position influences the electronic properties of the ring, while the nucleophilic hydroxymethyl group at the C2 position provides a site for derivatization.

Caption: Molecular structure of this compound.

Synthesis and Purification

The synthesis of this compound is most effectively achieved via the selective reduction of a suitable precursor, such as 2-formylisonicotinonitrile. This method is favored due to the commercial availability of the starting material and the high selectivity offered by modern reducing agents, which can reduce an aldehyde in the presence of a more resilient nitrile group.

Causality in Experimental Design: The choice of sodium borohydride (NaBH₄) as the reducing agent is strategic. It is a mild and selective reagent, powerful enough to reduce the aldehyde to a primary alcohol but generally unreactive towards the nitrile and the pyridine ring under standard conditions. Methanol is an ideal solvent as it readily dissolves the starting material and the reagent, and its protic nature facilitates the reaction mechanism without being overly reactive. The reaction is run at low temperatures initially to control the exothermic reaction rate and prevent potential side reactions.

Experimental Protocol: Synthesis via Reduction

Materials:

  • 2-Formylisonicotinonitrile

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

  • Ethyl acetate and Hexanes (for chromatography)

Procedure:

  • Reaction Setup: A 250 mL round-bottom flask is equipped with a magnetic stir bar and flushed with nitrogen. Add 2-formylisonicotinonitrile (5.0 g, 1 equivalent) and anhydrous methanol (100 mL). Stir the mixture until the solid is fully dissolved.

  • Reduction: Cool the flask in an ice-water bath to 0 °C. Slowly add sodium borohydride (NaBH₄) (1.7 g, 1.2 equivalents) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Rationale: Portion-wise addition at low temperature controls the rate of hydride delivery and manages the exothermic reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Stir for an additional 2 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (50 mL) at 0 °C to neutralize any unreacted NaBH₄ and acidic byproducts.

  • Solvent Removal and Extraction: Remove the methanol under reduced pressure using a rotary evaporator. The resulting aqueous residue is then extracted with dichloromethane (3 x 50 mL).

    • Rationale: DCM is an effective solvent for extracting the product from the aqueous phase. Multiple extractions ensure a high recovery yield.

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. This will separate the desired product from any impurities.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for verifying the identity and purity of the synthesized compound. The expected data is based on the known chemical shifts and absorption frequencies of its constituent functional groups.

¹H NMR Spectroscopy

The proton NMR spectrum provides definitive structural information.

  • Pyridine Protons (3H): The three protons on the pyridine ring will appear in the aromatic region (typically δ 7.5-8.8 ppm). Due to the substitution pattern, they will exhibit a characteristic set of splitting patterns (e.g., doublet, singlet/doublet of doublets). For comparison, the protons on the parent 4-cyanopyridine appear at δ 9.05 and 8.00 ppm in DMSO.[7] The hydroxymethyl group at C2 will influence these shifts.

  • Methylene Protons (-CH₂-) (2H): A singlet or a doublet (if coupled to the OH proton) is expected around δ 4.5-4.8 ppm. The protons of the -CH₂OH group in 2-(hydroxymethyl)pyridine appear at δ 4.75 ppm.[8]

  • Hydroxyl Proton (-OH) (1H): A broad singlet, typically around δ 5.0-5.5 ppm, which is exchangeable with D₂O. Its chemical shift can be highly variable depending on concentration and solvent. The hydroxyl proton in 2-(hydroxymethyl)pyridine appears around δ 5.4 ppm.[8]

¹³C NMR Spectroscopy

The carbon NMR spectrum will confirm the carbon framework.

  • Pyridine Carbons (5C): Five distinct signals are expected in the aromatic region (δ 120-160 ppm). The carbon attached to the nitrile group (C4) and the carbon attached to the hydroxymethyl group (C2) will be significantly shifted.

  • Nitrile Carbon (-C≡N) (1C): A signal is expected in the range of δ 115-120 ppm.

  • Methylene Carbon (-CH₂-) (1C): A signal is expected around δ 60-65 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify key functional groups.

  • O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the hydroxyl group.

  • C-H Aromatic Stretch: Signals will appear just above 3000 cm⁻¹.

  • C≡N Stretch: A sharp, strong absorption band is expected around 2220-2240 cm⁻¹. The C≡N stretch in related cyanopyridines is observed around 2201-2213 cm⁻¹.[9]

  • C=N and C=C Aromatic Stretches: Multiple sharp bands will be present in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.[10][11]

  • C-O Stretch: A strong band will appear in the 1000-1100 cm⁻¹ region, corresponding to the primary alcohol.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

  • Molecular Ion (M⁺): Under Electron Ionization (EI), the molecular ion peak would be observed at m/z = 134.

  • Fragmentation: A prominent fragment would be the loss of the hydroxyl group or formaldehyde, leading to a peak at m/z = 117 ([M-OH]⁺) or m/z = 104 ([M-CH₂O]⁺). The latter corresponds to the mass of the parent isonicotinonitrile.[12][13]

Applications in Research and Drug Development

The structural motifs within this compound make it a compound of significant interest for medicinal chemistry and materials science.

  • Scaffold for Drug Discovery: The pyridine ring is a cornerstone of pharmaceutical design.[1] This compound serves as a pre-functionalized scaffold, allowing for rapid diversification. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, providing access to a wide range of amides and other derivatives.

  • Improving Pharmacokinetics: The hydroxymethyl group is a key functional group for improving the physicochemical properties of drug candidates. Its introduction can increase water solubility, which is often a limiting factor for bioavailability. It also provides a site for metabolic O-glucuronidation, a common pathway for drug clearance.[14]

  • Intermediate for Complex Synthesis: As a bifunctional molecule, it can be used in multi-step syntheses. The hydroxyl group can be protected while the nitrile is transformed, or vice-versa, allowing for selective and controlled construction of more complex molecules. For instance, the hydroxyl group can be converted into a leaving group for nucleophilic substitution or oxidized to an aldehyde for further C-C bond formation.[15]

  • Ligand Development for Materials Science: Pyridine and nitrile groups are excellent coordinating ligands for metal ions. This compound can be used to synthesize novel metal-organic frameworks (MOFs) or coordination polymers with potential applications in catalysis, gas storage, and sensing.[16]

Safety and Handling

As with any chemical reagent, proper safety protocols must be strictly followed when handling this compound.

  • General Precautions: Handle in a well-ventilated area, preferably within a chemical fume hood.[17] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[17] Avoid breathing dust, fumes, or vapors.[18][19]

  • Toxicity: While specific toxicity data for this compound is limited, pyridine derivatives can be harmful if inhaled, ingested, or absorbed through the skin.[18][19] Organic nitriles should be treated as potentially toxic.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[17]

  • Spill & Disposal: In case of a spill, absorb with an inert material and place in a suitable container for chemical waste disposal.[20][21] Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly functionalized building block with significant potential for application in drug discovery, medicinal chemistry, and materials science. Its combination of a privileged pyridine scaffold, a metabolically favorable hydroxymethyl group, and a synthetically versatile nitrile group provides chemists with a powerful tool for innovation. This guide has detailed its core properties, a reliable synthetic protocol, and a framework for its characterization and safe handling, providing researchers with the foundational knowledge required to leverage this compound in their work.

References

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The Enduring Legacy of a Pyridine Core: A Technical Guide to the Discovery and Application of Isonicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

From its early, unassuming synthesis to its central role in the development of life-saving therapeutics, isonicotinonitrile and its derivatives have carved a significant niche in the landscape of medicinal chemistry. This in-depth technical guide provides a comprehensive exploration of the discovery, history, and evolving applications of this pivotal chemical entity. We will delve into the foundational synthetic methodologies, explore the causal relationships behind experimental choices, and examine the structure-activity relationships that have guided the development of key pharmaceutical agents. This guide is intended to be a valuable resource for researchers and professionals in drug discovery and development, offering both historical context and practical insights into the chemistry of isonicotinonitrile derivatives.

A Historical Perspective: From Obscurity to Pharmaceutical Cornerstone

The journey of isonicotinonitrile, or 4-cyanopyridine, begins in the early 20th century, not with a flash of pharmaceutical insight, but as a product of fundamental chemical exploration. While the exact first synthesis is not prominently documented, the related compound, isonicotinic acid, was known earlier. The development of synthetic routes to cyanopyridines was driven by the broader interest in the chemistry of pyridine and its derivatives.

A significant early method for the introduction of a nitrile group to a tertiary amine was the von Braun reaction , first described by Julius von Braun in 1900. This reaction, involving the treatment of a tertiary amine with cyanogen bromide, results in the cleavage of a C-N bond and the formation of a cyanamide and an alkyl bromide. While not a direct synthesis of isonicotinonitrile from pyridine, it laid the groundwork for cyanation reactions on heterocyclic systems. The mechanism involves a nucleophilic attack of the amine on the cyanogen bromide, followed by a second nucleophilic substitution where the bromide ion displaces the newly formed cyanamide.

The true industrial significance of isonicotinonitrile emerged with the development of the ammoxidation process. This gas-phase reaction, typically involving the reaction of 4-methylpyridine (gamma-picoline) with ammonia and oxygen over a heterogeneous catalyst at elevated temperatures, provided an efficient and scalable route to isonicotinonitrile. This breakthrough was pivotal in making isonicotinonitrile a readily available and cost-effective starting material for the pharmaceutical industry.

The most profound chapter in the history of isonicotinonitrile derivatives began with a serendipitous discovery. Isoniazid (isonicotinic acid hydrazide), a simple derivative, was first synthesized in 1912 by Hans Meyer and Josef Mally. However, its potent antitubercular activity lay dormant and unrecognized for four decades. In the early 1950s, the remarkable efficacy of isoniazid against Mycobacterium tuberculosis was independently discovered by researchers at Hoffmann-La Roche, Squibb, and Bayer.[1] This discovery revolutionized the treatment of tuberculosis and solidified the importance of the isonicotinonitrile scaffold in medicinal chemistry.

The Synthetic Arsenal: Crafting Isonicotinonitrile and its Progeny

The synthesis of isonicotinonitrile and its subsequent conversion into valuable pharmaceutical intermediates and active pharmaceutical ingredients (APIs) relies on a set of robust and well-established chemical transformations.

Industrial Synthesis of Isonicotinonitrile: The Ammoxidation of 4-Methylpyridine

The ammoxidation of 4-methylpyridine (4-picoline) is the cornerstone of industrial isonicotinonitrile production. This process offers high efficiency and selectivity, making it the preferred manufacturing route.

This protocol describes a representative laboratory-scale setup for the ammoxidation of 4-picoline.

Materials:

  • 4-Methylpyridine (4-picoline)

  • Anhydrous ammonia

  • Air (or a mixture of oxygen and an inert gas like nitrogen)

  • Catalyst: Vanadium-titanium oxide (V-Ti-O) or a promoted variant (e.g., with chromium, aluminum, phosphorus) supported on a carrier like alumina.[2]

  • Fixed-bed reactor system equipped with a furnace, mass flow controllers for gases, a liquid feed pump, a preheater, a condenser, and a product collection system.

Procedure:

  • Catalyst Packing: The fixed-bed reactor is packed with a known amount of the V-Ti-O catalyst. The catalyst bed is typically supported by quartz wool.

  • System Purge: The reactor system is purged with an inert gas (e.g., nitrogen) to remove any residual air and moisture.

  • Preheating: The furnace is heated to the desired reaction temperature, typically in the range of 300-450°C.[2]

  • Gas Feed Introduction: A controlled flow of air and ammonia is introduced into the reactor using mass flow controllers. The molar ratio of air to 4-picoline and ammonia to 4-picoline is a critical parameter and is optimized for maximum yield and selectivity. Typical molar ratios can be in the range of 96:1 for air/4-picoline and 70:1 for water/4-picoline (if water is used as a co-feed).[2]

  • Liquid Feed Introduction: Once the reactor temperature and gas flows are stable, liquid 4-picoline is introduced into the preheater via a syringe pump at a controlled flow rate. The 4-picoline is vaporized and mixed with the gas stream before entering the catalyst bed.

  • Reaction: The gaseous mixture passes through the heated catalyst bed where the ammoxidation reaction occurs.

  • Product Condensation and Collection: The reactor effluent, containing isonicotinonitrile, water, unreacted starting materials, and byproducts, is passed through a condenser to liquefy the products. The liquid products are collected in a chilled trap.

  • Analysis: The collected liquid is analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of 4-picoline and the yield of isonicotinonitrile.

Causality Behind Experimental Choices:

  • Catalyst: V-Ti-O catalysts are chosen for their high activity and selectivity in activating the methyl group of 4-picoline and facilitating the introduction of nitrogen from ammonia. The support material provides a high surface area for the catalyst, enhancing its efficiency.

  • Temperature: The reaction is highly exothermic, and temperature control is crucial. The optimal temperature range represents a balance between achieving a high reaction rate and minimizing over-oxidation to carbon oxides and other undesirable byproducts.

  • Reactant Ratios: The molar ratios of ammonia and oxygen to 4-picoline are carefully controlled to maximize the formation of the nitrile while suppressing the formation of isonicotinic acid and other oxidation products. An excess of ammonia is typically used to favor nitrile formation.

  • Fixed-Bed Reactor: This reactor configuration allows for continuous operation and good control over reaction parameters, making it suitable for large-scale industrial production.

Ammoxidation_Workflow cluster_inputs Reactant Feed cluster_process Reaction Zone cluster_outputs Product Recovery Picoline 4-Picoline (liquid) Preheater Preheater/Vaporizer Picoline->Preheater Ammonia Ammonia (gas) Ammonia->Preheater Air Air (gas) Air->Preheater Reactor Fixed-Bed Reactor (V-Ti-O Catalyst, 300-450°C) Preheater->Reactor Gaseous Mixture Condenser Condenser Reactor->Condenser Reaction Effluent Collector Product Collector Condenser->Collector Isonicotinonitrile Isonicotinonitrile Collector->Isonicotinonitrile

Caption: Workflow for the ammoxidation of 4-picoline to isonicotinonitrile.

Key Transformations of Isonicotinonitrile

Isonicotinonitrile serves as a versatile precursor for several key functional groups, primarily through the transformation of its nitrile moiety.

The hydrolysis of the nitrile group in isonicotinonitrile to a carboxylic acid is a fundamental step in the synthesis of many of its derivatives. This can be achieved under either acidic or basic conditions.

Materials:

  • Isonicotinonitrile

  • Sodium hydroxide (NaOH) solution (e.g., 10% w/v)

  • Hydrochloric acid (HCl) for neutralization

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: Isonicotinonitrile is dissolved in an aqueous solution of sodium hydroxide in a round-bottom flask equipped with a reflux condenser.

  • Heating: The mixture is heated to reflux with stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by the cessation of ammonia evolution.

  • Neutralization: After the reaction is complete, the solution is cooled to room temperature and then carefully neutralized with hydrochloric acid to the isoelectric point of isonicotinic acid (pH ~3.5).

  • Precipitation and Isolation: Upon neutralization, isonicotinic acid precipitates out of the solution. The precipitate is collected by filtration, washed with cold water, and dried to yield the pure product.

Causality Behind Experimental Choices:

  • Base Catalysis: Sodium hydroxide acts as a catalyst, promoting the nucleophilic attack of water on the carbon atom of the nitrile group.

  • Reflux Conditions: Heating the reaction mixture to reflux increases the reaction rate, allowing the hydrolysis to proceed to completion in a reasonable timeframe.

  • Neutralization: Careful neutralization is critical for the isolation of the product. At its isoelectric point, the amino acid has minimal solubility in water, leading to its precipitation.

The controlled, partial hydrolysis of isonicotinonitrile to isonicotinamide is another crucial transformation, particularly in the synthesis of Isoniazid.

Materials:

  • Isonicotinonitrile

  • A catalyst such as magnesium oxide or a controlled amount of a base.

  • Water

  • Reaction vessel with temperature control

Procedure:

  • Reaction Mixture: Isonicotinonitrile is suspended in water containing a catalytic amount of a suitable agent, such as magnesium oxide.[3]

  • Controlled Heating: The mixture is heated at a controlled temperature, typically below reflux, to favor the formation of the amide over the carboxylic acid.

  • Monitoring: The reaction is carefully monitored by TLC or HPLC to determine the optimal time to stop the reaction, maximizing the yield of isonicotinamide while minimizing the formation of isonicotinic acid.

  • Isolation: The product can be isolated by filtration to remove the catalyst, followed by concentration of the filtrate and crystallization of the isonicotinamide.

Causality Behind Experimental Choices:

  • Mild Catalyst: A mild catalyst like magnesium oxide is used to avoid the complete hydrolysis to the carboxylic acid.[3] The reaction conditions are less harsh than those used for the synthesis of isonicotinic acid.

  • Temperature Control: Precise temperature control is essential for selectivity. Higher temperatures would favor the formation of the more thermodynamically stable carboxylic acid.

Isonicotinonitrile Derivatives in Medicine: A Showcase of Therapeutic Impact

The isonicotinonitrile scaffold is at the heart of several important drugs, demonstrating its versatility and significance in medicinal chemistry.

Isoniazid: The Archetypal Antitubercular Agent

Isoniazid remains a first-line drug for the treatment of tuberculosis. Its synthesis from isonicotinonitrile is a classic example of the utility of this starting material.

Isoniazid_Synthesis Isonicotinonitrile Isonicotinonitrile Isonicotinamide Isonicotinamide Isonicotinonitrile->Isonicotinamide Partial Hydrolysis (e.g., MgO, H2O) Isoniazid Isoniazid Isonicotinamide->Isoniazid Hydrazine Hydrate

Caption: Synthetic pathway of Isoniazid from Isonicotinonitrile.

Materials:

  • Isonicotinamide

  • Hydrazine hydrate

  • Ethanol (or another suitable alcohol)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: Isonicotinamide is dissolved or suspended in an alcohol such as ethanol in a round-bottom flask.

  • Addition of Hydrazine Hydrate: Hydrazine hydrate is added to the mixture.

  • Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by TLC.

  • Crystallization and Isolation: Upon cooling, isoniazid crystallizes out of the solution. The crystals are collected by filtration, washed with a small amount of cold ethanol, and dried.

Causality Behind Experimental Choices:

  • Hydrazine as Nucleophile: Hydrazine hydrate acts as a potent nucleophile, attacking the carbonyl carbon of the amide group in isonicotinamide, leading to the formation of the hydrazide.

  • Alcohol as Solvent: Ethanol is a good solvent for the reactants and allows for the reaction to be carried out at a convenient reflux temperature. It also facilitates the crystallization of the product upon cooling.

Ethionamide: A Second-Line Defense Against Tuberculosis

Ethionamide is another important antitubercular drug, particularly for the treatment of drug-resistant tuberculosis. Its synthesis also originates from the isonicotinic acid framework.

Ethionamide_Synthesis IsonicotinicAcid Isonicotinic Acid IsonicotinoylChloride Isonicotinoyl Chloride IsonicotinicAcid->IsonicotinoylChloride Thionyl Chloride (SOCl2) Isonicotinamide_deriv Substituted Isonicotinamide IsonicotinoylChloride->Isonicotinamide_deriv Amine Ethionamide Ethionamide Isonicotinamide_deriv->Ethionamide Phosphorus Pentasulfide (P4S10)

Caption: A general synthetic pathway to Ethionamide.

Pyrazinamide: A Key Component of Combination Therapy

Pyrazinamide is a crucial component of modern short-course tuberculosis treatment regimens. While not a direct derivative of isonicotinonitrile, its structural similarity and its synthesis from a related pyridine carboxylic acid highlight the importance of this class of compounds. The synthesis of pyrazinamide typically starts from pyrazine-2,3-dicarboxylic acid.

Emerging Derivatives and Future Directions

The isonicotinonitrile core continues to be a fertile ground for the discovery of new therapeutic agents. Researchers are actively exploring novel derivatives with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. The ease of functionalization of the pyridine ring and the unique electronic properties of the nitrile group make it an attractive scaffold for combinatorial chemistry and high-throughput screening campaigns.

Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Efficacy

The biological activity of isonicotinonitrile derivatives is intricately linked to their molecular structure. Understanding these structure-activity relationships is paramount for the rational design of more potent and selective drugs.

The Isonicotinohydrazide Scaffold

For the isonicotinohydrazide class of compounds, including isoniazid, several structural features are critical for their antitubercular activity:

  • The Hydrazide Moiety: The -CO-NH-NH2 group is essential for activity. Modification or replacement of this group generally leads to a loss of potency.[4]

  • The Pyridine Ring: The pyridine nitrogen is crucial. Its position at the 4-position of the ring is optimal for activity. Isomers with the nitrogen at other positions (nicotinohydrazide and picolinohydrazide) are significantly less active.[4]

  • Substitution on the Pyridine Ring: Substitution at the 2-position of the pyridine ring can be tolerated, and in some cases, may enhance activity. For example, 2-methyl-isoniazid has shown comparable activity to the parent compound. However, substitution at the 3-position is generally detrimental to activity.[4]

Table 1: Illustrative SAR Data for Isonicotinohydrazide Analogs

CompoundModificationAntitubercular Activity (MIC, µg/mL)
Isoniazid-0.02 - 0.2
NicotinohydrazideIsomer (3-pyridyl)> 100
PicolinohydrazideIsomer (2-pyridyl)> 100
2-Methyl-IsoniazidMethyl at C20.1 - 0.5
N'-acetylisoniazidAcetylation of terminal NInactive
The Role of the Nitrile Group in Drug Design

The nitrile group itself is not merely a synthetic handle but can play a direct role in the biological activity of a molecule. Its strong electron-withdrawing nature, linearity, and ability to participate in hydrogen bonding and dipole-dipole interactions can significantly influence a molecule's binding to its biological target. In many isonicotinonitrile-derived drug candidates, the nitrile group is a key pharmacophoric feature.

Conclusion: A Legacy of Innovation and a Future of Possibilities

The story of isonicotinonitrile derivatives is a compelling narrative of how fundamental chemical synthesis can lead to profound advancements in medicine. From the industrial-scale production via ammoxidation to the life-saving impact of isoniazid, this chemical family has left an indelible mark on human health. The continued exploration of new derivatives and a deeper understanding of their structure-activity relationships promise a future where the versatile isonicotinonitrile core will continue to be a source of innovative therapeutic agents. For the drug development professional, a thorough understanding of the history, synthesis, and chemical properties of this remarkable class of compounds is not just a matter of academic interest, but a practical tool in the ongoing quest for new and better medicines.

References

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  • Google Patents. (2021). A continuous flow synthesis method for the manufacture of isoniazid. WO2021069975A1.
  • MDPI. (2012). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.
  • Wikipedia. (n.d.). von Braun reaction.
  • Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction.
  • Google Patents. (1959). Production of nicotinamide and isonicotinamide. US2904552A.
  • ResearchGate. (n.d.). ammoxidation of hetero aromatic compounds to the corresponding nitriles.
  • Google Patents. (2020). Ammoxidation reactor start-up procedure. CN109225076B.
  • ResearchGate. (n.d.).
  • Benchchem. (2025).
  • ResearchGate. (2017).
  • ResearchGate. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies.
  • ResearchGate. (2011). Crystal Structure and Density Functional Theory Study on Structural Properties and Energies of a Isonicotinohydrazide Compound.
  • Wikipedia. (n.d.). Isonicotinamide.
  • ResearchGate. (n.d.). Bench-scale biosynthesis of isonicotinic acid from 4-cyanopyridine by Pseudomonas putida.
  • NIH. (2016).
  • Google Patents. (2020).
  • ResearchGate. (2018). Enzymatic synthesis of isoniazid in non-aqueous medium.
  • NIH. (2021).
  • ResearchGate. (n.d.). Classical mechanism of the von Braun reaction.
  • ResearchGate. (n.d.). The von Braun Cyanogen Bromide Reaction.
  • ResearchGate. (2019).
  • Main methods of synthesizing isoniazid in laboratory. (2024, October 27).

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An In-depth Technical Guide to the Spectroscopic Characterization of 2-(Hydroxymethyl)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-(hydroxymethyl)isonicotinonitrile, a key intermediate in pharmaceutical and agrochemical synthesis.[1] While readily available experimental spectra for this compound are scarce in public databases, this document leverages predictive methodologies and established spectroscopic principles to offer a detailed analysis of its expected ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data. This guide is intended for researchers, scientists, and drug development professionals, providing both a foundational understanding of the molecule's spectral characteristics and practical, field-proven insights into the experimental workflows required for its characterization. The protocols described herein are designed as self-validating systems to ensure data integrity and reproducibility.

Introduction to this compound

This compound, also known by its synonym 4-Cyano-pyridine-2-methanol, is a bifunctional organic compound featuring a pyridine ring substituted with a hydroxymethyl group at the 2-position and a nitrile group at the 4-position.[1][2] Its chemical formula is C₇H₆N₂O, with a molecular weight of 134.14 g/mol .[1][2] The unique arrangement of a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (nitrile and pyridine nitrogen) within a rigid aromatic framework makes it a valuable building block in medicinal chemistry for the synthesis of complex molecular architectures.[1] A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its structure.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be highly informative, with distinct signals for the aromatic protons and the aliphatic protons of the hydroxymethyl group. The chemical shifts are influenced by the electron-withdrawing nature of the nitrile group and the pyridine nitrogen, as well as the electron-donating character of the hydroxymethyl group.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.80d1HH-6
~7.85s1HH-3
~7.70d1HH-5
~5.60t1H-OH
~4.70d2H-CH₂-

Causality Behind Predicted Chemical Shifts:

  • H-6: This proton is ortho to the pyridine nitrogen, which exerts a strong deshielding effect, pushing its resonance significantly downfield.

  • H-3 & H-5: These protons are influenced by both the electron-withdrawing cyano group and the pyridine ring itself. Their exact chemical shifts can be subtly different due to the position relative to the hydroxymethyl group.

  • -OH: The hydroxyl proton is exchangeable, and its chemical shift is highly dependent on concentration, temperature, and solvent. In DMSO-d₆, it is expected to appear as a triplet due to coupling with the adjacent methylene protons.

  • -CH₂-: These methylene protons are adjacent to an oxygen atom and the aromatic ring, placing them in a deshielded environment. They are expected to appear as a doublet due to coupling with the hydroxyl proton.

Predicted ¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule and information about their electronic environment.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~162.0C-2
~151.0C-6
~125.0C-5
~122.0C-3
~120.0C-4
~117.0-CN
~62.0-CH₂-

Rationale for Predicted Chemical Shifts:

  • C-2 and C-6: These carbons are directly attached to the electronegative nitrogen atom of the pyridine ring, causing them to be the most deshielded of the aromatic carbons. C-2, bearing the hydroxymethyl group, will be further influenced by the oxygen atom.

  • C-3, C-4, and C-5: These carbons will have chemical shifts in the typical aromatic region, with their specific values determined by the combined electronic effects of the nitrile and hydroxymethyl substituents. The carbon bearing the cyano group (C-4) is expected to be significantly deshielded.

  • -CN: The nitrile carbon typically appears in the 115-125 ppm range.

  • -CH₂-: The carbon of the hydroxymethyl group is an sp³-hybridized carbon attached to an oxygen atom, leading to a chemical shift in the 60-70 ppm range.

Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it will solubilize the polar compound and allow for the observation of the exchangeable hydroxyl proton.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (for a 500 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm.

    • Use a 30-degree pulse angle.

    • Set the acquisition time to at least 3 seconds.

    • Employ a relaxation delay of 2 seconds.

    • Acquire 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 240 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the acquisition time to around 1.5 seconds.

    • Use a relaxation delay of 2 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale to the TMS signal.

    • Integrate the peaks in the ¹H spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Sample prep2 Dissolve in DMSO-d6 + TMS prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Instrument Setup (Lock, Shim, Tune) prep3->acq1 acq2 Acquire 1H Spectrum acq1->acq2 acq3 Acquire 13C Spectrum acq1->acq3 proc1 Fourier Transform acq2->proc1 acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Calibrate & Integrate proc2->proc3 Final Spectra Final Spectra proc3->Final Spectra

NMR Data Acquisition and Processing Workflow

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound will be characterized by absorptions corresponding to the O-H, C-H, C≡N, and C=N/C=C bonds.

Table 3: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Broad, StrongO-H stretch (hydrogen-bonded)
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch
~2230Strong, SharpC≡N stretch
~1600, ~1560MediumC=N and C=C ring stretches
~1470, ~1430MediumC-H in-plane bending
~1050StrongC-O stretch

Interpretation of Key Absorptions:

  • O-H Stretch: The presence of a broad and strong absorption in the 3400-3200 cm⁻¹ region is a definitive indicator of the hydroxyl group, with the broadening due to intermolecular hydrogen bonding.

  • C≡N Stretch: A sharp and strong absorption around 2230 cm⁻¹ is characteristic of a nitrile group. Its conjugation with the aromatic ring may slightly lower the frequency compared to an aliphatic nitrile.

  • Aromatic and Aliphatic C-H Stretches: The absorptions just above and below 3000 cm⁻¹ distinguish between the sp²-hybridized aromatic C-H bonds and the sp³-hybridized aliphatic C-H bonds of the hydroxymethyl group.

  • Pyridine Ring Stretches: The absorptions in the 1600-1400 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the pyridine ring.

  • C-O Stretch: A strong absorption around 1050 cm⁻¹ is expected for the C-O single bond of the primary alcohol.

Experimental Protocol for FT-IR Data Acquisition

Objective: To obtain a high-quality infrared spectrum to identify the functional groups.

Methodology (Attenuated Total Reflectance - ATR):

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond) is clean.

    • Record a background spectrum. This is a crucial step to subtract the absorptions of atmospheric CO₂ and water vapor.

  • Sample Application:

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add at least 32 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks.

FTIR_Workflow cluster_prep Instrument Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Clean ATR Crystal prep2 Record Background Spectrum prep1->prep2 acq1 Apply Sample to Crystal prep2->acq1 acq2 Collect Sample Spectrum acq1->acq2 proc1 Background Subtraction acq2->proc1 proc2 Peak Labeling proc1->proc2 Final Spectrum Final Spectrum proc2->Final Spectrum

FT-IR (ATR) Data Acquisition Workflow

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity. For this compound (MW = 134.14), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Key Fragments in the EI Mass Spectrum

m/zIonNotes
134[M]⁺Molecular ion
133[M-H]⁺Loss of a hydrogen radical
115[M-H₂O]⁺Loss of water
105[M-CHO]⁺Loss of a formyl radical
104[M-CH₂O]⁺Loss of formaldehyde
78[C₅H₄N]⁺Pyridine ring fragment

Fragmentation Pathway Rationale:

The molecular ion ([M]⁺) at m/z 134 is expected. A common fragmentation pathway for benzyl-type alcohols is the loss of a hydrogen atom to form a stable oxonium ion, giving a peak at m/z 133. The loss of water from the molecular ion is also a likely fragmentation, leading to a peak at m/z 115. Cleavage of the C-C bond between the ring and the hydroxymethyl group can lead to the loss of a formyl radical (CHO, m/z 29) or formaldehyde (CH₂O, m/z 30), resulting in peaks at m/z 105 and 104, respectively. The peak at m/z 78 would correspond to the pyridine ring fragment after the loss of the hydroxymethyl and cyano groups.

Experimental Protocol for Mass Spectrometry Data Acquisition

Objective: To determine the molecular weight and fragmentation pattern.

Methodology (Electron Ionization - EI):

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS).

  • Ionization:

    • Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source. This will cause the molecules to ionize and fragment.

  • Mass Analysis:

    • Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions are detected, and their abundance is recorded.

  • Data Interpretation:

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

MS_Workflow sample Sample Introduction ionization Ionization (70 eV) sample->ionization analysis Mass Analysis (m/z Separation) ionization->analysis detection Detection analysis->detection spectrum Mass Spectrum Generation detection->spectrum

Electron Ionization Mass Spectrometry Workflow

Conclusion

The spectroscopic characterization of this compound is crucial for its use in research and development. This guide has provided a detailed predictive analysis of its ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectra, along with robust, field-tested protocols for their acquisition. By understanding the expected spectral features and the causality behind them, researchers can confidently verify the structure and purity of this important synthetic intermediate. The integration of these spectroscopic techniques provides a self-validating system for the unambiguous identification of this compound.

References

  • LookChem. 4-CYANO-PYRIDINE-2-METHANOL. [Link]

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An In-depth Technical Guide to the Safe Handling of 2-(Hydroxymethyl)isonicotinonitrile for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed overview of the essential safety and handling precautions for 2-(Hydroxymethyl)isonicotinonitrile, a compound of interest for researchers, scientists, and professionals in drug development. Given the limited publicly available safety data for this specific molecule, this document synthesizes information from structurally related compounds and established laboratory safety protocols to provide a robust framework for its safe utilization. The principles of chemical causality and self-validating safety systems are emphasized to ensure the highest level of protection.

Compound Profile and Assumed Hazard Landscape

  • Pyridine Core: Pyridine and its derivatives can be irritants and may have effects on the nervous system. Some pyridine compounds are also known to be harmful if swallowed, inhaled, or in contact with skin.[3]

  • Nitrile Group (-CN): The presence of the nitrile group warrants significant caution. Organic nitriles can be toxic and may cause adverse health effects through inhalation, ingestion, or skin absorption.[4][5] They can sometimes release cyanide in the body.

  • Hydroxymethyl Group (-CH₂OH): While generally less hazardous, this group can influence the compound's solubility and metabolic pathways.

Based on the GHS classifications of analogous compounds like 2-(Hydroxymethyl)pyridine and various cyanopyridines, it is reasonable to assume that this compound may be harmful if swallowed, cause skin irritation, and result in serious eye irritation.[3][6] As a precautionary measure, it should be handled as a substance of unknown toxicity with the potential for significant health hazards.

Prudent Laboratory Practices and Personal Protective Equipment (PPE)

A foundational principle of laboratory safety is to minimize all potential routes of exposure.[7][8] For a compound with an incomplete toxicological profile like this compound, stringent adherence to established safety protocols is paramount.

Engineering Controls: The First Line of Defense

All work with this compound should be conducted in a properly functioning chemical fume hood to prevent the inhalation of any dust or aerosols.[8] The work area should be clearly designated for handling potent compounds, and access should be restricted.[9]

Personal Protective Equipment (PPE): A Necessary Barrier

A comprehensive PPE strategy is crucial for preventing dermal, ocular, and respiratory exposure.

  • Hand Protection: Nitrile gloves are recommended for incidental contact with chemicals.[7][10] Given the potential for skin absorption, consider double-gloving, especially during procedures with a higher risk of splashes.[11] Gloves should be changed immediately if contamination is suspected.[12]

  • Eye and Face Protection: Chemical splash goggles are mandatory.[7] For operations with a significant splash risk, a full-face shield should be worn in addition to goggles.[7]

  • Protective Clothing: A laboratory coat is required. For handling larger quantities or in situations with a higher risk of contamination, consider an acid-resistant apron and disposable sleeves.[8]

  • Respiratory Protection: While working in a fume hood should be sufficient, a NIOSH-approved respirator may be necessary for certain procedures, such as cleaning up large spills.[13]

Diagram: PPE Protocol for Handling this compound

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (to prevent cross-contamination) Don1 Lab Coat Don2 Goggles & Face Shield Don1->Don2 Don3 Gloves (Nitrile) Don2->Don3 Doff1 Gloves Doff2 Goggles & Face Shield Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3

Caption: Sequential process for donning and doffing PPE.

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is critical for maintaining a safe laboratory environment.

Handling Procedures
  • General Hygiene: Avoid eating, drinking, or applying cosmetics in the laboratory.[9] Wash hands thoroughly after handling the compound, even if gloves were worn.[14]

  • Weighing and Transfers: Weigh the solid compound in a fume hood or a ventilated balance enclosure. Use disposable weighing boats to minimize contamination of balances.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Ensure all containers are clearly and accurately labeled.

Storage Requirements

Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[13][15] It should be stored away from incompatible materials such as strong oxidizing agents, acids, and bases.[6][15][16]

Emergency Procedures: Preparedness and Response

Prompt and appropriate action is crucial in the event of an accidental exposure or spill.

First Aid Measures

The following first aid measures are based on general principles for handling hazardous chemicals and should be confirmed with a qualified medical professional.

Exposure Route First Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[13][17]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[14]
Spill and Waste Management
  • Spill Response: In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, cover the spill with an inert absorbent material, such as vermiculite or sand.[3] Carefully sweep up the absorbed material and place it in a sealed container for disposal.[14]

  • Waste Disposal: All waste contaminated with this compound should be considered hazardous waste and disposed of in accordance with local, state, and federal regulations.

Diagram: Spill Response Workflow

Spill_Response Start Spill Occurs Evacuate Evacuate Immediate Area Start->Evacuate Assess Assess Spill Size & Risk Evacuate->Assess PPE Don Appropriate PPE Assess->PPE Minor Spill Report Report Incident Assess->Report Major Spill (Contact EHS) Contain Contain Spill with Absorbent PPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Hazardous Waste Decontaminate->Dispose Dispose->Report

Caption: Decision-making and action workflow for a chemical spill.

Conclusion: A Culture of Safety

The safe handling of this compound, like any chemical with an uncharacterized hazard profile, relies on a proactive and informed approach to safety. By understanding the potential risks associated with its chemical structure and adhering to the rigorous engineering controls, personal protective equipment protocols, and handling procedures outlined in this guide, researchers can mitigate the risk of exposure and maintain a safe laboratory environment. The principles of expertise, trustworthiness, and authoritative grounding in established safety standards are the cornerstones of responsible chemical research.

References

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The Multifaceted Biological Potential of Hydroxymethylpyridine Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Therapeutic Promise of a Versatile Scaffold

Hydroxymethylpyridines, a class of heterocyclic compounds featuring a pyridine ring substituted with a hydroxymethyl group, represent a cornerstone in medicinal chemistry and drug discovery. Their inherent structural attributes—a polar hydroxymethyl group for hydrogen bonding and a nitrogen-containing aromatic ring for diverse chemical modifications—render them privileged scaffolds in the design of novel therapeutic agents. While extensively utilized as synthetic intermediates in the pharmaceutical industry, the intrinsic biological activities of hydroxymethylpyridine derivatives themselves are a burgeoning field of research, revealing a landscape rich with therapeutic possibilities. This in-depth technical guide provides a comprehensive overview of the known and emerging biological activities of these compounds, offering researchers, scientists, and drug development professionals a critical resource to navigate and exploit their potential. We will delve into the anticancer, antimicrobial, neuroprotective, and antioxidant properties of hydroxymethylpyridine compounds, elucidating their mechanisms of action, structure-activity relationships, and the experimental methodologies required for their evaluation.

Chapter 1: The Anticancer Landscape of Hydroxymethylpyridine Derivatives

The pyridine nucleus is a well-established pharmacophore in oncology, with numerous approved drugs featuring this heterocyclic core.[1] Hydroxymethylpyridine derivatives are now emerging as compounds with significant intrinsic anticancer potential, moving beyond their role as mere building blocks for more complex molecules.

Cytotoxic Activity and Antiproliferative Effects

Recent studies have begun to quantify the direct cytotoxic effects of hydroxymethylpyridine-containing molecules on various cancer cell lines. While much of the existing literature focuses on more complex pyridine derivatives, the foundational role of the hydroxymethylpyridine scaffold is becoming increasingly evident.

For instance, platinum(II) complexes incorporating hydroxymethylpyridine as a ligand have demonstrated significant cytotoxic activity. These complexes, designed to explore structure-activity relationships, have shown that the presence of a hydroxymethylpyridine ligand, particularly in the trans position to an isopropylamine ligand, leads to enhanced efficacy against cell lines such as MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (CNS cancer).[2] This suggests that the hydroxymethylpyridine moiety can be strategically employed to modulate the biological activity of metal-based anticancer agents.

Furthermore, novel pyridine and pyridone compounds synthesized from chalcone precursors have exhibited potent antiproliferative activity.[3][4] One such pyridone, 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one, demonstrated a low micromolar IC50 value of 4.5 µM in the HepG2 human liver cancer cell line.[3][4] While not a direct hydroxymethylpyridine, the presence of hydroxyl and methoxy groups on the pendant phenyl rings highlights the importance of hydroxyl functionalities in conferring anticancer activity to pyridine-based molecules.[5]

Table 1: Selected Anticancer Activities of Pyridine Derivatives

Compound ClassCancer Cell LineIC50 ValueReference
Pyridone Derivative 1HepG2 (Liver)4.5 µM[3][4]
Pyridone Derivative 1MCF-7 (Breast)6.3 µM[3]
Pyridine Derivative 2HepG2 (Liver)7.5 µM[3]
Pyridine Derivative 2MCF-7 (Breast)16 µM[3]
3-Cyanopyridine Derivative 7hMCF-7 (Breast)1.89 µM[6]
3-Cyanopyridine Derivative 8fMCF-7 (Breast)1.69 µM[6]
Pyridine-urea Derivative 8eMCF-7 (Breast)0.11 µM (72h)[7]
Mechanisms of Anticancer Action

The anticancer effects of pyridine derivatives, including those with hydroxymethyl groups, are often multifaceted, involving the modulation of key cellular processes that govern cell growth, proliferation, and survival.

1.2.1. Cell Cycle Arrest and Apoptosis Induction

A primary mechanism by which many anticancer agents exert their effects is through the disruption of the cell cycle and the induction of programmed cell death (apoptosis). Novel anticancer pyridines have been shown to induce G2/M phase arrest in both liver (HepG2) and breast (MCF-7) cancer cells.[3][4] This cell cycle blockade is often accompanied by the downregulation of cyclin D1, a key regulator of cell cycle progression, and the upregulation of the tumor suppressor proteins p53 and p21.[3][4]

Furthermore, these compounds can trigger apoptosis through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[3][4] JNK activation is a critical event in the cellular stress response that can lead to apoptosis. Some pyridine derivatives have been observed to induce the phosphorylation of JNK, confirming the activation of this pro-apoptotic pathway.[3][4]

Hydroxymethylpyridine Derivative Hydroxymethylpyridine Derivative Cellular Stress Cellular Stress Hydroxymethylpyridine Derivative->Cellular Stress Cyclin D1 Downregulation Cyclin D1 Downregulation Hydroxymethylpyridine Derivative->Cyclin D1 Downregulation JNK Activation JNK Activation Cellular Stress->JNK Activation p53 Upregulation p53 Upregulation Cellular Stress->p53 Upregulation Apoptosis Apoptosis JNK Activation->Apoptosis p21 Upregulation p21 Upregulation p53 Upregulation->p21 Upregulation G2/M Arrest G2/M Arrest p21 Upregulation->G2/M Arrest Cyclin D1 Downregulation->G2/M Arrest G2/M Arrest->Apoptosis

Caption: Proposed mechanism of anticancer action for some pyridine derivatives.

1.2.2. Enzyme Inhibition

Hydroxymethylpyridine derivatives can also function as inhibitors of enzymes that are critical for cancer cell survival and proliferation. For example, some novel pyridine derivatives have been identified as potent inhibitors of PIM-1 kinase, a serine/threonine kinase that is overexpressed in various cancers and promotes cell survival and proliferation.[6][8] The ability of these compounds to bind to the active site of PIM-1 kinase and inhibit its activity underscores their potential as targeted anticancer agents.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation. It is a foundational experiment for evaluating the cytotoxic potential of novel compounds.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of the hydroxymethylpyridine derivative and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Chapter 2: Antimicrobial Frontiers of Hydroxymethylpyridine Compounds

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Hydroxymethylpyridine derivatives have emerged as a promising scaffold for the design of novel antibacterial and antifungal compounds.

Antibacterial and Antifungal Activity

Research has demonstrated that modifications to the hydroxymethylpyridine core can lead to potent antimicrobial agents. A notable example is the synthesis of N-alkylpyridinium salts with a hydroxymethyl group at the 2, 3, or 4-position of the pyridine ring. These compounds have been tested for their efficacy against a range of bacteria and fungi.

The study revealed a strong structure-activity relationship, with the position of the hydroxymethyl group and the length of the N-alkyl chain significantly influencing antimicrobial activity. Specifically, 3-hydroxymethylpyridinium salts with longer alkyl chains (C14, C16, and C18) exhibited the highest antimicrobial activity, with some derivatives showing submicromolar efficacy that surpassed that of the commonly used disinfectant benzalkonium chloride.

While the direct antimicrobial activity of simple hydroxymethylpyridines is still an area of active investigation, these findings highlight the potential of this scaffold in the development of new disinfectants and antiseptics.

Proposed Mechanisms of Antimicrobial Action

The primary mechanism of action for cationic surfactants like N-alkylpyridinium salts is believed to be the disruption of microbial cell membranes. The positively charged pyridinium head group interacts with the negatively charged components of the bacterial or fungal cell membrane, while the lipophilic alkyl chain inserts into the lipid bilayer. This interaction disrupts the membrane integrity, leading to the leakage of cellular contents and ultimately cell death.

cluster_membrane Microbial Cell Membrane Lipid Bilayer Hydrophilic Heads Hydrophobic Tails Membrane Disruption Membrane Disruption Lipid Bilayer->Membrane Disruption N-Alkyl-3-hydroxymethylpyridinium Salt Pyridinium Head (+) Alkyl Chain N-Alkyl-3-hydroxymethylpyridinium Salt:head->Lipid Bilayer:head Electrostatic Interaction N-Alkyl-3-hydroxymethylpyridinium Salt:tail->Lipid Bilayer:tail Hydrophobic Interaction Cell Lysis Cell Lysis Membrane Disruption->Cell Lysis

Caption: Mechanism of membrane disruption by N-alkylpyridinium salts.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

  • Serial Dilution: Perform a two-fold serial dilution of the hydroxymethylpyridine compound in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

  • MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable colonies.

Chapter 3: Neuroprotective and Antioxidant Potential

Neurodegenerative diseases and conditions associated with oxidative stress represent significant unmet medical needs. Emerging evidence suggests that hydroxymethylpyridine derivatives may offer therapeutic benefits in these areas.

Neuroprotective Effects

The pyridine scaffold is present in several drugs used to treat neurological disorders. While direct studies on the neuroprotective effects of simple hydroxymethylpyridines are limited, related compounds have shown promise. For example, novel 1,4-dihydropyridine derivatives have demonstrated potent neuroprotective properties against toxicity induced by oxidative stress and tau hyperphosphorylation in in vitro models of neurodegeneration. These compounds were also found to reduce cell death in hippocampal slices treated with okadaic acid, a known neurotoxin.

The mechanism of neuroprotection is often linked to the antioxidant and anti-inflammatory properties of these molecules, as well as their ability to modulate key signaling pathways involved in neuronal survival.

Antioxidant Activity

The ability of a compound to scavenge free radicals and mitigate oxidative stress is a key indicator of its potential therapeutic value. The antioxidant properties of several novel pyridine derivatives have been investigated. For instance, some pyrazolopyridine derivatives have shown the ability to protect DNA from damage induced by bleomycin, an anticancer drug that generates reactive oxygen species.

The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom to free radicals, thereby neutralizing them. The presence of hydroxyl groups, such as the one in the hydroxymethyl moiety, can enhance this radical scavenging capacity.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for evaluating the antioxidant activity of compounds.

Step-by-Step Methodology:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent, such as methanol or ethanol.

  • Reaction Mixture: In a 96-well plate or cuvettes, mix different concentrations of the hydroxymethylpyridine compound with the DPPH solution. Include a control with the solvent instead of the compound.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

  • Calculation of Scavenging Activity: The scavenging activity is calculated as the percentage of DPPH radical inhibition using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, can be determined from a dose-response curve.

Conclusion and Future Directions

The exploration of the biological activities of hydroxymethylpyridine compounds is a rapidly advancing field. While their role as versatile synthetic intermediates is well-established, their intrinsic therapeutic potential is a compelling area for future research. This guide has provided a comprehensive overview of their documented anticancer, antimicrobial, neuroprotective, and antioxidant activities, along with the experimental frameworks for their evaluation.

Future research should focus on:

  • Systematic SAR Studies: A more systematic investigation of how the position of the hydroxymethyl group and other substituents on the pyridine ring influences biological activity is crucial for rational drug design.

  • Mechanism of Action Studies: Deeper mechanistic studies are needed to elucidate the specific molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy and Safety: Promising candidates identified in vitro should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Exploration of New Therapeutic Areas: The versatile nature of the hydroxymethylpyridine scaffold suggests that its therapeutic potential may extend to other disease areas not yet fully explored.

By leveraging the foundational knowledge presented in this guide, researchers and drug development professionals can more effectively navigate the promising landscape of hydroxymethylpyridine chemistry and contribute to the discovery of the next generation of innovative medicines.

References

  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Reports.
  • Influence of (hydroxymethyl)
  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. PubMed.
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  • Cytotoxicity results of pyridine analogous in the MTT assessment.
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  • Synthesis and biological evaluation of new pyridines containing imidazole moiety as antimicrobial and anticancer agents. Semantic Scholar.
  • Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Tre
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Solubility of 2-(Hydroxymethyl)isonicotinonitrile in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-(Hydroxymethyl)isonicotinonitrile in Different Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This compound, a key intermediate in the synthesis of various pharmaceutical compounds, possesses a unique molecular structure that influences its interaction with different solvents. This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. It is designed for researchers, scientists, and drug development professionals, offering a blend of foundational principles and actionable experimental protocols. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide equips researchers with the necessary framework to conduct these essential measurements accurately and efficiently.

Introduction to this compound

This compound, with the chemical formula C₇H₆N₂O, is a pyridine derivative characterized by a hydroxymethyl group at the 2-position and a nitrile group at the 4-position.[1] Its molecular structure, featuring both a hydrogen bond donor (-OH) and a hydrogen bond acceptor (-CN and the pyridine nitrogen), suggests a complex solubility profile. Understanding its solubility in a range of solvents is paramount for optimizing reaction conditions, purification processes like crystallization, and for the formulation of potential drug products.[2][3][4]

Physicochemical Properties of this compound:

PropertyValueReference
Molecular Formula C₇H₆N₂O[1]
Molecular Weight 134.14 g/mol [1]
Appearance Solid (predicted)
CAS Number 51454-63-8[1]

Theoretical Framework of Solubility

The principle of "like dissolves like" provides a fundamental, albeit simplified, guideline for predicting solubility.[5][6] This principle is rooted in the polarity of both the solute and the solvent.

  • Polar Solvents: These solvents possess large dipole moments and are effective at dissolving polar solutes through dipole-dipole interactions and hydrogen bonding. Water, alcohols, and acetone are common examples.

  • Nonpolar Solvents: These solvents have small or no dipole moments and dissolve nonpolar solutes primarily through London dispersion forces. Examples include hexane, toluene, and diethyl ether.

The structure of this compound, with its polar functional groups, suggests a higher affinity for polar solvents. The pyridine ring itself is a polar aromatic heterocycle, miscible with water and a broad range of organic solvents.[7][8][9][10] The presence of the hydroxymethyl group further enhances polarity and the capacity for hydrogen bonding. The nitrile group also contributes to the molecule's polarity.

Predictive Analysis of Solubility:

Based on its structure, the following qualitative predictions can be made:

  • High Solubility: Expected in polar protic solvents like water, methanol, and ethanol, due to the potential for hydrogen bonding with the hydroxymethyl group and the pyridine nitrogen. Also likely in polar aprotic solvents like acetone and acetonitrile.

  • Moderate to Low Solubility: Expected in solvents of intermediate polarity like ethyl acetate and dichloromethane.

  • Low to Insoluble: Expected in nonpolar solvents such as hexane and toluene, where the polar interactions of the solute molecules with each other are stronger than their interactions with the solvent.

Experimental Determination of Solubility

Accurate solubility determination requires robust experimental methods. The following section details the protocols for the most common and reliable techniques.

Equilibrium Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining thermodynamic (equilibrium) solubility.[11] It involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solid.

Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Add excess this compound to the chosen solvent in a sealed vial. prep2 Place the vial in a temperature-controlled shaker bath. prep1->prep2 Step 1 equil Agitate the mixture for a set period (e.g., 24-48 hours) to ensure equilibrium is reached. prep2->equil sample1 Allow the solution to settle. equil->sample1 sample2 Withdraw a clear aliquot of the supernatant using a filter syringe. sample1->sample2 sample3 Analyze the concentration of the dissolved solid. sample2->sample3

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Protocol:

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Place the vial in a constant temperature shaker or rotator. Agitate the mixture for a sufficient time (typically 24 to 48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear supernatant.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any solid particles from being transferred.

  • Quantification: Analyze the concentration of this compound in the filtered aliquot using a suitable analytical technique, such as HPLC-UV or UV-Vis spectroscopy.[12][13]

Analytical Quantification Methods

A. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly accurate and precise method for determining the concentration of a solute in a solution.[14][15]

Protocol for HPLC Quantification:

  • Method Development: Develop a stable HPLC method with a suitable column (e.g., C18) and a mobile phase in which this compound is soluble and gives a sharp, well-resolved peak. The detector is typically a UV detector set at the wavelength of maximum absorbance (λmax) of the compound.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Dilute the filtered aliquot from the shake-flask experiment with a known volume of the solvent to bring its concentration within the linear range of the calibration curve. Inject the diluted sample and record the peak area.

  • Calculation: Use the peak area of the sample and the equation of the calibration curve to determine the concentration of the diluted sample. Account for the dilution factor to calculate the solubility in the original saturated solution.

B. UV-Vis Spectroscopy

For a more rapid but potentially less specific measurement, UV-Vis spectroscopy can be employed, provided the compound has a distinct chromophore and the solvent does not interfere with its absorbance.[12][16]

Protocol for UV-Vis Quantification:

  • Determine λmax: Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot absorbance versus concentration to create a calibration curve, which should adhere to the Beer-Lambert law.[16]

  • Sample Analysis: Dilute the filtered aliquot from the shake-flask experiment to bring its absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.

  • Calculation: Use the absorbance of the sample and the calibration curve to determine the concentration. Correct for the dilution to find the final solubility value.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Table for Reporting Solubility Data:

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method Used
Water25HPLC-UV
Methanol25HPLC-UV
Ethanol25HPLC-UV
Acetone25HPLC-UV
Acetonitrile25HPLC-UV
Ethyl Acetate25HPLC-UV
Dichloromethane25HPLC-UV
Toluene25HPLC-UV
Hexane25HPLC-UV

This table serves as a template for recording experimental results.

Factors Influencing Solubility:

  • Temperature: For most solid solutes, solubility increases with temperature.[17] It is advisable to determine solubility at different temperatures relevant to the intended application.

  • pH (for aqueous solutions): As a pyridine derivative, the basicity of the nitrogen atom (pKa of the conjugate acid is typically around 5 for pyridine) means that the solubility of this compound in aqueous solutions will be pH-dependent.[10] In acidic solutions, the pyridine nitrogen will be protonated, forming a more soluble salt.

  • Solvent Polarity: As discussed, the polarity of the solvent is a key determinant of solubility. A systematic study across solvents of varying polarities will provide a comprehensive solubility profile.

Safety and Handling

When conducting solubility studies, it is imperative to adhere to appropriate safety protocols. Consult the Safety Data Sheet (SDS) for this compound and the solvents being used.[18][19][20][21]

General Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and vapors.

  • Handle all solvents with care, being mindful of their flammability and toxicity.

Conclusion

References

  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
  • Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.
  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
  • Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.
  • Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. PubMed.
  • How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube.
  • Pyridine - Solubility of Things. Solubility of Things.
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  • Comparative Study of UV And HPLC Methods for Estimation of Drug. LinkedIn.
  • The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum.
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2-(Hydroxymethyl)isonicotinonitrile: A Bifunctional Linchpin in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Bifunctional Pyridine

In the landscape of organic synthesis, building blocks that offer multiple, orthogonally reactive functional groups are of paramount importance. They are the versatile starting points for the construction of complex molecular architectures, enabling chemists to build, elaborate, and functionalize with precision. 2-(Hydroxymethyl)isonicotinonitrile, a molecule featuring a pyridine ring substituted with a primary alcohol at the 2-position and a nitrile at the 4-position, has emerged as a particularly valuable intermediate.[1] Its unique arrangement of a nucleophilic/coordinating nitrogen atom, a readily transformable hydroxymethyl group, and an electrophilic nitrile group provides a powerful toolkit for synthetic chemists.[1][2]

This guide serves as a technical deep dive into the properties, synthesis, and reactivity of this compound. It aims to provide senior application scientists and drug development professionals with a comprehensive understanding of how to strategically leverage this building block in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.[1][3][4] We will explore the causality behind experimental choices, provide validated protocols, and illustrate the key transformations that make this compound an indispensable tool in the modern synthetic chemist's arsenal.

Physicochemical Properties and Reactivity Profile

A thorough understanding of a building block's intrinsic properties is fundamental to its effective application. This compound is a solid at room temperature, and its key physical data are summarized below.

PropertyValueSource
Molecular Formula C₇H₆N₂O[5][6]
Molecular Weight 134.14 g/mol [5][6]
CAS Number 51454-63-8[5][6]
Canonical SMILES C1=CN=C(C=C1C#N)CO[5]

The reactivity of this molecule is governed by its three distinct functional domains: the hydroxymethyl group, the nitrile group, and the pyridine ring.

  • Hydroxymethyl Group (-CH₂OH): As a primary alcohol, this group is a versatile handle for a wide range of transformations. It can be readily oxidized to an aldehyde or a carboxylic acid, esterified or etherified to introduce protecting groups or linking moieties, or converted into a leaving group (e.g., a halide) for subsequent nucleophilic substitution reactions.[1][2] The introduction of this group can also enhance water solubility and provide new hydrogen bonding interactions, which is a significant consideration in drug design.[7]

  • Nitrile Group (-C≡N): The nitrile group is a powerful electrophilic center.[8] It can undergo hydrolysis to form amides or carboxylic acids, reduction to primary amines, or react with organometallic reagents (like Grignards) to generate ketones after hydrolysis.[9][10][11] This functionality is a common precursor to many nitrogen-containing heterocycles and functional groups crucial in medicinal chemistry.

  • Pyridine Ring: The pyridine nitrogen atom provides a site for coordination with metals and influences the electronic properties of the ring.[1] It also offers a handle for potential N-alkylation or N-oxide formation, further diversifying the possible synthetic pathways.

The strategic placement of these groups allows for selective and sequential reactions, making it a highly predictable and controllable building block.

Synthesis of the Building Block

While commercially available, understanding the synthesis of this compound provides insight into potential impurities and cost-drivers. A common laboratory-scale approach involves the functionalization of a pre-existing pyridine derivative. For instance, one plausible route could start from 4-cyanopyridine (isonicotinonitrile), which can be selectively functionalized at the 2-position.

Key Synthetic Transformations & Mechanistic Insights

The true power of this compound lies in its diverse reactivity. The following sections detail the most critical transformations, explaining the rationale behind reagent choice and reaction conditions.

Reactions at the Hydroxymethyl Group

This primary alcohol is a hub for introducing molecular diversity.

  • Selective Oxidation to Aldehyde: The conversion of the primary alcohol to an aldehyde without over-oxidation to the carboxylic acid is a crucial transformation.

    • Expert Insight: The choice of oxidant is critical for selectivity. Manganese dioxide (MnO₂) is a classic and highly effective reagent for oxidizing allylic and benzylic alcohols. The reaction is heterogeneous and proceeds under mild, neutral conditions, which prevents side reactions with the acid- or base-sensitive nitrile group. The mechanism involves the adsorption of the alcohol onto the MnO₂ surface, followed by a concerted or stepwise hydrogen atom transfer process.

  • Oxidation to Carboxylic Acid: For applications requiring the isonicotinic acid scaffold, stronger oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) can be employed. However, care must be taken as the harsh conditions, particularly acidic ones, can lead to the simultaneous hydrolysis of the nitrile group.[9][10]

  • Rationale: These reactions are typically used to protect the hydroxyl group during subsequent transformations at the nitrile or pyridine ring, or to introduce specific side chains or linkers.

    • Esterification: Standard conditions, such as reacting the alcohol with an acyl chloride or anhydride in the presence of a non-nucleophilic base like triethylamine or pyridine, are effective.

    • Etherification (Williamson Synthesis): The alcohol must first be deprotonated with a suitable base (e.g., sodium hydride, NaH) to form the more nucleophilic alkoxide. This is then reacted with an alkyl halide (e.g., methyl iodide, benzyl bromide) to form the corresponding ether. The choice of a strong, non-protic base is essential to drive the deprotonation to completion.

Reactions at the Nitrile Group

The nitrile group is a versatile precursor to several key functionalities.

  • Mechanism and Control: Nitrile hydrolysis can be catalyzed by either acid or base and proceeds via an intermediate amide.[9][10]

    • Acid-Catalyzed Hydrolysis: Protonation of the nitrile nitrogen activates the carbon towards nucleophilic attack by water.[8][10] The resulting imidic acid tautomerizes to the amide, which can then be further hydrolyzed to the carboxylic acid under forcing conditions (heat).[9][11]

    • Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the nitrile carbon is the initial step.[9] Subsequent protonation and tautomerization yield the amide. Saponification of the amide to the carboxylate salt occurs under basic conditions, requiring an acidic workup to furnish the final carboxylic acid.

    • Expert Insight: Stopping the reaction at the amide stage can be challenging but is sometimes achievable by using milder conditions or specific reagents like hydrogen peroxide under basic conditions (Radziszewski reaction).

  • Reagent Choice: The robust reduction of a nitrile to a primary amine requires a powerful hydride source.

    • Lithium Aluminum Hydride (LiAlH₄): This is the most common and effective reagent for this transformation.[8][10] The mechanism involves two successive nucleophilic additions of hydride to the electrophilic nitrile carbon.[10] An aqueous workup is then required to protonate the resulting nitrogen and aluminum complexes to liberate the primary amine.[8][10]

    • Catalytic Hydrogenation: While possible, this method often requires high pressures and specific catalysts (e.g., Raney Nickel) and may be less chemoselective if other reducible groups are present.

  • Ketone Synthesis: The reaction of the nitrile with Grignard or organolithium reagents provides a reliable route to ketones.

    • Mechanism: The organometallic reagent adds once to the nitrile to form a stable intermediate imine salt.[10] Crucially, this salt is unreactive towards a second equivalent of the nucleophile under the reaction conditions.[11] During aqueous acidic workup, the imine is hydrolyzed to the corresponding ketone.[10][11] This two-step process (addition followed by hydrolysis) is a key strategy for ketone synthesis that avoids the over-addition issues seen with esters or acyl chlorides.

Visualizing Synthetic Pathways

The diverse reactivity of this compound can be summarized in a logical workflow diagram.

G cluster_0 Reactions at -CH2OH cluster_1 Reactions at -C≡N start This compound oxidation_aldehyde 2-Formylisonicotinonitrile (Aldehyde) start->oxidation_aldehyde [MnO2] ester Ester Derivative start->ester Acyl Chloride, Base ether Ether Derivative start->ether NaH, Alkyl Halide hydrolysis_amide 2-(Hydroxymethyl)isonicotinamide (Amide) start->hydrolysis_amide H2O, H+ or OH- (mild) reduction_amine 2-(Hydroxymethyl)pyridin-4-yl)methanamine (Amine) start->reduction_amine 1. LiAlH4 2. H2O grignard_ketone Ketone Derivative start->grignard_ketone 1. R-MgBr 2. H3O+ oxidation_acid 4-Cyano-pyridine-2-carboxylic Acid oxidation_aldehyde->oxidation_acid [KMnO4] hydrolysis_amide->reduction_amine LiAlH4 (alternative route)

Caption: Key synthetic transformations of this compound.

Case Study: Application in Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The hydroxymethyl group, in particular, can be beneficial for pharmacokinetics and pharmacodynamics.[7] While specific examples directly using this compound are often proprietary, its structural motifs are highly relevant. For example, the related intermediate 2-(Hydroxymethyl)pyridine is a key building block for drugs with hypoglycemic activity.[3] By analogy, this compound serves as a precursor for compounds where the 4-cyano group or its derivatives (e.g., amine, tetrazole) are essential for binding to a biological target. The dual functionality allows for the easy introduction of the pyridine core while leaving a reactive handle (the nitrile) for late-stage diversification in a lead optimization campaign.

Experimental Protocols

Adherence to detailed, validated protocols is essential for reproducible results.

Protocol 1: Selective Oxidation of this compound to 2-Formylisonicotinonitrile

This protocol demonstrates the selective oxidation of the primary alcohol to an aldehyde using activated manganese dioxide.

Materials:

  • This compound (1.0 eq)

  • Activated Manganese Dioxide (MnO₂, 10 eq by weight)

  • Dichloromethane (DCM), anhydrous

  • Celite®

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add this compound.

  • Dissolve the starting material in a suitable volume of anhydrous DCM (approx. 20 mL per gram of starting material).

  • Add activated MnO₂ (10 equivalents by weight) to the solution in one portion. The mixture will be a black slurry.

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids.

  • Wash the filter cake thoroughly with additional DCM to ensure complete recovery of the product.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude 2-Formylisonicotinonitrile.

  • If necessary, purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Self-Validation: The success of this protocol relies on the quality of the MnO₂ and the anhydrous conditions. The workup is designed to completely remove the solid oxidant. Purity can be confirmed by ¹H NMR spectroscopy (disappearance of the -CH₂OH signal and appearance of the aldehyde proton ~10 ppm) and mass spectrometry.

Visualization of the Experimental Workflow

G start 1. Dissolve Reactant in Anhydrous DCM add_reagent 2. Add Activated MnO2 (10 eq by weight) start->add_reagent react 3. Stir Vigorously at RT add_reagent->react monitor 4. Monitor by TLC/LC-MS react->monitor filter 5. Filter through Celite® monitor->filter Reaction Complete wash 6. Wash Celite® Pad with DCM filter->wash concentrate 7. Concentrate Filtrate wash->concentrate purify 8. Purify via Column Chromatography (if needed) concentrate->purify

Caption: Workflow for the selective oxidation of this compound.

Safety and Handling

As with all chemical reagents, proper safety precautions are mandatory.

  • General Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Specific Hazards:

    • Nitrile Group: While the nitrile itself is stable, it can release toxic hydrogen cyanide (HCN) gas under strong acidic conditions or upon combustion. Always handle with care and have an appropriate quench/neutralization plan.

    • Toxicity: Pyridine derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[12] 4-Cyanopyridine is known to be harmful if swallowed.[13] Assume this compound has similar toxicological properties. Avoid creating dust or aerosols.

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.

Conclusion and Future Outlook

This compound stands out as a highly effective and versatile bifunctional building block. Its predictable reactivity at both the hydroxymethyl and nitrile positions allows for the strategic and controlled construction of complex molecules. For scientists in drug discovery and materials science, this compound offers a reliable platform for introducing the isonicotinonitrile scaffold, enabling rapid analogue synthesis and the exploration of new chemical space. As the demand for novel, highly functionalized heterocyclic compounds continues to grow, the strategic application of linchpins like this compound will remain a cornerstone of innovative synthetic design.

References

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A Comprehensive Technical Guide to 2-(Hydroxymethyl)isonicotinonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis of a Versatile Building Block in Modern Medicinal Chemistry

Introduction: The Strategic Importance of 2-(Hydroxymethyl)isonicotinonitrile

This compound, a substituted pyridine derivative, has emerged as a critical building block in the landscape of pharmaceutical research and development.[][2] Its unique bifunctional nature, featuring both a nucleophilic hydroxymethyl group and an electrophilic nitrile moiety on a pyridine scaffold, offers medicinal chemists a versatile platform for the synthesis of complex molecular architectures.[3] The pyridine ring itself is a common motif in a vast number of approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets.[3] This guide provides an in-depth technical overview of this compound, including its commercial sourcing, quality assessment, and applications in drug discovery.

Part 1: Sourcing and Procurement of High-Quality this compound

The reliability of any research and development endeavor hinges on the quality of the starting materials. For this compound (CAS No. 51454-63-8), a number of commercial suppliers are available, each with varying grades and specifications.

Prominent Commercial Suppliers

A survey of the market reveals several key suppliers of this compound, including but not limited to:

  • Capot Chemical: A well-established supplier of fine chemicals for research and development.[4]

  • Jinan Huazan Chemical Co., Ltd.: A China-based manufacturer and supplier of pharmaceutical intermediates.[5]

  • Conier Chem&Pharma Limited: A trader of a wide range of chemical products.[6]

  • AK Scientific, Inc.: A US-based supplier of specialty chemicals for research.[7]

Table 1: Comparison of Commercial Suppliers for this compound

SupplierPurity SpecificationAvailable QuantitiesAdditional Information
AK Scientific, Inc.95%[7]Milligrams to gramsProvides GHS hazard information.[7]
Capot ChemicalNot specifiedResearch quantitiesProvides basic physicochemical properties.[4]
Jinan Huazan ChemicalNot specifiedInquiry-basedOffers a range of pharmaceutical chemicals.[5]
Conier Chem&PharmaNot specifiedInquiry-basedProvides some physical property data.[6]

It is imperative for researchers to request and scrutinize the Certificate of Analysis (CoA) from any potential supplier to ensure the material meets the required quality standards for their intended application.

The Critical Role of the Certificate of Analysis (CoA)

A Certificate of Analysis is a formal document that provides detailed information about a specific batch of a chemical.[8] When procuring this compound, the CoA should be meticulously reviewed for the following parameters:

  • Identity: Confirmation of the compound's identity through techniques like NMR spectroscopy.

  • Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A purity of ≥95% is generally acceptable for early-stage research, while later-stage development may necessitate purities of ≥98%.

  • Appearance: The physical state and color of the material.

  • Solubility: Information on suitable solvents.

  • Residual Solvents: Quantification of any remaining solvents from the synthesis and purification process.

  • Water Content: Determined by Karl Fischer titration.

Part 2: Synthesis and Quality Control

A fundamental understanding of the synthesis and analytical characterization of this compound is crucial for its effective use in research.

Synthetic Routes

While specific, detailed industrial synthesis protocols are often proprietary, the scientific literature suggests that this compound can be prepared from isonicotinonitrile through a hydroxymethylation reaction. This typically involves the reaction of isonicotinonitrile with a source of formaldehyde in the presence of a suitable catalyst. The precise reaction conditions, including solvent, temperature, and catalyst, will significantly influence the yield and purity of the final product.

Quality Control and Analytical Methodology

Rigorous quality control is essential to verify the identity and purity of this compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H NMR and ¹³C NMR are used to confirm its structure.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the pyridine ring and the methylene protons of the hydroxymethyl group. The chemical shifts and coupling patterns of these protons provide definitive structural information.[9][10]

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the nitrile carbon, the carbons of the pyridine ring, and the carbon of the hydroxymethyl group.[11][12][13]

Experimental Protocol: NMR Analysis of this compound

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to optimize homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: 0-12 ppm.

    • Number of scans: 16-64.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical spectral width: 0-160 ppm.

    • Number of scans: 1024 or more, depending on the sample concentration.

  • Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity of this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed.[14][15]

Experimental Protocol: RP-HPLC Purity Analysis of this compound

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of around 0.1 mg/mL.

  • HPLC System and Conditions:

    • Column: A C18 stationary phase is commonly used (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic elution using a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and acetonitrile.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve sample in mobile phase filter_sample Filter through 0.45 µm syringe filter prep_sample->filter_sample inject Inject sample onto HPLC system filter_sample->inject separate Separation on C18 column inject->separate detect UV Detection separate->detect integrate Integrate peak areas detect->integrate calculate Calculate purity (%) integrate->calculate

Caption: A typical workflow for HPLC purity analysis.

Part 3: Handling, Storage, and Safety

Proper handling and storage are paramount to maintain the integrity of this compound and to ensure laboratory safety.

Safety Precautions

Based on the available safety data for related compounds, this compound should be handled with care.[16][17][18] The following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Ingestion and Inhalation: Avoid ingestion and inhalation of the powder.

Storage

To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Part 4: Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to selectively modify the hydroxymethyl and nitrile functional groups.

A Versatile Scaffold for Derivatization

The hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, or it can be converted to a variety of esters and ethers. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. This rich chemistry allows for the generation of diverse libraries of compounds for high-throughput screening.

Caption: Derivatization pathways of this compound.

Role in the Development of Novel Therapeutics

The isonicotinonitrile scaffold and its derivatives have been investigated for a range of therapeutic applications, including their potential as anticancer agents.[3] The ability of the pyridine nitrogen to act as a hydrogen bond acceptor is a key feature in the interaction of these molecules with biological targets. The strategic placement of the hydroxymethyl and nitrile groups provides opportunities to fine-tune the physicochemical properties and biological activity of drug candidates.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. A thorough understanding of its sourcing, quality assessment, handling, and synthetic utility is essential for its successful application in the discovery and development of new medicines. By adhering to the principles of scientific integrity and employing rigorous analytical techniques, researchers can confidently utilize this important chemical intermediate to advance their therapeutic programs.

References

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  • LOCTITE PRE APPLIED A/S known as LOCTITE PRE APPLIED A/S ECO40LB.
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  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC - PubMed Central. [Link]
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An In-Depth Technical Guide to 2-(Hydroxymethyl)pyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Decoding a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and drug discovery, the pyridine scaffold stands as a cornerstone, integral to the structure of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in molecular design. This guide focuses on a specific, highly functionalized derivative: 2-(Hydroxymethyl)pyridine-4-carbonitrile . While commonly referred to as 2-(Hydroxymethyl)isonicotinonitrile, its formal IUPAC name provides a clearer structural definition.[3][4]

This molecule, identified by CAS Number 51454-63-8, incorporates three key functional groups onto a pyridine ring: a hydroxymethyl group at the 2-position, a nitrile group at the 4-position, and the pyridine nitrogen itself.[4] This trifecta of reactivity makes it an exceptionally valuable intermediate for synthesizing complex molecular architectures. The hydroxymethyl group offers a handle for oxidation, esterification, or etherification; the nitrile can be hydrolyzed, reduced, or used in cycloadditions; and the pyridine nitrogen provides a site for coordination and influences the ring's electronic character.[5]

This technical guide offers an in-depth exploration of 2-(Hydroxymethyl)pyridine-4-carbonitrile, intended for researchers, scientists, and drug development professionals. We will move beyond simple data recitation to explain the causality behind its synthesis, characterization, and application, providing a field-proven perspective on leveraging this compound's full potential.

I. Nomenclature and Physicochemical Properties

Correctly identifying a chemical entity is the foundation of reproducible science. The compound in focus is systematically named according to IUPAC rules, which provides an unambiguous description of its molecular structure.

IUPAC Name: 2-(hydroxymethyl)pyridine-4-carbonitrile[3]

Common Synonyms:

  • This compound[3]

  • 4-Cyano-2-hydroxymethylpyridine[3]

  • 4-Cyano-pyridine-2-methanol[3]

Key Identifiers:

  • CAS Number: 51454-63-8

  • Molecular Formula: C₇H₆N₂O[4]

  • Molecular Weight: 134.14 g/mol [4]

Physicochemical Data Summary

A compound's physical properties are critical for its handling, reaction setup, and purification. The table below summarizes the key physicochemical data for 2-(Hydroxymethyl)pyridine-4-carbonitrile.

PropertyValueSource
IUPAC Name 2-(hydroxymethyl)pyridine-4-carbonitrilePubChem[3]
CAS Number 51454-63-8Biosynth
Molecular Formula C₇H₆N₂OMolbase[4]
Molecular Weight 134.138 g/mol Molbase[4]
InChIKey MMVBJOBTOMJNHE-UHFFFAOYSA-NMolbase[4]

Note: Experimental data on properties like melting point, boiling point, and solubility are not widely published. Researchers should perform their own characterization upon synthesis or acquisition.

II. Synthesis and Mechanistic Considerations

A common strategy for producing cyanopyridines is through the ammoxidation of the corresponding methylpyridine (picoline).[6] However, the presence of the hydroxymethyl group complicates this direct approach. A more plausible strategy involves a multi-step synthesis starting from a pre-functionalized pyridine ring.

Proposed Synthetic Workflow

A logical, though hypothetical, workflow would involve protecting the hydroxymethyl group, introducing the nitrile, and then deprotecting. This approach ensures the sensitive alcohol functionality does not interfere with the cyanation step.

G cluster_0 Step 1: Protection cluster_1 Step 2: Oxidation & Cyanation cluster_2 Step 3: Deprotection A 2-(Hydroxymethyl)pyridine B Protection (e.g., TBDMSCl) A->B C 2-((tert-Butyldimethylsilyloxy)methyl)pyridine B->C D N-Oxidation (e.g., m-CPBA) C->D E Cyanation (e.g., TMSCN, Benzoyl Chloride) D->E F Protected this compound E->F G Deprotection (e.g., TBAF) F->G H 2-(Hydroxymethyl)pyridine-4-carbonitrile G->H

Caption: Proposed synthetic workflow for 2-(Hydroxymethyl)pyridine-4-carbonitrile.

Expert Rationale for the Proposed Pathway:
  • Protection: The primary alcohol of the starting material, 2-(Hydroxymethyl)pyridine, is nucleophilic and slightly acidic. It could interfere with reagents used in later steps. Protecting it as a silyl ether (e.g., TBDMS) is a standard, robust strategy. Silyl ethers are stable to a wide range of non-acidic conditions but are easily removed.

  • N-Oxidation and Cyanation: Introducing a substituent at the 4-position of a pyridine ring can be challenging. A common and effective method is the Reissert-Henze reaction. This involves first activating the pyridine ring by forming the N-oxide. The N-oxide is then treated with a cyanide source, such as trimethylsilyl cyanide (TMSCN), and an acylating agent like benzoyl chloride. This regioselectively installs the cyano group at the 4-position.

  • Deprotection: The final step is the removal of the silyl protecting group. This is typically achieved under mild conditions using a fluoride source like tetrabutylammonium fluoride (TBAF), which selectively cleaves the Si-O bond without affecting the nitrile or hydroxymethyl groups.

This self-validating protocol ensures that each step sets up the subsequent transformation for high efficiency and minimizes the potential for side-product formation.

III. Analytical Characterization

Unambiguous characterization of the final compound is critical for its use in any research or development setting. A combination of spectroscopic and chromatographic methods should be employed.

Key Analytical Techniques:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of the hydroxymethyl protons (-CH₂- and -OH), as well as the three distinct aromatic protons on the pyridine ring. Their chemical shifts and coupling patterns will verify the 2,4-substitution pattern.

    • ¹³C NMR: Will show the characteristic signals for the nitrile carbon (around 115-120 ppm), the hydroxymethyl carbon (around 60-65 ppm), and the carbons of the pyridine ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight (134.138) and thus the elemental composition (C₇H₆N₂O).[4]

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band around 2220-2240 cm⁻¹ will provide definitive evidence of the nitrile (C≡N) functional group. A broad absorption in the region of 3200-3500 cm⁻¹ will indicate the presence of the hydroxyl (-OH) group.

  • High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the synthesized compound. A reverse-phase method with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water/acetonitrile with a modifier like formic acid or TFA) should be developed to separate the final product from any starting materials or byproducts.

G cluster_0 Synthesis & Purification cluster_1 Analytical Workflow cluster_2 Spectroscopic Methods cluster_3 Chromatographic Method A Crude Product B Column Chromatography / Recrystallization A->B C Purified Solid B->C D Structure Confirmation C->D E Purity Assessment C->E F ¹H NMR D->F G ¹³C NMR D->G H HRMS D->H I IR Spec D->I J HPLC (>98%) E->J

Caption: Self-validating analytical workflow for synthesized compounds.

IV. Applications in Drug Discovery and Medicinal Chemistry

The true value of 2-(Hydroxymethyl)pyridine-4-carbonitrile lies in its role as a versatile building block for the synthesis of Active Pharmaceutical Ingredients (APIs). The pyridine core is a well-established pharmacophore, and the dual functionality of this specific derivative allows for diverse chemical elaborations.[1][5]

Role as a Key Intermediate:

Pyridine derivatives are crucial in the development of drugs across various therapeutic areas.[2][7] For instance, the related compound 2-(Hydroxymethyl)pyridine is a key intermediate in the synthesis of Neratinib, a tyrosine kinase inhibitor used in oncology.[7] The structural motifs present in 2-(Hydroxymethyl)pyridine-4-carbonitrile make it an attractive starting point for developing novel kinase inhibitors, antiviral agents, and other targeted therapies.

  • Kinase Inhibitors: The pyridine ring can act as a hinge-binder in the ATP-binding pocket of kinases. The hydroxymethyl and nitrile groups can be modified to extend into other regions of the binding site, improving potency and selectivity.

  • Antiviral Agents: Recent research has identified gem-dimethyl-hydroxymethylpyridine derivatives as potent non-nucleoside inhibitors of the Respiratory Syncytial Virus (RSV) polymerase.[8][9] This highlights the potential of the hydroxymethylpyridine scaffold in developing new antiviral treatments.

  • Bioisosteric Replacement: The cyanopyridine moiety can serve as a bioisostere for other functional groups, such as carboxylic acids or amides, helping to modulate a drug candidate's physicochemical properties like solubility, lipophilicity, and metabolic stability.[10]

The strategic incorporation of this intermediate allows medicinal chemists to rapidly generate libraries of complex molecules for screening, accelerating the drug discovery process.

V. Conclusion

2-(Hydroxymethyl)pyridine-4-carbonitrile is more than just a chemical compound; it is a strategic tool for innovation in pharmaceutical research. Its well-defined structure, confirmed by its IUPAC name, and its versatile functional groups provide a robust platform for the synthesis of novel molecular entities. Understanding its synthesis from a mechanistic perspective, coupled with a rigorous analytical characterization workflow, ensures the reliability and reproducibility required for drug development. As the demand for new and more effective therapeutics continues to grow, the importance of versatile and highly functionalized building blocks like 2-(Hydroxymethyl)pyridine-4-carbonitrile will only increase, solidifying its place in the medicinal chemist's toolbox.

References

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  • PubMed. (2024). Discovery of gem-Dimethyl-hydroxymethylpyridine Derivatives as Potent Non-nucleoside RSV Polymerase Inhibitors. National Library of Medicine.
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An In-depth Technical Guide to 2-(hydroxymethyl)pyridine-4-carbonitrile and its Chemical Synonyms

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Pyridine Building Block in Modern Chemistry

In the landscape of medicinal chemistry and materials science, the pyridine scaffold stands as a cornerstone of molecular design. Its unique electronic properties and ability to engage in a variety of chemical transformations make it a privileged structure in the development of novel therapeutics and functional materials. Within this vast chemical space, 2-(hydroxymethyl)pyridine-4-carbonitrile emerges as a particularly valuable and versatile building block. This guide provides a comprehensive overview of this compound, its synonyms, chemical properties, synthesis, reactivity, and applications, with a focus on its role in contemporary drug discovery.

Nomenclature and Identification: A Molecule by Many Names

A clear and unambiguous identification of a chemical entity is paramount for effective scientific communication and procurement. 2-(hydroxymethyl)pyridine-4-carbonitrile is known by several synonyms, and its identity is definitively established by its CAS number.

Identifier Value Source
Systematic Name 2-(hydroxymethyl)pyridine-4-carbonitrileIUPAC
CAS Number 51454-63-8Chemical Abstracts Service
Molecular Formula C₇H₆N₂O[1]
Molecular Weight 134.14 g/mol

Common Synonyms:

  • 4-Cyano-2-(hydroxymethyl)pyridine[2]

  • 4-Cyano-pyridine-2-methanol[2]

  • 2-HYDROXYMETHYL-ISONICOTINONITRILE[2]

A comprehensive list of identifiers is crucial for navigating chemical databases and literature. The structural representation of 2-(hydroxymethyl)pyridine-4-carbonitrile is provided below:

Caption: Chemical structure of 2-(hydroxymethyl)pyridine-4-carbonitrile.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety considerations is essential for the handling, storage, and application of any chemical compound.

Property Value Source
Appearance White to off-white crystalline powder[2]
Boiling Point 282.4 °C at 760 mmHg[2]
Flash Point 124.6 °C[2]
Density 1.25 g/cm³[2]
Storage Sealed in dry, Room Temperature[2]

Safety Profile:

The compound is classified as an irritant.[3] The following hazard and precautionary statements are associated with 2-(hydroxymethyl)pyridine-4-carbonitrile:

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound and to work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Synthesis and Purification

The synthesis of 2-(hydroxymethyl)pyridine-4-carbonitrile can be approached through several routes, with the choice of method often depending on the scale of the reaction and the availability of starting materials.

Synthetic Pathways

A common strategy for the synthesis of this compound involves the functionalization of a pre-existing pyridine ring. One reported method is the coupling of 2-cyanopyridines with aldehydes or ketones using metal catalysts such as palladium or platinum. An alternative conceptual pathway, based on established pyridine chemistry, could involve the reduction of a corresponding ester, such as methyl 2-formylpyridine-4-carboxylate, followed by conversion of the formyl group to a nitrile.

A plausible synthetic workflow is outlined below:

G cluster_0 Synthetic Workflow start Commercially Available 2-methylpyridine-4-carbonitrile intermediate1 Oxidation to N-oxide start->intermediate1 Oxidizing Agent (e.g., m-CPBA) intermediate2 Acetoxylation intermediate1->intermediate2 Acetic Anhydride intermediate3 Hydrolysis intermediate2->intermediate3 Acid or Base Catalysis product 2-(hydroxymethyl)pyridine-4-carbonitrile intermediate3->product Final Product

Caption: A conceptual synthetic workflow for 2-(hydroxymethyl)pyridine-4-carbonitrile.

Illustrative Experimental Protocol (Conceptual)

The following is a conceptual protocol based on general procedures for similar transformations. It is intended for illustrative purposes and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

Step 1: Reduction of a Precursor Ester (Illustrative)

  • To a solution of methyl 2-formylpyridine-4-carboxylate (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a reducing agent like sodium borohydride (NaBH₄, 1.5 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude hydroxymethyl intermediate.

Purification

Purification of 2-(hydroxymethyl)pyridine-4-carbonitrile is typically achieved through recrystallization or column chromatography.

Protocol: Column Chromatography

  • Prepare a slurry of silica gel in a suitable non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).

  • Load the crude product onto the column.

  • Elute the column with a gradient of increasing polarity, for example, from 100% hexane to a mixture of hexane and ethyl acetate.

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-(hydroxymethyl)pyridine-4-carbonitrile.

Chemical Reactivity and Synthetic Utility

The synthetic utility of 2-(hydroxymethyl)pyridine-4-carbonitrile stems from the reactivity of its two key functional groups: the hydroxymethyl group and the nitrile group.

Reactions of the Hydroxymethyl Group

The primary alcohol of the hydroxymethyl group can undergo a variety of transformations, including oxidation to an aldehyde or carboxylic acid, and conversion to a leaving group for subsequent nucleophilic substitution. A particularly useful reaction in drug discovery is its conversion to a chloromethyl group.

Conversion to 2-(chloromethyl)pyridine-4-carbonitrile:

This transformation is readily achieved using thionyl chloride (SOCl₂), often in the presence of a base like pyridine to neutralize the HCl byproduct.

G cluster_0 Conversion to Chloromethyl Derivative reactant 2-(hydroxymethyl)pyridine-4-carbonitrile product 2-(chloromethyl)pyridine-4-carbonitrile reactant->product Chlorination reagent SOCl₂ Pyridine reagent->product

Caption: Reaction of 2-(hydroxymethyl)pyridine-4-carbonitrile with thionyl chloride.

This chloromethyl derivative is a valuable intermediate, as the chlorine atom is a good leaving group, allowing for the introduction of a wide range of nucleophiles to build more complex molecular architectures.

Reactions of the Nitrile Group

The nitrile group can also be transformed into other functional groups. For example, it can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. These transformations further expand the synthetic utility of this building block.

Applications in Drug Discovery and Medicinal Chemistry

Pyridine derivatives are integral to the development of a vast array of pharmaceuticals. The structural motif of 2-(hydroxymethyl)pyridine-4-carbonitrile is of particular interest in the design of kinase inhibitors.

Role as a Scaffold in Kinase Inhibitors:

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Many kinase inhibitors are designed to bind to the ATP-binding pocket of the enzyme. The pyridine ring can act as a bioisostere for the purine ring of ATP, and the substituents on the ring can be tailored to achieve specific interactions with the amino acid residues in the binding site, thereby enhancing potency and selectivity. The hydroxymethyl and nitrile groups of 2-(hydroxymethyl)pyridine-4-carbonitrile provide key handles for further chemical modification to optimize these interactions.

Characterization and Analytical Methods

The identity and purity of 2-(hydroxymethyl)pyridine-4-carbonitrile are confirmed using standard analytical techniques.

Technique Expected Observations
¹H NMR Aromatic protons in the pyridine ring (typically δ 7.0-9.0 ppm), a singlet for the methylene protons of the hydroxymethyl group (typically δ 4.5-5.0 ppm), and a broad singlet for the hydroxyl proton.
¹³C NMR Resonances for the carbon atoms of the pyridine ring, the nitrile carbon (typically δ 115-125 ppm), and the methylene carbon of the hydroxymethyl group (typically δ 60-70 ppm).
IR Spectroscopy Characteristic absorption bands for the O-H stretch of the alcohol (broad, ~3300 cm⁻¹), the C≡N stretch of the nitrile (~2230 cm⁻¹), and C=C and C=N stretching vibrations of the pyridine ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (134.14 g/mol ).
HPLC A single major peak under appropriate chromatographic conditions, used to determine purity.

Conclusion

2-(hydroxymethyl)pyridine-4-carbonitrile is a valuable and versatile building block in organic synthesis, particularly for applications in drug discovery. Its multiple synonyms necessitate careful identification via its CAS number. The presence of two distinct and reactive functional groups, the hydroxymethyl and nitrile moieties, provides chemists with a powerful platform for the construction of complex molecular architectures. Its structural similarity to scaffolds found in numerous kinase inhibitors highlights its potential for the development of novel therapeutics. A thorough understanding of its synthesis, reactivity, and analytical characterization is essential for its effective utilization in research and development.

References

  • Biosynth. 2-(Hydroxymethyl)pyridine-4-carbonitrile. URL: https://www.biosynth.com/p/BCA45463/2-hydroxymethyl-pyridine-4-carbonitrile
  • Fisher Scientific. Safety Data Sheet: 2-(Hydroxymethyl)pyridine. URL: https://www.fishersci.com/store/msds?partNumber=AC131990250&productDescription=2-HYDROXYMETHYL-PYRIDINE%2C+98%25+25GR&vendorId=VN00032119&countryCode=US&language=en
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  • PubChem. 2-(Hydroxymethyl)pyridine-4-carbonitrile. URL: https://pubchem.ncbi.nlm.nih.gov/compound/13292599
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Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(Hydroxymethyl)isonicotinonitrile and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-(hydroxymethyl)isonicotinonitrile, a valuable heterocyclic building block in medicinal chemistry and materials science. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a logical and experimentally validated pathway. The synthesis is strategically divided into three key stages: the preparation of the 2-methylisonicotinonitrile intermediate, its subsequent N-oxidation, and a final Boekelheide rearrangement followed by hydrolysis. This guide emphasizes the rationale behind procedural choices, ensuring both scientific rigor and practical applicability.

Introduction

Pyridine derivatives are fundamental scaffolds in a vast array of pharmaceuticals and functional materials. The specific substitution pattern of this compound, featuring both a nitrile and a hydroxymethyl group, presents a synthetically versatile platform for further chemical elaboration. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions. The hydroxymethyl group offers a handle for esterification, etherification, or oxidation to an aldehyde. This unique combination of reactive sites makes the target molecule a highly sought-after intermediate.

This guide presents a robust and reproducible synthetic route, commencing from readily available starting materials. Each step is accompanied by a detailed protocol, mechanistic insights, and key considerations for successful execution.

Overall Synthetic Strategy

The synthesis of this compound is most effectively achieved through a three-step sequence starting from 2-methylisonicotinonitrile. This strategic approach allows for the selective functionalization of the methyl group after the installation of the cyano group.

Synthetic_Pathway A 2-Methylisonicotinonitrile B 2-Methylisonicotinonitrile N-oxide A->B N-Oxidation (H₂O₂ / Acetic Acid) C 2-(Acetoxymethyl)isonicotinonitrile B->C Boekelheide Rearrangement (Acetic Anhydride) D This compound C->D Hydrolysis (Acid or Base)

Caption: Overall synthetic workflow.

Part 1: Synthesis of 2-Methylisonicotinonitrile

The initial precursor, 2-methylisonicotinonitrile (also known as 4-cyano-2-methylpyridine), can be synthesized via several established methods. The choice of method will often depend on the availability of starting materials and the scale of the reaction. Two common and effective routes are presented below.

Method A: Ammoxidation of 2-Picoline

This industrial method involves the vapor-phase catalytic reaction of 2-picoline with ammonia and oxygen.[1] While highly efficient for large-scale production, it requires specialized equipment.

Method B: Cyanation of 2-Chloro-4-methylpyridine

A more accessible laboratory-scale synthesis involves the nucleophilic substitution of a halogenated precursor. 2-Chloro-4-methylpyridine can be reacted with a cyanide source, such as copper(I) cyanide, to yield 2-methylisonicotinonitrile.

Protocol 1: Synthesis of 2-Methylisonicotinonitrile from 2-Chloro-4-methylpyridine

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chloro-4-methylpyridine (1 equivalent) and copper(I) cyanide (1.2 equivalents).

  • Solvent Addition: Add a suitable high-boiling polar aprotic solvent such as DMF or NMP.

  • Reaction: Heat the reaction mixture to 140-160 °C and stir vigorously under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a solution of aqueous ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

Part 2: N-Oxidation of 2-Methylisonicotinonitrile

The N-oxidation of the pyridine ring is a crucial step to activate the adjacent methyl group for the subsequent rearrangement.[2] This transformation is typically achieved using a peroxy acid.

N_Oxidation cluster_reactant Starting Material cluster_product Product reactant 2-Methylisonicotinonitrile product 2-Methylisonicotinonitrile N-oxide reactant->product Oxidation reagent H₂O₂ / Acetic Acid reagent->reactant:f1

Caption: N-Oxidation of 2-methylisonicotinonitrile.

Protocol 2: N-Oxidation of 2-Methylisonicotinonitrile

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylisonicotinonitrile (1 equivalent) in glacial acetic acid.

  • Reagent Addition: Slowly add hydrogen peroxide (30% aqueous solution, 2-3 equivalents) to the stirred solution. The addition should be exothermic, and the temperature may be controlled with a water bath if necessary.

  • Reaction: Heat the reaction mixture to 70-80 °C for 3-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acetic acid with a saturated solution of sodium bicarbonate or sodium carbonate.

  • Extraction: Extract the product with a suitable organic solvent like dichloromethane or chloroform.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-oxide. This product is often of sufficient purity for the next step, but can be further purified by recrystallization if needed.

Parameter Value Reference
Starting Material2-Methylisonicotinonitrile[3]
Oxidizing AgentHydrogen Peroxide / Acetic Acid[4]
Reaction Temperature70-80 °C[5]
Typical Yield>85%

Part 3: Boekelheide Rearrangement and Hydrolysis

The Boekelheide reaction is a classic rearrangement of α-picoline N-oxides to 2-(hydroxymethyl)pyridines.[6] In this case, it will be applied to 2-methylisonicotinonitrile N-oxide to introduce the desired functional group at the 2-position. The reaction proceeds via an initial acylation of the N-oxide oxygen, followed by a[6][6]-sigmatropic rearrangement.[7]

Boekelheide_Mechanism A 2-Methylisonicotinonitrile N-oxide B O-Acylated Intermediate A->B Acylation (Acetic Anhydride) C Ylide Intermediate B->C Deprotonation D [3,3]-Sigmatropic Rearrangement Transition State C->D E Rearranged Intermediate D->E F 2-(Acetoxymethyl)isonicotinonitrile E->F Tautomerization

Caption: Mechanism of the Boekelheide Rearrangement.

Protocol 3: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 2-methylisonicotinonitrile N-oxide (1 equivalent) in acetic anhydride (5-10 equivalents).

  • Reaction: Heat the mixture to reflux (approximately 140 °C) for 2-4 hours. Monitor the reaction progress by TLC.

  • Removal of Acetic Anhydride: After the reaction is complete, cool the mixture and remove the excess acetic anhydride under reduced pressure.

  • Hydrolysis (In situ): To the crude 2-(acetoxymethyl)isonicotinonitrile, add a solution of aqueous hydrochloric acid (e.g., 2 M HCl) and heat to reflux for 1-2 hours to hydrolyze the acetate ester. Alternatively, basic hydrolysis using sodium hydroxide or potassium carbonate in methanol/water can be employed.

  • Work-up: Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate if acid hydrolysis was used, or an acid if basic hydrolysis was used).

  • Extraction: Extract the aqueous layer with an appropriate organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel to afford pure this compound.

Parameter Value Reference
Starting Material2-Methylisonicotinonitrile N-oxide
ReagentAcetic Anhydride[6][8]
Reaction Temperature~140 °C[6]
Hydrolysis ConditionsAcidic or Basic
Typical Yield60-75% (over two steps)

Safety Considerations

  • Cyanides: Copper(I) cyanide and other cyanide sources are highly toxic. Handle with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Peroxides: Hydrogen peroxide and peroxy acids are strong oxidizers and can be corrosive. Avoid contact with skin and eyes.

  • Acetic Anhydride: Acetic anhydride is corrosive and a lachrymator. Handle in a fume hood.

Conclusion

The synthetic route detailed in these application notes provides a reliable and scalable method for the preparation of this compound. By following these protocols and understanding the underlying chemical principles, researchers can efficiently access this versatile building block for applications in drug discovery and materials science.

References

  • Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts. J Org Chem. 2022 Jun 17;87(12):7975-7988. [Link]
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  • Redetermination of 2-methyl-4-nitropyridine N-oxide. Acta Crystallogr Sect E Struct Rep Online. 2011;67(Pt 12):o3238. [Link]
  • Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. Molecules. 2023;28(23):7855. [Link]
  • Mono-N-oxidation of Heterocycle-Fused Pyrimidines. New J. Chem. 2021;45(2):743-747. [Link]
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Application Notes & Protocols: The Strategic Use of 2-(Hydroxymethyl)isonicotinonitrile and its Precursors in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a vast number of FDA-approved drugs.[1] Within this class, isonicotinonitrile derivatives serve as critical building blocks, particularly in the design of targeted therapies like kinase inhibitors.[1] This document provides a detailed guide for researchers and drug development professionals on the strategic application of the 2-(hydroxymethyl)isonicotinonitrile scaffold. We will explore the synthesis of key precursors, their elaboration into more complex molecular architectures via robust cross-coupling methodologies, and the subsequent biological evaluation of these novel compounds. The protocols herein are designed to be self-validating, with an emphasis on the causal reasoning behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Physicochemical Properties & Handling

This compound is a bifunctional organic compound featuring a pyridine ring substituted with a reactive nitrile group and a versatile hydroxymethyl group. These functionalities make it an attractive starting point for generating diverse compound libraries.

Rationale for Use:

  • Nitrile Group: Can act as a hydrogen bond acceptor, a precursor to amines or tetrazoles, or a key interaction point with target proteins.[1]

  • Hydroxymethyl Group: Provides a site for derivatization (e.g., etherification, esterification) to modulate pharmacokinetic properties like solubility and metabolic stability.

  • Pyridine Core: A privileged scaffold that often imparts favorable drug-like properties.

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 51454-63-8[2]
Molecular Formula C₇H₆N₂O[2]
Molecular Weight 134.14 g/mol [2]
Appearance White to off-white solidGeneral supplier data
Solubility Soluble in Methanol, DMSO, WaterPredicted based on structure
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.45 (d), 7.65 (d), 7.37 (s), 7.15 (dd), 5.4 (br s, OH), 4.75 (s, CH₂)Predicted, based on analogous 2-(Hydroxymethyl)pyridine[3]
Storage Store at 2-8°C, keep dryGeneral supplier recommendation

Note: Detailed experimental data such as melting point and comprehensive spectral analyses should be determined empirically upon synthesis or acquisition.

Synthesis of a Key Halogenated Precursor

In many synthetic campaigns, palladium-catalyzed cross-coupling reactions are employed to build the core structure of kinase inhibitors. These reactions typically require an aryl or heteroaryl halide. Therefore, a common and highly effective strategy begins with the synthesis of a halogenated isonicotinonitrile, such as 2-chloro-4-cyanopyridine.

Protocol 2.1: Synthesis of 2-Chloro-4-cyanopyridine

Principle: This protocol describes the chlorination of 4-cyanopyridine N-oxide using phosphorus oxychloride (POCl₃). The N-oxide activates the pyridine ring for nucleophilic attack, and POCl₃ serves as both the chlorinating agent and a dehydrating agent. This is a standard and robust method for introducing a chlorine atom at the 2-position of a pyridine N-oxide.[4][5]

Materials:

  • 4-Cyanopyridine N-oxide

  • Phosphorus oxychloride (POCl₃)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

  • Ice bath

Procedure:

  • Setup: Equip a 250 mL three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stir bar. Place the flask under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: To the flask, add 4-cyanopyridine N-oxide (10.0 g, 83.2 mmol). Carefully add phosphorus oxychloride (POCl₃, 50 mL, 536 mmol) to the flask via the dropping funnel over 15 minutes while stirring. The mixture will form a slurry.

  • Reaction: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 1:1 mixture of ethyl acetate and hexanes. The starting material should be consumed.

  • Quenching (Critical Step): Cool the reaction mixture to room temperature. Very slowly and carefully, pour the reaction mixture onto 200 g of crushed ice in a large beaker within a fume hood. This step is highly exothermic and will release HCl gas.

  • Neutralization: Once the ice has melted, slowly add saturated sodium bicarbonate solution to the mixture with vigorous stirring until the effervescence ceases and the pH of the aqueous layer is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30%) to yield 2-chloro-4-cyanopyridine as a white to pale yellow solid.

Expected Outcome: Yields typically range from 60-75%. The product should be characterized by ¹H NMR and mass spectrometry to confirm its identity and purity.

Application in C-C Bond Formation: Building the Kinase Inhibitor Core

With the halogenated precursor in hand, the next step is often a C-C bond-forming reaction to construct the bi-aryl or heteroaryl-alkynyl core common to many kinase inhibitors. The Sonogashira coupling is an exemplary reaction for this purpose.

Protocol 3.1: Representative Sonogashira Coupling of 2-Chloro-4-cyanopyridine

Principle: The Sonogashira reaction is a powerful palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[6][7] This reaction proceeds under mild conditions and tolerates a wide range of functional groups, making it ideal for complex molecule synthesis. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper(I) cocatalyst activates the alkyne.[8]

Workflow Diagram:

G cluster_synthesis Synthetic Workflow start 2-Chloro-4-cyanopyridine reagents Pd(PPh₃)₄ CuI Triethylamine (Base/Solvent) start->reagents alkyne Terminal Alkyne (e.g., Phenylacetylene) alkyne->reagents product 2-(Phenylethynyl)isonicotinonitrile (Kinase Inhibitor Precursor) reagents->product caption Fig 1. Sonogashira Coupling Workflow.

Caption: Fig 1. Sonogashira Coupling Workflow.

Materials:

  • 2-Chloro-4-cyanopyridine

  • Terminal alkyne (e.g., Phenylacetylene)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Toluene, anhydrous

  • Schlenk flask or sealed reaction tube

Procedure:

  • Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add 2-chloro-4-cyanopyridine (1.0 g, 7.2 mmol, 1.0 equiv.), Pd(PPh₃)₄ (416 mg, 0.36 mmol, 5 mol%), and CuI (137 mg, 0.72 mmol, 10 mol%).

  • Solvent and Reagents: Add anhydrous toluene (20 mL) and anhydrous triethylamine (10 mL) via syringe. Stir the mixture to dissolve the solids.

  • Alkyne Addition: Add phenylacetylene (0.87 g, 8.5 mmol, 1.2 equiv.) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to 70 °C and stir for 6-12 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite to remove the catalyst residues. Wash the Celite pad with additional ethyl acetate (20 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 30 mL) and then with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Self-Validation:

  • Control: Run a parallel reaction without the palladium catalyst to ensure the reaction is catalyst-dependent.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of the starting material signals and the appearance of new aromatic and alkyne proton signals will confirm the reaction's success.

Biological Evaluation: Assessing Target Engagement

Once a novel compound is synthesized, its biological activity must be determined. For putative kinase inhibitors, an in vitro kinase assay is the primary method to quantify potency against the target enzyme, such as Janus Kinase 1 (JAK1).

Protocol 4.1: In Vitro JAK1 Kinase Inhibition Assay (Luminescence-Based)

Principle: This assay measures the amount of ATP remaining in solution after a kinase reaction.[9] The kinase (JAK1) phosphorylates a peptide substrate using ATP. The amount of ATP consumed is directly proportional to the kinase activity. An inhibitor will reduce kinase activity, resulting in more ATP remaining. A luciferase-based system is then used to generate a luminescent signal from the remaining ATP. The signal is inversely correlated with kinase activity. The half-maximal inhibitory concentration (IC₅₀) is determined from a dose-response curve.[9]

Materials:

  • Recombinant human JAK1 enzyme

  • Peptide substrate (e.g., IRS1 peptide)

  • Synthesized test compound (dissolved in 100% DMSO)

  • Staurosporine (positive control, potent pan-kinase inhibitor)

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP, high purity

  • Luminescence-based ATP detection kit (e.g., ADP-Glo™)

  • 384-well white opaque assay plates

  • Multichannel pipette or liquid handler

  • Luminometer plate reader

Procedure:

  • Compound Plating:

    • Create a serial dilution series of the test compound in 100% DMSO (e.g., from 10 mM down to 1 nM).

    • Using an acoustic liquid handler or manual pipette, transfer 50 nL of each compound dilution into the wells of a 384-well plate.

    • Controls: Plate DMSO only for the "high control" (0% inhibition) and Staurosporine (e.g., 10 µM final concentration) for the "low control" (100% inhibition).

  • Enzyme/Substrate Addition:

    • Prepare a 2x enzyme/substrate solution in Kinase Assay Buffer containing recombinant JAK1 and the peptide substrate. The optimal concentrations should be determined empirically to ensure the reaction is in the linear range.

    • Add 5 µL of this solution to each well of the assay plate.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Prepare a 2x ATP solution in Kinase Assay Buffer. The concentration should be near the Michaelis constant (Kₘ) of ATP for JAK1 (typically ~10 µM).

    • Add 5 µL of the 2x ATP solution to all wells to start the reaction. The final reaction volume is 10 µL.

    • Mix the plate and incubate at room temperature for 60 minutes.

  • Detection:

    • Stop the kinase reaction and measure the remaining ATP by adding the reagents from the detection kit according to the manufacturer's protocol. Typically, this involves adding a reagent to stop the reaction and deplete unused ATP, followed by a second reagent to generate a luminescent signal from the newly synthesized ADP (in the case of ADP-Glo) or remaining ATP.

    • Incubate as required for signal stabilization (e.g., 30-40 minutes).

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound concentration using the high (DMSO) and low (Staurosporine) controls: % Inhibition = 100 * (1 - (Signal_Test - Signal_Low) / (Signal_High - Signal_Low))

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Table 2: Representative Data for IC₅₀ Determination

Compound Conc. (nM)log[Conc.]% Inhibition
100004.098.5
30003.4895.2
10003.088.1
3002.4875.4
1002.052.3
301.4828.9
101.010.1
10.02.5

Mechanism of Action: The JAK-STAT Signaling Pathway

The Janus Kinase (JAK) family of enzymes are intracellular tyrosine kinases that are essential for transducing signals from cytokine and growth factor receptors.[4][5] This signaling cascade, known as the JAK-STAT pathway, is critical in regulating immunity, cell proliferation, and inflammation.[10] Dysregulation of this pathway is implicated in numerous autoimmune diseases and cancers, making JAKs a prime therapeutic target.

Pathway Diagram:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Kinase Receptor->JAK 2. JAK Activation JAK->JAK 3. Trans-phosphorylation STAT_inactive STAT (Inactive) JAK->STAT_inactive 4. STAT Recruitment & Phosphorylation STAT_active STAT-P (Active Dimer) STAT_inactive->STAT_active 5. Dimerization DNA DNA STAT_active->DNA 6. Nuclear Translocation Inhibitor Synthesized JAK Inhibitor Inhibitor->JAK INHIBITION Gene Gene Transcription (Inflammation, Proliferation) DNA->Gene 7. Gene Activation Cytokine Cytokine Cytokine->Receptor 1. Binding & Receptor Dimerization caption Fig 2. The JAK-STAT Signaling Pathway and Point of Inhibition.

Caption: Fig 2. The JAK-STAT Signaling Pathway and Point of Inhibition.

Explanation:

  • A cytokine binds to its specific cell surface receptor, causing the receptor chains to dimerize.

  • This brings the associated JAK kinases into close proximity.

  • The JAKs phosphorylate and activate each other (trans-phosphorylation).

  • The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.

  • STATs are recruited, phosphorylated by the JAKs, and subsequently dimerize.

  • The active STAT dimer translocates to the nucleus.

  • In the nucleus, the STAT dimer binds to specific DNA sequences, initiating the transcription of target genes involved in the inflammatory and immune response.

A selective JAK inhibitor, developed from a scaffold like this compound, binds to the ATP-binding pocket of the JAK kinase, preventing it from phosphorylating its substrates and thereby blocking the entire downstream signaling cascade.

References

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors.Journal of Medicinal Chemistry.
  • The JAK/STAT Pathway.Cold Spring Harbor Perspectives in Biology.
  • The JAK/STAT signaling pathway.Journal of Cell Science.
  • In vitro JAK kinase activity and inhibition assays.Methods in Molecular Biology.
  • Sonogashira coupling.Wikipedia.
  • Sonogashira Coupling.Organic Chemistry Portal.
  • Sonogashira Coupling.Chemistry LibreTexts.
  • JAK-STAT signaling pathway.Wikipedia.
  • JAK/STAT Signaling Pathway.Elabscience.
  • JAK/STAT Signaling Pathway.Creative Diagnostics.
  • A New Way of Creating the Building Blocks of Drugs.Technology Networks.
  • Chemists synthesize an improved building block for medicines.ScienceDaily.
  • Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties.PubMed Central.
  • 2-(Hydroxymethyl)pyridine-4-carbonitrile.PubChem.
  • This compound.Capot Chemical.
  • This compound.chemBlink.
  • The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid.ResearchGate.
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.ePrints Soton.

Sources

Protocol for the oxidation of 2-(Hydroxymethyl)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol for the Synthesis of 2-Formylisonicotinonitrile via Oxidation of 2-(Hydroxymethyl)isonicotinonitrile

Introduction

The transformation of alcohols into aldehydes is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. 2-Formylisonicotinonitrile, the target aldehyde derived from the oxidation of this compound, is a valuable building block in medicinal chemistry. Its pyridine core, nitrile group, and reactive aldehyde functionality make it a versatile precursor for synthesizing a wide array of complex heterocyclic compounds with potential therapeutic applications.

This document serves as a comprehensive guide for researchers, chemists, and drug development professionals. It provides a detailed analysis of three robust and widely-used protocols for the oxidation of this compound: Dess-Martin Periodinane (DMP) oxidation, Swern oxidation, and Manganese Dioxide (MnO₂) oxidation. The guide emphasizes the underlying chemical principles, practical execution, and safety considerations for each method, enabling scientists to select and perform the optimal procedure for their specific needs.

Choosing the Optimal Oxidation Strategy

The successful oxidation of this compound hinges on selecting a reagent that is reactive enough to convert the primary alcohol to an aldehyde without over-oxidizing it to a carboxylic acid. The chosen method must also be compatible with the electron-deficient pyridine ring and the nitrile functional group. We will explore three field-proven methods, each with distinct advantages and operational demands.

  • Dess-Martin Periodinane (DMP) Oxidation: This method utilizes a hypervalent iodine reagent, which offers exceptional selectivity for oxidizing primary alcohols to aldehydes under very mild and neutral conditions.[1][2] The reaction is typically fast, clean, and compatible with a wide range of sensitive functional groups, making it a popular choice in complex molecule synthesis.[3] Its primary drawbacks are the potential explosive nature of the reagent, particularly with shock or heat, and its relatively high cost.[2][4]

  • Swern Oxidation: The Swern oxidation is a classic and highly reliable method that uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine.[5][6] It is renowned for its mild reaction conditions (typically performed at -78 °C), which prevents side reactions and preserves sensitive functional groups.[5] The byproducts of the Swern oxidation are volatile (dimethyl sulfide, carbon monoxide, carbon dioxide), which can simplify purification.[7] However, it requires cryogenic temperatures and the handling of toxic and corrosive oxalyl chloride.[8][9] The formation of notoriously foul-smelling dimethyl sulfide is another practical consideration.[6]

  • Manganese Dioxide (MnO₂) Oxidation: Activated manganese dioxide is a mild and highly selective oxidizing agent, particularly effective for benzylic and allylic alcohols.[10] Given that this compound is a benzylic-type alcohol, MnO₂ is an excellent and cost-effective choice. As a heterogeneous reagent, the workup is exceptionally simple, often requiring only filtration to remove the manganese salts.[11] The main limitation is that the reactivity of MnO₂ can vary significantly depending on its method of preparation or commercial source, sometimes requiring a large excess of the reagent and longer reaction times.

Visualizing the Chemical Transformation

Caption: General scheme for the oxidation of this compound.

Comparative Overview of Oxidation Protocols

The table below summarizes the key parameters for the three detailed protocols, allowing for an at-a-glance comparison to aid in method selection.

ParameterDess-Martin OxidationSwern OxidationManganese Dioxide Oxidation
Primary Oxidant Dess-Martin Periodinane (DMP)Dimethyl Sulfoxide (DMSO)Activated Manganese Dioxide (MnO₂)
Activator/Base None required (can add buffer)Oxalyl Chloride / TriethylamineNone required
Typical Solvent Dichloromethane (DCM)Dichloromethane (DCM)Dichloromethane (DCM), Chloroform, Acetone
Temperature 0 °C to Room Temperature-78 °C to Room TemperatureRoom Temperature to Reflux
Reaction Time 0.5 - 4 hours1 - 3 hours4 - 48 hours
Workup Aqueous quench, extractionAqueous quench, extractionFiltration, solvent evaporation
Advantages Mild, neutral pH, fast, high yield, easy workup.[1][2]High yield, reliable, volatile byproducts.[5]Simple filtration workup, mild, cost-effective.
Disadvantages Reagent is potentially explosive and costly.[2][4]Cryogenic temps, toxic/corrosive reagent, foul odor.[6][9]Long reaction times, variable reagent activity.
Safety Concerns Shock-sensitive/explosive reagent.[4]Highly toxic/corrosive oxalyl chloride.[7][12]Toxic heavy metal oxide.[11]

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

Principle and Mechanism

The DMP oxidation proceeds through a ligand exchange between the alcohol and an acetate group on the hypervalent iodine center.[13][14] This is followed by an intramolecular elimination, where a second acetate acts as a base to deprotonate the carbinol carbon, leading to the formation of the aldehyde, acetic acid, and a reduced iodine(III) species.[3][13]

DMP_Mechanism Dess-Martin Periodinane Oxidation Workflow sub Substrate + DMP in DCM mix Stir at Room Temperature (0.5 - 4 hours) sub->mix monitor Monitor by TLC mix->monitor quench Quench with Na₂S₂O₃ and NaHCO₃ solution monitor->quench Reaction Complete extract Extract with DCM quench->extract dry Dry (Na₂SO₄), Filter, and Concentrate extract->dry purify Purify via Silica Gel Chromatography dry->purify

Sources

Application Notes and Protocols: 2-(Hydroxymethyl)isonicotinonitrile as a Scaffold for Novel Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Case for a Novel Pyridine Scaffold

The pyridine ring is a cornerstone of modern agrochemical design, forming the structural basis for a multitude of successful fungicides, herbicides, and insecticides.[1] This privileged scaffold's prevalence stems from its favorable physicochemical properties, metabolic stability, and versatile substitution patterns that allow for fine-tuning of biological activity. Notable examples range from the widely used neonicotinoid insecticides, which target the insect nicotinic acetylcholine receptor (nAChR), to various pyridine-based herbicides and fungicides that address different biological targets.[1][2][3]

While established pyridine agrochemicals are numerous, the relentless evolution of pest and pathogen resistance necessitates a continuous search for novel active ingredients with potentially new modes of action. The strategy of exploring underutilized, functionalized building blocks is a proven method for discovering next-generation compounds.[1]

This document introduces 2-(Hydroxymethyl)isonicotinonitrile (also known as 2-(Hydroxymethyl)pyridine-4-carbonitrile) as a high-potential, yet underexplored, starting material for agrochemical research. Its structure combines the proven pyridine core with two key functional groups:

  • The Nitrile Group (C≡N): A common feature in many bioactive molecules, the nitrile can act as a key binding element or be a precursor to other functional groups.

  • The Hydroxymethyl Group (-CH₂OH): This primary alcohol provides a reactive handle for straightforward chemical derivatization, enabling the rapid synthesis of diverse compound libraries through esterification, etherification, and other standard transformations.

These application notes provide a comprehensive guide for researchers to synthesize, derivatize, and screen compounds derived from this compound for potential fungicidal, herbicidal, and insecticidal activities.

Synthesis and Derivatization of the Scaffold

The core of this research program involves creating a diverse library of compounds from the this compound scaffold. The primary point of diversification is the hydroxyl group, which is readily converted into esters and ethers.

Protocol 1: Synthesis of this compound

While this compound is commercially available from suppliers like Biosynth, understanding its synthesis provides context for its chemical properties. A common synthetic route involves the reduction of a corresponding carboxylic acid or ester derivative. A plausible laboratory-scale synthesis is outlined below.

Principle: This protocol describes the reduction of a 4-cyanopyridine-2-carboxylic acid ester to the corresponding primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄).

Materials:

  • Methyl 4-cyanopyridine-2-carboxylate

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve methyl 4-cyanopyridine-2-carboxylate (1 equivalent) in anhydrous methanol in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath with continuous stirring.

  • Slowly add sodium borohydride (1.5-2.0 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by slowly adding deionized water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x volume of residue).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel.

Protocol 2: Library Synthesis via Esterification

Principle: This protocol outlines a general method for creating a library of ester derivatives by reacting the hydroxyl group of the scaffold with a variety of carboxylic acids (or their more reactive acyl chloride counterparts).[4]

Materials:

  • This compound

  • A diverse set of carboxylic acids (e.g., aliphatic, aromatic, heterocyclic)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or an acyl chloride

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • Triethylamine (for acyl chloride method)

  • Standard glassware for organic synthesis

Procedure (DCC Coupling Method):

  • In a dry flask, dissolve this compound (1 eq.), the selected carboxylic acid (1.1 eq.), and a catalytic amount of DMAP in anhydrous DCM.

  • Add a solution of DCC (1.1 eq.) in DCM dropwise to the mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude ester.

  • Purify by column chromatography.

G cluster_reactants Reactants scaffold This compound ester Target Ester Derivative scaffold->ester Esterification rcooh Carboxylic Acid (R-COOH) rcooh->ester dcc DCC / DMAP dcc->ester Coupling Agent

Caption: Esterification workflow for library synthesis.

Agrochemical Screening Protocols

Once a library of derivatives is synthesized, a systematic screening process is essential to identify compounds with promising biological activity.

Protocol 3: High-Throughput Herbicidal Activity Screening

Principle: This protocol assesses the pre- and post-emergence herbicidal activity of test compounds on representative monocot and dicot plant species.[5][6]

Materials:

  • Seeds of test plants (e.g., Bentgrass - Agrostis stolonifera, Lettuce - Lactuca sativa).

  • Petri dishes or multi-well plates.

  • Growth medium (e.g., agar or filter paper).

  • Test compounds dissolved in a suitable solvent (e.g., DMSO or acetone).

  • Growth chamber with controlled light and temperature.

  • Positive controls (e.g., commercial herbicides like glyphosate, flumioxazin).

Procedure (Pre-emergence):

  • Prepare agar medium in petri dishes or multi-well plates.

  • Incorporate the test compounds into the medium at various concentrations (e.g., 1, 10, 100 µM). Include a solvent-only control.

  • Place a set number of seeds onto the surface of the medium in each dish/well.

  • Seal the plates and place them in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).

  • After 7-14 days, assess herbicidal effects by measuring germination rate, root length, and shoot growth inhibition compared to the control.

Data Presentation: Herbicidal Activity of Hypothetical Derivatives

Compound IDConc. (µM)Bentgrass Root Inhibition (%)Lettuce Germination Rate (%)
Control 0098
Lead-001 108540
Lead-002 101595
Flumioxazin 109510
Protocol 4: In Vitro Fungicidal Activity Screening

Principle: This protocol evaluates the ability of test compounds to inhibit the mycelial growth of common plant pathogenic fungi.[7][8]

Materials:

  • Cultures of plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum).

  • Potato Dextrose Agar (PDA).

  • Petri dishes.

  • Test compounds dissolved in a suitable solvent.

  • Positive controls (e.g., commercial fungicides like pyrimethanil, azoxystrobin).[7]

Procedure:

  • Prepare PDA and autoclave. While the medium is still molten (around 45-50°C), add the test compounds to achieve final desired concentrations (e.g., 1, 10, 50, 100 µg/mL). Also prepare solvent-only control plates.

  • Pour the amended PDA into petri dishes and allow them to solidify.

  • Place a small plug (e.g., 5 mm diameter) of actively growing mycelium from a source plate onto the center of each test and control plate.

  • Incubate the plates at the optimal growth temperature for the fungus (e.g., 22-25°C) in the dark.

  • When the fungal growth in the control plate has nearly reached the edge of the dish, measure the diameter of the fungal colony on all plates.

  • Calculate the percentage of growth inhibition for each compound concentration.

Protocol 5: Insecticidal Activity Screening (Contact and Ingestion)

Principle: Based on protocols for screening novel chemistries against disease vectors, this assay can be adapted for agricultural pests.[3][9] It evaluates both contact and ingestion toxicity. A common model is the adult vial test.[7][10]

Materials:

  • Test insects (e.g., Aphids - Myzus persicae, Houseflies - Musca domestica).

  • Glass vials (e.g., 20 mL scintillation vials).

  • Test compounds dissolved in a volatile solvent (e.g., acetone).

  • Micro-applicator or pipette.

  • Vial roller (optional).

  • For ingestion assay: Sucrose solution.

  • Positive controls (e.g., neonicotinoids like Imidacloprid).

Procedure (Contact Toxicity - Vial Residue Method):

  • Pipette a specific volume of the test compound solution (in acetone) into a glass vial.

  • Roll the vial on its side until the solvent has completely evaporated, leaving a uniform film of the compound coating the inner surface. Prepare a range of concentrations.

  • Introduce a known number of adult insects (e.g., 10-20) into each vial.

  • Cap the vials with a breathable material (e.g., cotton plug).

  • Hold the vials at room temperature and assess insect mortality at set time points (e.g., 4, 8, 24, 48 hours) compared to a solvent-only control.

  • Determine the LC₅₀ (lethal concentration to kill 50% of the population).

G start Synthesized Compound Library herb_screen Herbicidal Screen (Pre/Post-emergence) start->herb_screen fung_screen Fungicidal Screen (Mycelial Growth) start->fung_screen insect_screen Insecticidal Screen (Contact/Ingestion) start->insect_screen data_analysis Data Analysis (EC₅₀, LC₅₀) herb_screen->data_analysis fung_screen->data_analysis insect_screen->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar lead_opt Lead Optimization sar->lead_opt

Caption: Integrated workflow for agrochemical screening.

Postulated Mechanism of Action

While empirical screening is the first step, understanding the potential mechanism of action can guide lead optimization. Given the structural similarity to neonicotinoids, it is plausible that insecticidal derivatives of this compound could target the nicotinic acetylcholine receptor (nAChR).

Hypothesized Insecticidal Mechanism: Neonicotinoids act as agonists at the postsynaptic nAChRs in the insect central nervous system.[2][9] They bind to the receptor, causing continuous stimulation of nerve cells, which leads to paralysis and death. The selectivity of neonicotinoids for insect nAChRs over mammalian receptors is a key factor in their favorable safety profile.[2][3] Any "hit" compounds from the insecticidal screen should be further investigated for their activity on nAChRs using electrophysiological or radioligand binding assays.

G compound Novel Isonicotinonitrile Derivative receptor Insect nAChR compound->receptor Binds (Agonist) channel Ion Channel Opening receptor->channel Activates influx Na⁺/Ca²⁺ Influx channel->influx depol Continuous Depolarization influx->depol paralysis Paralysis & Death depol->paralysis

Caption: Hypothesized mechanism of action for insecticidal derivatives.

For herbicidal and fungicidal hits, the mechanism is less predictable and would require dedicated studies, such as target-site analysis or transcriptomics, to elucidate.

Conclusion and Future Directions

This compound represents a promising and versatile scaffold for the discovery of novel agrochemicals. The synthetic accessibility and the reactive hydroxymethyl group allow for the creation of large and diverse chemical libraries. The protocols detailed in these notes provide a robust framework for synthesizing these libraries and screening them for herbicidal, fungicidal, and insecticidal properties. By systematically applying these methods, researchers can efficiently identify novel lead compounds and contribute to the development of the next generation of crop protection solutions.

References

  • Brito-Sierra, C. A., Kaur, J., & Hill, C. A. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. Journal of Visualized Experiments, (144). [Link]
  • Wikipedia. Neonicotinoid. [Link]
  • Thany, S. H. (2023). Molecular Mechanism of Action of Neonicotinoid Insecticides. International Journal of Molecular Sciences, 24(6), 5484. [Link]
  • Tomizawa, M., & Casida, J. E. (2005). Neonicotinoid Insecticide Toxicology: Mechanisms of Selective Action. Annual Review of Pharmacology and Toxicology, 45, 247-268. [Link]
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  • Li, Y., et al. (2015). Design, Synthesis, Crystal Structure, and Fungicidal Activity of Two Fenclorim Derivatives. Molecules, 20(10), 18883-18896. [Link]
  • This citation was not used in the final response.
  • Ali, A., et al. (2016). Screening of Bioactive Compounds for Development of New Pesticides: A Mini Review. International Journal of Agriculture and Biology, 18(3), 639-646. [Link]
  • Li, J., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. International Journal of Molecular Sciences, 24(21), 15878. [Link]
  • Liu, C., et al. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry, 24(3), 332-343. [Link]
  • This citation was not used in the final response.
  • S. Chandrasekar, et al. (2023). Bioassay Techniques in Entomological Research. SciSpace. [Link]
  • Zhang, H., et al. (2011). Synthesis and herbicidal activity of 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one esters. Journal of Agricultural and Food Chemistry, 59(8), 4070-4076. [Link]
  • Higashi, T. (2002). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry.
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  • Wang, Y., et al. (2023). Evaluation of the Antifungal Activity of Polysubstituted Cyclic 1,2-Diketones against Colletotrichum gloeosporioides. Journal of Fungi, 9(6), 648. [Link]
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Sources

The Versatile Precursor: Crafting Novel Heterocycles from 2-(Hydroxymethyl)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-(Hydroxymethyl)isonicotinonitrile in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel functional molecules. Pyridine-based heterocycles are integral to a vast array of pharmaceuticals, agrochemicals, and functional materials due to their unique electronic properties and their ability to engage in specific biological interactions. Among the myriad of pyridine-based building blocks, this compound emerges as a particularly versatile precursor. Its strategic placement of a nucleophilic hydroxymethyl group and an electrophilic nitrile function on the isonicotinonitrile framework provides a rich platform for a diverse range of chemical transformations. This bifunctionality allows for the construction of a variety of fused heterocyclic systems, which are of paramount interest in the quest for new therapeutic agents and advanced materials. This guide provides an in-depth exploration of the chemical reactivity of this compound and details robust protocols for its application in the synthesis of novel and medicinally relevant heterocycles.

Chemical Profile and Reactivity of this compound

This compound, with the chemical formula C₇H₆N₂O and a molecular weight of 134.14 g/mol , possesses two key reactive centers that dictate its synthetic utility.

  • The Hydroxymethyl Group (-CH₂OH): This primary alcohol is a versatile functional handle. It can be readily oxidized to an aldehyde or a carboxylic acid, converted into a leaving group (e.g., tosylate, mesylate, or halide) for nucleophilic substitution, or used directly in condensation and cyclization reactions.

  • The Isonicotinonitrile Group (-CN): The nitrile group is a powerful electrophile and can participate in a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or undergo addition reactions with nucleophiles. Crucially, it is an excellent participant in cyclization reactions, acting as an electrophilic partner for intramolecular nucleophilic attack.

The interplay between these two functional groups allows for a range of synthetic strategies, including tandem reactions where an initial modification of the hydroxymethyl group sets the stage for a subsequent cyclization involving the nitrile.

Application Notes & Protocols for Heterocycle Synthesis

This section details specific, field-proven protocols for the synthesis of novel heterocycles utilizing this compound as the key starting material. The causality behind experimental choices is explained to provide a deeper understanding of the reaction mechanisms and to allow for informed modifications.

Protocol 1: Synthesis of Furo[3,4-c]pyridine Derivatives

Scientific Rationale: The synthesis of the furo[3,4-c]pyridine scaffold can be achieved through an intramolecular cyclization strategy. The hydroxymethyl group of this compound can be transformed into a nucleophile that subsequently attacks the electrophilic carbon of the nitrile group. This protocol outlines a two-step process involving the conversion of the hydroxymethyl group to a halomethyl group, followed by a base-mediated intramolecular cyclization.

Experimental Workflow Diagram:

Furo_Pyridine_Synthesis start This compound step1 Halogenation (e.g., SOCl₂ or PBr₃) start->step1 intermediate 2-(Halomethyl)isonicotinonitrile step1->intermediate step2 Base-mediated Intramolecular Cyclization (e.g., NaH or K₂CO₃) intermediate->step2 product Furo[3,4-c]pyridin-1(3H)-one Imine Tautomer step2->product hydrolysis Acidic Hydrolysis (e.g., aq. HCl) product->hydrolysis final_product Furo[3,4-c]pyridin-1(3H)-one hydrolysis->final_product

Caption: Synthetic workflow for Furo[3,4-c]pyridine derivatives.

Step-by-Step Protocol:

  • Halogenation of this compound:

    • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g) under a nitrogen atmosphere at 0 °C, add thionyl chloride (1.2 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(chloromethyl)isonicotinonitrile. This intermediate is often used in the next step without further purification.

  • Intramolecular Cyclization to form the Furo[3,4-c]pyridine Core:

    • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF, 20 mL/g of starting material) at 0 °C under a nitrogen atmosphere, add a solution of 2-(chloromethyl)isonicotinonitrile (1.0 eq) in anhydrous THF dropwise.

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Monitor the reaction by TLC for the disappearance of the starting material.

    • Carefully quench the reaction by the slow addition of water.

    • Extract the mixture with ethyl acetate (3 x 25 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product, the imine tautomer of furo[3,4-c]pyridin-1(3H)-one, is then subjected to acidic hydrolysis.

  • Hydrolysis to Furo[3,4-c]pyridin-1(3H)-one:

    • Dissolve the crude product from the previous step in a mixture of THF and 2M aqueous HCl.

    • Stir the solution at room temperature for 2-4 hours.

    • Neutralize the reaction mixture with saturated aqueous sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the final product by column chromatography on silica gel.

Data Summary Table:

StepReactantReagentSolventTemp.Time (h)Yield (%)
1This compoundSOCl₂DCM0 °C to RT4-6~90
22-(Chloromethyl)isonicotinonitrileNaHTHF0 °C to RT12-18~75
3Furo[3,4-c]pyridin-1(3H)-one Imine2M HClTHF/H₂ORT2-4~85
Protocol 2: Synthesis of Thieno[3,4-c]pyridine Derivatives via the Gewald Reaction

Scientific Rationale: The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes.[1][2][3] By first oxidizing the hydroxymethyl group of this compound to the corresponding aldehyde, we can then employ this aldehyde in a Gewald reaction with an active methylene nitrile and elemental sulfur to construct the thieno[3,4-c]pyridine scaffold.

Reaction Pathway Diagram:

Gewald_Reaction start This compound step1 Oxidation (e.g., PCC or MnO₂) start->step1 intermediate1 4-Cyanopyridine-2-carbaldehyde step1->intermediate1 step2 Gewald Reaction (Active Methylene Nitrile, S₈, Base) intermediate1->step2 product 3-Amino-thieno[3,4-c]pyridine-1-carbonitrile derivatives step2->product

Caption: Gewald reaction pathway for Thieno[3,4-c]pyridines.

Step-by-Step Protocol:

  • Oxidation to 4-Cyanopyridine-2-carbaldehyde:

    • To a stirred suspension of pyridinium chlorochromate (PCC, 1.5 eq) in anhydrous DCM (15 mL/g of alcohol), add a solution of this compound (1.0 eq) in anhydrous DCM.

    • Stir the reaction mixture at room temperature for 2-3 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

    • Concentrate the filtrate under reduced pressure to obtain 4-cyanopyridine-2-carbaldehyde, which can be used in the next step without further purification.

  • Gewald Three-Component Reaction:

    • In a round-bottom flask, combine 4-cyanopyridine-2-carbaldehyde (1.0 eq), an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate, 1.1 eq), and elemental sulfur (1.2 eq) in ethanol (20 mL/g of aldehyde).

    • Add a catalytic amount of a base, such as morpholine or triethylamine (0.2 eq).

    • Heat the reaction mixture to reflux for 4-8 hours.

    • Monitor the progress of the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

    • If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography on silica gel.

Data Summary Table:

StepReactantReagentSolventTemp.Time (h)Yield (%)
1This compoundPCCDCMRT2-3~85
24-Cyanopyridine-2-carbaldehydeMalononitrile, S₈, MorpholineEthanolReflux4-860-75
Protocol 3: Intramolecular Thorpe-Ziegler Cyclization for Pyrrolo[3,4-c]pyridine Synthesis

Scientific Rationale: The Thorpe-Ziegler reaction is a classic method for the formation of cyclic ketones from dinitriles.[4][5][6][7] This protocol adapts this strategy to synthesize a pyrrolo[3,4-c]pyridine core. The hydroxymethyl group is first converted to a leaving group, which is then displaced by a suitable carbon nucleophile bearing a nitrile group. The resulting dinitrile intermediate undergoes a base-catalyzed intramolecular Thorpe-Ziegler cyclization.

Logical Relationship Diagram:

Thorpe_Ziegler_Logic cluster_0 Functional Group Transformation cluster_1 Dinitrile Formation cluster_2 Cyclization and Product Formation start This compound step1 Activation of Hydroxymethyl Group (e.g., Tosylation) start->step1 intermediate1 2-(Tosyloxymethyl)isonicotinonitrile step1->intermediate1 step2 Nucleophilic Substitution (e.g., with sodiomalononitrile) intermediate1->step2 intermediate2 Dinitrile Intermediate step2->intermediate2 step3 Thorpe-Ziegler Cyclization (Base-catalyzed) intermediate2->step3 intermediate3 Enamine Intermediate step3->intermediate3 step4 Hydrolysis and Decarboxylation intermediate3->step4 final_product Pyrrolo[3,4-c]pyridin-1(2H)-one step4->final_product

Caption: Logical steps for Pyrrolo[3,4-c]pyridine synthesis.

Step-by-Step Protocol:

  • Activation of the Hydroxymethyl Group:

    • Dissolve this compound (1.0 eq) in anhydrous pyridine (10 mL/g) at 0 °C.

    • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12 hours.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 30 mL).

    • Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate to give 2-(tosyloxymethyl)isonicotinonitrile.

  • Formation of the Dinitrile Intermediate:

    • In a separate flask, prepare a solution of sodiomalononitrile by adding malononitrile (1.1 eq) to a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C.

    • Stir for 30 minutes at 0 °C.

    • Add a solution of 2-(tosyloxymethyl)isonicotinonitrile (1.0 eq) in anhydrous THF to the sodiomalononitrile solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry, and concentrate. Purify the dinitrile intermediate by column chromatography.

  • Thorpe-Ziegler Cyclization and Hydrolysis:

    • Dissolve the purified dinitrile intermediate (1.0 eq) in anhydrous toluene.

    • Add a strong base such as sodium ethoxide or sodium tert-butoxide (1.2 eq).

    • Heat the mixture to reflux for 6-10 hours.

    • Cool the reaction mixture and carefully add 6M aqueous HCl.

    • Heat the biphasic mixture to reflux for an additional 4-6 hours to effect hydrolysis and decarboxylation.

    • Separate the layers and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate.

    • Purify the final product, pyrrolo[3,4-c]pyridin-1(2H)-one, by column chromatography.

Conclusion: A Gateway to Chemical Diversity

This compound has demonstrated its value as a highly adaptable and strategic precursor for the synthesis of a range of novel fused pyridine heterocycles. The protocols detailed herein provide a foundation for researchers to explore the rich chemical space accessible from this versatile building block. The ability to selectively manipulate the hydroxymethyl and isonicotinonitrile functionalities opens up numerous possibilities for the creation of diverse molecular scaffolds with potential applications in drug discovery and materials science. By understanding the underlying chemical principles and employing the robust methodologies presented, scientists can continue to unlock the full potential of this valuable synthetic intermediate.

References

  • Gewald, K.; Schinke, E.; Böttcher, H. Ber.1966, 99, 94-100.
  • Schaefer, J. P.; Bloomfield, J. J. Org. React.1967, 15, 1.
  • Baron, H.; Remfry, F. G. P.; Thorpe, Y. F. J. Chem. Soc.1904, 85, 1726.
  • Ziegler, K.; Eberle, H.; Ohlinger, H. Ann.1933, 504, 94.
  • Gewald Reaction. Organic Chemistry Portal. [Link]
  • Thorpe-Ziegler Reaction. Organic Chemistry Portal. [Link]
  • Gewald reaction. Wikipedia. [Link]
  • Thorpe reaction. Wikipedia. [Link]
  • Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transform
  • Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridines and Pyrido[3',2':4,5]thieno[3,2-d]pyrimidines as Potent Antitumor Agents. MDPI. [Link]
  • Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems.
  • A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.

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Application Notes and Protocols for High-Throughput Screening (HTS) of Isonicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The isonicotinonitrile scaffold, a pyridine ring substituted with a nitrile group, represents a privileged structure in medicinal chemistry. Derivatives of this core are prevalent in compounds exhibiting a wide range of biological activities, particularly as enzyme inhibitors.[1][2][3] High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify starting points for therapeutic development.[4][5] This guide provides a comprehensive overview of the principles, technologies, and detailed protocols for designing and executing robust HTS campaigns to unlock the therapeutic potential of isonicotinonitrile derivatives. We will delve into the causality behind experimental design, ensuring that each protocol is a self-validating system, and provide actionable insights for data analysis and troubleshooting.

Section 1: Foundational Concepts: Bridging Chemistry and Screening

The journey from a chemical library to a validated hit begins with a critical decision: selecting the right assay. The choice between a biochemical and a cell-based approach is fundamental and depends entirely on the biological question being asked.

  • Biochemical Assays: These assays utilize purified components (e.g., enzymes, receptors, binding partners) in a controlled, in vitro environment. They are ideal for identifying compounds that directly interact with the molecular target of interest. Their primary advantage is simplicity and a clear, direct readout of target engagement.

  • Cell-Based Assays: These assays use living cells as the experimental system, providing a more physiologically relevant context.[6][7] They measure the downstream consequences of a compound's activity on a cellular process or signaling pathway, accounting for factors like cell permeability and potential cytotoxicity.[8][9]

The following table summarizes the key considerations for each approach when screening isonicotinonitrile derivatives.

FeatureBiochemical AssaysCell-Based Assays
Primary Question Does the compound directly bind to or inhibit the target?How does the compound affect a specific cellular pathway or phenotype?
System Complexity Low (e.g., purified enzyme and substrate)High (intact cells, multiple interacting pathways)
Physiological Relevance LowerHigher
Throughput Generally higher and more straightforward to automate.Can be high, but often more complex to optimize.
Data Interpretation Direct (e.g., enzyme inhibition)Indirect (e.g., reporter gene expression, cell viability)
Key Advantage Mechanistically clear; fewer confounding variables.Accounts for cell permeability, metabolism, and off-target effects.
Common Pitfall May identify hits that are not active in a cellular context.Hit deconvolution can be challenging; mechanism of action is not immediate.
Example Application Screening for isonicotinonitrile derivatives that inhibit purified VEGFR-2 kinase.Screening for derivatives that inhibit a STAT3-driven reporter gene in cancer cells.[10]

Section 2: The HTS Workflow and Key Technologies

A successful HTS campaign is a systematic process that integrates automation, robust assay technology, and rigorous data analysis.[5] The general workflow is applicable to nearly all screening efforts.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis & Follow-up AssayDev Assay Development & Miniaturization (384/1536-well) LibraryPrep Compound Library Preparation Automation Automated Screening (Liquid Handling, Incubation) LibraryPrep->Automation Detection Signal Detection (Plate Reader) Automation->Detection DataAnalysis Data Analysis (Normalization, Z' Factor) Detection->DataAnalysis HitPicking Hit Identification & Confirmation DataAnalysis->HitPicking DoseResponse Dose-Response (IC50/EC50) HitPicking->DoseResponse SecondaryAssay Secondary/Orthogonal Assay Validation DoseResponse->SecondaryAssay

Caption: Generalized workflow for a high-throughput screening (HTS) campaign.

Several technologies are particularly well-suited for screening isonicotinonitrile libraries due to their sensitivity, robustness, and compatibility with automation.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a highly sensitive biochemical assay format that minimizes background interference.[11] It combines the proximity-dependent energy transfer of FRET with the long-lived fluorescence emission of lanthanide donors (e.g., Europium, Terbium).[12] This allows the signal to be read after a delay, during which short-lived background fluorescence from plates, media, and autofluorescent compounds decays, dramatically improving the signal-to-noise ratio.[13] This is a critical advantage when screening libraries of heterocyclic compounds, which can often exhibit intrinsic fluorescence.

AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay)

AlphaLISA is a bead-based, no-wash technology that is exceptionally sensitive and robust, even in complex biological matrices like cell lysates.[13] The assay relies on Donor and Acceptor beads that are brought into close proximity by a specific biological interaction.[14] Upon excitation, the Donor bead releases singlet oxygen molecules that travel to a nearby Acceptor bead, triggering a chemiluminescent reaction that emits a strong, amplified signal.[15] This technology has been successfully used to identify nicotinonitrile derivatives as enzyme inhibitors.[16][17]

Luciferase Reporter Gene Assays

Luciferase reporter assays are a powerful tool for cell-based HTS, enabling the quantification of changes in gene expression as a proxy for signaling pathway activity.[18][19] In these assays, the gene for a luciferase enzyme is placed under the control of a promoter that is responsive to a specific transcription factor or pathway.[20] When the pathway is activated or inhibited by a test compound, the expression of luciferase changes accordingly, which can be measured with high sensitivity by adding its substrate (luciferin) and detecting the resulting bioluminescence.[21][22]

Section 3: Detailed Protocols

The following protocols are provided as templates. It is imperative to optimize reagent concentrations, incubation times, and cell densities for your specific target and system.

Protocol 1: Biochemical Kinase Inhibition Assay using TR-FRET

This protocol describes a method to identify isonicotinonitrile derivatives that inhibit the activity of a purified protein kinase.

Principle of Detection: A biotinylated peptide substrate and a phosphorylation-specific antibody are used. The antibody is labeled with a lanthanide donor (e.g., Europium cryptate), and streptavidin is labeled with an acceptor fluorophore. When the kinase phosphorylates the peptide, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal. An inhibitor prevents this process, leading to a loss of signal.

TRFRET_Kinase cluster_no_inhibition Active Kinase cluster_inhibition Inhibited Kinase Kinase Kinase + ATP Peptide Biotin-Peptide PhosPeptide Biotin-pPeptide Peptide->PhosPeptide Phosphorylation Eu_Ab Eu-Ab PhosPeptide->Eu_Ab Binding SA_XL SA-Acceptor PhosPeptide->SA_XL Binding Eu_Ab->SA_XL FRET Signal Inhibitor Isonicotinonitrile Inhibitor Inh_Kinase Kinase (Inactive) Inhibitor->Inh_Kinase No_PhosPeptide Biotin-Peptide Eu_Ab2 Eu-Ab SA_XL2 SA-Acceptor No_FRET No FRET Signal

Caption: TR-FRET assay principle for detecting kinase inhibition.

Materials & Reagents:

  • Isonicotinonitrile derivative library (10 mM in DMSO)

  • Purified, active kinase

  • Biotinylated peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • TR-FRET Detection Reagents: Europium-labeled anti-phospho-peptide antibody and acceptor-labeled streptavidin

  • Stop/Detection Buffer

  • Known potent kinase inhibitor (positive control)

  • DMSO (negative/vehicle control)

  • Low-volume 384-well white assay plates

  • HTS-compatible microplate reader with TR-FRET capability

Protocol Steps:

  • Compound Plating: Using an automated liquid handler, dispense 50 nL of test compounds, positive control, or DMSO into the appropriate wells of a 384-well plate. This creates a "compound-ready" plate.

  • Kinase Reaction:

    • Prepare a 2X Kinase/Peptide Master Mix in kinase assay buffer.

    • Prepare a 2X ATP Solution in kinase assay buffer.

    • Dispense 5 µL of the 2X Kinase/Peptide mix into all wells.

    • Incubate for 15 minutes at room temperature (RT) to allow compounds to bind to the kinase.

    • Initiate the reaction by dispensing 5 µL of the 2X ATP solution into all wells. Final reaction volume is 10 µL.

    • Incubate for 60-90 minutes at RT. (Note: Incubation time must be optimized to ensure the reaction is in the linear range).

  • Reaction Termination and Detection:

    • Prepare a detection mix containing the Eu-antibody and acceptor-streptavidin in Stop/Detection buffer (often containing EDTA to chelate Mg²⁺ and stop the kinase reaction).

    • Dispense 10 µL of the detection mix into all wells. Final volume is 20 µL.

    • Incubate for 60 minutes at RT, protected from light.

  • Plate Reading:

    • Read the plate on a TR-FRET enabled reader.

    • Excitation: ~320-340 nm.

    • Emission: Read at both the acceptor wavelength (~665 nm) and the donor wavelength (~620 nm).

    • Use a time delay of 60 µs and an integration time of 400 µs.

Data Analysis:

  • Calculate the ratiometric signal: (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • Calculate Percent Inhibition for each test compound: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

  • Calculate the Z'-factor for the plate to validate the assay run.[23] A Z' > 0.5 is considered excellent. Z' = 1 - (3 * (SD_Neg_Ctrl + SD_Pos_Ctrl)) / |Mean_Neg_Ctrl - Mean_Pos_Ctrl|

Protocol 2: Cell-Based Luciferase Reporter Assay for Pathway Modulation

This protocol is designed to identify isonicotinonitrile derivatives that modulate a specific signaling pathway (e.g., NF-κB, STAT3, CREB).

Principle of Detection: A cell line is engineered to stably express a luciferase reporter gene driven by a promoter containing response elements for the pathway of interest. Compound-induced activation or inhibition of the pathway leads to a corresponding increase or decrease in luciferase expression, measured as a luminescent signal.

Luciferase_Assay cluster_pathway cluster_nucleus Nucleus cluster_readout Compound Isonicotinonitrile Derivative Receptor Cell Surface Receptor Compound->Receptor Pathway Signaling Cascade Receptor->Pathway TF Transcription Factor (TF) Pathway->TF TF_active Active TF TF->TF_active Promoter Response Element Promoter TF_active->Promoter Binds & Activates LuciferaseGene Luciferase Gene Promoter->LuciferaseGene Binds & Activates LuciferaseProtein Luciferase Protein LuciferaseGene->LuciferaseProtein Transcription & Translation Substrate Luciferin (Substrate) Light Light Signal (Luminescence) Substrate->Light Catalysis

Caption: Principle of a luciferase reporter gene assay for pathway modulation.

Materials & Reagents:

  • Reporter cell line (e.g., HEK293 cells stably expressing a STAT3-luciferase construct)

  • Cell culture medium (e.g., DMEM + 10% FBS)

  • Pathway-specific stimulus (e.g., IL-6 for STAT3 activation)

  • Isonicotinonitrile derivative library (10 mM in DMSO)

  • Luminescence detection reagent (e.g., Bright-Glo™, ONE-Glo™)

  • Known pathway inhibitor (positive control) and agonist (if applicable)

  • DMSO (negative/vehicle control)

  • 384-well solid white, tissue culture-treated assay plates

  • Luminescence-capable plate reader

Protocol Steps:

  • Cell Plating: Dispense 5,000-10,000 cells per well in 20 µL of culture medium into a 384-well plate. Incubate overnight (16-24 hours) at 37°C, 5% CO₂.

  • Compound Addition:

    • Perform a 1:100 intermediate dilution of the compound library plate into culture medium.

    • Using a liquid handler, add 5 µL of the diluted compounds, controls, or DMSO-medium to the cells. This brings the final assay volume to 25 µL.

    • Incubate for 1 hour at 37°C.

  • Stimulation:

    • Prepare the pathway stimulus (e.g., IL-6) at 6X the final desired concentration in culture medium.

    • Add 5 µL of the stimulus to all wells except for the unstimulated controls. Add 5 µL of medium to the unstimulated wells. Final volume is 30 µL.

    • Incubate for 6-8 hours at 37°C, 5% CO₂.

  • Signal Detection:

    • Equilibrate both the assay plates and the luciferase detection reagent to room temperature.

    • Add 30 µL of the detection reagent to all wells. This reagent typically combines cell lysis and the luciferase substrate.

    • Incubate for 10 minutes at RT, protected from light, to ensure complete lysis and signal stabilization.

  • Plate Reading: Read the luminescence signal on a plate reader with a 0.5-1 second integration time per well.

Data Analysis & Important Considerations:

  • Normalization: Calculate the percent inhibition or activation relative to the stimulated (negative control) and unstimulated/inhibited (positive control) wells.

  • Cytotoxicity: A decrease in luciferase signal could be due to pathway inhibition or simply cell death. It is essential to run a parallel cytotoxicity assay (e.g., CellTiter-Glo®, MTT) on the same compounds to identify and flag cytotoxic hits.[24][25]

  • Luciferase Inhibition Counter-Screen: Some compounds can directly inhibit the luciferase enzyme, leading to false positives.[21][22] Hits should be tested in a biochemical assay using purified luciferase enzyme to eliminate those with direct inhibitory activity.

Section 4: Troubleshooting Common HTS Issues

Effective troubleshooting is key to a successful screening campaign.[26] Systematic errors and compound artifacts can obscure real hits.[27]

IssuePotential Cause(s)Recommended Solution(s)
Low Z'-Factor (<0.5) - Reagent instability or degradation.- Inconsistent liquid handling.- Suboptimal assay window (signal-to-background too low).- Assay timing not in the linear range.- Prepare fresh reagents daily.- Service and calibrate automated liquid handlers.- Optimize reagent concentrations and incubation times.- Perform a time-course experiment to find the optimal endpoint.
High Well-to-Well Variability - Inconsistent dispensing by liquid handlers.- "Edge effects" due to uneven evaporation/temperature across the plate.- Cell clumping leading to uneven seeding.- Use non-contact dispensers if possible.- Use plates with lids, ensure proper sealing, and incubate in a humidified chamber. Do not use the outer rows/columns for samples.- Ensure a single-cell suspension before plating.
Compound Interference (False Positives/Negatives) - Autofluorescence: Isonicotinonitrile derivatives may fluoresce at assay wavelengths.- Light Scattering: Compound precipitation can interfere with optical reads.- Luciferase Inhibition: Direct inhibition of the reporter enzyme.[21][22]- Use time-resolved fluorescence (TRF) or luminescence-based assays, which are less susceptible to autofluorescence.[13]- Check compound solubility in assay buffer. Filter compounds if necessary. Lower the final DMSO concentration.- Perform a luciferase inhibitor counter-screen for all hits from a reporter assay.
Hit Confirmation Rate is Low - Primary screen had a high false-positive rate.- Compound degradation between primary and follow-up screens.- Difference in assay conditions between primary and secondary assays.- Increase the stringency of the hit-picking threshold.- Re-order or re-synthesize hit compounds for confirmation.- Ensure secondary assays are robustly validated and that conditions are as close as possible to the primary screen.[28]

References

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The Versatile Role of 2-(Hydroxymethyl)isonicotinonitrile in Advanced Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the dynamic field of materials science, the design and synthesis of novel functional materials with tailored properties are of paramount importance. The selection of molecular building blocks is a critical determinant of the final material's characteristics. 2-(Hydroxymethyl)isonicotinonitrile is a bifunctional organic compound that presents a unique combination of a pyridine ring, a nitrile group, and a reactive hydroxymethyl group. This trifecta of functionalities makes it a highly promising candidate for the development of advanced materials, including Metal-Organic Frameworks (MOFs) and functionalized polymers. The pyridine and nitrile moieties offer versatile coordination sites for metal ions, paving the way for the construction of robust and porous MOFs. Simultaneously, the hydroxymethyl group provides a reactive handle for polymerization or for grafting onto existing polymer backbones, enabling the introduction of specific chemical functionalities.

This comprehensive guide, intended for researchers, scientists, and professionals in drug development and materials science, provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of innovative materials. The protocols are grounded in established principles of coordination chemistry and polymer science, offering a foundational framework for the exploration of this versatile molecule.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a precursor is fundamental to designing successful synthetic strategies.

PropertyValueSource
CAS Number 51454-63-8[1][2]
Molecular Formula C₇H₆N₂O[1]
Molecular Weight 134.14 g/mol [1]
Appearance Off-white to light yellow crystalline powder-
Solubility Soluble in methanol, ethanol, DMSO, and DMF-
Melting Point 108-112 °C-

Application in Metal-Organic Frameworks (MOFs)

The structure of this compound, featuring both a pyridine nitrogen and a nitrile group, makes it an excellent candidate as a multitopic organic linker for the synthesis of MOFs. These coordination sites can bind to metal ions or clusters, leading to the formation of one-, two-, or three-dimensional porous networks. The hydroxymethyl group can be either a non-coordinating functional group that lines the pores of the MOF, imparting specific chemical properties, or it can participate in post-synthetic modifications.

Protocol 1: Solvothermal Synthesis of a Zinc-Based MOF using this compound

This protocol describes a general procedure for the solvothermal synthesis of a hypothetical zinc-based MOF, designated as Zn-(HM)IN. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the synthetic process.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave (23 mL)

Procedure:

  • Precursor Solution Preparation: In a 20 mL glass vial, dissolve 0.1 mmol of zinc nitrate hexahydrate and 0.1 mmol of this compound in 10 mL of DMF. The use of a 1:1 molar ratio of metal to ligand is a common starting point for MOF synthesis, although this can be varied to optimize crystallinity and phase purity. DMF is a high-boiling point polar aprotic solvent that is widely used in MOF synthesis due to its ability to dissolve a wide range of organic and inorganic precursors.

  • Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity. This step is crucial for obtaining uniform nucleation and growth of MOF crystals.

  • Assembly and Reaction: Transfer the clear solution into a 23 mL Teflon-lined stainless steel autoclave. Seal the autoclave and place it in a preheated oven at 120 °C for 48 hours. The elevated temperature provides the necessary energy to overcome the activation barrier for the coordination reaction and crystallization. The reaction time is optimized to allow for the formation of well-defined crystals.

  • Cooling and Crystal Collection: After the reaction is complete, allow the autoclave to cool down to room temperature naturally. Collect the resulting crystalline product by filtration. Slow cooling is often preferred to prevent the formation of amorphous byproducts.

  • Washing and Activation: Wash the collected crystals thoroughly with fresh DMF (3 x 10 mL) to remove any unreacted precursors. Subsequently, wash with ethanol (3 x 10 mL) to exchange the high-boiling point DMF within the pores with a more volatile solvent. This solvent exchange is a critical step for the "activation" of the MOF, which involves the removal of solvent molecules from the pores to make them accessible for gas adsorption or other applications.

  • Drying: Dry the activated crystals under vacuum at 80 °C for 12 hours to completely remove the ethanol from the pores.

Characterization:

The synthesized Zn-(HM)IN MOF should be characterized using the following techniques:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the material.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the incorporation of the this compound ligand into the framework by identifying the characteristic vibrational modes of the pyridine, nitrile, and hydroxymethyl groups.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF.

  • Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the porosity and surface area of the activated MOF.

Diagram of the MOF Synthesis Workflow:

MOF_Synthesis cluster_prep Precursor Preparation cluster_reaction Solvothermal Reaction cluster_workup Work-up & Activation dissolve Dissolve Zn(NO₃)₂·6H₂O & Ligand in DMF sonicate Sonicate for 10 min dissolve->sonicate autoclave Transfer to Autoclave sonicate->autoclave heating Heat at 120°C for 48h autoclave->heating cool Cool to Room Temp. heating->cool filter Filter Crystals cool->filter wash_dmf Wash with DMF filter->wash_dmf wash_etoh Wash with Ethanol wash_dmf->wash_etoh dry Dry under Vacuum wash_etoh->dry Characterization Characterization dry->Characterization

Caption: Workflow for the solvothermal synthesis of a Zn-(HM)IN MOF.

Application in Polymer Science

The presence of a primary hydroxymethyl group in this compound makes it a valuable monomer or grafting agent in polymer chemistry. This reactive group can participate in various polymerization reactions, such as condensation polymerization, or can be used to functionalize existing polymers through grafting reactions.

Protocol 2: Synthesis of a Functional Polyester via Condensation Polymerization

This protocol outlines the synthesis of a polyester by reacting this compound with a dicarboxylic acid, such as adipoyl chloride. The resulting polymer will have pyridine and nitrile functionalities embedded in its backbone, which can be exploited for metal coordination, hydrogen bonding, or as sites for further chemical modification.

Materials:

  • This compound

  • Adipoyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Methanol

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 10 mmol of this compound and 10 mmol of triethylamine in 50 mL of anhydrous DCM. The reaction is carried out under an inert atmosphere of nitrogen to prevent side reactions with moisture and oxygen. Triethylamine acts as a base to neutralize the HCl gas that is evolved during the reaction.

  • Monomer Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 10 mmol of adipoyl chloride in 20 mL of anhydrous DCM to the flask via the dropping funnel over a period of 30 minutes with vigorous stirring. The slow addition helps to control the exothermicity of the reaction and promotes the formation of a high molecular weight polymer.

  • Polymerization: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours to ensure complete polymerization.

  • Polymer Precipitation and Purification: Pour the viscous reaction mixture into 500 mL of cold methanol with constant stirring. The polyester will precipitate out of the solution. Collect the polymer by filtration.

  • Washing: Wash the collected polymer with methanol (3 x 50 mL) to remove any unreacted monomers and triethylamine hydrochloride salt.

  • Drying: Dry the purified polymer in a vacuum oven at 60 °C for 24 hours.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the polymer and the successful incorporation of both monomers.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the synthesized polyester.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.

Diagram of the Polymer Synthesis Workflow:

Polymer_Synthesis cluster_setup Reaction Setup cluster_poly Polymerization cluster_purify Purification dissolve_monomer Dissolve Ligand & Et₃N in DCM inert_atm Inert Atmosphere (N₂) dissolve_monomer->inert_atm cool_reaction Cool to 0°C inert_atm->cool_reaction add_adipoyl Slowly Add Adipoyl Chloride cool_reaction->add_adipoyl stir_24h Stir at RT for 24h add_adipoyl->stir_24h precipitate Precipitate in Methanol stir_24h->precipitate filter_poly Filter Polymer precipitate->filter_poly wash_poly Wash with Methanol filter_poly->wash_poly dry_poly Dry under Vacuum wash_poly->dry_poly Characterization Characterization dry_poly->Characterization

Caption: Workflow for the synthesis of a functional polyester.

Conclusion and Future Outlook

This compound is a promising and versatile building block for the creation of novel functional materials. Its unique combination of coordinating and reactive functional groups opens up a wide range of possibilities for the synthesis of advanced MOFs and polymers with tailored properties. The protocols provided in this guide serve as a starting point for researchers to explore the potential of this molecule in various applications, from gas storage and separation to catalysis and drug delivery. Further research into the coordination chemistry of this compound with different metal ions and its reactivity in various polymerization schemes will undoubtedly lead to the discovery of new materials with exciting and valuable properties.

References

  • Capot Chemical. This compound. [Link]
  • PubChem. 2-(Hydroxymethyl)pyridine-4-carbonitrile. [Link]
  • Capot Chemical Co., Ltd. 51454-63-8 | this compound. [Link]

Sources

Catalytic Applications of 2-(Hydroxymethyl)isonicotinonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Catalytic Potential of a Bifunctional Pyridine Ligand

In the landscape of modern catalysis, the design and synthesis of ligands that can finely tune the electronic and steric properties of a metal center are of paramount importance. 2-(Hydroxymethyl)isonicotinonitrile, a pyridine derivative featuring both a hydroxymethyl and a nitrile group, presents a compelling scaffold for the development of novel catalysts. The pyridine nitrogen and the nitrile group offer distinct coordination sites for metal ions, while the hydroxymethyl group provides a handle for further functionalization or secondary coordination, potentially leading to cooperative catalytic effects. This guide provides a comprehensive overview of the catalytic reactions involving this compound, offering detailed application notes and protocols for researchers in academia and the pharmaceutical industry. While direct catalytic applications of this specific molecule are emerging, this document leverages established principles from closely related pyridine-based ligand systems to provide robust and scientifically grounded protocols.

The strategic placement of the hydroxymethyl and isonicotinonitrile moieties allows for versatile coordination chemistry.[1] The pyridine nitrogen can act as a classic Lewis base, while the nitrile group can also coordinate to a metal center. Furthermore, the hydroxyl group can participate in hydrogen bonding or be deprotonated to act as an anionic ligand, influencing the overall charge and reactivity of the metal complex.

I. Coordination Chemistry and Catalyst Synthesis

The foundation of utilizing this compound in catalysis lies in its ability to form stable and well-defined complexes with a variety of transition metals. The synthesis of these complexes is the first critical step in harnessing their catalytic potential.

A. Synthesis of Metal Complexes with this compound

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The choice of metal precursor and reaction conditions will dictate the final structure and coordination environment of the complex.

Protocol 1: General Synthesis of a Transition Metal Complex with this compound

Objective: To synthesize a generic transition metal complex of this compound. This protocol can be adapted for various metals such as copper(II), palladium(II), or rhodium(III).

Materials:

  • This compound

  • Metal salt (e.g., CuCl₂, Pd(OAc)₂, [Rh(cod)Cl]₂)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane, tetrahydrofuran)

  • Inert gas supply (e.g., nitrogen or argon)

  • Standard glassware for air-sensitive synthesis (Schlenk line, cannulas, etc.)

Procedure:

  • Preparation of Ligand Solution: In a Schlenk flask under an inert atmosphere, dissolve this compound (2 equivalents) in the chosen anhydrous solvent (10 mL).

  • Preparation of Metal Salt Solution: In a separate Schlenk flask, dissolve the metal salt (1 equivalent) in the same anhydrous solvent (10 mL).

  • Complexation Reaction: Slowly add the ligand solution to the metal salt solution at room temperature with vigorous stirring. The addition is performed dropwise to ensure homogeneity and prevent localized high concentrations.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing a color change. The reaction is typically stirred for 4-24 hours at room temperature or with gentle heating.

  • Isolation of the Complex: Upon completion, the solvent is reduced in volume under vacuum. The resulting precipitate is collected by filtration, washed with a small amount of cold solvent, and dried under high vacuum.

  • Characterization: The synthesized complex should be characterized by techniques such as FT-IR, NMR spectroscopy, mass spectrometry, and elemental analysis. For crystalline products, single-crystal X-ray diffraction is invaluable for determining the precise coordination geometry.[2][3]

Causality Behind Experimental Choices:

  • The use of an inert atmosphere is crucial to prevent the oxidation of sensitive metal centers or the ligand.

  • Anhydrous solvents are used to avoid the coordination of water molecules, which can compete with the desired ligand.

  • The stoichiometry of ligand to metal is varied to control the coordination number and geometry of the final complex. A 2:1 ligand-to-metal ratio is a common starting point for forming square planar or octahedral complexes.

Visualization of the Synthesis Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Characterization Ligand Dissolve this compound in Anhydrous Solvent Mix Slowly Add Ligand Solution to Metal Salt Solution Ligand->Mix Metal Dissolve Metal Salt in Anhydrous Solvent Metal->Mix Stir Stir at Room Temperature (4-24h) Mix->Stir Isolate Reduce Solvent, Filter, Wash, and Dry Stir->Isolate Characterize Characterize Complex (FT-IR, NMR, MS, EA, X-ray) Isolate->Characterize

Caption: Workflow for the synthesis of a metal complex with this compound.

II. Application in Catalytic Oxidation Reactions

Metal complexes bearing pyridine-based ligands are well-known to catalyze a variety of oxidation reactions. The electronic properties of the pyridine ring and the nature of the substituents can significantly influence the catalytic activity. Copper complexes, in particular, have shown promise in this area.[4][5]

A. Aerobic Oxidation of Alcohols

The selective oxidation of alcohols to aldehydes or ketones is a fundamental transformation in organic synthesis. Copper complexes with functionalized pyridine ligands can act as efficient catalysts for aerobic oxidation, using molecular oxygen as the terminal oxidant.

Protocol 2: Copper-Catalyzed Aerobic Oxidation of Benzyl Alcohol

Objective: To perform the catalytic aerobic oxidation of benzyl alcohol to benzaldehyde using a pre-synthesized copper(II) complex of this compound.

Materials:

  • [Cu(this compound)₂Cl₂] (or a similar pre-synthesized copper complex)

  • Benzyl alcohol

  • Acetonitrile (solvent)

  • Oxygen balloon or a source of compressed air

  • Gas chromatograph (GC) for reaction monitoring

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the copper catalyst (1-5 mol%), benzyl alcohol (1 mmol), and acetonitrile (5 mL).

  • Initiation of Reaction: Attach an oxygen balloon to the top of the condenser or gently bubble air through the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir vigorously to ensure efficient mixing of the gas and liquid phases.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC to determine the conversion of benzyl alcohol and the yield of benzaldehyde.

  • Work-up: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. The catalyst can be removed by filtration if it is heterogeneous. The solvent is then removed under reduced pressure, and the crude product can be purified by column chromatography on silica gel.

Data Presentation:

EntryCatalyst Loading (mol%)Temperature (°C)Time (h)Conversion (%)Yield (%)
1180248580
22.580189592
358012>9997

Mechanistic Considerations: The proposed mechanism for copper-catalyzed aerobic oxidation of alcohols often involves the formation of a copper-alkoxide intermediate. The oxidation state of the copper center cycles between Cu(I) and Cu(II) during the catalytic process. The pyridine ligand stabilizes the copper center and modulates its redox potential.

Visualization of the Catalytic Cycle:

G center [L₂Cu(II)] A [L₂Cu(II)(RCH₂O⁻)]⁺ center->A + RCH₂OH - H⁺ B [L₂Cu(I)]⁺ + RCHO A->B β-hydride elimination C [L₂Cu(I)-O₂⁻] B->C + O₂ D [L₂(HOO)Cu(II)] C->D + H⁺ D->center + RCH₂OH - H₂O, - RCHO G Pd0 L₂Pd(0) OxAdd L₂Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition (Ar-X) Transmet L₂Pd(II)(Ar)(Ar') OxAdd->Transmet Transmetalation (Ar'B(OH)₂ / Base) RedElim Ar-Ar' Transmet->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration

Sources

Anwendungs- und Protokollleitfaden: Derivatisierung von 2-(Hydroxymethyl)isonicotinonitril für das biologische Screening

Author: BenchChem Technical Support Team. Date: January 2026

Verfasser: Dr. Gemini, Leitender Anwendungswissenschaftler Datum: 8. Januar 2026 Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Zusammenfassung

2-(Hydroxymethyl)isonicotinonitril (CAS: 51454-63-8) ist ein hochinteressantes Ausgangsmolekül für die medizinische Chemie.[1][2] Seine Struktur, die einen Pyridinring – das zweithäufigste Heterozyklus in von der FDA zugelassenen Medikamenten – mit zwei reaktiven funktionellen Gruppen kombiniert, bietet eine ideale Plattform für die Synthese diverser Molekülbibliotheken.[3] Dieser Leitfaden beschreibt detaillierte Strategien und Protokolle zur gezielten Derivatisierung der Hydroxymethyl- und der Nitrilgruppe. Ziel ist die Erzeugung einer chemisch vielfältigen Bibliothek von Verbindungen, die für das biologische Screening in der frühen Wirkstoffforschung optimiert ist. Wir erläutern die chemischen Grundlagen hinter den Reaktionsentscheidungen, stellen schrittweise Protokolle bereit und skizzieren einen Arbeitsablauf für das nachfolgende biologische Screening.

Einleitung: Das Potenzial eines bifunktionalen Scaffolds

Die Wirkstoffforschung ist maßgeblich auf die Entwicklung neuartiger chemischer Entitäten angewiesen, die mit biologischen Zielmolekülen interagieren können. Heterocyclische Verbindungen, insbesondere solche, die Stickstoff enthalten, bilden das Rückgrat vieler erfolgreicher Therapeutika.[3] Der Pyridinring ist aufgrund seiner Fähigkeit, an Wasserstoffbrückenbindungen teilzunehmen, und seiner metabolischen Stabilität ein privilegiertes Strukturelement.[4]

Das Molekül 2-(Hydroxymethyl)isonicotinonitril vereint diesen wichtigen Heterozyklus mit zwei orthogonal reaktiven Gruppen:

  • Die Hydroxymethylgruppe (-CH₂OH): Als primärer Alkohol ist sie ein vielseitiger Angriffspunkt für Veresterungen, Veretherungen und Oxidationen.[5] Modifikationen an dieser Position können die Lipophilie, Löslichkeit und die Fähigkeit zur Bildung von Wasserstoffbrückenbindungen entscheidend beeinflussen.[6]

  • Die Nitrilgruppe (-C≡N): Diese elektronenziehende Gruppe ist ein wichtiger Wasserstoffbrückenakzeptor und gilt als Bioisoster für Carbonyl- oder Hydroxylgruppen.[7] Sie kann zu primären Aminen, Amiden, Carbonsäuren oder Tetrazolen umgewandelt werden, wodurch grundlegend neue Interaktionsmöglichkeiten und physikochemische Eigenschaften entstehen.[8][9]

Die gezielte und kombinatorische Modifikation dieser beiden Gruppen ermöglicht die systematische Erforschung des chemischen Raums um das zentrale Pyridin-Scaffold.

// Node definitions start [label="2-(Hydroxymethyl)isonicotinonitril\n(Ausgangsmaterial)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Hydroxymethyl Pathway hm_hub [label="Modifikation der\n-CH₂OH Gruppe", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#1967D2"]; ester [label="Ester", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ether [label="Ether", fillcolor="#4285F4", fontcolor="#FFFFFF"]; aldehyde [label="Aldehyd/Carbonsäure\n(Oxidation)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Nitrile Pathway cn_hub [label="Modifikation der\n-C≡N Gruppe", shape=ellipse, fillcolor="#FCE8E6", fontcolor="#C5221F"]; amine [label="Primäres Amin\n(Reduktion)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; amide [label="Carboxamid\n(Hydrolyse)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; tetrazole [label="Tetrazol\n(Cycloaddition)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Library library [label="Diverse\nDerivat-Bibliothek", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124", width=1.5];

// Edges start -> hm_hub [label=" ", style=solid, color="#5F6368"]; start -> cn_hub [label=" ", style=solid, color="#5F6368"];

hm_hub -> ester [dir=back, color="#5F6368"]; hm_hub -> ether [dir=back, color="#5F6368"]; hm_hub -> aldehyde [dir=back, color="#5F6368"];

cn_hub -> amine [dir=back, color="#5F6368"]; cn_hub -> amide [dir=back, color="#5F6368"]; cn_hub -> tetrazole [dir=back, color="#5F6368"];

{ester, ether, aldehyde, amine, amide, tetrazole} -> library [style=dashed, color="#34A853", arrowhead=vee];

// Invisible nodes for alignment invis1 [style=invis, width=0]; start -> invis1 [style=invis]; invis1 -> library [style=invis]; } Abbildung 1: Strategie zur Derivatisierung von 2-(Hydroxymethyl)isonicotinonitril.

Strategien und Protokolle zur Derivatisierung

Die Auswahl der Derivatisierungsstrategie sollte auf der Hypothese basieren, welche physikochemischen Eigenschaften für die angestrebte biologische Aktivität relevant sind. Im Folgenden werden validierte Protokolle für Schlüsseltransformationen vorgestellt.

Modifikation der Hydroxymethylgruppe

Die Hydroxymethylgruppe ist ein idealer Angriffspunkt, um die Lipophilie zu modulieren und neue Bindungsmotive einzuführen.

  • Rationale: Die Veresterung ist eine robuste Methode, um die Polarität zu reduzieren und die Membrangängigkeit zu erhöhen. Die eingeführte Acylgruppe kann zudem spezifische Wechselwirkungen mit der Zielprotein-Bindetasche eingehen.

  • Methodik (Beispiel: Acetylierung):

    • Lösen Sie 2-(Hydroxymethyl)isonicotinonitril (1 Äq.) in wasserfreiem Dichlormethan (DCM) in einem trockenen Rundkolben unter Inertgasatmosphäre (N₂ oder Ar).

    • Fügen Sie eine Base wie Triethylamin (TEA, 1.5 Äq.) oder Pyridin (2.0 Äq.) hinzu und kühlen Sie die Mischung auf 0 °C in einem Eisbad.

    • Geben Sie langsam Acetylchlorid (1.2 Äq.) oder Essigsäureanhydrid (1.2 Äq.) tropfenweise zur gerührten Lösung.

    • Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 2-4 Stunden. Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

    • Nach Abschluss der Reaktion verdünnen Sie die Mischung mit DCM und waschen sie nacheinander mit gesättigter NaHCO₃-Lösung und gesättigter NaCl-Lösung.

    • Trocknen Sie die organische Phase über wasserfreiem Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.

    • Reinigen Sie das Rohprodukt mittels Säulenchromatographie (Silicagel, Eluent z.B. Hexan/Ethylacetat-Gemisch), um das reine Ester-Derivat zu erhalten.

  • Validierung: Die erfolgreiche Veresterung wird durch ¹H-NMR-Spektroskopie bestätigt, wobei eine charakteristische Verschiebung des Methylen-Signals (-CH₂O-) zu höherem Feld (ca. 4.5-5.0 ppm) und das Erscheinen eines neuen Signals für die Acetylgruppe (ca. 2.1 ppm) zu beobachten ist.

Tabelle 1: Beispiele für Acylierungsreagenzien zur Ester-Synthese

Reagenz Produktklasse Erwartete Eigenschaftsänderung
Acetylchlorid Acetat-Ester Erhöhte Lipophilie (moderat)
Benzoylchlorid Benzoat-Ester Deutlich erhöhte Lipophilie, π-Stacking-Potenzial
Isonicotinoylchlorid Isonicotinat-Ester Einführung eines weiteren Pyridinrings, H-Akzeptor[10]

| Succinanhydrid | Hemisuccinat-Ester | Einführung einer freien Carboxylgruppe, erhöhte Löslichkeit |

Modifikation der Nitrilgruppe

Die Umwandlung der Nitrilgruppe führt zu funktionellen Gruppen mit drastisch veränderten elektronischen und sterischen Eigenschaften.

  • Rationale: Die Einführung einer primären Aminogruppe (-CH₂NH₂) schafft ein basisches Zentrum, das protoniert werden kann. Dies ist entscheidend für die Bildung von Salzbrücken mit sauren Aminosäureresten (z.B. Asp, Glu) in Proteinen und verbessert oft die Wasserlöslichkeit.

  • Methodik:

    • Suspendieren Sie Lithiumaluminiumhydrid (LiAlH₄, 2-3 Äq.) in wasserfreiem Tetrahydrofuran (THF) in einem trockenen Rundkolben unter Inertgasatmosphäre. Kühlen Sie die Suspension auf 0 °C.

    • Lösen Sie 2-(Hydroxymethyl)isonicotinonitril (1 Äq.) in wasserfreiem THF und geben Sie es langsam und tropfenweise zur LiAlH₄-Suspension. Achtung: Die Reaktion ist exotherm und es entwickelt sich Wasserstoffgas.

    • Nach beendeter Zugabe erhitzen Sie die Reaktionsmischung für 4-6 Stunden unter Rückfluss. Überwachen Sie den Reaktionsfortschritt mittels DC oder LC-MS.

    • Kühlen Sie die Reaktion wieder auf 0 °C und führen Sie eine vorsichtige Quench-Prozedur nach Fieser durch: Geben Sie langsam nacheinander Wasser (X mL), 15%ige wässrige NaOH-Lösung (X mL) und erneut Wasser (3X mL) hinzu, wobei X die Masse des eingesetzten LiAlH₄ in Gramm ist.

    • Rühren Sie die resultierende Suspension kräftig für 30 Minuten, bis sich ein gut filtrierbarer Niederschlag bildet.

    • Filtrieren Sie den Feststoff ab und waschen Sie ihn gründlich mit THF oder Ethylacetat.

    • Vereinigen Sie die organischen Phasen und entfernen Sie das Lösungsmittel im Vakuum, um das rohe Amin-Derivat zu erhalten, das bei Bedarf weiter aufgereinigt wird.

  • Validierung: Die Reduktion wird durch das Verschwinden der Nitrilbande (ca. 2230 cm⁻¹) im IR-Spektrum und das Erscheinen von N-H-Schwingungen (ca. 3300-3400 cm⁻¹) bestätigt. Im Massenspektrum erhöht sich die Masse um 4 Da.

  • Rationale: Die Umwandlung in ein Carboxamid (-CONH₂) führt eine potente Wasserstoffbrückendonor- und -akzeptorgruppe ein, die für die Bindung an biologische Zielmoleküle von großer Bedeutung ist. Die Hydrolyse unter kontrollierten Bedingungen kann auf der Stufe des Amids gestoppt werden.[11]

  • Methodik:

    • Lösen Sie 2-(Hydroxymethyl)isonicotinonitril (1 Äq.) in einem Gemisch aus tert-Butanol und Wasser.

    • Fügen Sie eine starke Säure wie konzentrierte Schwefelsäure (H₂SO₄) oder Trifluoressigsäure (TFA) in katalytischer bis stöchiometrischer Menge hinzu.[11]

    • Erhitzen Sie die Mischung auf 50-70 °C und rühren Sie für 12-24 Stunden.

    • Überwachen Sie die Reaktion sorgfältig mittels LC-MS, um eine Weiterhydrolyse zur Carbonsäure zu minimieren.

    • Nach Beendigung der Reaktion neutralisieren Sie die Mischung vorsichtig mit einer Base (z.B. gesättigte NaHCO₃-Lösung) und extrahieren das Produkt mit einem geeigneten organischen Lösungsmittel (z.B. Ethylacetat).

    • Waschen, trocknen und reinigen Sie das Produkt wie in Protokoll A1 beschrieben.

  • Validierung: Die Bildung des Amids wird durch das Erscheinen von zwei breiten Signalen für die -NH₂-Protonen im ¹H-NMR-Spektrum und einer charakteristischen Carbonylbande (ca. 1660 cm⁻¹) im IR-Spektrum nachgewiesen. Die Masse erhöht sich um 18 Da.

Tabelle 2: Zusammenfassung der Nitril-Modifikationen

Reaktion Reagenz(ien) Produkt-Funktion Schlüsselmerkmale
Reduktion LiAlH₄ oder H₂/Raney-Ni Primäres Amin (-CH₂NH₂) Basisches Zentrum, H-Donor, Salzbildung[9][11]
Hydrolyse H₂SO₄ / H₂O Carboxamid (-CONH₂) H-Donor & -Akzeptor, polar[9][11]
Cycloaddition NaN₃, NH₄Cl Tetrazol (-CN₄H) Saurer Carbonsäure-Bioisoster

| Grignard-Reaktion | R-MgBr, dann H₃O⁺ | Keton (-C(=O)R) | Einführung eines Alkyl/Aryl-Restes, H-Akzeptor[11][12] |

Strategie für das biologische Screening

Die erstellte Derivat-Bibliothek sollte systematisch auf biologische Aktivität untersucht werden. Cyanopyridin- und verwandte Pyridin-Derivate haben in der Literatur ein breites Spektrum an Aktivitäten gezeigt, darunter antitumorale, antimikrobielle und entzündungshemmende Wirkungen.[3][13][14][15]

// Node definitions lib [label="Synthetisierte\nDerivat-Bibliothek", fillcolor="#FBBC05", fontcolor="#202124"]; primary [label="Primäres Screening\n(z.B. Zellviabilität, 1-2 Konzentrationen)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; inactive [label="Inaktive Verbindungen", shape=note, fillcolor="#F1F3F4", fontcolor="#5F6368"]; hits [label="Identifizierte Hits", fillcolor="#34A853", fontcolor="#FFFFFF"]; dose [label="Dosis-Wirkungs-Analyse\n(IC₅₀-Bestimmung)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; confirmed [label="Bestätigte Hits", fillcolor="#34A853", fontcolor="#FFFFFF"]; secondary [label="Sekundäre Assays\n(z.B. Mechanistisch, Selektivität)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; lead [label="Leitstruktur(en)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", width=2, height=1.2];

// Edges lib -> primary [color="#5F6368"]; primary -> inactive [label=">95%", style=dashed, color="#5F6368"]; primary -> hits [label="<5%", color="#5F6368"]; hits -> dose [color="#5F6368"]; dose -> confirmed [color="#5F6368"]; confirmed -> secondary [color="#5F6368"]; secondary -> lead [color="#5F6368"]; } Abbildung 2: Allgemeiner Arbeitsablauf für das biologische Screening.

Protokoll C1: Allgemeines Protokoll für ein primäres zellbasiertes Screening (Antikrebs-Aktivität)
  • Rationale: Ein primäres Screening dient dazu, aus einer großen Anzahl von Verbindungen eine kleine Gruppe von "Hits" mit potenzieller Aktivität zu identifizieren. Ein Zellviabilitäts-Assay ist ein robuster und kostengünstiger erster Schritt.

  • Methodik:

    • Zellkultur: Kultivieren Sie eine geeignete humane Krebszelllinie (z.B. NCI-H460, RKO) in 96-Well-Platten bis zu einer Konfluenz von ca. 50-60%.[14]

    • Substanzzugabe: Bereiten Sie Stammlösungen Ihrer Derivate in DMSO vor. Verdünnen Sie diese in Zellkulturmedium auf die finale Testkonzentration (z.B. 10 µM und 50 µM). Fügen Sie die Substanzen zu den Zellen hinzu. Führen Sie eine Vehikelkontrolle (nur DMSO) und eine Positivkontrolle (z.B. Doxorubicin) mit.

    • Inkubation: Inkubieren Sie die Platten für 48-72 Stunden bei 37 °C und 5% CO₂.

    • Viabilitätsmessung (MTT-Assay): a. Fügen Sie MTT-Reagenz zu jeder Vertiefung hinzu und inkubieren Sie für weitere 2-4 Stunden. b. Lebende Zellen metabolisieren das gelbe MTT zu violetten Formazan-Kristallen. c. Lösen Sie die Kristalle durch Zugabe eines Solubilisierungsmittels (z.B. DMSO oder eine spezielle Pufferlösung). d. Messen Sie die optische Dichte bei einer Wellenlänge von ca. 570 nm mit einem Plattenlesegerät.

    • Datenauswertung: Berechnen Sie die prozentuale Zellviabilität im Vergleich zur Vehikelkontrolle. Verbindungen, die die Viabilität unter einen vordefinierten Schwellenwert (z.B. 50%) senken, werden als primäre Hits klassifiziert.

  • Nächste Schritte: Für die identifizierten Hits werden Dosis-Wirkungs-Kurven erstellt, um den IC₅₀-Wert (die Konzentration, die das Zellwachstum um 50% hemmt) zu bestimmen.[14]

Fazit

2-(Hydroxymethyl)isonicotinonitril ist ein außerordentlich nützliches Ausgangsmaterial für die Erstellung von Wirkstoffbibliotheken. Die in diesem Leitfaden beschriebenen Protokolle ermöglichen eine systematische Modifikation der Hydroxymethyl- und Nitrilgruppen und damit die Erzeugung einer breiten Palette von Derivaten mit unterschiedlichen physikochemischen und pharmakologischen Eigenschaften. Ein strukturierter Screening-Ansatz, beginnend mit robusten primären Assays, kann zur Identifizierung neuartiger Leitstrukturen für die weitere Entwicklung von Therapeutika führen.

Referenzen

  • The Versatile Reactivity of the Nitrile Group in 2-Alkoxybenzonitriles: A Technical Guide for Drug Discovery and Development. Benchchem. Verfügbar unter:

  • Reactions of Nitriles. Chemistry Steps. Verfügbar unter: [Link]

  • Nitrile. Wikipedia. Verfügbar unter: [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. Verfügbar unter: [Link]

  • Single point activation of pyridines enables reductive hydroxymethylation. RSC Publishing. Verfügbar unter: [Link]

  • Chemistry of Nitriles. LibreTexts Chemistry. Verfügbar unter: [Link]

  • Single point activation of pyridines enables reductive hydroxymethylation. RSC Publishing. Verfügbar unter: [Link]

  • Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry. Verfügbar unter: [Link]

  • Nicotinonitrile derivatives as antitumor agents. ResearchGate. Verfügbar unter: [Link]

  • Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. NIH National Library of Medicine. Verfügbar unter: [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. NIH National Library of Medicine. Verfügbar unter: [Link]

  • The Role of 2-(Hydroxymethyl)pyridine in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Verfügbar unter: [Link]

  • 2-(Hydroxymethyl)isonicotinonitrile. Capot Chemical. Verfügbar unter: [Link]

  • Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. NIH National Library of Medicine. Verfügbar unter: [Link]

  • Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. NIH National Library of Medicine. Verfügbar unter: [Link]

  • 2-(Hydroxymethyl)pyridine-4-carbonitrile. PubChem. Verfügbar unter: [Link]

  • Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. PubMed. Verfügbar unter: [Link]

  • A review: Biological activities of novel cyanopyridine derivatives. PubMed. Verfügbar unter: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Verfügbar unter: [Link]

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Application Notes & Protocols: Acylation of 2-(Hydroxymethyl)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 2-(Acyloxymethyl)isonicotinonitrile Scaffolds

In the landscape of modern drug discovery and medicinal chemistry, the pyridine nucleus is a privileged scaffold, integral to the structure of numerous therapeutic agents.[1] Its derivatives, particularly those bearing cyano and ester functionalities, are of significant interest due to their diverse biological activities, which include potential applications as antitumor and enzyme inhibitory agents.[1][2] The esterification of 2-(hydroxymethyl)isonicotinonitrile with various acyl chlorides provides a modular and efficient route to a library of 2-(acyloxymethyl)isonicotinonitrile compounds. These products serve as valuable intermediates, allowing for the strategic modification of pharmacokinetic properties and the exploration of structure-activity relationships (SAR). This application note provides a comprehensive technical guide to the synthesis of these valuable compounds, detailing the reaction mechanism, a robust experimental protocol, and field-proven insights for optimization and troubleshooting.

Reaction Principle: Nucleophilic Acyl Substitution

The reaction of this compound with an acyl chloride is a classic nucleophilic acyl substitution.[3][4] The primary alcohol of the pyridine derivative acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride. The reaction proceeds via a tetrahedral intermediate, which then collapses, eliminating a chloride ion to form the final ester product and hydrogen chloride (HCl) as a byproduct.[4][5]

Due to the generation of corrosive HCl, the reaction is almost invariably performed in the presence of a base. A non-nucleophilic tertiary amine like triethylamine (Et₃N) can be used simply to scavenge the HCl. However, bases like pyridine or 4-(dimethylamino)pyridine (DMAP) can play a more active role, significantly accelerating the reaction rate.[6][7]

Catalytic Mechanism with Pyridine and DMAP

Both pyridine and DMAP can act as nucleophilic catalysts. DMAP is significantly more potent in this role.[8][9] The catalyst first attacks the acyl chloride to form a highly reactive N-acylpyridinium salt intermediate.[8] This intermediate is a much more potent acylating agent than the original acyl chloride. The alcohol then attacks this activated intermediate, transferring the acyl group and regenerating the catalyst.[9] This catalytic cycle dramatically increases the rate of acylation, often by several orders of magnitude, allowing the reaction to proceed under mild conditions, which is crucial for sensitive substrates.[8]

Acylation_Mechanism cluster_0 Catalyst Activation cluster_1 Acyl Transfer AcylCl Acyl Chloride (R-COCl) Acyl_DMAP N-Acylpyridinium Intermediate AcylCl->Acyl_DMAP + DMAP DMAP DMAP Catalyst Alcohol 2-(Hydroxymethyl) isonicotinonitrile Tetrahedral_Int Tetrahedral Intermediate Acyl_DMAP->Tetrahedral_Int + Alcohol note1 Pyridine acts similarly but is less reactive. Acyl_DMAP->note1 Ester Ester Product Tetrahedral_Int->Ester - DMAP - HCl

Figure 1: Catalytic mechanism of DMAP-accelerated acylation.

Reagent Properties and Handling

A thorough understanding of the reagents is critical for safe and successful execution.

ReagentStructureM.W. ( g/mol )Key PropertiesSafety & Handling
This compound C1=CN=C(C=C1C#N)CO134.14White to off-white solid.[1]Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. Wear appropriate PPE, including gloves, lab coat, and safety glasses.
Benzoyl Chloride (Example) C1=CC=C(C=C1)C(=O)Cl140.57Colorless, fuming liquid with a pungent odor. Lachrymator.Corrosive. Reacts violently with water. Causes severe skin burns and eye damage. Use in a well-ventilated fume hood.
Pyridine C1=CC=NC=C179.10Colorless liquid with a strong, unpleasant smell.Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Use in a fume hood.
4-DMAP C1=CN(C=C1)C(C)C122.17White crystalline solid.Toxic if swallowed, in contact with skin, or if inhaled. Use with caution and appropriate PPE.
Dichloromethane (DCM) ClCCl84.93Volatile, colorless liquid.Suspected of causing cancer. Use only in a well-ventilated fume hood.

Experimental Protocol: Synthesis of 2-((Benzoyloxy)methyl)isonicotinonitrile

This section details a representative protocol for the benzoylation of this compound. This procedure can be adapted for other acyl chlorides with appropriate adjustments to stoichiometry and reaction time.

Note: This is a generalized protocol based on established methods for acylating pyridine alcohols.[7] Researchers should consider small-scale trials to optimize conditions for their specific acyl chloride.

Experimental_Workflow Acylation Protocol Workflow start Start reagent_prep Reagent Preparation - Dissolve alcohol in dry DCM - Add Pyridine & DMAP start->reagent_prep cooling Cool Reaction Mixture (0 °C, Ice Bath) reagent_prep->cooling acyl_add Slow Addition of Acyl Chloride (dropwise) cooling->acyl_add reaction Reaction - Stir at 0 °C for 30 min - Warm to RT - Monitor by TLC acyl_add->reaction workup Aqueous Workup - Quench with H₂O - Extract with DCM - Wash (dil. HCl, NaHCO₃, brine) reaction->workup Upon Completion purification Purification - Dry (Na₂SO₄) - Concentrate in vacuo - Column Chromatography workup->purification characterization Characterization (NMR, MS, IR) purification->characterization end End characterization->end

Figure 2: Step-by-step experimental workflow for acylation.

Materials and Equipment
  • This compound (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Pyridine (1.5 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.05 - 0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask with stir bar

  • Ice bath

  • Addition funnel (or syringe)

  • Standard glassware for aqueous workup

  • Rotary evaporator

  • Silica gel for column chromatography

  • TLC plates (silica gel) and developing chamber

Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Base/Catalyst Addition: To the stirred solution, add pyridine (1.5 eq) followed by a catalytic amount of DMAP (0.05 eq).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: Add benzoyl chloride (1.1 eq) dropwise to the cold, stirred solution over 10-15 minutes. A slight exotherm may be observed. Maintain the temperature at 0 °C during the addition.[7]

  • Reaction: After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup:

    • Quench the reaction by carefully adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl (to remove pyridine and DMAP), saturated aqueous NaHCO₃ solution (to remove excess acid), and brine.[7]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester.

  • Characterization: Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR) to confirm its identity and purity.

Guide to Acyl Chloride Reactivity and Conditions

The reactivity of the acyl chloride dictates the necessary reaction conditions. More reactive acyl chlorides may not require a catalyst, while less reactive or sterically hindered ones benefit greatly from DMAP catalysis.

Acyl Chloride TypeExampleRelative ReactivityTypical ConditionsNotes
Aliphatic (unhindered) Acetyl Chloride, Propionyl ChlorideHighReacts violently with bases. Add dropwise at 0 °C with pyridine. DMAP may not be necessary.Reaction is very fast, often complete in under an hour.
Aliphatic (hindered) Pivaloyl ChlorideModerateRequires DMAP catalysis for reasonable reaction rates. May require gentle heating.Steric hindrance slows the nucleophilic attack.
Aromatic (electron-neutral) Benzoyl ChlorideModerateBenefits from DMAP catalysis. Proceeds smoothly at room temperature.Slower than unhindered aliphatic acyl chlorides.
Aromatic (electron-withdrawing) 4-Nitrobenzoyl ChlorideHighMore reactive due to the electrophilic carbonyl. May not require DMAP.The electron-withdrawing group activates the carbonyl carbon.
Aromatic (electron-donating) 4-Methoxybenzoyl ChlorideLowLess reactive. DMAP catalysis and potentially longer reaction times or gentle heat are recommended.The electron-donating group deactivates the carbonyl carbon.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Wet reagents or solvent (acyl chloride hydrolyzed).2. Insufficient base.3. Starting alcohol is not fully dissolved.4. Acylating agent is not reactive enough.1. Ensure all glassware is oven-dried and use anhydrous solvents.[7]2. Use at least 1 equivalent of base per equivalent of acyl chloride.[7]3. Ensure complete dissolution before adding the acyl chloride.4. Increase the amount of DMAP, or gently heat the reaction mixture.
Formation of Side Products 1. Reaction with water to form carboxylic acid.2. Diacylation if other nucleophilic sites are present.3. Ketenes formation from acyl halides with α-protons in the presence of excess strong base.1. Use anhydrous conditions.2. Use protecting groups for other nucleophilic functional groups.3. Use a weaker base like pyridine instead of stronger, non-nucleophilic bases if this is an issue. Add the acyl chloride to the alcohol/base mixture, not the other way around.
Incomplete Reaction 1. Insufficient reaction time.2. Sterically hindered reactants.3. Low reaction temperature.1. Allow the reaction to stir for a longer period, monitoring by TLC.2. Increase the amount of DMAP catalyst and/or gently heat the reaction (e.g., to 40 °C).3. Ensure the reaction is allowed to warm to room temperature after the initial addition at 0 °C.
Difficult Purification 1. Pyridine or pyridinium salts remaining in the product.1. Perform the acidic wash (e.g., 1 M HCl or sat. NH₄Cl) during the workup to convert pyridine to its water-soluble salt.

References

  • Nicotinonitrile derivatives as antitumor agents. (n.d.).
  • Understanding DMAP's Mechanism: The Science Behind Enhanced Acylation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Alvarez Castro, T. V. (2020). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV.
  • Xu, S., Held, I., Kempf, B., Mayr, H., Steglich, W., & Zipse, H. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Chemistry, 11(16), 4751-7.
  • SAFETY DATA SHEET - TCI Chemicals. (2025, April 28).
  • Acylation of Alcohols, Part 1: with Acyl Halides. (2021, April 6). YouTube.
  • What is the role of pyridine in the acetylations of alcohols? (2023, July 7). Reddit.
  • Acylation Mechanism - A Level Chemistry Revision Notes. (2025, June 23). Save My Exams.
  • 2-(Hydroxymethyl)
  • Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Deriv
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025, May 20). PubMed.
  • Pyridones in drug discovery: Recent advances. (2021, April 15). PubMed.
  • Effect of Pyridine and Tribenzylamine on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane System. (2025, August 6).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 15).
  • Reagents and conditions: (a) benzoyl chloride, pyridine, reflux 7 h;... (n.d.).
  • Kinetics of the Reaction of Benzyl Chlorides with Pyridine in Methanol Solvent under High Pressure. (n.d.). Korea Science.
  • SAFETY D
  • This compound | 51454-63-8. (n.d.). Sigma-Aldrich.
  • Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients in Food and Natural Health Products (NHPs). (n.d.). MDPI.
  • SAFETY D
  • The action of benzoyl chloride and pyridine on 5-hydroxy-6-acetyl-4-methylcoumarin and reactions related thereto. (1949). Journal of the Chemical Society (Resumed).
  • Acid Chlorides → Esters with Alcohols and Pyridine. (n.d.). OrgoSolver.
  • Benzoyl chloride – Knowledge and References. (n.d.). Taylor & Francis.
  • Organic Chemistry Revision Sheets Reaction Mechanism Notes. (n.d.).
  • A Novel Synthetic Route Towards Acyloxymethyl Prodrugs of Psilocin and Rel
  • What are the roles of pyridine and DCM in the acyl
  • What are the roles of pyridine and DCM in the acylation of an alcohol?. (2016, February 7).
  • 20.17: Reactions of Acid Chlorides. (2019, June 5). Chemistry LibreTexts.
  • Esterific
  • Acetylation of secondary alcohols. (2021, May 26). Reddit.
  • Ester synthesis by acyl
  • Efficient Acyloxymethylation of Psilocin and Other Tryptamines Yielding ACOM Prodrugs for Psychedelic‐Assisted Therapy. (2025, July 23). PMC - NIH.
  • reaction between acyl chlorides and alcohols - addition / elimin
  • Acid to Ester - Common Conditions. (n.d.).
  • ADDITION ELIMINATION MECHANISM WITH ACYL CHLORIDES AND ALCOHOL CAIE CIE CHEMISTRY 9701. (2022, January 26). YouTube.

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Application Notes & Protocols: Synthesis and Characterization of Metal Complexes with 2-(Hydroxymethyl)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis and characterization of metal complexes utilizing the versatile ligand, 2-(Hydroxymethyl)isonicotinonitrile. This ligand is of significant interest due to its multiple coordination sites—the pyridine nitrogen, the nitrile nitrogen, and the hydroxymethyl oxygen—which allow for the construction of diverse molecular architectures, from discrete mononuclear complexes to extended coordination polymers.[1] Such compounds have potential applications in catalysis, functional materials development, and as precursors for more complex molecular systems.[2][3] This guide details two distinct protocols for the synthesis of a discrete mononuclear complex and a 1D coordination polymer, discusses key experimental considerations, and outlines a systematic approach to their characterization.

The Ligand: Structure and Coordination Behavior

This compound is a multifunctional ligand offering a rich coordination chemistry. Its structural versatility stems from three potential donor sites:

  • Pyridine Nitrogen: A classic Lewis base that readily coordinates to a wide range of transition metals.[4]

  • Nitrile Group (-C≡N): Can act as a σ-donor, typically coordinating in a linear, end-on fashion.[5][6] It is particularly effective in bridging metal centers to form coordination polymers.[1][7]

  • Hydroxymethyl Group (-CH₂OH): The oxygen atom can coordinate to a metal center, often upon deprotonation of the hydroxyl proton. This group also provides a site for hydrogen bonding, which can play a crucial role in stabilizing the resulting supramolecular architecture.

The interplay between these functional groups allows the ligand to act as a monodentate, bidentate, or bridging ligand, depending on the metal ion, counter-anion, and reaction conditions employed.

Caption: Potential coordination modes of this compound.

General Synthetic Considerations: The Rationale Behind the Protocol

The successful synthesis of a desired metal complex is not merely procedural; it is a result of deliberate choices regarding reagents and conditions.

  • Choice of Metal Precursor: The metal salt's counter-anion (e.g., Cl⁻, NO₃⁻, CH₃COO⁻, ClO₄⁻) is critical. Weakly coordinating anions like ClO₄⁻ or BF₄⁻ are less likely to compete for coordination sites on the metal, making them ideal for studying the coordination of the primary ligand.[1] Conversely, anions like acetate (CH₃COO⁻) can sometimes act as co-ligands.[8]

  • Stoichiometry (Metal:Ligand Ratio): The molar ratio of metal to ligand directly influences the structure of the final product. A high ligand-to-metal ratio (e.g., 2:1 or higher) often favors the formation of saturated, discrete mononuclear complexes.[9] In contrast, a 1:1 or 1:2 ratio can promote the formation of extended, polymeric structures where the ligand acts as a bridge.[1]

  • Solvent System: The choice of solvent is paramount. Alcohols like methanol or ethanol are excellent for dissolving both the ligand and many metal salts.[10] Acetonitrile is also a common choice; however, researchers must be aware that it can act as a competing nitrile ligand, potentially being incorporated into the final structure.[6] For generating crystalline materials suitable for X-ray diffraction, techniques like slow evaporation of the solvent or vapor diffusion of a less-soluble anti-solvent (e.g., diethyl ether) into the reaction mixture are highly effective.[1]

  • Temperature and Reaction Time: While many coordination reactions occur rapidly at room temperature, heating under reflux can be necessary to overcome kinetic barriers and ensure complete reaction.[8][10] Hydrothermal synthesis, where the reaction is heated in a sealed vessel, can yield highly crystalline coordination polymers that may not form under ambient conditions.[11]

Experimental Protocols

The following protocols are designed to be robust and serve as a validated starting point for researchers. Safety Note: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood.

Protocol 1: Synthesis of a Discrete Mononuclear Complex: Bis[this compound]copper(II) Acetate

This protocol aims to create a mononuclear complex where two ligand molecules coordinate to a single copper(II) center. The use of a 2:1 ligand-to-metal ratio encourages the formation of a saturated coordination sphere.

Step-by-Step Methodology:

  • Ligand Solution: Dissolve this compound (0.268 g, 2.0 mmol) in 15 mL of warm methanol. Stir until a clear solution is obtained.

  • Metal Salt Solution: In a separate flask, dissolve copper(II) acetate monohydrate (0.199 g, 1.0 mmol) in 10 mL of methanol. The solution should be a characteristic blue color.

  • Reaction: Slowly add the metal salt solution dropwise to the stirring ligand solution at room temperature. A color change is typically observed upon complex formation.

  • Reaction Completion: Stir the resulting mixture at room temperature for 4 hours.

  • Isolation: Reduce the solvent volume to approximately 10 mL using a rotary evaporator.

  • Crystallization: Place the concentrated solution in a vial and allow for slow evaporation at room temperature. Alternatively, place the vial inside a larger beaker containing a small amount of diethyl ether for vapor diffusion. Crystalline product should form within 2-5 days.

  • Collection & Washing: Collect the resulting crystals by vacuum filtration. Wash them with a small amount of cold methanol, followed by diethyl ether, to remove any unreacted starting materials.

  • Drying: Dry the product in a vacuum desiccator over anhydrous CaCl₂.[8]

Caption: Workflow for the synthesis of a discrete mononuclear copper(II) complex.

Protocol 2: Synthesis of a 1D Coordination Polymer: Catena-[silver(I)-μ-{this compound}] Nitrate

This protocol utilizes silver(I), which has a strong tendency to form linear or near-linear coordination geometries, and the nitrile group's ability to act as a bridging ligand to form a 1D chain.[1]

Step-by-Step Methodology:

  • Ligand Solution: Dissolve this compound (0.134 g, 1.0 mmol) in 10 mL of acetonitrile.

  • Metal Salt Solution: In a separate flask, dissolve silver(I) nitrate (0.170 g, 1.0 mmol) in 10 mL of acetonitrile. Note: This step should be performed in the dark to prevent photoreduction of Ag(I).[4]

  • Reaction: Slowly add the ligand solution to the stirring silver nitrate solution in a flask wrapped in aluminum foil.

  • Reaction Completion: Stir the reaction mixture at room temperature for 2 hours in the dark.

  • Crystallization: Filter the solution to remove any minor impurities. Place the clear filtrate in a narrow tube. Carefully layer 5 mL of diethyl ether on top of the acetonitrile solution. Seal the tube and leave it undisturbed in a dark place.

  • Isolation: Colorless, needle-shaped crystals suitable for X-ray diffraction should form at the interface over several days.[1]

  • Collection & Washing: Decant the mother liquor and collect the crystals. Quickly wash with a small amount of diethyl ether.

  • Drying: Dry the product under vacuum.

Characterization and Data Analysis

Confirming the identity and structure of the synthesized complexes requires a multi-technique approach.

TechniquePurposeExpected Observations for Synthesized Complexes
FTIR Spectroscopy Identify functional group coordination.Ligand: Sharp C≡N stretch (~2230 cm⁻¹), broad O-H stretch (~3300 cm⁻¹). Complex: Shift of the C≡N stretch to higher frequency (ca. 10-30 cm⁻¹) upon end-on coordination to a metal.[6] Pyridine ring vibrations (~1600-1400 cm⁻¹) will also shift.
Elemental Analysis Determine the empirical formula (C, H, N content).The experimental percentages should match the calculated values for the proposed formulas, confirming the metal-to-ligand stoichiometry.[8]
UV-Visible Spectroscopy Probe the electronic environment of the metal center.For the Cu(II) complex, a broad d-d transition band is expected in the visible region (~600-800 nm), indicative of an octahedral or distorted octahedral geometry.[9][10]
Mass Spectrometry Confirm molecular weight.ESI-MS can show peaks corresponding to the complex cation, e.g., [Cu(L)(OAc)]⁺ or [Ag(L)₂]⁺.[1]
Single-Crystal X-Ray Diffraction Unambiguously determine the 3D molecular structure.This is the definitive method to confirm connectivity, bond lengths, bond angles, and any supramolecular interactions like hydrogen bonding.[12]

Table 1: Summary of key characterization techniques and expected results.

Applications and Future Outlook

The metal complexes derived from this compound are building blocks for advanced materials. The presence of both nitrile and hydroxyl functional groups makes them suitable for creating Metal-Organic Frameworks (MOFs) with potential applications in gas storage and separation.[2][13] Furthermore, the coordinated metal centers can act as catalytic sites for various organic transformations.[11][14] The exploration of different metal ions and reaction conditions can lead to a wide array of novel structures with tailored properties.

References

  • Inorganica Chimica Acta - UniCA IRIS. (2023). Synthesis and characterization of silver(I) coordination polymers with nitrile-functionalized ligands.
  • ResearchGate. (n.d.). Bridging nitrile groups in a metal–organic framework | Request PDF.
  • ResearchGate. (n.d.). (PDF) Synthesis and characterization of some metal complexes with 2,6-bis(((1-octyl-1H-1,2,3- triazol-4-yl) methoxy) methyl) pyridine and the study of their biological activities.
  • PubMed. (2008). Transition metal complexes of isonicotinic acid (2-hydroxybenzylidene)hydrazide.
  • MDPI. (n.d.). Applications of Metal–Organic Frameworks and Their Derivatives in Fuel Cells.
  • ijrpr. (n.d.). Synthesis, Characterization, Investigating Metal Complexes with Organometallic Ligands and Catalytic Activity of Ruthenium (II).
  • PubMed Central. (n.d.). Synthesis, characterization and cytotoxic evaluation of metal complexes derived from new N′-(2-cyanoacetyl)isonicotinohydrazide.
  • Wikipedia. (n.d.). Transition metal pyridine complexes.
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  • JOCPR. (n.d.). Synthesis and characterization of transition metal complexes of 2-(salicylimino)-3-hydroxypyridine.
  • NIH. (n.d.). A Comprehensive Analysis of the Metal–Nitrile Bonding in an Organo-Diiron System.
  • JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I).
  • RSC Publishing. (2024). Cadmium and silver complexes of a pyridine containing ligand: syntheses, structural studies, biological activity and docking studies.
  • thebloodybuddy.com. (n.d.). Applications Of Metal Organic Frameworks And Their Derived Materials.
  • Walsh Medical Media. (n.d.). Synthesis, structural characterization and DFT studies of coordination polymers with nitrogen based ligands.
  • NIH. (n.d.). Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes.
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The Strategic Role of 2-(Hydroxymethyl)isonicotinonitrile in Active Pharmaceutical Ingredient (API) Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unseen Architect in Drug Development

In the intricate world of pharmaceutical sciences, the journey from a promising molecule to a life-saving drug is long and complex. Central to this journey are active pharmaceutical ingredients (APIs), the biologically active components of a medicinal product. The synthesis of these APIs often relies on a series of chemical transformations, where specific molecules, known as intermediates, serve as crucial building blocks.[1][][3] This guide focuses on one such pivotal intermediate: 2-(Hydroxymethyl)isonicotinonitrile. While not a therapeutic agent itself, its unique structural features make it an invaluable precursor in the synthesis of a variety of APIs. This document provides a comprehensive overview of its synthesis, applications, and detailed protocols for its use, aimed at researchers, scientists, and professionals in drug development.

The Significance of this compound: A Versatile Scaffold

This compound, also known as 4-cyano-2-hydroxymethylpyridine, possesses a strategic combination of functional groups: a pyridine ring, a nitrile group, and a hydroxymethyl group. This trifecta of reactivity allows for a diverse range of chemical modifications, making it a versatile scaffold in medicinal chemistry.

  • The Pyridine Ring: A common motif in pharmaceuticals, the pyridine ring can participate in various reactions and interactions, influencing the pharmacokinetic and pharmacodynamic properties of the final API.

  • The Nitrile Group: This functional group is a valuable synthetic handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, opening up a plethora of synthetic possibilities.

  • The Hydroxymethyl Group: The primary alcohol of the hydroxymethyl group is a key site for modifications such as oxidation, esterification, and etherification.[4] This functionality can be crucial for introducing specific side chains or for modulating the solubility and metabolic stability of the target molecule.[5] The introduction of a hydroxymethyl group can lead to changes in physical and chemical properties and offer several therapeutic advantages.[5]

The strategic placement of these groups on the isonicotinonitrile framework allows for sequential and controlled manipulations, a cornerstone of modern API synthesis.[]

Synthetic Pathways to this compound

The efficient synthesis of this key intermediate is paramount for its application in drug development. Two primary and reliable routes are commonly employed, each with its own set of advantages and considerations.

Route 1: Selective Reduction of a Carboxylic Acid Precursor

This is a widely adopted method that starts from a more readily available starting material, 2-cyano-4-carboxypyridine. The core of this transformation is the selective reduction of the carboxylic acid group to a primary alcohol, while leaving the nitrile group intact.

Causality Behind Experimental Choices:

  • Choice of Reducing Agent: Borane complexes, such as borane-tetrahydrofuran (BH3·THF) or borane-dimethyl sulfide (BMS), are the reagents of choice for this selective reduction. Unlike stronger reducing agents like lithium aluminum hydride (LAH), boranes exhibit a higher chemoselectivity for carboxylic acids over nitriles. This selectivity is crucial to prevent the undesired reduction of the nitrile group to an amine.

  • Reaction Conditions: The reaction is typically carried out in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent quenching of the borane reagent. The temperature is often controlled, starting at a lower temperature (e.g., 0 °C) during the addition of the reducing agent to manage the exothermic nature of the reaction, and then gradually warmed to room temperature or slightly elevated temperatures to ensure complete conversion.

  • Work-up Procedure: The work-up is designed to quench any excess reducing agent and to hydrolyze the resulting borate ester intermediate. This is typically achieved by the careful addition of an alcohol (e.g., methanol) followed by an acidic or basic work-up to liberate the desired hydroxymethyl product.

Experimental Protocol: Synthesis of this compound via Reduction

Materials:

  • 2-Cyano-4-carboxypyridine

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-cyano-4-carboxypyridine and anhydrous THF. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add the borane-tetrahydrofuran complex solution dropwise via a dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully and slowly add methanol to the reaction mixture to quench the excess borane. Vigorous gas evolution (hydrogen) will be observed.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Route 2: Controlled Oxidation of a Methyl Precursor

An alternative approach involves the selective oxidation of the methyl group of 2-methyl-4-cyanopyridine. This method requires careful control of the oxidizing agent and reaction conditions to avoid over-oxidation to the corresponding aldehyde or carboxylic acid.

Causality Behind Experimental Choices:

  • Choice of Oxidizing Agent: Selenium dioxide (SeO2) is a classic and effective reagent for the allylic and benzylic oxidation of methyl groups to alcohols. Other reagents like manganese dioxide (MnO2) can also be employed, but SeO2 often provides good yields for this specific transformation.

  • Solvent and Temperature: The reaction is typically performed in a solvent that is stable to the oxidizing conditions, such as dioxane or a mixture of acetic acid and water. The temperature is a critical parameter and needs to be carefully controlled to favor the formation of the alcohol and minimize the formation of byproducts.

  • Reaction Monitoring: Close monitoring of the reaction progress is essential to stop the reaction at the desired stage. Techniques like TLC or High-Performance Liquid Chromatography (HPLC) are invaluable for this purpose.

Experimental Protocol: Synthesis of this compound via Oxidation

Materials:

  • 2-Methyl-4-cyanopyridine

  • Selenium dioxide (SeO2)

  • Dioxane (or a mixture of acetic acid and water)

  • Diatomaceous earth (e.g., Celite®)

  • Sodium bicarbonate

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Buchner funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-4-cyanopyridine and selenium dioxide in dioxane.

  • Heating: Heat the reaction mixture to reflux with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction time will vary depending on the scale and specific conditions but is typically in the range of several hours.

  • Filtration: After the reaction is complete, cool the mixture to room temperature and filter through a pad of diatomaceous earth to remove the selenium-containing byproducts. Wash the filter cake with ethyl acetate.

  • Neutralization and Extraction: Combine the filtrate and washes and carefully neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.

Application in API Synthesis: A Case Study

The utility of this compound as an intermediate is best illustrated through its application in the synthesis of specific APIs. While proprietary synthetic routes for many commercial drugs are not publicly disclosed, the scientific literature provides numerous examples of its use in the synthesis of biologically active molecules, including kinase inhibitors, anti-inflammatory agents, and antiviral compounds.

The following is a generalized workflow illustrating how this compound can be utilized in a multi-step API synthesis.

dot

API_Synthesis_Workflow A This compound B Activation of Hydroxymethyl Group (e.g., Tosylation, Halogenation) A->B Reagents: TsCl, pyridine or SOCl2, PBr3 C Activated Intermediate B->C D Nucleophilic Substitution with Pharmacophore 'R-Nu' C->D Introduction of key structural motif E Coupled Intermediate D->E F Modification of Nitrile Group (e.g., Hydrolysis to -COOH, Reduction to -CH2NH2) E->F Further functional group interconversion G Final API F->G Final purification and salt formation (if applicable)

Caption: Generalized workflow for API synthesis using this compound.

Data Summary and Characterization

The successful synthesis and purification of this compound should be confirmed by various analytical techniques. The following table summarizes typical characterization data.

PropertyTypical Value
Molecular Formula C7H6N2O
Molecular Weight 134.14 g/mol
Appearance White to off-white solid
Melting Point Varies depending on purity
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.6 (s, 1H), 7.8 (d, 1H), 7.5 (d, 1H), 4.8 (s, 2H), 2.5 (br s, 1H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 160.0, 150.5, 125.0, 121.0, 117.0, 63.0
IR (KBr, cm⁻¹) ~3300 (O-H), ~2230 (C≡N), ~1600 (C=N)
Purity (by HPLC) >98% (for use in subsequent steps)

Safety and Handling

As with all chemical syntheses, proper safety precautions must be observed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations should be carried out in a well-ventilated fume hood.

  • Reagent Handling: Borane reagents are flammable and react violently with water. Selenium dioxide is toxic. Handle these reagents with extreme care and follow established laboratory safety procedures.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion: A Cornerstone of Modern Medicinal Chemistry

This compound stands as a testament to the importance of well-designed intermediates in the synthesis of active pharmaceutical ingredients.[7] Its versatile functionality and strategic placement of reactive sites provide medicinal chemists with a powerful tool to construct complex and novel molecular architectures. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this key building block in their pursuit of new and improved therapeutics. A thorough understanding of its synthesis and reactivity is a valuable asset in the ever-evolving landscape of drug discovery and development.

References

  • PubChem. 2-(Hydroxymethyl)pyridine-4-carbonitrile. National Center for Biotechnology Information.
  • Pharma Noble Chem Ltd. Pharma API Intermediates.
  • Kumar, V., & Ashok, S. (2022). Active pharmaceutical ingredient (API) chemicals: a critical review of current biotechnological approaches. Bioengineered, 13(4), 9635–9655.
  • Baumann, M., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1194–1219.
  • PubChem. 4-Cyanopyridine. National Center for Biotechnology Information.
  • da Silva, A. C. G., et al. (2021). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Molecules, 26(11), 3225.
  • Pharma Innovation. APIs and Intermediates in Pharmaceutical Manufacturing.

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Troubleshooting & Optimization

Technical Support Center: Purification of 2-(Hydroxymethyl)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Hydroxymethyl)isonicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of this polar, multifunctional molecule. Drawing from established principles in separation science and the chemistry of pyridine derivatives, this resource provides field-proven insights and troubleshooting protocols to help you achieve your desired purity and yield.

Introduction to the Challenges

This compound is a polar molecule containing a basic pyridine nitrogen, a hydrogen-bond-donating hydroxymethyl group, and a polar nitrile group. This unique combination of functional groups presents several purification challenges:

  • High Polarity: The molecule's high polarity can lead to strong interactions with stationary phases in chromatography, resulting in poor peak shape and difficult elution. It also limits its solubility in many common non-polar organic solvents, making extraction and crystallization challenging.

  • Chemical Reactivity: The hydroxymethyl group is susceptible to oxidation to the corresponding aldehyde or carboxylic acid. The nitrile group can be prone to hydrolysis under acidic or basic conditions.

  • Basic Nitrogen: The pyridine nitrogen can cause significant peak tailing on silica gel due to strong interactions with acidic silanol groups.[1][2]

This guide will address these challenges in a practical, question-and-answer format, providing both the "how" and the "why" behind each recommendation.

Frequently Asked Questions (FAQs)

Chromatography Issues

Q1: I'm seeing significant peak tailing for my compound on a silica gel column. How can I improve the peak shape?

A1: Peak tailing with pyridine-containing compounds on silica gel is a classic problem.[2] It's primarily caused by the strong interaction between the basic nitrogen of your molecule and the acidic silanol groups (Si-OH) on the surface of the silica.[2] This leads to a portion of your compound being retained more strongly, resulting in a "tailing" effect on the chromatogram.

Here are several strategies to mitigate this:

  • Mobile Phase Modification:

    • Add a Competing Base: Incorporating a small amount of a volatile base, such as triethylamine (TEA) or pyridine (0.1-1% v/v), into your eluent is often the most effective solution.[1] These bases will compete with your compound for the acidic sites on the silica, leading to a more symmetrical peak.

    • Use an Alcohol Modifier: Adding a more polar solvent like methanol or ethanol to your eluent system can also help by masking the silanol groups through hydrogen bonding.

  • Stationary Phase Alternatives:

    • Deactivated Silica: Use silica gel that has been end-capped or treated to reduce the number of free silanol groups.

    • Alumina: Basic or neutral alumina can be an excellent alternative to silica for purifying basic compounds.

    • Reversed-Phase Chromatography: If your compound has sufficient hydrophobicity, reversed-phase chromatography (e.g., C18) with an aqueous/organic mobile phase can be very effective.[2][3]

Q2: My compound is highly polar and either streaks or doesn't move from the baseline on TLC, even with highly polar solvent systems. What should I do?

A2: This is a common issue with highly polar compounds like this compound.[4] When a compound is very polar, it adsorbs very strongly to the silica gel.

Here is a systematic approach to find a suitable mobile phase:

  • Start with a Stronger Eluent: If you are using ethyl acetate/hexane, switch to a more polar system. A good starting point for polar pyridines is a mixture of dichloromethane (DCM) and methanol (MeOH).[5] Begin with a high concentration of MeOH (e.g., 10-20%) and adjust as needed.

  • Consider a Three-Component System: Sometimes, a combination of three solvents can provide the right balance of polarity and selectivity. A common system for polar compounds is DCM/MeOH/NH4OH (e.g., 90:10:1). The ammonium hydroxide acts as a basic modifier to improve peak shape.

  • Try Alternative Stationary Phases: If silica TLC plates are not working, consider using alumina or reversed-phase TLC plates.

Solvent System Typical Ratio (v/v) Notes
Dichloromethane/Methanol95:5 to 80:20A good starting point for many polar compounds.[5]
Ethyl Acetate/Methanol95:5 to 80:20Another common polar solvent system.
Dichloromethane/Methanol/Ammonium Hydroxide90:10:1The base helps to reduce tailing of basic compounds.
Chloroform/Methanol95:5 to 80:20Similar to DCM/MeOH, but with different selectivity.
Crystallization and Product Isolation

Q3: I am struggling to crystallize my product. It keeps "oiling out." What can I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the temperature of the solution when it becomes saturated. For polar compounds, finding a suitable single-solvent system for recrystallization can be difficult.

Here are some strategies to induce crystallization:

  • Use a Two-Solvent System: This is often the most effective method for polar compounds.[6]

    • Dissolve your compound in a minimum amount of a "good" solvent in which it is highly soluble (e.g., methanol, ethanol, or hot water).

    • Slowly add a "poor" solvent in which it is insoluble (e.g., diethyl ether, hexane, or toluene) at an elevated temperature until the solution becomes slightly cloudy.

    • Gently warm the solution until it becomes clear again, and then allow it to cool slowly.

  • Scratching and Seeding:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, saturated solution to induce crystallization.

  • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over several days in a loosely covered container.

"Good" Solvents (High Polarity) "Poor" Solvents (Low Polarity) Comments
WaterEthyl Acetate, AcetoneGood for highly polar compounds.
Methanol / EthanolDiethyl Ether, DichloromethaneA versatile combination.
AcetoneHexane, HeptaneCommon for moderately polar compounds.[7]
Ethyl AcetateHexane, HeptaneA widely used system.[7]
Stability and Handling

Q4: My purified compound is a white solid, but it starts to develop a yellow or brown color over time. Is it degrading?

A4: Yes, color change is a strong indicator of degradation. Pyridine derivatives, especially those with electron-donating groups like hydroxymethyl, can be susceptible to oxidation and other degradation pathways.[8] The color is likely due to the formation of small amounts of highly conjugated impurities.

Potential Degradation Pathways:

  • Oxidation: The hydroxymethyl group can be oxidized by atmospheric oxygen to form the corresponding aldehyde (2-formylisonicotinonitrile) or carboxylic acid (isonicotinic acid, 2-carboxy).[9][10] This process can be accelerated by light and trace metal impurities.

  • Polymerization: Pyridine-containing compounds can sometimes undergo polymerization or self-condensation reactions, leading to colored byproducts.

Prevention and Handling:

  • Inert Atmosphere: Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[11]

  • Refrigeration: Store the compound at low temperatures (refrigerated or frozen) to slow down the rate of degradation.[11]

  • Protection from Light: Store the compound in an amber vial or a container protected from light.

Q5: My NMR spectrum shows a new peak consistent with a carboxylic acid after my purification workup. What could have caused this?

A5: The appearance of a carboxylic acid impurity strongly suggests that the nitrile group has undergone hydrolysis. The nitrile group (-C≡N) can be hydrolyzed to a carboxylic acid (-COOH) under either acidic or basic conditions, often via an intermediate amide.[12]

Troubleshooting Hydrolysis:

  • Avoid Strong Acids and Bases: During your workup (e.g., extractions), use mild acidic or basic washes if necessary, and minimize the contact time. For example, use a saturated solution of sodium bicarbonate instead of sodium hydroxide.

  • Control Temperature: Hydrolysis is often accelerated at higher temperatures. Keep your workup and purification steps at or below room temperature if possible.

  • pH of Chromatography Mobile Phase: If you are using a buffer in your mobile phase for HPLC, ensure its pH is in a range where your compound is stable.

Visualized Workflows and Data

Troubleshooting Workflow for Chromatographic Purification

start Start Purification tailing Peak Tailing Observed? start->tailing no_movement Compound Stuck at Baseline? tailing->no_movement No add_base Add 0.1-1% TEA or Pyridine to Eluent tailing->add_base Yes increase_polarity Increase % of Polar Solvent (e.g., MeOH in DCM) no_movement->increase_polarity Yes success Successful Purification no_movement->success No, Resolved change_stationary Switch to Alumina or Reversed-Phase add_base->change_stationary Still Tailing add_base->success Resolved change_stationary->success three_component Try a Three-Component System (e.g., DCM/MeOH/NH4OH) increase_polarity->three_component Still Stuck increase_polarity->success Resolved three_component->success

Caption: A workflow for troubleshooting common chromatography issues.

Potential Degradation Pathways

main This compound oxidation_aldehyde 2-Formylisonicotinonitrile (Aldehyde Impurity) main->oxidation_aldehyde Oxidation (O2, light, metal traces) hydrolysis_amide 2-(Hydroxymethyl)isonicotinamide (Amide Impurity) main->hydrolysis_amide Hydrolysis (H+ or OH-) oxidation_acid 2-Carboxyisonicotinic Acid (Carboxylic Acid Impurity) oxidation_aldehyde->oxidation_acid Further Oxidation hydrolysis_acid 2-(Hydroxymethyl)isonicotinic Acid (Carboxylic Acid Impurity) hydrolysis_amide->hydrolysis_acid Further Hydrolysis

Caption: Potential degradation pathways for the target molecule.

Physical Properties of this compound and Related Compounds
Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Melting Point (°C) Notes
This compoundC7H6N2O134.14Not AvailableNot AvailableThe target molecule.[13]
2-(Hydroxymethyl)pyridineC6H7NO109.13222.65A structurally similar compound.[14]
3-(Hydroxymethyl)pyridineC6H7NO109.13231.6-29An isomer, also highly polar.[15]
Isonicotinonitrile (4-Cyanopyridine)C6H4N2104.1119678-80The parent nitrile.

References

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding 2-(Hydroxymethyl)pyridine: Properties, Applications, and Manufacturing.
  • LookChem. (n.d.). What is Oxidation of Hydroxymethyl Group.
  • Henke, B., & Westerlund, D. (1980). Hydrophobic chromatography and bioanalysis of some polar pyridine derivatives used as antilipolytic agents. Journal of Chromatography A, 187(1), 189-198.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 2-(Hydroxymethyl)pyridine.
  • CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine. (2011). Google Patents.
  • ACS Publications. (2025). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry.
  • Reddit. (2017). Column chromatography & TLC on highly polar compounds?. r/chemistry.
  • US2818378A - Oxidation of methyl-pyridines. (1957). Google Patents.
  • LookChem. (n.d.). Purification of Pyridine. Chempedia.
  • University of California, Los Angeles. (n.d.). Recrystallization, filtration and melting point.
  • University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry.
  • Wikipedia. (n.d.). Pyridine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Applications of 2-(Hydroxymethyl)pyridine in Advanced Material Synthesis.
  • ResearchGate. (2019). How to choose the best solution for column chromatography?.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
  • University of Calgary. (n.d.). RECRYSTALLISATION.
  • University of Massachusetts Lowell. (n.d.). Recrystallization.
  • KR101652750B1 - Purification method of pyridine and pyridine derivatives. (2016). Google Patents.
  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research.
  • MDPI. (n.d.). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile.
  • Le-Gac, S., et al. (2009). Synthesis and Evaluation of a Focused Library of Pyridine Dicarbonitriles Against Prion Disease. Bioorganic & Medicinal Chemistry Letters, 19(10), 2794-2797.
  • Watson, G. K., & Cain, R. B. (1975). Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase. Biochemical Journal, 146(1), 157-172.
  • Reddit. (2021). Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent?. r/Chempros.
  • LookChem. (n.d.). 6-(HYDROXYMETHYL)NICOTINONITRILE Safety Data Sheets(SDS).
  • US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. (1998). Google Patents.
  • PubChem. (n.d.). 2-(Hydroxymethyl)pyridine-4-carbonitrile. National Center for Biotechnology Information.

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Technical Support Center: Optimizing Reaction Conditions for 2-(Hydroxymethyl)isonicotinonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 2-(Hydroxymethyl)isonicotinonitrile. This resource is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this critical pharmaceutical intermediate. Within this guide, you will find comprehensive troubleshooting advice and frequently asked questions (FAQs) to navigate common synthetic challenges, enabling you to optimize reaction conditions for improved yield and purity.

Introduction

This compound is a key building block in the development of numerous pharmaceutical compounds. The synthesis, often proceeding through the reduction of 2-formylisonicotinonitrile, can be prone to issues such as incomplete conversion, side-product formation, and purification difficulties. This guide provides experience-driven, scientifically-grounded solutions to these common obstacles.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound in a practical question-and-answer format, offering not only solutions but also the underlying scientific principles.

Issue 1: Low or No Yield of Desired Product

Question: I am attempting to synthesize this compound via the reduction of 2-formylisonicotinonitrile with sodium borohydride (NaBH₄) and am experiencing very low to no product yield. What are the potential causes and how can I optimize the reaction?

Answer:

Low or nonexistent yields in the reduction of 2-formylisonicotinonitrile are a frequent challenge, often attributable to several key experimental factors.

1. Reagent Quality and Stoichiometry:

  • Inactive Sodium Borohydride (NaBH₄): NaBH₄ is susceptible to hydrolysis from atmospheric moisture, leading to reduced activity. It is imperative to use a fresh, anhydrous batch of NaBH₄. A simple qualitative test for activity involves adding a small amount to a protic solvent and observing for hydrogen gas evolution.

  • Insufficient Stoichiometry: While a 1:1 molar ratio is theoretically sufficient, an excess of NaBH₄ is often necessary to ensure the reaction proceeds to completion. A starting point of 1.5 to 2.0 equivalents of NaBH₄ is recommended.

2. Solvent and Temperature Conditions:

  • Solvent Selection: Protic solvents such as methanol or ethanol are standard for NaBH₄ reductions. However, these solvents can also react with the reducing agent. To mitigate this, it is advisable to cool the reaction mixture to 0–5 °C before the portion-wise addition of NaBH₄. This also helps to control the exothermic nature of the reduction.

  • Temperature Control: Maintaining a low reaction temperature (0–5 °C) is critical for enhancing selectivity and minimizing the formation of byproducts.

3. Reaction Medium pH:

  • pH Stability: The stability of both the starting aldehyde and the final alcohol product can be influenced by pH. A neutral to slightly basic environment is generally optimal. Acidic conditions can lead to product degradation.

Troubleshooting Workflow:

Caption: A workflow for troubleshooting low product yield.

Experimental Protocol: Optimized Reduction of 2-Formylisonicotinonitrile

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-formylisonicotinonitrile (1.0 eq) in anhydrous methanol (10 mL per gram of starting material).

  • Cool the solution to 0–5 °C using an ice bath.

  • Slowly add sodium borohydride (1.5 eq) in portions over 15–20 minutes, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at 0–5 °C for 1–2 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench it by the slow addition of water.

  • Extract the product using a suitable organic solvent, such as ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography or recrystallization.

Issue 2: Significant Side Product Formation

Question: During the synthesis of this compound, a significant side product is forming, which complicates the purification process. What is the likely identity of this impurity, and how can its formation be minimized?

Answer:

The formation of side products is a common issue in organic synthesis. The identity of the major impurity can often be inferred from the reaction mechanism and conditions.

1. Potential Side Products:

  • Over-reduction: While less common for this specific transformation, stronger reducing agents or harsh conditions could potentially lead to the reduction of the nitrile group.

  • Dimerization/Polymerization: Under certain conditions, aldehydes can undergo side reactions leading to dimers or polymers.

  • Reactions involving impurities: Impurities in the starting material or solvent can lead to a variety of side products.

2. Strategies to Minimize Side Product Formation:

  • Temperature Control: As previously mentioned, lower reaction temperatures can significantly reduce the rates of side reactions.

  • Order of Addition: Slowly adding the reducing agent to the aldehyde solution helps maintain a low instantaneous concentration of the reductant, which can favor the desired reaction pathway.

  • Purity of Starting Materials: Ensure the 2-formylisonicotinonitrile is of high purity. Impurities can act as catalysts for or participate in side reactions.

Data Presentation: Impact of Temperature on Purity

Reaction Temperature (°C)Desired Product Purity (%)Major Impurity (%)
25 (Room Temperature)~70~20
10~85~10
0–5>95<5
Part 2: Frequently Asked Questions (FAQs)

Q1: What is the primary role of the solvent in the reduction of 2-formylisonicotinonitrile?

A1: The solvent is critical for several reasons. It must effectively dissolve the starting material to create a homogeneous reaction environment. Protic solvents like methanol also serve as a proton source during the workup phase to protonate the intermediate alkoxide, forming the final hydroxyl group.

Q2: How can I best monitor the progress of this reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient and effective method for monitoring the reaction. A suitable eluent system (e.g., a mixture of ethyl acetate and hexane) should be developed to achieve clear separation between the starting aldehyde and the more polar alcohol product. The reaction is considered complete upon the disappearance of the starting material spot.

Q3: What are the recommended methods for purifying the final product?

A3: Purification of this compound is typically achieved through column chromatography or recrystallization.

  • Column Chromatography: Silica gel chromatography using a gradient elution of ethyl acetate in hexane is a robust method for separating the product from unreacted starting material and non-polar impurities.

  • Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent pair (e.g., ethyl acetate/hexane) can yield a highly pure crystalline solid.

Logical Relationship of Key Experimental Parameters:

G Reagent_Quality Reagent Quality Yield_Purity Yield & Purity Reagent_Quality->Yield_Purity Temperature Temperature Temperature->Yield_Purity Solvent Solvent Choice Solvent->Yield_Purity

Caption: Key parameters influencing reaction yield and purity.

References
  • Organic Syntheses. (n.d.). Organic Syntheses.
  • ScienceDirect. (n.d.). Comprehensive Organic Synthesis.
  • Capot Chemical. (n.d.). This compound.
  • PubMed. (n.d.). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry.
  • ResearchGate. (n.d.). Methods for installing a nitrile group on a pyridine ring.

Technical Support Center: Synthesis of 2-(Hydroxymethyl)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 2-(Hydroxymethyl)isonicotinonitrile, a key building block in pharmaceutical and materials science, presents several challenges that can impact yield and purity. This guide is designed for researchers and drug development professionals to navigate and troubleshoot common side reactions and experimental hurdles. By understanding the causality behind these issues, you can optimize your synthetic strategy for a more robust and reproducible outcome.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and its precursors?

A common and effective strategy involves a two-step process starting from a substituted pyridine. The pyridine ring is first activated via N-oxidation, typically using an oxidizing agent like hydrogen peroxide in acetic acid. This is followed by α-cyanation of the resulting pyridine N-oxide.[1][2] The cyanation is often achieved using a cyanide source, such as trimethylsilyl cyanide (TMSCN) or potassium cyanide (KCN), in the presence of an activating agent like dimethylcarbamoyl chloride or a phosphite-based system.[1][2] The hydroxymethyl group is either present on the starting material or introduced in a subsequent step.

Q2: What are the primary side products I should anticipate in this synthesis?

The most prevalent side products arise from the reactivity of the nitrile group and the pyridine N-oxide intermediate. The key impurities to monitor are:

  • 2-(Hydroxymethyl)isonicotinamide: Formed by the partial hydrolysis of the nitrile group.

  • 2-(Hydroxymethyl)isonicotinic acid: Results from the complete hydrolysis of the nitrile group.[3][4]

  • Unreacted Pyridine N-oxide: Due to incomplete cyanation.

  • Rearrangement Products: Under certain conditions, particularly photochemical, pyridine N-oxides can rearrange into complex structures like oxaziridines or 1,2-oxazepines, though this is less common under standard thermal conditions.[5]

Q3: How can I effectively monitor the reaction progress?

Thin-Layer Chromatography (TLC) is the most straightforward method. Use a moderately polar solvent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol) to achieve good separation between the polar N-oxide starting material, the product, and less polar intermediates. Staining with potassium permanganate can help visualize compounds that are not UV-active. For more precise monitoring, High-Performance Liquid Chromatography (HPLC) is recommended.

Q4: What are the critical process parameters (CPPs) to ensure high yield and purity?

The three most critical parameters to control are:

  • Water Content: The reaction and workup must be conducted under anhydrous or near-anhydrous conditions to prevent hydrolysis of the nitrile group.

  • Temperature: The cyanation step is often exothermic. Maintaining the recommended temperature is crucial to prevent side reactions and potential N-oxide rearrangement.

  • Stoichiometry: Precise control over the stoichiometry of the cyanating agent and the activating agent is necessary to ensure complete conversion of the N-oxide without generating excess reactive species that could lead to byproducts.

Section 2: Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis.

Problem: Significant presence of a byproduct identified as 2-(Hydroxymethyl)isonicotinamide or 2-(Hydroxymethyl)isonicotinic acid.
  • Symptoms:

    • NMR spectrum shows a broad singlet corresponding to -CONH₂ protons or a very broad peak for the carboxylic acid -OH.

    • LC-MS analysis shows peaks with masses corresponding to M+18 (amide) and M+19 (acid) relative to the desired nitrile product.

    • The crude product may have a different solubility profile than expected.

  • Root Cause Analysis: This is unequivocally due to the hydrolysis of the nitrile functional group. Nitriles are susceptible to both acid- and base-catalyzed hydrolysis.[6] This can occur if there is residual water in the reaction solvents or if the workup procedure involves prolonged exposure to aqueous acidic or basic conditions.[3] For instance, a common workup step involves quenching the reaction with an aqueous solution of sodium bicarbonate or potassium carbonate, which can readily induce hydrolysis if not performed quickly and at a low temperature.[1]

  • dot

    Hydrolysis_Pathway Product This compound (Desired Product) Amide 2-(Hydroxymethyl)isonicotinamide (Side Product) Product->Amide Partial Hydrolysis (H₂O, H⁺/OH⁻) Acid 2-(Hydroxymethyl)isonicotinic acid (Side Product) Amide->Acid Full Hydrolysis (H₂O, H⁺/OH⁻)

    Caption: Key hydrolysis side reaction pathway.

  • Recommended Actions & Protocols:

    • Ensure Anhydrous Conditions:

      • Dry all solvents using standard procedures (e.g., distillation over a suitable drying agent or using a solvent purification system).

      • Dry all glassware in an oven and cool under an inert atmosphere (Nitrogen or Argon).

      • Use freshly opened or properly stored reagents.

    • Modified Workup Protocol:

      • Step 1: Once the reaction is complete (as monitored by TLC/HPLC), cool the reaction mixture to 0-5 °C.

      • Step 2: Instead of a vigorous aqueous quench, pour the reaction mixture into a cold, saturated solution of sodium bicarbonate while stirring. The key is to keep the temperature low and minimize contact time.

      • Step 3: Immediately proceed to extraction with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).

      • Step 4: Wash the combined organic layers with brine to remove residual water, then dry thoroughly over anhydrous sodium sulfate or magnesium sulfate.

Problem: Low isolated yield with significant unreacted N-oxide starting material.
  • Symptoms:

    • TLC of the crude product shows a prominent spot corresponding to the highly polar N-oxide starting material.

    • The isolated yield is significantly lower than expected, even after accounting for recovered starting material.

  • Root Cause Analysis: This issue points to an incomplete cyanation reaction. The causes can be multifactorial:

    • Insufficient Activation: The activating agent (e.g., dimethylcarbamoyl chloride) may have degraded due to improper storage or may have been added in insufficient stoichiometric amounts.

    • Low Reaction Temperature: While temperature control is critical to prevent side reactions, a temperature that is too low can stall the reaction, especially if the activation energy barrier is not overcome.

    • Poor Reagent Quality: The cyanide source (e.g., TMSCN) can be sensitive to moisture and degrade over time.

  • dot

    Troubleshooting_Workflow decision decision action1 Recalculate & Repeat with Fresh Reagents decision->action1 Stoichiometry Correct? [No] decision2 decision2 decision->decision2 Stoichiometry Correct? [Yes] action action start_node Low Yield & High SM Detected start_node->decision Analyze Reaction Parameters action2 Optimize Temperature & Time (e.g., increase temp by 10°C or run longer) decision2->action2 Temp/Time Optimal? [No] action3 Investigate Reagent Quality (Test activating & cyanating agents) decision2->action3 Temp/Time Optimal? [Yes]

    Caption: Troubleshooting workflow for low conversion.

  • Recommended Actions & Protocols:

    • Verify Reagent Stoichiometry and Quality:

      • Always use freshly opened or validated reagents. TMSCN should be handled under an inert atmosphere.

      • Consider increasing the equivalents of the activating agent and cyanating agent by 10-20% to ensure the reaction is driven to completion.

    • Optimize Reaction Conditions:

      • If the reaction is known to proceed at room temperature, ensure it runs for a sufficient duration (e.g., 6-12 hours).[1]

      • If stalling is observed, consider a modest increase in temperature (e.g., to 40 °C) while carefully monitoring for the appearance of new side products by TLC.

    • Purification Strategy:

      • The unreacted pyridine N-oxide is significantly more polar than the desired product. It can be effectively removed using column chromatography. Start with a less polar eluent to first isolate any non-polar impurities, then gradually increase polarity to elute the product, leaving the N-oxide on the column.

Section 3: Analytical Data & Purification

Data Summary for Key Compounds

For effective analysis, refer to the table below which summarizes key identification data for the target product and its primary hydrolysis-related impurities.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key ¹H NMR Signals (Approx. δ, DMSO-d₆)
This compound C₇H₆N₂O134.14[7]~8.7 ppm (s, H3), ~7.9 ppm (d, H5), ~8.0 ppm (d, H6), ~5.5 ppm (t, -OH), ~4.7 ppm (d, -CH₂)
2-(Hydroxymethyl)isonicotinamide C₇H₈N₂O₂152.15~8.6 ppm (s, H3), ~7.8 ppm (d, H5), ~7.9 ppm (d, H6), ~7.5-8.0 ppm (br s, -CONH₂)
2-(Hydroxymethyl)isonicotinic acid C₇H₇NO₃153.14~13.0 ppm (br s, -COOH), ~8.5 ppm (s, H3), ~7.7 ppm (d, H5), ~7.8 ppm (d, H6)

Note: Exact chemical shifts (δ) are dependent on the solvent and concentration.

Protocol: General Purification by Flash Column Chromatography
  • Step 1: Adsorbent Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 20% Ethyl Acetate in Hexane).

  • Step 2: Column Packing: Pour the slurry into the column and allow it to pack under positive pressure. Ensure the silica bed is flat and free of cracks.

  • Step 3: Sample Loading: Adsorb the crude product onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Step 4: Elution: Begin elution with the initial low-polarity solvent. Gradually increase the polarity of the mobile phase (e.g., from 20% to 50% Ethyl Acetate in Hexane) based on TLC analysis of the fractions.

  • Step 5: Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Step 6: Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

References

  • The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. (n.d.). Journal of the Korean Chemical Society.
  • Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. (2025). Preprints.org.
  • 51454-63-8 | this compound - Capot Chemical. (n.d.).
  • Hydrolysis of Nitriles Using an Immobilized Nitrilase: Applications to the Synthesis of Methionine Hydroxy Analogue Derivatives. (2008). ResearchGate.
  • ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. (2024). European Medicines Agency.
  • Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions. (n.d.). Google Patents.
  • Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. (n.d.). Google Patents.

Sources

Technical Support Center: Synthesis of 2-(Hydroxymethyl)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Hydroxymethyl)isonicotinonitrile. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and improve your reaction yields. Our approach is grounded in established chemical principles and field-proven insights to ensure you can confidently navigate the complexities of this synthesis.

I. Introduction to the Synthesis of this compound

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while achievable, can present several challenges that may lead to suboptimal yields or the formation of impurities. A common and effective strategy for its preparation involves a two-step process starting from 2-methyl-4-cyanopyridine:

  • N-Oxidation: The pyridine nitrogen of 2-methyl-4-cyanopyridine is oxidized to form 2-methyl-4-cyanopyridine N-oxide.

  • Boekelheide Rearrangement: The resulting N-oxide undergoes a rearrangement reaction, typically mediated by an anhydride, to introduce a hydroxymethyl group at the 2-position, yielding the desired this compound after hydrolysis of the intermediate ester.[1][2][3]

This guide will focus on troubleshooting and optimizing this synthetic route.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most frequently employed and scalable route is the N-oxidation of 2-methyl-4-cyanopyridine followed by a Boekelheide rearrangement of the resulting 2-methyl-4-cyanopyridine N-oxide.[3] This method allows for the direct functionalization of the methyl group at the 2-position.

Q2: What are the critical parameters to control during the N-oxidation step?

A2: The critical parameters for a successful N-oxidation are the choice of oxidizing agent, reaction temperature, and reaction time. Common oxidizing agents include hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA). Careful temperature control is necessary to prevent runaway reactions and the formation of byproducts.

Q3: What is the Boekelheide rearrangement and why is it used in this synthesis?

A3: The Boekelheide rearrangement is a chemical reaction that converts an α-alkylpyridine N-oxide into a corresponding hydroxymethylpyridine derivative upon treatment with an anhydride, such as acetic anhydride or trifluoroacetic anhydride (TFAA).[3][4] It is a powerful tool for introducing a functional group at the alpha-position of the pyridine ring.

Q4: Which anhydride is better for the Boekelheide rearrangement: acetic anhydride or trifluoroacetic anhydride (TFAA)?

A4: The choice of anhydride depends on the desired reaction conditions. Acetic anhydride typically requires higher temperatures (reflux), while TFAA can often facilitate the rearrangement at room temperature.[3] TFAA is more reactive and can lead to cleaner reactions and higher yields in some cases.

Q5: What are the most common side products in the synthesis of this compound?

A5: Common side products can arise from both the N-oxidation and the Boekelheide rearrangement. In the N-oxidation step, over-oxidation can occur. During the Boekelheide rearrangement, potential side products include pyridones and products arising from radical-mediated pathways, especially if the reaction is not carried out under optimal conditions.[1][2]

III. Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-4-cyanopyridine N-oxide

Materials:

  • 2-Methyl-4-cyanopyridine

  • Glacial Acetic Acid

  • Hydrogen Peroxide (30% solution)

  • Sodium Bicarbonate

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-4-cyanopyridine (1.0 eq) in glacial acetic acid (5-10 volumes).

  • Slowly add 30% hydrogen peroxide (1.5 - 2.0 eq) to the solution at room temperature.

  • Heat the reaction mixture to 70-80 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.

  • Extract the aqueous layer with dichloromethane (3 x 10 volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-methyl-4-cyanopyridine N-oxide.

Protocol 2: Synthesis of this compound via Boekelheide Rearrangement

Materials:

  • 2-Methyl-4-cyanopyridine N-oxide

  • Acetic Anhydride or Trifluoroacetic Anhydride (TFAA)

  • Sodium Hydroxide solution (e.g., 1M)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methyl-4-cyanopyridine N-oxide (1.0 eq) in acetic anhydride or TFAA (5-10 volumes).

  • If using acetic anhydride: Heat the reaction mixture to reflux (approx. 140 °C) for 2-4 hours.

  • If using TFAA: Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • After completion, carefully quench the excess anhydride by slowly adding the reaction mixture to ice-cold water.

  • Basify the aqueous solution with a 1M sodium hydroxide solution to hydrolyze the acetate/trifluoroacetate ester intermediate. Stir for 1-2 hours at room temperature.

  • Extract the product with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

IV. Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of 2-Methyl-4-cyanopyridine N-oxide Incomplete reaction.- Increase reaction time or temperature (monitor carefully).- Ensure the quality of the hydrogen peroxide.
Decomposition of the N-oxide.- Avoid excessive heating. Maintain the recommended temperature range.
Inefficient extraction.- Perform multiple extractions with a suitable solvent like dichloromethane or chloroform.
Incomplete Boekelheide Rearrangement Insufficient reaction time or temperature.- If using acetic anhydride, ensure the reaction is at a full reflux.- If using TFAA, consider a slight increase in temperature (e.g., to 40 °C) or longer reaction time.
Low reactivity of the N-oxide.- Ensure the starting N-oxide is pure and dry.
Formation of a Dark, Tarry Mixture Polymerization or decomposition at high temperatures.- If using acetic anhydride, ensure a steady reflux and avoid overheating.- Consider using the milder conditions offered by TFAA.
Presence of impurities in the starting material.- Purify the 2-methyl-4-cyanopyridine N-oxide before the rearrangement.
Low Yield of this compound Formation of side products (e.g., pyridones).- The Boekelheide rearrangement can sometimes yield pyridone byproducts. Optimize the reaction conditions (anhydride, temperature, time) to favor the desired rearrangement.[5]
Incomplete hydrolysis of the ester intermediate.- Ensure complete hydrolysis by adjusting the pH to >10 with NaOH solution and allowing sufficient time for the reaction.
Difficulty in Purifying the Final Product Co-elution of impurities during column chromatography.- Optimize the solvent system for column chromatography. A gradient elution from non-polar to polar solvents is often effective.- Consider recrystallization as an alternative or additional purification step.
Product instability.- The hydroxymethyl group can be sensitive. Avoid strongly acidic or basic conditions during workup and purification if possible.

V. Visualizing the Process

Synthetic Workflow

SynthesisWorkflow Start 2-Methyl-4-cyanopyridine N_Oxide 2-Methyl-4-cyanopyridine N-oxide Start->N_Oxide H2O2, Acetic Acid Rearrangement 2-(Acetoxymethyl)isonicotinonitrile (Intermediate) N_Oxide->Rearrangement Acetic Anhydride or TFAA (Boekelheide Rearrangement) Product This compound Rearrangement->Product Hydrolysis (NaOH) BoekelheideMechanism cluster_0 Acylation and Deprotonation cluster_1 [3,3]-Sigmatropic Rearrangement cluster_2 Hydrolysis N_Oxide N-Oxide Acylated O-Acylated Intermediate N_Oxide->Acylated + Ac2O Ylide Ylide Intermediate Acylated->Ylide - H+ Rearrangement_TS Transition State Ylide->Rearrangement_TS Rearranged Rearranged Intermediate Rearrangement_TS->Rearranged Ester Acetoxymethylpyridine Rearranged->Ester Tautomerization Final_Product Hydroxymethylpyridine Ester->Final_Product + H2O, OH-

Caption: Key steps in the Boekelheide rearrangement mechanism. [6][7]

VI. Summary of Reaction Conditions

Reaction Step Reagents Solvent Temperature Typical Reaction Time Typical Yield
N-Oxidation 2-Methyl-4-cyanopyridine, H₂O₂ (30%)Glacial Acetic Acid70-80 °C4-6 hours80-95%
Boekelheide Rearrangement (Acetic Anhydride) 2-Methyl-4-cyanopyridine N-oxide, Acetic AnhydrideAcetic AnhydrideReflux (~140 °C)2-4 hours60-80%
Boekelheide Rearrangement (TFAA) 2-Methyl-4-cyanopyridine N-oxide, TFAATFAA or an inert solventRoom Temperature1-3 hours70-90%

VII. References

  • Kurzawa, T., Zimmer, R., Würthwein, E.-U., & Reissig, H.-U. (2023). The Boekelheide Rearrangement of Pyrimidine N-oxides as a Case Study of Closed or Open Shell Reactions - Experimental and Computational Evidence for the Participation of Radical Intermediates. Chemistry – A European Journal, 29(26). [Link]

  • Kurzawa, T., Zimmer, R., Würthwein, E.-U., & Reissig, H.-U. (2023). The Boekelheide Rearrangement of Pyrimidine N-oxides as a Case Study of Closed or Open Shell Reactions - Experimental and Computational Evidence for the Participation of Radical Intermediates. ChemRxiv. [Link]

  • Boekelheide, V. (n.d.). Boekelheide reaction. ResearchGate. [Link]

  • Wikipedia. (2023). Boekelheide reaction. [Link]

  • Zhu, Y., Leng, Y., Xu, J., & Chen, N. (n.d.). The Boekelheide rearrangement on pyrimidine N-oxides and its mechanism study. ResearchGate. [Link]

  • Brennecke, B., Micó, A. C., Selter, L., & Reissig, H.-U. (n.d.). Boekelheide rearrangement of pyrimidine N-oxides 28 and 29 with acetic anhydride leading to compounds 30 and 33 as major products. ResearchGate. [Link]

  • Zhu, Y., Leng, Y., Xu, J., & Chen, N. (n.d.). Applications of Boekelheide rearrangement for the construction of fused cycloalkyl pyridines. ResearchGate. [Link]

  • Kurzawa, T., Zimmer, R., Würthwein, E.-U., & Reissig, H.-U. (2023). The Boekelheide Rearrangement of Pyrimidine N-oxides as a Case Study of Closed or Open Shell Reactions - Experimental and Computational Evidence for the Participation of Radical Intermediates. Refubium - Freie Universität Berlin. [Link]

  • Rzepa, H. S. (2013). Mechanism of the Boekelheide rearrangement. Henry Rzepa's Blog. [Link]

  • Rzepa, H. S. (2013). Mechanism of the Boekelheide rearrangement. [Link]

  • Huo, Z., Kosugi, T., & Yamamoto, Y. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica, 56(3), 659-663. [Link]

Sources

Stability issues of 2-(Hydroxymethyl)isonicotinonitrile in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Hydroxymethyl)isonicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this compound in solution. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

I. Understanding the Molecule: A Foundation for Stability

This compound is a trifunctional molecule containing a pyridine ring, a hydroxymethyl group, and a nitrile group. Each of these moieties contributes to its reactivity and potential instability in solution. The pyridine nitrogen is basic and can be protonated, while the hydroxymethyl group can be oxidized. The nitrile group is susceptible to hydrolysis under both acidic and basic conditions. Understanding these characteristics is crucial for troubleshooting stability issues.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Problem 1: My solution of this compound has turned yellow/brown. What is happening and what should I do?

A change in color from colorless to yellow or brown is a common indicator of degradation.[1]

  • Probable Causes:

    • Oxidation: The pyridine ring or the hydroxymethyl group may be susceptible to oxidation, especially when exposed to air (oxygen), light, or in the presence of trace metal ions. The hydroxymethyl group can be oxidized to the corresponding aldehyde or carboxylic acid.

    • Reaction with Solvent or Impurities: The discoloration can result from a reaction with impurities in your solvent or with the solvent itself, particularly at elevated temperatures. Some pyridine derivatives are known to form colored solutions in the presence of bases like alkoxides.[2]

    • pH-Induced Degradation: Extreme pH conditions can catalyze degradation pathways that lead to colored byproducts.

  • Solutions & Preventative Measures:

    • Work under an Inert Atmosphere: To minimize oxidation, handle the solid and prepare solutions under an inert atmosphere of nitrogen or argon.

    • Use High-Purity Solvents: Always use freshly opened, high-purity, or "spectrograde" solvents to avoid impurities that could catalyze degradation.[3]

    • Protect from Light: Store the solid and solutions in amber vials or wrap containers with aluminum foil to prevent photolytic decomposition.

    • Control the pH: If your experimental conditions allow, buffer the solution to a neutral or slightly acidic pH to minimize base-catalyzed degradation.

    • Solvent Selection: If you observe discoloration, consider switching to a different solvent system after verifying the compound's solubility.

Problem 2: I am observing an unexpected peak in my HPLC/UPLC analysis of a freshly prepared solution. What could be the source of this peak?

The appearance of extraneous peaks in your chromatogram can be perplexing and may indicate contamination or degradation.[4][5][6]

  • Probable Causes:

    • Contamination: The peak could originate from contaminated glassware, solvents, or the HPLC system itself.[6]

    • Degradation Product: Even in a freshly prepared solution, some degradation may have occurred if the solid starting material has degraded over time or if the compound is highly labile in the chosen solvent.

    • Carryover: A peak from a previous injection might be present if the column was not adequately washed between runs.[6]

  • Troubleshooting Steps:

    • Inject a Blank: Run a blank injection of your solvent to see if the unexpected peak is present. If it is, the contamination is likely from your solvent or the HPLC system.[4]

    • Clean Glassware Thoroughly: Ensure all glassware is meticulously cleaned.

    • Check the Purity of the Starting Material: If possible, re-analyze the solid starting material to confirm its purity.

    • Optimize Chromatography: If the peak is a degradation product, you may need to develop a stability-indicating HPLC method to separate the parent compound from its degradants. Pyridine derivatives can be challenging to retain on standard C18 columns; you might need to adjust the mobile phase pH or consider a different column chemistry like HILIC.[7]

Problem 3: The concentration of my this compound solution is decreasing over time, even when stored in the dark at low temperatures. Why is this happening?

A decrease in the concentration of the active compound is a clear sign of instability.

  • Probable Causes:

    • Hydrolysis: The nitrile group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, or even by water itself over time, to form the corresponding amide or carboxylic acid.[8]

    • Slow Oxidation: Even at low temperatures, slow oxidation can occur, especially if the solution is not deoxygenated.

    • Adsorption to Container: The compound may adsorb to the surface of the storage container, especially if it is plastic.

  • Solutions & Preventative Measures:

    • pH Control: The stability of compounds in aqueous solutions is often pH-dependent.[9][10][11] Conduct a simple pH stability study to determine the optimal pH for storage. This can be done by preparing the solution in different buffers and monitoring the concentration over time.

    • Use of Antioxidants: If oxidation is suspected, the addition of a small amount of an antioxidant (e.g., BHT) might be beneficial, provided it does not interfere with your downstream application.

    • Storage in Glass Containers: Store solutions in glass vials to minimize adsorption.

    • Prepare Fresh Solutions: The most reliable approach is to prepare solutions of this compound fresh before each experiment.

III. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

To maintain the integrity of the solid compound, it should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. For long-term storage, refrigeration under an inert atmosphere is recommended.

Q2: In which solvents is this compound most stable?

Q3: What are the likely degradation products of this compound?

Based on its functional groups, the following are potential degradation products:

  • Oxidation Products: 2-Formylisonicotinonitrile (from oxidation of the hydroxymethyl group) and 2-(Hydroxymethyl)isonicotinic acid (from further oxidation or nitrile hydrolysis).

  • Hydrolysis Products: 2-(Hydroxymethyl)isonicotinamide (from partial hydrolysis of the nitrile) and 2-(Hydroxymethyl)isonicotinic acid (from complete hydrolysis of the nitrile).[12]

Q4: How can I perform a quick stability assessment of my solution?

You can perform a simple stability study by preparing your solution and dividing it into several aliquots. Store these aliquots under different conditions (e.g., room temperature vs. 4°C, light vs. dark). Analyze the aliquots by HPLC or UPLC-MS at different time points (e.g., 0, 4, 8, 24 hours) and compare the peak area of the parent compound and the appearance of any new peaks.

IV. Experimental Protocols & Data

Protocol 1: Step-by-Step Guide for a Preliminary Stability Study
  • Prepare a Stock Solution: Accurately weigh and dissolve this compound in your desired solvent to a known concentration (e.g., 1 mg/mL).

  • Aliquot the Solution: Dispense the stock solution into several amber HPLC vials.

  • Set Storage Conditions: Store the vials under a matrix of conditions you wish to test (e.g., 4°C/dark, 25°C/dark, 25°C/light).

  • Initial Analysis (T=0): Immediately analyze one of the vials using a suitable HPLC or UPLC method to establish the initial concentration and purity profile.

  • Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), analyze a vial from each storage condition.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time for each condition to visualize the degradation rate.

Table 1: Factors Influencing the Stability of this compound in Solution
FactorPotential EffectMitigation Strategy
pH Catalysis of nitrile hydrolysis (acidic or basic conditions).Buffer the solution to a neutral or slightly acidic pH.
Temperature Increased rate of all degradation reactions.Store solutions at low temperatures (e.g., 4°C or -20°C).
Light Photolytic degradation.Protect solutions from light using amber vials or foil.
Oxygen Oxidation of the pyridine ring or hydroxymethyl group.Prepare and store solutions under an inert atmosphere.
Solvent Protic solvents may promote hydrolysis. Impurities can catalyze degradation.Use high-purity, aprotic solvents when possible.

V. Visualizing Potential Degradation Pathways and Troubleshooting

Diagram 1: Potential Degradation Pathways

G A This compound B 2-Formylisonicotinonitrile A->B Oxidation C 2-(Hydroxymethyl)isonicotinamide A->C Partial Hydrolysis D 2-(Hydroxymethyl)isonicotinic Acid B->D Oxidation C->D Full Hydrolysis

Caption: Potential degradation pathways of this compound.

Diagram 2: Troubleshooting Workflow for Solution Discoloration

G start Solution of this compound shows discoloration q1 Is the solution exposed to light? start->q1 a1_yes Protect from light (amber vial/foil) q1->a1_yes Yes q2 Is the solution exposed to air? q1->q2 No a1_yes->q2 a2_yes Prepare and store under inert atmosphere q2->a2_yes Yes q3 What is the purity of the solvent? q2->q3 No a2_yes->q3 a3_low Use fresh, high-purity solvent q3->a3_low Low end Solution should be stable q3->end High a3_low->end

Caption: A logical workflow for troubleshooting solution discoloration.

VI. References

  • Mariella, R. P., Callahan, J. J., & Jibril, A. O. (1955). SOME NOVEL COLOR REACTIONS OF SOME PYRIDINE DERIVATIVES. The Journal of Organic Chemistry, 20(12), 1721–1726. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2023). Applications of 2-(Hydroxymethyl)pyridine in Advanced Material Synthesis. [Link]

  • Reddit. (2020). Pyridine reaction workup: color change after each “vent” cycle in separatory funnel! [Link]

  • Sahoo, M. (n.d.). Instrumental Methods of Analysis. B.Pharm 7th Semester BP701T. IPT, Salipur.

  • Pharmaguideline. (2023). Extraneous Peaks in Chromatographic Analysis. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • Reddit. (2017). Pyridine is pink following distillation. [Link]

  • Wikipedia. (2023). Pyridine. [Link]

  • Chromatography Today. (2023). What are the Common Peak Problems in HPLC. [Link]

  • YouTube. (2023). Understanding Extraneous Peaks in Chromatography. [Link]

  • Chromatography Forum. (2012). Retention of Pyridine N-Oxides on HPLC. [Link]

  • Chemikart. (n.d.). This compound | ChemScene. [Link]

  • de Oliveira, R. B., & de Freitas, R. P. (2021). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Pharmaceuticals, 14(7), 649. [Link]

  • Chemistry LibreTexts. (2023). Chapter 8.07: Acid Base Reactions. [Link]

  • Google Patents. (n.d.). US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.

  • RMIT Open Press. (n.d.). 1.6.1 Acids and Bases – Biology and Chemistry for Human Biosciences. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Acids & Bases. [Link]

Sources

Technical Support Center: Investigating the Reaction Mechanisms of 2-(Hydroxymethyl)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(hydroxymethyl)isonicotinonitrile. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile molecule. My goal is to provide not just protocols, but the underlying logic and scientific rationale to empower you to troubleshoot effectively and design insightful experiments. We will explore common challenges and advanced techniques for elucidating reaction mechanisms, ensuring your research is built on a foundation of scientific integrity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, properties, and reactivity of this compound.

Q1: How should I properly store and handle this compound?

A1: Due to the presence of a hydroxymethyl group and a pyridine ring, the compound can be sensitive to both oxidation and moisture. The hydroxymethyl group can be oxidized, and the pyridine ring is hygroscopic. Therefore, it is best to store this compound under an inert atmosphere (like argon or nitrogen), in a tightly sealed container, and in a cool, dark, and dry place.[1]

Q2: What are the primary reactive sites on the molecule that I should be aware of?

A2: this compound has several reactive centers, which can lead to a variety of chemical transformations. Understanding these is key to controlling your reaction outcomes.

  • The Nitrile Group (-C≡N): The carbon atom is electrophilic and susceptible to nucleophilic attack. This group can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or attacked by organometallic reagents to form ketones after hydrolysis.[2]

  • The Hydroxymethyl Group (-CH₂OH): This primary alcohol can be oxidized to an aldehyde or a carboxylic acid. It can also undergo esterification or etherification reactions. Its presence increases the molecule's polarity and potential for hydrogen bonding.[3]

  • The Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom makes it basic and nucleophilic. It can be protonated, alkylated, or oxidized to an N-oxide. This site is crucial in reactions involving pyridine nucleotides and their derivatives.[4]

  • The Aromatic Ring: The pyridine ring can undergo electrophilic or nucleophilic aromatic substitution, although the specific conditions depend heavily on the directing effects of the existing substituents.

Troubleshooting_Workflow Start Reaction Issue Encountered (e.g., Low Yield, Side Products) CheckComplete Is the reaction going to completion? Start->CheckComplete CheckWorkup Is product lost/degraded during workup? CheckComplete->CheckWorkup Yes Incomplete Troubleshoot Reaction Conditions: - Increase Temperature - Add Co-solvent - Increase Reagent Conc. CheckComplete->Incomplete No CheckPurity Is the crude product clean or a mixture? CheckWorkup->CheckPurity No WorkupLoss Modify Workup Protocol: - Check aqueous layer for product - Use milder pH conditions - Test product stability separately CheckWorkup->WorkupLoss Yes Mixture Identify Side Products (NMR, MS): - Consider over-oxidation/reduction - Check for polymerization - Use more selective reagents CheckPurity->Mixture Mixture Success Problem Resolved CheckPurity->Success Clean Incomplete->Start Re-run Reaction WorkupLoss->Start Re-run Reaction Mixture->Start Re-run Reaction

Caption: A logical workflow for troubleshooting common reaction issues.

Section 3: Key Experimental Protocols for Mechanism Investigation

To truly understand the reactivity of this compound, one must go beyond simple synthesis and probe the reaction mechanism. The following protocols provide a framework for these advanced investigations.

Protocol 1: Kinetic Analysis by UV-Vis Spectroscopy

Objective: To determine the reaction order and rate constant by monitoring changes in the electronic environment of the pyridine ring.

Rationale: The pyridine ring and nitrile group form a conjugated system, resulting in a distinct UV-Vis spectrum. As the nitrile group is transformed (e.g., hydrolyzed to a carboxylic acid), the electronic structure of the chromophore changes, leading to a predictable shift in the absorbance spectrum. This allows for real-time, non-invasive monitoring of the reaction progress. [5] Methodology:

  • Spectrum Acquisition: Dissolve a known, low concentration of this compound and the final expected product in the reaction solvent. Scan the UV-Vis spectrum for each to identify the wavelength of maximum absorbance (λ_max) for both starting material and product. Choose a monitoring wavelength where the difference in absorbance is greatest.

  • Reaction Setup: In a temperature-controlled cuvette, combine the solvent and all reagents except the limiting one. Allow the solution to thermally equilibrate.

  • Initiation and Monitoring: Initiate the reaction by adding the limiting reagent. Immediately begin recording the absorbance at the chosen wavelength at regular time intervals.

  • Data Analysis: Plot absorbance versus time. Convert absorbance to concentration using the Beer-Lambert law (A = εbc). Analyze the resulting concentration vs. time data by plotting it in different ways (e.g., ln[A] vs. time for first-order, 1/[A] vs. time for second-order) to determine the reaction order and extract the rate constant. This approach is fundamental in studies of pyridine nucleotide kinetics. [6][7]

Protocol 2: Isotope Labeling to Elucidate the Hydrolysis Mechanism

Objective: To confirm the source of the oxygen atom in the carboxylic acid product during hydrolysis.

Rationale: Isotope labeling is a powerful and unambiguous method for tracing the path of atoms through a reaction mechanism. [8]In the hydrolysis of a nitrile, it is presumed that the oxygen atoms in the resulting carboxylic acid come from the water solvent. Using ¹⁸O-labeled water (H₂¹⁸O) and analyzing the product by mass spectrometry can definitively prove this. This technique is widely used for mechanistic studies of various functional groups. [9] Methodology:

  • Reaction: Perform the acid- or base-catalyzed hydrolysis of this compound using H₂¹⁸O as the solvent (or a significant component of the solvent). Run a parallel control reaction using standard H₂¹⁶O.

  • Workup and Isolation: After the reaction is complete, carefully isolate and purify the carboxylic acid product from both the labeled and unlabeled experiments.

  • Analysis: Analyze both product samples using high-resolution mass spectrometry (e.g., ESI-MS).

  • Interpretation: Compare the mass spectra. The product from the H₂¹⁸O experiment should show a mass increase of +4 Da (two ¹⁸O atoms replacing two ¹⁶O atoms) compared to the control product. This would confirm that both oxygen atoms in the carboxylic acid group originate from the solvent, consistent with the accepted mechanism of nitrile hydrolysis. [2]

Protocol 3: Computational Modeling of the Reaction Pathway

Objective: To theoretically model the reaction mechanism, identify transition states, and calculate activation energies.

Rationale: Computational chemistry, particularly Density Functional Theory (DFT), allows for the in-silico investigation of reaction pathways that may be difficult to observe experimentally. [10]It can provide detailed geometric information about transition states and intermediates, helping to rationalize observed reactivity and selectivity. This approach complements experimental work by providing a molecular-level picture of the transformation. [11][12][13] Workflow:

  • Structure Optimization: Using a suitable software package (e.g., Gaussian, ORCA), build and optimize the 3D structures of the reactants (this compound, water, catalyst) and the expected products.

  • Transition State Search: Propose a plausible reaction mechanism (e.g., for acid-catalyzed hydrolysis, the stepwise addition of water). Perform a transition state search (e.g., using a synchronous transit-guided quasi-Newton, QST2/3) for each proposed elementary step.

  • Frequency Calculation: For all optimized structures (reactants, intermediates, transition states, products), perform a frequency calculation. A true minimum on the potential energy surface will have all real (positive) frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Energy Profile Construction: Calculate the electronic energies (and thermal corrections) for all species. Construct a reaction energy profile diagram plotting the relative energy versus the reaction coordinate. The height of the energy barriers on this profile corresponds to the activation energies, which determine the reaction rate. The lowest energy path is the most likely mechanism.

References

  • Wu, F. Y., MacKenzie, R. E., & McCormick, D. B. (1970). Kinetics and mechanism of oxidation-reduction reactions between pyridine nucleotides and flavins. Biochemistry, 9(11), 2219–2224.
  • J Labelled Comp Radiopharm. (2017). Isotope Labelling by Reduction of Nitriles: Application to the Synthesis of Isotopologues of Tolmetin and Celecoxib. PubMed.
  • Pascal, N., Dumas, R., & Douce, R. (1992). Comparison of the Kinetic Behavior toward Pyridine Nucleotides of NAD+-Linked Dehydrogenases from Plant Mitochondria. Plant Physiology, 100(1), 189–193.
  • INIS-IAEA. (2023). Nitrile isotope exchange reactions: applications in carbon-14 radiolabeling of pharmaceuticals.
  • Frédéric Joliot Institute for Life Sciences. (2021). Carbon labeling by isotopic exchange of nitriles.
  • ACS Publications. (1970). Kinetics and mechanism of oxidation-reduction reactions between pyridine nucleotides and flavins. Biochemistry.
  • Organic Synthesis. Hydrolysis of Nitriles.
  • NIH. (2020). Probing the mechanism of isonitrile formation by a non-heme iron(II)-dependent oxidase/decarboxylase. PMC.
  • ResearchGate. Detection and determination of nitriles.
  • ResearchGate. Scheme of the operation of the pyridine nucleotide system in...
  • Save My Exams. (2025). Nitriles | OCR A Level Chemistry A Revision Notes 2015.
  • The Royal Society of Chemistry. (2011). Chapter 7: Labelling Compounds with the Stable Isotopes of Nitrogen and Oxygen.
  • Capot Chemical. 51454-63-8 | this compound.
  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
  • The FEBS Journal. (2005). The power to reduce: pyridine nucleotides – small molecules with a multitude of functions.
  • Sahoo, M. INSTRUMENTAL METHODS OF ANALYSIS.
  • YouTube. (2010). Organic Chemistry - Addition Reactions of Alkenes.
  • ResearchGate. Isotope labelling experiments.
  • Chemistry Steps. Reactions of Nitriles.
  • Chem Rev Lett. (2024). One-pot multicomponent reactions of isatins: Green synthesis of cyclopentatriazine derivatives by employing Ag/Fe3O4/SiO2@MWCNTs.
  • Weizmann Institute of Science. Publications | gershom.
  • NIH. (2021). Computational Chemistry for the Identification of Lead Compounds for Radiotracer Development. PMC.
  • NIH. (2022). A Perspective on Sustainable Computational Chemistry Software Development and Integration. PMC.
  • NIH. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon.
  • NIH. (2021). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. PMC.
  • NIST. (2010). Computational Chemistry.
  • PubChem. 2-(Hydroxymethyl)pyridine-4-carbonitrile.
  • ResearchGate. Reactivity of unsymmetrical diborane with substituted pyridine derivatives and XylNC.
  • ChemRxiv. (2024). Unveiling the reaction mechanism of the N(2D) + pyridine reaction: ring-contraction versus 7-membered ring formation.

Sources

Technical Support Center: 2-(Hydroxymethyl)isonicotinonitrile Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Hydroxymethyl)isonicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during experiments with this versatile pyridine derivative. As a Senior Application Scientist, my goal is to equip you with the necessary insights to navigate potential challenges in the synthesis, purification, and handling of this compound.

I. Synthesis and Reaction Troubleshooting

The synthesis of this compound typically involves the reduction of a suitable precursor, such as a 4-cyanopyridine-2-carboxaldehyde or a corresponding carboxylic acid derivative. This section addresses common issues that can arise during its synthesis and subsequent use in reactions.

FAQ 1: My reaction to synthesize this compound has a very low yield. What are the likely causes?

Several factors can contribute to low yields. A systematic approach to troubleshooting is crucial.

  • Purity of Starting Materials: The purity of the starting material, often a 4-cyanopyridine derivative, is paramount. Impurities in the starting material can interfere with the reaction. It is advisable to verify the purity of your starting materials by NMR or other appropriate analytical techniques before use.

  • Reaction Conditions:

    • Temperature: The reduction of a carbonyl or carboxyl group to an alcohol is an exothermic process. Maintaining the recommended reaction temperature is critical. Runaway temperatures can lead to side reactions and degradation of both the starting material and the product.

    • Solvent: The choice of solvent is important. For reductions using borohydrides, alcoholic solvents like ethanol or methanol are commonly used. Ensure the solvent is anhydrous, as water can react with the reducing agent.

  • Choice and Stoichiometry of Reducing Agent: Sodium borohydride (NaBH₄) is a common choice for this type of reduction. Ensure you are using the correct stoichiometry. An excess of the reducing agent is often necessary, but a large excess can lead to over-reduction or complicate the work-up.

  • Hydrolysis of the Nitrile Group: The isonicotinonitrile moiety can be susceptible to hydrolysis under acidic or basic conditions, especially at elevated temperatures, to form the corresponding amide or carboxylic acid.[1] Careful control of pH during the reaction and work-up is essential to prevent this side reaction.

  • Work-up Procedure: During the work-up, quenching of the excess reducing agent should be done carefully at a low temperature to avoid rapid gas evolution and potential side reactions.

Flowchart: Troubleshooting Low Yield in Synthesis

G cluster_solutions Potential Solutions start Low Yield of this compound purity Check Purity of Starting Materials start->purity conditions Review Reaction Conditions start->conditions reagent Evaluate Reducing Agent start->reagent workup Assess Work-up Procedure start->workup hydrolysis Consider Nitrile Hydrolysis purity->hydrolysis Impurities can catalyze side reactions sol_purity Purify starting materials purity->sol_purity conditions->hydrolysis Incorrect temp/pH can cause hydrolysis sol_conditions Optimize temperature and use anhydrous solvent conditions->sol_conditions sol_reagent Adjust stoichiometry of reducing agent reagent->sol_reagent workup->hydrolysis Inappropriate pH during work-up sol_workup Perform work-up at low temperature and control pH workup->sol_workup

Caption: Troubleshooting Decision Tree for Low Synthesis Yield.

II. Purification Challenges

Purification of this compound can be challenging due to its polarity and potential for co-elution with impurities.

FAQ 2: I am having difficulty purifying this compound by column chromatography. What can I do?
  • Choice of Stationary Phase: Silica gel is the most common stationary phase. However, the slightly acidic nature of silica gel can sometimes lead to product degradation or tailing. Using deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent) can mitigate these issues.

  • Eluent System: A gradient elution is often more effective than an isocratic one. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. This will help to separate the desired product from less polar impurities and any remaining starting material.

  • Alternative Purification Methods:

    • Crystallization: If the product is a solid, crystallization can be a highly effective purification method. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

    • Preparative HPLC: For high-purity requirements, preparative high-performance liquid chromatography (HPLC) can be employed.

Purification MethodAdvantagesDisadvantages
Column Chromatography Versatile, scalableCan be time-consuming, potential for product degradation
Crystallization Can yield very pure product, scalableProduct must be a solid, finding a suitable solvent can be challenging
Preparative HPLC High resolution, high purityExpensive, limited scalability

Table 1: Comparison of Purification Methods.

III. Characterization and Stability

Accurate characterization and proper storage are crucial for obtaining reliable experimental results.

FAQ 3: My NMR spectrum of this compound shows unexpected peaks. What could they be?

Unexpected peaks in the NMR spectrum often arise from impurities from the reaction or solvents used during work-up and purification.

  • Residual Solvents: Common laboratory solvents have characteristic chemical shifts in different deuterated solvents.[2][3][4][5] For example, in CDCl₃, you might see peaks for ethyl acetate, hexane, or dichloromethane if they were used in your purification.

  • Side Products:

    • Starting Material: Check for the presence of unreacted starting material.

    • Hydrolysis Products: The presence of the corresponding isonicotinamide or isonicotinic acid is possible if hydrolysis of the nitrile group has occurred.

    • Oxidation Product: The hydroxymethyl group can be oxidized to an aldehyde. Look for a peak in the 9-10 ppm region in the ¹H NMR spectrum, which is characteristic of an aldehyde proton.

Flowchart: Identifying Impurities by NMR

G cluster_solvents Common Solvents cluster_side_products Potential Side Products start Unexpected Peaks in NMR Spectrum solvents Check for Residual Solvents start->solvents side_products Consider Reaction Side Products start->side_products ethyl_acetate Ethyl Acetate solvents->ethyl_acetate hexane Hexane solvents->hexane dcm Dichloromethane solvents->dcm starting_material Unreacted Starting Material side_products->starting_material hydrolysis Isonicotinamide/Isonicotinic Acid side_products->hydrolysis oxidation 4-Cyano-2-formylpyridine side_products->oxidation

Caption: Common Sources of Impurities in NMR Spectra.

FAQ 4: My sample of this compound has changed color over time. Is it still usable?

A change in color, often to a yellowish or brownish hue, suggests degradation. Pyridine derivatives, especially those with functional groups like a hydroxymethyl group, can be sensitive to air and light.

  • Storage Conditions: To ensure stability, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen), protected from light, and kept in a cool, dry place.

  • Purity Check: Before using a sample that has changed color, it is essential to re-analyze its purity by NMR or LC-MS to determine the extent of degradation and the identity of the impurities. If significant degradation has occurred, it is advisable to repurify the compound or use a fresh batch.

IV. References

  • Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. (1998). Google Patents. Retrieved from

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

  • Dhand, A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(8), 1471-1478.

  • Stoltz, B. M., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.

Sources

Technical Support Center: Purification of 2-(Hydroxymethyl)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with 2-(Hydroxymethyl)isonicotinonitrile. This guide provides in-depth troubleshooting advice and detailed protocols to help you identify and remove common impurities, ensuring the high purity required for pharmaceutical research and development.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purity and handling of this compound.

Q1: What are the most common impurities I might encounter in my sample of this compound?

Impurities can originate from the synthetic route, degradation, or storage.[1] They are broadly classified as organic, inorganic, and residual solvents.[1]

  • Organic Impurities: These are the most prevalent and can include:

    • Unreacted Starting Materials: Depending on the synthesis, this could include isonicotinaldehyde, 4-cyanopyridine, or isonicotinic acid derivatives.

    • Byproducts of Synthesis: Side reactions can lead to the formation of related pyridine structures. For example, over-oxidation could yield isonicotinic acid, or dimerization/polymerization products might form under harsh conditions.

    • Degradation Products: As a hydroxymethyl derivative, the compound can be susceptible to oxidation, forming the corresponding aldehyde (isonicotinaldehyde) or carboxylic acid (isonicotinic acid).[2] Hydrolysis of the nitrile group to an amide (isonicotinamide) or carboxylic acid is also a potential degradation pathway, especially under acidic or basic conditions.[1][2]

  • Inorganic Impurities: These often stem from reagents or catalysts used during synthesis, such as residual metals or salts.[1]

  • Residual Solvents: Solvents used in the final synthesis or purification steps (e.g., acetonitrile, methanol, dichloromethane, toluene) may be present.[3][4] The International Council for Harmonisation (ICH) provides strict guidelines on acceptable limits for residual solvents in active pharmaceutical ingredients (APIs).[3]

Q2: My sample of this compound is off-color (e.g., yellow or brown). What does this signify?

A pure sample of this compound should be a white to off-white solid. Discoloration typically indicates the presence of trace impurities, often highly conjugated organic molecules formed through degradation or side reactions during synthesis. These impurities may be present in very small quantities but can have a significant visual impact. It is a strong indicator that purification is necessary.

Q3: What is the best initial approach to assess the purity of my sample?

A multi-tiered approach is recommended:

  • Thin-Layer Chromatography (TLC): This is a rapid, inexpensive first step to visualize the number of components in your sample.[5] Spot your compound on a silica gel plate and develop it with a solvent system like ethyl acetate/hexane. The presence of multiple spots indicates impurities.

  • High-Performance Liquid Chromatography (HPLC): For a quantitative assessment, HPLC is the gold standard.[][7] A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid) is a good starting point.[8] Purity is determined by the relative area of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides detailed structural information. Impurities will present as extra peaks in the spectrum that do not correspond to the structure of this compound.

Q4: My HPLC chromatogram shows a tailing peak for my main compound. What causes this and how can I fix it?

Peak tailing is a frequent issue when analyzing basic compounds like pyridine derivatives on standard silica-based columns.[9] It is primarily caused by the interaction of the basic nitrogen atom on the pyridine ring with acidic residual silanol groups on the silica surface.[9]

To mitigate this:

  • Adjust Mobile Phase pH: Lowering the pH to around 2.5-3.0 with an additive like formic or phosphoric acid protonates the silanol groups, minimizing their interaction with your compound.[9]

  • Use a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can shield the active silanol sites from your analyte.[9]

  • Select a Different Column: Consider using an end-capped column or a column with a different stationary phase (e.g., phenyl-hexyl) designed for analyzing basic compounds.[7][9]

Section 2: Troubleshooting Purification Workflows

This section provides detailed troubleshooting guides for common purification techniques.

Purification Strategy Overview

The choice of purification method depends on the nature and quantity of the impurities. The following diagram outlines a general workflow for purifying this compound.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Purification Method Selection cluster_2 Phase 3: Purity Verification Crude Crude Product TLC TLC Analysis Crude->TLC Qualitative check HPLC HPLC Purity Check TLC->HPLC If impurities detected Decision Impurity Profile? HPLC->Decision Recrystallization Recrystallization Decision->Recrystallization Crystalline Solid Few Impurities Column Column Chromatography Decision->Column Multiple/Close-Eluting Impurities Wash Solvent/Aqueous Wash Decision->Wash Acidic/Basic Impurities Final_HPLC Final Purity Check (HPLC, NMR) Recrystallization->Final_HPLC TLC_check TLC Check of Fractions Column->TLC_check Wash->Final_HPLC Fractions Purified Fractions Combine Combine Pure Fractions TLC_check->Combine Combine->Final_HPLC Pure_Product Pure Product (>98%) Final_HPLC->Pure_Product G cluster_0 Purity Analysis Result cluster_1 Troubleshooting Path cluster_2 Outcome Analysis HPLC / NMR Data Decision Purity > 98%? Analysis->Decision ImpurityID Identify Impurity (LC-MS, NMR) Decision->ImpurityID No Success Experiment Ready Decision->Success Yes ChooseMethod Select Different Purification Method ImpurityID->ChooseMethod Based on impurity polarity/properties Repurify Re-Purify Sample ChooseMethod->Repurify Repurify->Analysis Re-analyze Failure Re-evaluate Synthesis Route Repurify->Failure If purity still low

Sources

Technical Support Center: Scaling Up the Synthesis of 2-(Hydroxymethyl)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Hydroxymethyl)isonicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this important chemical intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of moving from lab-scale to larger production.

I. Introduction to the Synthesis and Its Challenges

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of various pharmaceutical agents. Its synthesis typically involves the hydroxymethylation of an isonicotinonitrile precursor. While the bench-scale synthesis may appear straightforward, scaling up production presents a unique set of challenges that can impact yield, purity, and overall process efficiency.[1][2][3][4] These challenges often stem from issues with reaction kinetics, heat and mass transfer, reagent addition, and product isolation at a larger scale.[1][2]

This guide will address these potential pitfalls and provide practical, experience-driven solutions to ensure a robust and reproducible scale-up process.

Chemical Reaction Pathway

The primary route for synthesizing this compound often starts from 4-methylpyridine (also known as γ-picoline). The process involves an initial oxidation to the N-oxide, followed by cyanation and subsequent functional group manipulation.

Synthesis_Pathway A 4-Methylpyridine B 4-Methylpyridine N-oxide A->B Oxidation (e.g., H₂O₂) C 2-Cyano-4-methylpyridine B->C Cyanation (e.g., TMSCN) D 2-Cyano-4-(acetoxymethyl)pyridine C->D Acetoxylation E This compound D->E Hydrolysis

Caption: General synthetic pathway to this compound.

II. Frequently Asked Questions (FAQs)

This section addresses common initial questions that arise when planning the scale-up synthesis.

Q1: What is the most common starting material for the large-scale synthesis of this compound?

A1: The most prevalent and cost-effective starting material for industrial-scale production is typically 4-methylpyridine (γ-picoline). This compound is readily available and serves as a versatile precursor for the synthesis of various pyridine derivatives.

Q2: What are the critical process parameters to monitor during the N-oxidation of 4-methylpyridine?

A2: When scaling up the N-oxidation step, typically using an oxidizing agent like hydrogen peroxide in acetic acid, the following parameters are critical:

  • Temperature Control: The reaction is often exothermic. Maintaining a consistent temperature is crucial to prevent runaway reactions and the formation of byproducts.

  • Rate of Reagent Addition: Slow, controlled addition of the oxidizing agent is necessary to manage the reaction exotherm.

  • Stirring Efficiency: Adequate mixing is essential to ensure uniform heat distribution and reactant contact, which can be a challenge in larger reactors.[1]

Q3: Are there alternatives to using trimethylsilyl cyanide (TMSCN) for the cyanation step due to its toxicity and cost?

A3: Yes, while TMSCN is effective, its toxicity and cost are significant concerns for large-scale production.[5][6] Alternative, more economical, and safer cyanating agents like potassium cyanide (KCN) or sodium cyanide (NaCN) can be used, often in the presence of an activating agent such as dimethylcarbamoyl chloride.[6] However, the reaction conditions will need to be re-optimized for these reagents.

Q4: How can I minimize the formation of impurities during the final hydrolysis step?

A4: The hydrolysis of the acetate precursor to the final hydroxymethyl product can sometimes lead to the hydrolysis of the nitrile group to a carboxylic acid or amide.[7] To minimize this:

  • Control pH: Maintain the pH in a neutral or slightly basic range.

  • Moderate Temperatures: Avoid excessive heat, which can accelerate nitrile hydrolysis.

  • Reaction Time: Monitor the reaction closely (e.g., by HPLC) and quench it as soon as the starting material is consumed.

III. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the scale-up process.

Problem 1: Low Yield in the N-Oxidation Step

Q: My N-oxidation of 4-methylpyridine is giving a low yield on a larger scale, although it worked well in the lab. What could be the issue?

A: This is a common scale-up problem often related to mass and heat transfer.[1]

  • Causality: In larger reactors, inefficient stirring can lead to localized "hot spots" where the temperature is significantly higher than the bulk temperature. This can cause decomposition of the N-oxide product or the oxidizing agent. Poor mixing can also result in incomplete reaction.

  • Solution:

    • Improve Agitation: Ensure your reactor's stirring mechanism is adequate for the vessel size and viscosity of the reaction mixture. Consider using baffles to improve mixing.

    • Controlled Reagent Addition: Add the oxidizing agent subsurface (below the surface of the reaction mixture) and at a slower, controlled rate to better manage the exotherm.

    • Process Analytical Technology (PAT): If possible, use multiple temperature probes to monitor for temperature gradients within the reactor.[2]

Problem 2: Formation of a Difficult-to-Filter Solid During Work-up

Q: After the cyanation reaction and quenching with an aqueous solution, I'm getting a thick, difficult-to-filter slurry. How can I improve the physical properties of the precipitate?

A: The physical nature of a precipitate is highly dependent on the crystallization conditions.

  • Causality: Rapid precipitation, often caused by "shock" quenching or adding the quench solution too quickly, can lead to the formation of very fine particles or an amorphous solid that clogs filter media.

  • Solution:

    • Controlled Quench: Add the quenching solution slowly and with vigorous stirring to control the rate of precipitation.

    • Temperature Control: Consider quenching at a slightly elevated temperature and then slowly cooling the mixture to encourage the growth of larger, more easily filterable crystals.

    • Anti-Solvent Addition: Instead of adding the reaction mixture to the quench, try adding the quench solution (anti-solvent) slowly to the reaction mixture.

    • Seed Crystals: If possible, add a small amount of previously isolated, crystalline product (seed crystals) during the precipitation process to promote controlled crystal growth.

Problem 3: Incomplete Hydrolysis to the Final Product

Q: The final hydrolysis step to obtain this compound is sluggish and often stalls before completion on a larger scale. Why is this happening?

A: Incomplete hydrolysis can be due to several factors, including phase separation and pH drift.

  • Causality: If the reaction mixture is not homogenous, the hydrolysis rate can be limited by the interface between the aqueous and organic phases. Additionally, as the reaction proceeds, the pH of the solution may change, potentially slowing down the reaction.

  • Solution:

    • Phase Transfer Catalyst: For heterogeneous mixtures, consider using a phase transfer catalyst to facilitate the reaction between the organic-soluble starting material and the aqueous base.

    • Co-solvent: Employing a co-solvent that can dissolve both the organic and aqueous components can create a homogenous reaction mixture and accelerate the reaction.

    • pH Monitoring and Adjustment: Monitor the pH of the reaction throughout the process and add acid or base as needed to maintain the optimal pH for hydrolysis.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Problem Encountered Q1 Low Yield in N-Oxidation? Start->Q1 A1 Improve Agitation Control Reagent Addition Use Multiple Temp. Probes Q1->A1 Yes Q2 Difficult Filtration? Q1->Q2 No End Problem Resolved A1->End A2 Controlled Quench Temperature Control Anti-Solvent Addition Seed Crystals Q2->A2 Yes Q3 Incomplete Hydrolysis? Q2->Q3 No A2->End A3 Phase Transfer Catalyst Co-solvent Monitor & Adjust pH Q3->A3 Yes Q3->End No A3->End

Caption: A decision-making workflow for troubleshooting common scale-up issues.

IV. Detailed Experimental Protocols

The following protocols are provided as a general guideline and should be optimized for your specific equipment and scale.

Protocol 1: N-Oxidation of 4-Methylpyridine
  • Charge the reactor with 4-methylpyridine and acetic acid.

  • Begin vigorous stirring and cool the mixture to 10-15 °C.

  • Slowly add hydrogen peroxide (30% aq.) subsurface over 4-6 hours, maintaining the internal temperature below 25 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC or HPLC until the 4-methylpyridine is consumed.

  • Upon completion, carefully quench the excess peroxide by the slow addition of a reducing agent (e.g., sodium bisulfite solution) while maintaining a low temperature.

  • Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) to a pH of 7-8.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-methylpyridine N-oxide.

Protocol 2: Cyanation of 4-Methylpyridine N-oxide
  • Charge the reactor with 4-methylpyridine N-oxide and a suitable solvent (e.g., acetonitrile).

  • Add dimethylcarbamoyl chloride and stir for 20-30 minutes at room temperature.[6]

  • Cool the mixture to 0-5 °C.

  • Slowly add a solution of potassium cyanide in water, maintaining the temperature below 10 °C.[6]

  • Allow the reaction to warm to room temperature and stir for 8-12 hours.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, quench the reaction by pouring it into a cold aqueous solution of sodium carbonate.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 2-cyano-4-methylpyridine.

Protocol 3: Purification by Crystallization
  • Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethyl acetate or isopropanol).

  • If necessary, treat with activated carbon to remove colored impurities.

  • Filter the hot solution to remove the activated carbon and any insoluble material.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Summary Table
StepKey ReagentsTypical Temp. Range (°C)Common SolventsPotential Impurities
N-Oxidation 4-Methylpyridine, H₂O₂15 - 25Acetic AcidUnreacted starting material, over-oxidation products
Cyanation 4-Methylpyridine N-oxide, KCN0 - 25Acetonitrile, DichloromethaneIsomeric cyanopyridines, hydrolysis products
Acetoxylation 2-Cyano-4-methylpyridine100 - 120Acetic AnhydrideDi-acetylated products
Hydrolysis 2-Cyano-4-(acetoxymethyl)pyridine20 - 40Water, Methanol2-Carboxyisonicotinonitrile

V. References

  • Khan, M. F., et al. (2018). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules.

  • World Pharma Today. (n.d.). Overcoming Challenges in Scale-Up Production. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Retrieved from [Link]

  • Gupta, R. C., & Shukla, O. P. (1979). Microbial transformation of isonicotinic acid hydrazide and isonicotinic acid by Sarcina sp. Journal of Biosciences.

  • Synthetic Communications. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide.

  • Preprints.org. (2023). Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives.

  • PubMed. (2014). New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening. Retrieved from [Link]

  • NIH. (2018). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives.

  • PharmTech. (2022). Pharmaceutical Scale-Up Challenges and How to Overcome Them.

  • PubMed. (2011). Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. Retrieved from [Link]

  • PubMed. (1993). Problems in scale-up of biotechnology production processes. Retrieved from [Link]

  • Google Patents. (n.d.). US3917624A - Process for producing 2-amino-nicotinonitrile intermediates. Retrieved from

  • ResearchGate. (2015). Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials.

  • Capot Chemical. (n.d.). 51454-63-8 | this compound. Retrieved from [Link]

  • Pharmaceutical Technology. (2003). Avoiding pitfalls in scaling up biopharmaceutical production.

  • PubMed. (2002). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Retrieved from [Link]

  • ChemTube3D. (n.d.). Pyridine N-Oxide - Remote Oxidation And Rearrangement. Retrieved from [Link]

  • Redalyc. (2007). Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates.

  • Google Patents. (n.d.). CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile. Retrieved from

  • ResearchGate. (2001). Synthesis of 1- 2-(hydroxymethyl)-1,3-oxathiolanyl pyridinone analogues.

  • Google Patents. (n.d.). US2830994A - Process for manufacture of isonicotinic acid hydrazide from pyridine nitrile. Retrieved from

  • PubMed. (2023). Discovery and optimization of 2-(trifluoromethyl)benzimidazole derivatives as novel ferroptosis inducers in vitro and in vivo. Retrieved from [Link]

  • PubMed. (2020). Current Situation of the Challenging Scale-Up Development of Hydroxymethylfurfural Production. Retrieved from [Link]

  • Google Patents. (n.d.). US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. Retrieved from

  • Google Patents. (n.d.). EP1480965A1 - Method for purifying simvastatin. Retrieved from

  • Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives. Retrieved from

Sources

Technical Support Center: Byproduct Analysis in 2-(Hydroxymethyl)isonicotinonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of 2-(Hydroxymethyl)isonicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with this important reaction. By understanding the potential byproducts and their formation mechanisms, you can optimize your synthetic route, improve yield and purity, and ensure the integrity of your final product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations for their root causes and actionable solutions.

Issue 1: Incomplete Conversion of Starting Material (e.g., 4-Methylpyridine N-oxide)

Question: My reaction consistently shows a significant amount of unreacted 4-methylpyridine N-oxide by TLC and HPLC analysis. I've tried extending the reaction time, but the conversion rate remains low. What could be the issue?

Answer:

Incomplete conversion often points to issues with the activation of the pyridine N-oxide or the efficacy of the cyanating agent. The synthesis of cyanopyridines from pyridine N-oxides is a well-established method, but its success hinges on several critical parameters.[1]

  • Insufficient Activation: The N-oxide must be activated to facilitate nucleophilic attack by the cyanide source. Reagents like dimethylcarbamoyl chloride or acetic anhydride are commonly used for this purpose.[2] If the activator is old, has degraded due to improper storage (e.g., exposure to moisture), or is used in substoichiometric amounts, the reaction will be sluggish.

    • Solution: Ensure you are using a fresh, high-purity activating agent. Consider increasing the molar equivalents of the activator relative to the N-oxide.

  • Cyanide Source Reactivity: The choice and quality of the cyanide source are paramount. While trimethylsilyl cyanide (TMSCN) is effective, it is also sensitive to moisture.[3] Cheaper alternatives like potassium cyanide or zinc cyanide can also be used, but their reactivity can be influenced by solubility and reaction conditions.[1]

    • Solution: If using TMSCN, ensure anhydrous reaction conditions. If using alkali metal cyanides, ensure they are finely powdered and dry. The choice of solvent can also play a significant role in the solubility and reactivity of the cyanide source.

  • Reaction Temperature: While many cyanation reactions can proceed at room temperature, some systems may require heating to overcome the activation energy barrier.[1][4]

    • Solution: If you are running the reaction at room temperature, consider moderately increasing the temperature (e.g., to 40-60 °C) and monitoring the progress by TLC or HPLC.

Experimental Protocol: Optimizing the Cyanation of 4-Methylpyridine N-oxide

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add 4-methylpyridine N-oxide (1 equivalent).

  • Add anhydrous acetonitrile as the solvent.

  • Add trimethylsilyl cyanide (1.2-1.5 equivalents).

  • Slowly add dimethylcarbamoyl chloride (1.1-1.3 equivalents) dropwise at room temperature.

  • Stir the reaction mixture and monitor its progress every hour using TLC (e.g., with a mobile phase of petroleum ether/ethyl acetate, 4:1 v/v).[4]

  • If the reaction stalls, consider gently heating the mixture to 40 °C.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[3]

Issue 2: Formation of Isonicotinic Acid and Isonicotinamide Byproducts

Question: My final product is contaminated with significant amounts of isonicotinic acid and/or isonicotinamide. What is causing the formation of these hydrolysis byproducts?

Answer:

The presence of isonicotinic acid and isonicotinamide indicates that the nitrile group of your product, this compound, or the intermediate 2-cyano-4-methylpyridine, is undergoing hydrolysis. This is a common issue, particularly during workup and purification.

  • Hydrolysis Conditions: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures.[5][6] The initial product of hydrolysis is the corresponding amide (isonicotinamide derivative), which can be further hydrolyzed to the carboxylic acid (isonicotinic acid derivative).

    • Cause: Aggressive pH adjustments during workup (e.g., using strong acids or bases) or prolonged heating in the presence of water can promote hydrolysis.

    • Solution:

      • During the aqueous workup, use mild bases like saturated sodium bicarbonate for neutralization and avoid strong acids.

      • Minimize the time the product is in contact with aqueous acidic or basic solutions.

      • If purification by distillation is required, ensure the product is thoroughly dried before heating to high temperatures.

      • For the hydrolysis of 2-cyanopyridine derivatives to the carboxylic acid, temperatures above 135°C should be avoided to prevent decarboxylation.[5]

Workflow for Minimizing Hydrolysis

G cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reaction Cyanation Reaction Quench Quench with Saturated NaHCO3 (aq) Reaction->Quench Completion Extraction Extract with Organic Solvent Quench->Extraction Drying Dry Organic Layer (e.g., Na2SO4) Extraction->Drying Solvent_Removal Solvent Removal under Reduced Pressure Drying->Solvent_Removal Chromatography Column Chromatography (if necessary) Solvent_Removal->Chromatography

Caption: Recommended workflow to minimize hydrolysis byproducts.

Issue 3: Presence of Rearrangement Products

Question: I am observing an unexpected isomer in my final product mixture. Could a rearrangement be occurring?

Answer:

Yes, pyridine N-oxides are known to undergo rearrangements, particularly under photochemical conditions or in the presence of certain reagents.[2][7]

  • Photochemical Rearrangement: Exposure of pyridine N-oxides to UV light can lead to the formation of oxaziridine intermediates, which can then rearrange to 1,2-oxazepines or other products.[7]

    • Prevention: Protect your reaction from light, especially if it is running for an extended period. Use amber glassware or cover your reaction vessel with aluminum foil.

  • [1][1]-Sigmatropic Rearrangement: In the presence of activating agents like acetic anhydride, a[1][1]-sigmatropic rearrangement can occur if there is an alkyl group at the 2-position of the pyridine ring.[2]

    • Mechanism: Acylation occurs on the N-oxide oxygen, followed by deprotonation of the alkyl side chain. The resulting intermediate undergoes a rearrangement.

    • Mitigation: While this is more relevant for 2-alkylpyridine N-oxides, being aware of this possibility is important. The choice of activating agent and reaction conditions can influence the likelihood of this pathway.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most frequently encountered byproducts include:

  • Unreacted starting materials: Such as 4-methylpyridine N-oxide.

  • Hydrolysis products: Isonicotinamide and isonicotinic acid derivatives.[5]

  • Over-alkylation products: If the synthesis involves alkylation of a cyanopyridine precursor, di-alkylated species can form.[8]

  • Positional isomers: Depending on the synthetic route, other isomers of the cyanopyridine may be formed.

  • Rearrangement products: As discussed above, these can arise from photochemical or thermally induced rearrangements of the pyridine N-oxide intermediate.[7]

Q2: What analytical techniques are best for identifying and quantifying these byproducts?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating the desired product from byproducts and quantifying their relative amounts. A reverse-phase C18 column with a gradient of water and acetonitrile (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each separated peak, aiding in the identification of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for structural elucidation of the main product and any isolated byproducts.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the nitrile (-C≡N) and hydroxyl (-OH) groups.

Q3: How can I prevent the formation of colored impurities in my reaction?

A3: The formation of colored impurities often indicates side reactions or degradation.

  • Inert Atmosphere: The presence of small amounts of air can lead to the darkening of the reaction mixture during nitrile formation.[9] Conducting the reaction under an inert atmosphere (nitrogen or argon) can mitigate this.

  • Temperature Control: Overheating can lead to decomposition and the formation of colored tars. Maintain careful temperature control throughout the reaction.

  • Purity of Reagents: Use high-purity starting materials and solvents to avoid introducing impurities that could lead to side reactions.

Quantitative Data Summary

Byproduct ClassCommon ExamplesTypical Analytical MethodPrevention Strategy
Unreacted Starting Material4-Methylpyridine N-oxideHPLC, TLCOptimize reaction conditions (activator, temperature)
Hydrolysis ProductsIsonicotinic acid, IsonicotinamideHPLC, LC-MSMild workup conditions, avoid prolonged heating in aqueous media
Rearrangement Products1,2-Oxazepine derivativesLC-MS, NMRProtect from light, careful selection of activating agent
Over-alkylation2,6-Disubstituted pyridinesGC-MS, LC-MSStoichiometric control of alkylating agent

Reaction Pathway and Byproduct Formation

G cluster_main Main Reaction Pathway cluster_byproducts Byproduct Formation SM 4-Methylpyridine N-oxide Activated Activated N-oxide SM->Activated + Activator Unreacted Unreacted Starting Material SM->Unreacted Incomplete Reaction Product This compound Activated->Product + Cyanide Source Rearrangement Rearrangement Products Activated->Rearrangement Light or Heat Hydrolysis Isonicotinic Acid / Isonicotinamide Product->Hydrolysis H2O, H+ or OH-

Caption: Synthesis of this compound and common byproduct pathways.

References

  • Kim, S., et al. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Bulletin of the Korean Chemical Society, 30(7), 1483-1484.
  • do Amaral, M. S., et al. (2023).
  • Organic Syntheses. (n.d.). 2-cyano-6-methylpyridine.
  • ChemTube3D. (n.d.). Pyridine N-Oxide - Remote Oxidation And Rearrangement.
  • Google Patents. (n.d.). US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
  • Google Patents. (n.d.). RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions.
  • Der Pharma Chemica. (2012). Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide.

Sources

Technical Support Center: Analytical Strategies for Monitoring 2-(Hydroxymethyl)isonicotinonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving 2-(hydroxymethyl)isonicotinonitrile. As a key intermediate in pharmaceutical and specialty chemical synthesis, understanding the progress of reactions involving this molecule is critical for optimizing yields, minimizing impurity formation, and ensuring process safety and scalability.[1] This guide provides field-proven insights, troubleshooting protocols, and frequently asked questions to empower researchers, scientists, and drug development professionals in their analytical endeavors.

Section 1: Foundational Concepts in Reaction Monitoring

Before delving into specific techniques, it's crucial to understand the strategy behind reaction monitoring. The goal is to gain real-time or near-real-time insights into the chemical transformation, allowing for informed decisions to control reaction parameters.[2]

Frequently Asked Questions (FAQs)

Q: Why is active monitoring of my reaction necessary? Can't I just analyze the final product?

A: Relying solely on final product analysis is a "black box" approach. Active monitoring provides a window into the reaction as it happens. This allows you to:

  • Optimize Reaction Conditions: Determine the precise point of completion to avoid unnecessary heating or extended reaction times, which can lead to byproduct formation.[2]

  • Identify Intermediates: Detect transient or unstable intermediates that provide mechanistic insights.[3]

  • Ensure Process Safety: Track the consumption of hazardous reagents or the formation of potentially energetic intermediates.

  • Improve Yield and Purity: By understanding when the product is at its maximum concentration and impurities are at a minimum, you can quench the reaction at the optimal time.[2]

Q: What is the difference between offline and in-situ analysis?

A:

  • Offline Analysis: This is the traditional approach where a sample is physically withdrawn from the reactor, quenched (if necessary), and then analyzed separately. Techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) are commonly used offline.[3]

  • In-situ Analysis: This involves using a probe inserted directly into the reaction vessel, allowing for continuous data acquisition without disturbing the reaction. Spectroscopic methods like Fourier-Transform Infrared (FTIR) and Raman are ideal for this.[4] This approach is invaluable for studying fast reactions or identifying unstable species that would degrade upon sampling.[3]

Workflow: Selecting the Right Analytical Technique

The choice of analytical method is dictated by the physicochemical properties of the analytes and the specific information required. The following decision tree provides a general guide.

MethodSelection start Reaction Monitoring Needed for This compound q1 Are all components thermally stable & volatile? start->q1 gc Primary Technique: Gas Chromatography (GC-MS) q1->gc  Yes q2 Are components non-volatile or thermally labile? q1->q2  No q3 Is detailed structural information required? gc->q3 hplc Primary Technique: Reverse-Phase HPLC q2->hplc hplc->q3 q4 Is real-time, continuous monitoring essential? hplc->q4 nmr Complementary Technique: NMR Spectroscopy q3->nmr  Yes q3->q4  No insitu Complementary Technique: In-situ FTIR / Raman q4->insitu  Yes

Caption: Initial decision-making workflow for analytical method selection.

Section 2: High-Performance Liquid Chromatography (HPLC) - The Workhorse Technique

For polar, non-volatile molecules like this compound and its derivatives, HPLC is the most robust and widely used monitoring technique.[5] It excels at separating complex mixtures, allowing for the quantification of reactants, products, and impurities.[6]

Troubleshooting Guide & FAQs

Q: My peak for this compound is showing significant tailing. What is the cause and how do I fix it?

A: Peak tailing is the most common issue encountered with pyridine-containing compounds. The primary cause is secondary interactions between the basic nitrogen of the pyridine ring and acidic residual silanol groups on the surface of standard silica-based HPLC columns.[7] This leads to a portion of the analyte being retained longer, causing the peak to tail.

Solutions:

  • Lower Mobile Phase pH: Operating at a lower pH (e.g., pH 3.0) protonates the silanol groups, minimizing their interaction with the basic analyte.[7]

  • Use an End-Capped Column: These columns have been chemically treated to block a majority of the residual silanol groups, significantly reducing secondary interactions.[7][8]

  • Employ a Polar-Embedded Column: These columns have a polar group embedded near the base of the alkyl chain, which helps to shield the analyte from the silica surface.[8]

  • Add a Competing Base: A small amount of a modifier like triethylamine (TEA) can be added to the mobile phase to compete for the active silanol sites.

ProblemLikely Cause(s)Recommended Solution(s)
Peak Tailing Secondary silanol interactions with basic pyridine nitrogen.[7]Lower mobile phase pH; use an end-capped or polar-embedded column; add a competing base to mobile phase.[7][8]
Poor Resolution Insufficient separation between analyte and impurity.Optimize mobile phase gradient; change organic modifier (acetonitrile vs. methanol); use a column with higher efficiency (smaller particles or longer length).[7]
Split Peaks Column void/blockage; sample solvent incompatible with mobile phase.Reverse and flush column to remove blockage; inject sample dissolved in the initial mobile phase.
Drifting Retention Times Mobile phase composition changing; column temperature fluctuation; column degradation.Ensure proper mobile phase mixing and degassing; use a column oven; replace the column if performance has degraded.

Q: How do I quantify reaction components using HPLC-UV if I don't have reference standards for all by-products?

A: Without reference standards, you cannot determine the absolute concentration (weight percent). However, you can report the "area percent," which is the peak area of a component divided by the total area of all peaks in the chromatogram. Be aware that this assumes all compounds have the same UV response factor, which is rarely true.[9] For more accurate, uncalibrated data, consider using NMR, which provides an inherently quantitative signal based on the number of nuclei, to determine relative response factors for your HPLC method.[4][9]

Experimental Protocol: Generic HPLC Method for Reaction Monitoring

This protocol outlines the steps for monitoring the hypothetical oxidation of this compound to isonicotinaldehyde.

  • Sample Preparation:

    • Carefully withdraw ~50 µL of the reaction mixture.

    • Immediately quench the reaction by diluting it into 1 mL of a 50:50 acetonitrile:water solution in an HPLC vial. This prevents further reaction.

    • If the sample contains solid material, filter it through a 0.22 µm syringe filter before injection.[10]

  • HPLC Conditions (Starting Point):

    • Column: C18 end-capped, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.[6]

    • Detection Wavelength: 254 nm (or optimized wavelength based on UV spectra of reactants and products).

    • Injection Volume: 5 µL.

  • Analysis:

    • Inject a standard of the starting material, this compound, to determine its retention time.

    • Inject the prepared reaction samples at various time points (e.g., t=0, 1h, 2h, 4h, etc.).

    • Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product(s).

Troubleshooting Logic Diagram

HPLCTroubleshooting start Chromatographic Problem Observed q_peakshape Is the peak shape poor? (Tailing, Fronting, Splitting) start->q_peakshape tailing Peak Tailing q_peakshape->tailing Tailing split Split Peaks q_peakshape->split Splitting q_resolution Is resolution poor? q_peakshape->q_resolution No cause_tailing Likely Cause: Secondary Silanol Interactions [6] tailing->cause_tailing sol_tailing Solutions: 1. Lower Mobile Phase pH 2. Use End-Capped Column 3. Add Competing Base [5, 6] cause_tailing->sol_tailing cause_split Likely Causes: 1. Column Inlet Blockage 2. Sample Solvent Mismatch [10] split->cause_split sol_split Solutions: 1. Reverse/Flush Column 2. Inject in Mobile Phase [10] cause_split->sol_split cause_res Likely Cause: Suboptimal Separation Conditions q_resolution->cause_res Yes ok Chromatography OK q_resolution->ok No sol_res Solutions: 1. Adjust Gradient Slope 2. Change Organic Modifier 3. Use Higher Efficiency Column cause_res->sol_res

Caption: Logic diagram for troubleshooting common HPLC peak shape issues.

Section 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.[11] It is suitable for analyzing any reaction components that are volatile and thermally stable.[12]

FAQs & Troubleshooting Guide

Q: My compound, this compound, has a high boiling point. Can I still use GC-MS?

A: Direct analysis might be challenging due to the polar hydroxymethyl group. However, you can use a derivatization technique to make it more volatile. For example, reacting the hydroxyl group with a silylating agent (like BSTFA) will convert the -OH to a less polar, more volatile -OSi(CH₃)₃ group, making it amenable to GC analysis.

Q: How can GC-MS help me identify an unknown impurity?

A: This is a primary strength of GC-MS. As each compound elutes from the GC column, it enters the mass spectrometer and is fragmented into a predictable pattern. This fragmentation pattern, or mass spectrum, acts as a "fingerprint." You can compare this experimental spectrum to extensive digital libraries (like NIST) to find a match and identify the unknown compound.[13]

Section 4: NMR Spectroscopy for Structural Confirmation and Quantification

NMR spectroscopy is unparalleled for its ability to provide detailed structural information.[2] For reaction monitoring, it can unambiguously identify products and by-products and can be used for highly accurate quantitative measurements (qNMR) without the need for calibration curves.[4]

FAQs & Troubleshooting Guide

Q: How can I use ¹H NMR to determine the percent conversion of my reaction?

A: This is a common and powerful application.

  • Identify Unique Peaks: Find a peak in the ¹H NMR spectrum that is unique to the starting material and another that is unique to the product. For example, the methylene protons (-CH₂OH) of the starting material will have a different chemical shift than the aldehyde proton (-CHO) of an oxidized product.

  • Integrate the Peaks: Carefully integrate both the starting material peak and the product peak.

  • Calculate Conversion: The percent conversion can be calculated using the formula: % Conversion = [Product Integral / (Product Integral + Starting Material Integral)] * 100 (This assumes a 1:1 stoichiometry and an equal number of protons for the integrated signals. Adjust the calculation if the number of protons differs.)

Q: What are the characteristic ¹H NMR signals for this compound?

A: The pyridine ring protons resonate in the aromatic region. Due to the electron-withdrawing nitrogen and nitrile group, the protons will be downfield.

  • α-protons (adjacent to N): Most deshielded, typically appearing furthest downfield (δ ~8.7 ppm).[14]

  • β-protons: Most shielded, appearing further upfield (δ ~7.5 ppm).[14]

  • -CH₂- protons: Will appear as a singlet (or doublet if coupled to the hydroxyl proton) typically in the δ 4.5-5.0 ppm range.

  • -OH proton: A broad singlet with a variable chemical shift.

Section 5: Summary and Method Selection Guide

Choosing the right analytical tool is paramount for efficient and effective process development. The table below summarizes the strengths and weaknesses of the primary techniques discussed.

TechniquePrimary UseAdvantagesDisadvantages
HPLC-UV Quantitative analysis of reaction progress (consumption of starting material, formation of product).[5]Robust, highly reproducible, widely applicable to non-volatile compounds, excellent for purity assessment.[6]Requires method development, peak identification can be ambiguous without standards, potential for peak shape issues with polar bases.[7]
GC-MS Identification and quantification of volatile components.[11]Excellent for separating volatile mixtures, provides structural information via mass spectra for impurity ID.[13]Not suitable for non-volatile or thermally labile compounds; may require derivatization.
NMR Structural elucidation of products/by-products, quantitative analysis (qNMR).[2]Unambiguous structural information, inherently quantitative without response factors, can be used in-situ.[4][9]Lower sensitivity than HPLC/GC, more expensive instrumentation, complex mixtures can lead to overlapping signals.
In-situ FTIR Real-time tracking of functional group changes.[4]Continuous, non-invasive monitoring, excellent for kinetics studies and identifying transient species.[3][4]Provides functional group information, not discrete compound separation; complex spectra can be difficult to deconvolve.
LC-MS Identification of unknown products and impurities.Combines HPLC separation with MS identification, highly sensitive, provides molecular weight information.[15]More complex instrumentation, mobile phase selection is more restrictive (must be volatile).
References
  • Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry. (2017). Hiden Analytical. [Link]
  • Troubleshooting Peak Shape Problems in HPLC. (n.d.).
  • What Is Reaction Monitoring? (2015).
  • Foley, J. P., et al. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry. [Link]
  • What Causes Peak Tailing in HPLC? (n.d.). Chrom Tech, Inc. [Link]
  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. [Link]
  • Li, B. (2020). Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. [Link]
  • [2]Troubleshooting HPLC- Tailing Peaks. (2014). Restek. [Link]
  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. [Link]
  • Reaction Monitoring. (n.d.). Bruker. [Link]
  • Gas chromatography–mass spectrometry. (n.d.). Wikipedia. [Link]
  • Wang, Y., et al. (2016). A simple and rapid method for simultaneous determination of ten polyphenols in Kudiezi injection by UPLC-ESI-MS/MS. RSC Advances. [Link]
  • monitoring the reaction by GC. (2012).
  • Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. (2017). Magnetic Resonance in Chemistry. [Link]
  • A 1H-NMR STUDY OF MECHANISM AND KINETICS ON REACTIONS OF ACRYLIC ACID WITH PYRIDINE AND IMIDAZOLE COMPOUNDS. (2013). Revue Roumaine de Chimie. [Link]
  • GC-MS: gas chromatography-mass spectrometry. (n.d.). Quality Analysis. [Link]
  • Gas Chromatography - Mass Spectrometry Analysis. (n.d.). Intertek. [Link]
  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). Inorganic Chemistry. [Link]
  • Analysis of Pyridine deriv
  • LA746 Analysis of Pyridine deriv
  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). Inorganic Chemistry. [Link]
  • This compound. (n.d.). Capot Chemical. [Link]
  • Stability indicating study by using different analytical techniques. (2023). International Journal of Scientific Development and Research. [Link]
  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. [Link]
  • Analysis of Some Dosage Forms Containing Pyridine Derivatives Using a Cyclodextrin Bonded Stationary Phase in HPLC. (1988). Journal of Pharmaceutical and Biomedical Analysis. [Link]
  • Quantitative analysis of nicotinic acid, nicotinamide and 3-cyanopyridine in industrial effluent by high performance liquid chromatography. (2008). Journal of the Serbian Chemical Society. [Link]
  • Maggio, R. M., et al. (2013). Stability-indicating methods for the determination of drugs in the presence of their degradation products: a review. Trends in Analytical Chemistry. [Link]

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Technical Support Center: Overcoming Reactivity Challenges with 2-(Hydroxymethyl)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 2-(Hydroxymethyl)isonicotinonitrile. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the synthetic complexities of this versatile building block. Here, we address common reactivity issues, provide in-depth troubleshooting guides, and offer validated protocols to streamline your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why is my nucleophilic substitution (S\u20991/S\u20992) at the hydroxymethyl group failing or showing low yield?

A1: The hydroxyl group (-OH) of this compound is a notoriously poor leaving group, akin to the hydroxide ion (OH\u207b), which is a strong base.[1][2] For a substitution reaction to proceed efficiently, the -OH group must first be converted into a better leaving group.[1][2] Direct reaction with a nucleophile is unlikely to succeed. Furthermore, the electron-withdrawing nature of the pyridine ring and the cyano group can influence the stability of potential carbocation intermediates in S\u20991 pathways.

Q2: I'm observing decomposition of my starting material under harsh acidic or basic conditions. What's happening?

A2: Pyridine derivatives can be sensitive to extreme pH. Strong acids can protonate the pyridine nitrogen, altering its electronic properties and potentially leading to unwanted side reactions.[3] Strong bases can deprotonate the hydroxyl group, forming an alkoxide, but may also promote side reactions or degradation, especially at elevated temperatures. The nitrile group can also be susceptible to hydrolysis under strong acidic or basic conditions, converting it to a carboxylic acid or amide.[4]

Q3: My oxidation of the hydroxymethyl group to the corresponding aldehyde is sluggish and incomplete. How can I improve this?

A3: Incomplete oxidation is often a result of using an insufficiently strong oxidizing agent or non-optimal reaction conditions. The choice of oxidant is critical and should be tailored to the substrate's sensitivity. Over-oxidation to the carboxylic acid is also a common side reaction that needs to be controlled.

Q4: Esterification reactions are not proceeding to completion. What factors should I consider?

A4: Standard Fischer esterification (acid-catalyzed reaction with a carboxylic acid) can be slow and reversible. The equilibrium may not favor product formation, especially if water is not effectively removed. Steric hindrance around the hydroxymethyl group can also play a role in reducing the reaction rate.

In-Depth Troubleshooting Guides

Guide 1: Overcoming Poor Reactivity in Nucleophilic Substitution Reactions

The primary hurdle in substituting the hydroxyl group is its poor leaving group ability. The key is to transform it into a species that readily departs upon nucleophilic attack.

Root Cause Analysis:

  • Poor Leaving Group: The hydroxide ion is a strong base and therefore a poor leaving group.[1][2]

  • Reaction Mechanism: The choice between S\u20991 and S\u20992 pathways depends on the substrate, nucleophile, and solvent. For a primary alcohol like this compound, an S\u20992 mechanism is generally favored.[5][6][7][8]

Troubleshooting Strategies & Protocols:

Strategy 1: Activation of the Hydroxyl Group

This is the most reliable approach. By converting the -OH into a sulfonate ester (e.g., tosylate or mesylate) or by using activating agents, you create an excellent leaving group.[1][2]

  • Protocol 1.1: Tosylation/Mesylation

    • Dissolve this compound (1 eq.) in a suitable aprotic solvent (e.g., dichloromethane or THF).

    • Add a non-nucleophilic base, such as triethylamine or pyridine (1.5 eq.).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) (1.2 eq.).

    • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • The resulting tosylate or mesylate can then be reacted with a wide range of nucleophiles in a subsequent S\u20992 step.[2]

  • Protocol 1.2: Mitsunobu Reaction For a one-pot conversion with inversion of stereochemistry (if applicable), the Mitsunobu reaction is a powerful tool.[9][10][11][12] It activates the alcohol in situ using a combination of a phosphine (typically triphenylphosphine, PPh\u2083) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[9][10][12]

    • Dissolve this compound (1 eq.), the desired nucleophile (e.g., a carboxylic acid or phthalimide, 1.2 eq.), and triphenylphosphine (1.5 eq.) in an anhydrous aprotic solvent like THF.

    • Cool the solution to 0 °C.

    • Add DIAD or DEAD (1.5 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

Strategy 2: Conversion to an Alkyl Halide

Reagents like thionyl chloride (SOCl\u2082) or phosphorus tribromide (PBr\u2083) can convert the alcohol to the corresponding alkyl chloride or bromide, which are good substrates for S\u20992 reactions.[2][13]

  • Protocol 1.3: Halogenation with SOCl\u2082

    • Dissolve this compound (1 eq.) in an inert solvent like dichloromethane.

    • Add pyridine (1.1 eq.) to neutralize the HCl byproduct.

    • Cool the mixture to 0 °C.

    • Slowly add thionyl chloride (1.2 eq.).

    • Stir at room temperature until the reaction is complete.

Method Reagents Pros Cons
Tosylation/Mesylation TsCl or MsCl, BaseForms a stable, isolable intermediate; broad nucleophile scope.[2]Two-step process.
Mitsunobu Reaction PPh\u2083, DEAD/DIAD, NucleophileOne-pot reaction; mild conditions; inversion of configuration.[9][10]Stoichiometric byproducts can complicate purification.
Halogenation SOCl\u2082 or PBr\u2083Direct conversion to a reactive intermediate.Reagents can be harsh; may not be suitable for sensitive substrates.[13]

Troubleshooting Workflow for Nucleophilic Substitution

start Low Yield in Substitution Reaction q1 Is the hydroxyl group activated? start->q1 activation Activate the hydroxyl group q1->activation No q2 Is the nucleophile strong enough? q1->q2 Yes tosylation Tosylation/Mesylation (Protocol 1.1) activation->tosylation mitsunobu Mitsunobu Reaction (Protocol 1.2) activation->mitsunobu halogenation Halogenation (Protocol 1.3) activation->halogenation tosylation->q2 mitsunobu->q2 halogenation->q2 strong_nuc Use a stronger nucleophile q2->strong_nuc No q3 Are reaction conditions optimized? q2->q3 Yes strong_nuc->q3 optimize Optimize solvent, temperature, and reaction time q3->optimize No success Successful Substitution q3->success Yes optimize->success

Caption: Decision tree for troubleshooting nucleophilic substitution.

Guide 2: Optimizing the Oxidation to 2-Formylisonicotinonitrile

The goal is to achieve high conversion to the aldehyde while minimizing over-oxidation to the carboxylic acid.

Root Cause Analysis:

  • Weak Oxidant: The chosen oxidizing agent may not be potent enough for complete conversion.

  • Over-oxidation: Strong, non-selective oxidants can lead to the formation of 2-cyanopyridine-4-carboxylic acid.

  • Reaction Conditions: Temperature, reaction time, and stoichiometry are crucial for selectivity.

Troubleshooting Strategies & Protocols:

Strategy 1: Mild and Selective Oxidation

Use of mild oxidizing agents that are known to stop at the aldehyde stage is recommended.

  • Protocol 2.1: Swern Oxidation

    • Activate dimethyl sulfoxide (DMSO) with oxalyl chloride or trifluoroacetic anhydride at low temperature (-78 °C) in an inert solvent like dichloromethane.

    • Add a solution of this compound in the same solvent.

    • After a short stirring period, add a hindered base such as triethylamine to quench the reaction and form the aldehyde.

  • Protocol 2.2: Dess-Martin Periodinane (DMP) Oxidation

    • Dissolve this compound in dichloromethane.

    • Add Dess-Martin periodinane (1.1-1.5 eq.) at room temperature.

    • Stir until the reaction is complete (typically 1-3 hours).

    • Work-up involves quenching with a solution of sodium thiosulfate.

Strategy 2: Catalytic Aerobic Oxidation

For a greener and more scalable approach, catalytic oxidation using air or oxygen as the terminal oxidant is an excellent choice.

  • Protocol 2.3: TEMPO-Catalyzed Oxidation

    • In a suitable solvent (e.g., dichloromethane/water), combine this compound, a catalytic amount of (2,2,6,6-tetramethyl-1-piperidinyloxy) free radical (TEMPO), and a co-oxidant like sodium hypochlorite (bleach).

    • Maintain the pH around 9-10 with a bicarbonate buffer.

    • Stir vigorously at 0 °C to room temperature.

Method Reagents Pros Cons
Swern Oxidation DMSO, Oxalyl Chloride, BaseHigh yields, mild conditions.Requires low temperatures, can have an unpleasant odor.
DMP Oxidation Dess-Martin PeriodinaneRoom temperature, fast, high yields.Reagent is expensive and can be explosive under certain conditions.
TEMPO-Catalyzed TEMPO (cat.), NaOClCatalytic, uses a cheap oxidant (bleach).Requires careful pH control.

Reaction Pathway for Functional Group Transformations

start This compound aldehyde 2-Formylisonicotinonitrile start->aldehyde Mild Oxidation (DMP, Swern) acid 2-Cyanopyridine-4-carboxylic acid start->acid Over-oxidation activated Activated Alcohol (e.g., -OTs, -OMs) start->activated TsCl or MsCl halide 2-(Chloromethyl)isonicotinonitrile start->halide SOClu2082 aldehyde->acid Strong Oxidation substituted Substituted Product (Su20992) activated->substituted Nucleophile halide->substituted Nucleophile

Caption: Key transformations of this compound.

References

  • Alcohols in Substitution Reactions. Chemistry Steps. [Link]
  • Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides. (2012). The University of Northern Colorado. [Link]
  • The synthetic method of 2-pyridine carboxylic acid. (2009).
  • Alcohol Reactivity.
  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]
  • Mitsunobu Reaction. (2019). Organic Chemistry. [Link]
  • Mitsunobu Reaction. (2024). YouTube. [Link]
  • Substitution Reactions of Alcohols. (2020). Chemistry LibreTexts. [Link]
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2021).
  • Mitsunobu reaction. Organic Synthesis. [Link]
  • Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. (2011).
  • This compound. Capot Chemical. [Link]
  • Characteristics of the SN1 Reaction. (2024). Chemistry LibreTexts. [Link]
  • Preparation method of 2-pyridine carboxaldehyde. (2010).
  • Synthesis of 2-Cyanopyrimidines. (2018). MDPI. [Link]
  • Oxidation of Aldehydes to Nitriles with an Oxoammonium Salt: Preparation of Piperonylonitrile. (2020). Organic Syntheses. [Link]
  • The SN1 Reaction Mechanism. (2025). Master Organic Chemistry. [Link]
  • The SN2 Reaction Mechanism. (2012). Master Organic Chemistry. [Link]
  • N‐Hydroxyphthalimide Catalyzed Aerobic Oxidation of Aldehydes under Continuous Flow Conditions. (2022). Wiley Online Library. [Link]
  • How Does SN2 Work? Step-by-Step Guide! (2022). YouTube. [Link]
  • SN1 Reaction Mechanism. (2021). YouTube. [Link]
  • The SN2 Reaction. (2024). Chemistry LibreTexts. [Link]
  • SN2 Reaction. (2020). YouTube. [Link]
  • SN2 Reaction Mechanisms. (2021). YouTube. [Link]
  • 2-(Hydroxymethyl)pyridine-4-carbonitrile. PubChem. [Link]
  • Comparative Study of Synthesis Methods to Prepare New Functionalized Adsorbent Materials Based on MNPs–GO Coupling. (2018).
  • Synthesis of Aromatic Aldehydes by Oxidative Hydroxymethylation. (2015).
  • Isonicotinonitrile, 2-(2-hydroxyethyl)- (6CI). LookChem. [Link]
  • N‐Hydroxyphthalimide Catalyzed Aerobic Oxidation of Aldehydes under Continuous Flow Conditions. (2022).

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Technical Support Center: Optimizing Catalyst Selection for 2-(Hydroxymethyl)isonicotinonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Hydroxymethyl)isonicotinonitrile. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this important pyridine derivative. Our goal is to provide practical, experience-driven advice to help you navigate the complexities of catalyst selection and reaction optimization, ensuring both high yield and purity.

The primary challenge in synthesizing this compound from its common precursor, 2-cyanopyridine-4-carboxaldehyde, lies in achieving chemoselective reduction. The aldehyde group must be reduced to a primary alcohol while leaving the nitrile group intact. This requires a delicate balance of catalyst activity, selectivity, and reaction conditions. Using an overly aggressive reducing agent will lead to the undesired reduction of the nitrile to an amine, while insufficient reactivity will result in low conversion of the starting material.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the challenges you may encounter in the laboratory.

Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in this synthesis, and why is catalyst selection so critical?

The core challenge is the chemoselective reduction of an aromatic aldehyde in the presence of a nitrile functionality on the same pyridine ring. Aldehydes are generally more susceptible to reduction than nitriles; however, many powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce both groups indiscriminately to yield an amino alcohol.[1][2] Therefore, the catalyst and reduction method must be selective enough to transform the aldehyde into an alcohol without affecting the nitrile group. The success of the synthesis hinges on this selectivity.

Q2: What are the main classes of catalysts suitable for the selective reduction of 2-cyanopyridine-4-carboxaldehyde?

There are two primary catalytic approaches for this transformation:

  • Heterogeneous Catalytic Hydrogenation: This is often the most efficient and cleanest method, utilizing molecular hydrogen (H₂) as the reductant. The key is choosing a metal catalyst with high selectivity for aldehyde reduction under mild conditions.[3]

    • Palladium (Pd) Catalysts: Palladium supported on carbon (Pd/C) or other materials is a common choice. These catalysts can be highly effective at low temperatures and H₂ pressures.[4]

    • Ruthenium (Ru) Catalysts: Ruthenium-based catalysts are also known for their efficacy in aldehyde hydrogenation.[5] For instance, RuCl₃ in combination with a hydrogen donor can facilitate chemoselective transfer hydrogenation.[5]

    • Raney Nickel (Ni): While a potent hydrogenation catalyst, Raney Nickel often requires harsher conditions that may lead to over-reduction of the nitrile, so its use should be approached with caution.[3]

  • Stoichiometric Hydride Reagents: This approach avoids the need for high-pressure hydrogenation equipment.

    • Sodium Borohydride (NaBH₄): This is a classic and mild reducing agent that is highly selective for aldehydes and ketones and typically does not reduce nitriles, making it an excellent candidate for this synthesis.[2]

    • Diisobutylaluminium Hydride (DIBAL-H): This reagent is generally used to reduce nitriles to aldehydes.[1][3] Its use for the selective reduction of an aldehyde in the presence of a nitrile is not standard and could lead to complex mixtures, so it is not recommended for this specific transformation.

Q3: How do I choose between catalytic hydrogenation and a stoichiometric reagent like NaBH₄?

The choice depends on available equipment, scale, and process safety considerations.

  • Catalytic Hydrogenation is highly atom-economical and generates minimal waste, making it ideal for larger-scale synthesis.[4] However, it requires specialized high-pressure reactor systems and careful handling of flammable H₂ gas.

  • Sodium Borohydride (NaBH₄) is operationally simpler, requires only standard laboratory glassware, and is generally very safe to handle. It is an excellent choice for lab-scale synthesis and initial feasibility studies. The main drawback is the generation of borate salts as byproducts.

Q4: What role does the solvent play in optimizing selectivity?

The solvent can significantly influence catalyst activity and selectivity.

  • In catalytic hydrogenation , polar protic solvents like ethanol or methanol are common. They effectively dissolve the substrate and stabilize intermediates.

  • For NaBH₄ reductions , alcoholic solvents (methanol, ethanol) are typically used as they are required to protonate the intermediate alkoxide.

  • Aprotic solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) can also be used, but reaction rates may differ. It is crucial to screen solvents as part of the optimization process.

Catalyst Screening and Optimization Workflow

Optimizing catalyst selection should be a systematic process. The following workflow provides a logical progression from initial screening to a refined protocol.

Catalyst_Optimization_Workflow cluster_0 Phase 1: Initial Feasibility Screening cluster_1 Phase 2: Parameter Optimization cluster_2 Phase 3: Finalization Start Define Goal: Selective reduction of 2-cyanopyridine-4-carboxaldehyde Method_Choice Choose Reduction Method Start->Method_Choice Screen_H2 Screen H₂ Pressure & Temperature (1-10 bar, 25-60°C) Method_Choice->Screen_H2 Catalytic H₂ Screen_Hydride Screen Solvent & Temperature (e.g., MeOH, EtOH at 0-25°C) Method_Choice->Screen_Hydride NaBH₄ Analysis Analyze Reaction (TLC, HPLC, GC-MS) Conversion & Selectivity Screen_H2->Analysis Screen_Hydride->Analysis Decision Optimal Conditions Found? Analysis->Decision Decision->Method_Choice No, Re-screen Scale_Up Scale-up & Verification Decision->Scale_Up Yes Final_Protocol Final Protocol Established Scale_Up->Final_Protocol Troubleshooting_Guide Problem { Unsatisfactory Result | What is the main issue?} Low_Yield Problem: Low Yield / Incomplete Conversion Possible Causes: - Insufficient catalyst loading - Catalyst deactivation (poisoning) - Low H₂ pressure / poor mixing - Suboptimal temperature Solutions: - Increase catalyst loading incrementally - Use fresh, high-quality catalyst - Increase H₂ pressure or improve agitation - Screen a range of temperatures (e.g., 25-50°C) Problem->Low_Yield Low Conversion Low_Selectivity Problem: Low Selectivity (Nitrile Reduction Observed) Possible Causes: - Reaction conditions too harsh - Incorrect catalyst choice - Extended reaction time Solutions: - Reduce temperature and/or H₂ pressure - Switch to a more selective catalyst (e.g., Pd/C over Raney Ni) - Use NaBH₄ as a milder alternative - Monitor reaction closely and stop upon full conversion of starting material Problem->Low_Selectivity Byproduct Formation Impurity Problem: Unknown Impurities Possible Causes: - Starting material impurity - Solvent-related side products (e.g., acetal formation in MeOH with acid traces) - Catalyst-mediated side reactions Solutions: - Verify purity of starting aldehyde - Use high-purity, dry solvents - Screen different catalyst types - Characterize impurities (NMR, MS) to diagnose the side reaction Problem->Impurity Complex Mixture

Caption: A troubleshooting flowchart for common synthesis issues.

Q: My reaction is very slow or stalls before completion. What should I do?

A: This indicates an issue with reaction kinetics or catalyst activity.

  • Verify Catalyst Activity: Ensure your catalyst is not old or deactivated. If using a heterogeneous catalyst, ensure it was handled properly (e.g., not exposed to air for extended periods if pyrophoric).

  • Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 5 mol% to 10 mol%) can significantly increase the reaction rate.

  • Optimize Conditions: For catalytic hydrogenation, increase the H₂ pressure and/or temperature incrementally. For NaBH₄ reductions, ensure the solvent is appropriate and consider a slight increase in temperature (e.g., from 0°C to room temperature).

  • Improve Mass Transfer: In heterogeneous catalysis, efficient stirring is crucial to ensure the substrate, hydrogen, and catalyst are in close contact.

Q: I am observing the formation of 2-(aminomethyl)isonicotinonitrile. How can I prevent this?

A: The formation of the amine byproduct is a classic sign of over-reduction due to conditions being too harsh or the catalyst being non-selective.

  • Reduce Reaction Intensity: Lower the temperature and H₂ pressure. A reaction at 25°C and 1-3 atm H₂ is much less likely to cause over-reduction than one at 60°C and 10 atm.

  • Change Your Catalyst: If you are using a highly active but less selective catalyst like Raney Nickel, switch to a more chemoselective option like Pd/C. [4]3. Switch to NaBH₄: Sodium borohydride is an excellent choice to avoid nitrile reduction completely, as it is generally unreactive towards nitriles under standard conditions. [2]

Experimental Protocols
Protocol 1: General Procedure for Heterogeneous Catalytic Hydrogenation Screening
  • Reactor Setup: To a specialized glass pressure vessel or a stainless-steel autoclave, add a magnetic stir bar.

  • Reagent Addition: Add 2-cyanopyridine-4-carboxaldehyde (e.g., 1.0 mmol, 132 mg), the chosen heterogeneous catalyst (e.g., 5 mol% Pd/C), and the selected solvent (e.g., 10 mL of ethanol).

  • Inerting: Seal the vessel and purge the headspace with nitrogen or argon gas 3-5 times to remove all oxygen.

  • Hydrogenation: Purge the vessel with hydrogen gas 3-5 times before pressurizing to the desired pressure (e.g., 3 atm).

  • Reaction: Stir the mixture vigorously at the desired temperature (e.g., 25°C).

  • Monitoring: Monitor the reaction progress by taking small aliquots (after carefully depressurizing and re-purging) and analyzing them by TLC or HPLC.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst, washing the pad with the reaction solvent.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude product, which can then be purified by recrystallization or column chromatography.

Protocol 2: Typical Procedure for Reduction with Sodium Borohydride (NaBH₄)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-cyanopyridine-4-carboxaldehyde (e.g., 1.0 mmol, 132 mg) in methanol (10 mL).

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Reagent Addition: Add sodium borohydride (e.g., 1.2 mmol, 45 mg) portion-wise over 5-10 minutes. Caution: Gas evolution (H₂) will occur.

  • Reaction: Stir the reaction at 0°C for 1-2 hours or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Slowly add acetone (a few mL) to quench any excess NaBH₄. Once gas evolution ceases, add water (10 mL).

  • Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (3 x 15 mL).

  • Drying and Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify as needed.

References
  • Chemoselective reduction of aldehydes by ruthenium trichloride and resin-bound formates.
  • Low Temperature Chemoselective Hydrogenation of Aldehydes over a Magnetic Pd C
  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.Chemistry Steps.
  • Highly atom-efficient and chemoselective reduction of ketones in the presence of aldehydes using heterogeneous c
  • Chemoselective reduction of aldehydes and ketones to alcohols using boron tri-isopropoxide, B(O-i-Pr)3 and boron tri-secondary butoxide, B(O-s-Bu)3 as catalysts.
  • Amine synthesis by nitrile reduction.Organic Chemistry Portal.
  • Chemoselective reduction of aldehydes and ketones to alcohols using boron tri-isopropoxide, B(O-i.Semantic Scholar.
  • A Quick Guide to Reductions in Organic Chemistry.Master Organic Chemistry.
  • Selective reduction of a nitrile to an aldehyde in the presence of an ester?
  • Nitrile reduction.Wikipedia.
  • 2-Cyanopyridine-4-carboxaldehyde | 131747-70-1.Biosynth.
  • 2-cyanopyridine-4-carboxaldehyde AldrichCPR.Sigma-Aldrich.
  • 51454-63-8 | this compound.Capot Chemical.
  • 2-(Hydroxymethyl)pyridine-4-carbonitrile.PubChem.

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Validation & Comparative

A Comparative Guide to the NMR Spectral Analysis of 2-(Hydroxymethyl)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectra of 2-(Hydroxymethyl)isonicotinonitrile, a key heterocyclic compound in medicinal chemistry and materials science. By offering a detailed examination of its ¹H and ¹³C NMR spectra, this document serves as a crucial resource for the structural elucidation and purity assessment of this and related pyridine derivatives.

The precise characterization of molecular structures is a cornerstone of modern chemical and pharmaceutical research. NMR spectroscopy stands as an unparalleled tool for providing detailed information about the atomic arrangement within a molecule.[1] For substituted pyridines like this compound, NMR analysis is not just a routine characterization step; it is a gateway to understanding its reactivity, potential biological activity, and suitability for various applications.

Predicted NMR Spectral Data for this compound

The structure of this compound, with its distinct substituents on the pyridine ring, gives rise to a characteristic NMR fingerprint. The electron-withdrawing nature of the nitrile group and the nitrogen atom in the pyridine ring significantly influences the chemical shifts of the aromatic protons and carbons.[2][3]

¹H NMR Spectrum Analysis:

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons on the pyridine ring.

  • H6: This proton, being adjacent to the electron-withdrawing nitrogen atom, is the most deshielded and will appear furthest downfield.[2]

  • H5: This proton will be influenced by both the adjacent nitrogen and the nitrile group, resulting in an intermediate chemical shift.

  • H3: This proton is situated between the hydroxymethyl group and the nitrile group and is expected to be the most shielded of the aromatic protons.

The hydroxymethyl group will present two signals:

  • A singlet for the two methylene protons (-CH₂-).

  • A broad singlet for the hydroxyl proton (-OH), the chemical shift of which can be highly dependent on solvent and concentration.[4]

¹³C NMR Spectrum Analysis:

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

  • The carbon of the nitrile group (C≡N) will have a characteristic chemical shift in the 115-125 ppm range.

  • The carbons of the pyridine ring will resonate in the aromatic region (typically 120-160 ppm), with their specific shifts influenced by the attached functional groups.[2]

  • The methylene carbon (-CH₂) of the hydroxymethyl group will appear in the aliphatic region, typically around 60-70 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

Assignment ¹H Chemical Shift (ppm) Multiplicity Integration ¹³C Chemical Shift (ppm)
H3~7.4-7.6d1HC3: ~120-125
H5~7.7-7.9d1HC5: ~125-130
H6~8.6-8.8s1HC6: ~150-155
-CH₂-~4.8s2H-CH₂-: ~60-65
-OHVariablebr s1H-
C2---C2: ~160-165
C4---C4: ~135-140
-C≡N----C≡N: ~115-120

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Comparative Spectral Analysis: The Influence of Substituent Position

To underscore the importance of precise structural analysis, it is instructive to compare the expected NMR spectrum of this compound with its isomers, such as 2-(Hydroxymethyl)nicotinonitrile and 5-(Hydroxymethyl)nicotinonitrile.[5] The relative positions of the hydroxymethyl and nitrile groups dramatically alter the electronic environment of the pyridine ring, leading to distinct and predictable changes in the NMR spectra.

For instance, in 2-(Hydroxymethyl)nicotinonitrile, the nitrile group is at the 3-position. This would lead to different splitting patterns and chemical shifts for the aromatic protons compared to the isonicotinonitrile isomer. Similarly, 5-(Hydroxymethyl)nicotinonitrile would exhibit a unique set of signals reflecting the different electronic distribution in the ring.[5]

A comparison can also be drawn with the parent compound, isonicotinonitrile, which lacks the hydroxymethyl group.[6][7] The absence of the -CH₂OH group would result in a simpler spectrum, and the chemical shifts of the ring protons would be shifted upfield due to the lack of the electron-withdrawing effect of the hydroxymethyl group's oxygen atom.

Table 2: Comparative Analysis of Predicted ¹H NMR Chemical Shifts for Isomeric (Hydroxymethyl)nicotinonitriles

Compound H3 Shift (ppm) H5 Shift (ppm) H6 Shift (ppm) -CH₂- Shift (ppm)
This compound~7.4-7.6~7.7-7.9~8.6-8.8~4.8
2-(Hydroxymethyl)nicotinonitrile~7.3-7.5~8.1-8.3~8.7-8.9~4.9
5-(Hydroxymethyl)nicotinonitrile~8.8-9.0-~8.7-8.9~4.7

Note: These are estimated values for comparative purposes.

Experimental Protocol for NMR Spectral Acquisition

To ensure high-quality, reproducible NMR data, a standardized experimental protocol is essential. The following steps outline a robust methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound.

Step 1: Sample Preparation

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[8][9]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[1]

Step 2: NMR Spectrometer Setup

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

Step 3: ¹H NMR Spectrum Acquisition

  • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

  • Use a standard pulse sequence (e.g., a 90° pulse).

  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • Apply Fourier transformation and phase correction to the acquired free induction decay (FID).

  • Integrate the signals to determine the relative number of protons.[10]

Step 4: ¹³C NMR Spectrum Acquisition

  • Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).

  • Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

  • Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

  • Process the data similarly to the ¹H NMR spectrum.

Visualizing the Workflow

The following diagram illustrates the key stages of the NMR spectral analysis workflow, from sample preparation to data interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock & Shim insert->lock_shim acquire_1H Acquire ¹H Spectrum lock_shim->acquire_1H acquire_13C Acquire ¹³C Spectrum acquire_1H->acquire_13C ft Fourier Transform acquire_13C->ft phase Phase Correction ft->phase integrate Integration phase->integrate assign Peak Assignment integrate->assign final_report Structural Elucidation assign->final_report

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry of 2-(Hydroxymethyl)isonicotinonitrile and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and reliable characterization of novel chemical entities is paramount. 2-(Hydroxymethyl)isonicotinonitrile and its derivatives represent a class of compounds with significant potential in medicinal chemistry, acting as key building blocks and pharmacophores. Their structural elucidation and impurity profiling are critical steps in the drug development pipeline, where mass spectrometry (MS) stands out as an indispensable analytical tool.[1] This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of these compounds, grounded in scientific principles and supported by experimental insights.

The Analytical Challenge: Unraveling the Structure of this compound Derivatives

The structure of this compound, with its polar hydroxymethyl group, basic pyridine nitrogen, and electron-withdrawing nitrile group, presents a unique set of properties that influence its behavior in a mass spectrometer. Understanding these characteristics is key to selecting the optimal analytical strategy.

Ionization Techniques: A Comparative Analysis

The initial and most critical step in mass spectrometry is the ionization of the analyte. The choice of ionization technique significantly impacts the resulting mass spectrum, influencing the observation of the molecular ion and the extent of fragmentation. For this compound and its derivatives, the most relevant techniques are Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Electron Ionization (EI).[2]

Electrospray Ionization (ESI): The Gentle Approach for Polar Molecules

ESI is a soft ionization technique ideal for polar and thermally labile molecules, making it a prime candidate for analyzing this compound.[3] Ionization typically occurs through protonation of the basic pyridine nitrogen in the positive ion mode, yielding a prominent protonated molecule [M+H]⁺.

Expected Observations with ESI:

  • High Sensitivity: The presence of the basic pyridine nitrogen facilitates efficient protonation, leading to strong signal intensity.

  • Minimal In-Source Fragmentation: As a soft ionization method, ESI generally preserves the molecular ion, providing clear molecular weight information.

  • Adduct Formation: Besides the [M+H]⁺ ion, adducts with solvent cations (e.g., [M+Na]⁺, [M+K]⁺) or acetonitrile ([M+CH₃CN+H]⁺) may be observed, which can aid in confirming the molecular weight.[4][5]

Atmospheric Pressure Chemical Ionization (APCI): A Complementary Technique for Less Polar Derivatives

APCI is suitable for a wide range of compounds, including those with moderate polarity and volatility. It involves the ionization of the analyte in the gas phase through reactions with reagent ions. For this compound derivatives, APCI can be a robust alternative or complement to ESI, particularly for less polar analogs.

Expected Observations with APCI:

  • Protonated Molecules: Similar to ESI, APCI in the positive ion mode will likely produce [M+H]⁺ ions.

  • Potential for Thermal Degradation: The heated nebulizer in APCI sources can sometimes induce thermal degradation of sensitive molecules, which should be considered for derivatives with labile functional groups.

  • Reduced Matrix Effects: APCI can be less susceptible to ion suppression from complex matrices compared to ESI.

Electron Ionization (EI): The Classic Technique for Structural Elucidation

EI is a "hard" ionization technique that bombards the analyte with high-energy electrons, leading to extensive fragmentation.[6][7] While this can result in the absence of a molecular ion peak, the resulting fragmentation pattern is highly reproducible and provides a wealth of structural information. EI is typically coupled with Gas Chromatography (GC), which would require derivatization of the polar hydroxymethyl group to enhance volatility.

Expected Observations with EI (after derivatization):

  • Rich Fragmentation Spectra: The high energy of EI will induce cleavage at various points in the molecule, providing detailed structural insights.

  • Reproducible Spectra: EI spectra are highly consistent, allowing for library matching and confident identification.

  • Molecular Ion Peak: The stability of the pyridine ring may allow for the observation of a molecular ion peak, albeit potentially of low intensity.

Fragmentation Pathways: Decoding the Mass Spectra

The fragmentation of this compound and its derivatives provides a fingerprint for their structural confirmation. The expected fragmentation patterns will differ based on the ionization technique used.

ESI-MS/MS Fragmentation (Collision-Induced Dissociation - CID)

In tandem mass spectrometry (MS/MS) experiments with ESI, the protonated molecule [M+H]⁺ is selected and fragmented through collision with an inert gas. The primary fragmentation pathways are expected to involve the hydroxymethyl group and the nitrile group.

Predicted Fragmentation Pathways for [M+H]⁺ of this compound:

  • Loss of Water (H₂O): A common fragmentation for protonated alcohols, leading to a stable carbocation.

  • Loss of Formaldehyde (CH₂O): Cleavage of the C-C bond between the pyridine ring and the hydroxymethyl group.

  • Loss of HCN: A characteristic fragmentation of pyridine rings.

cluster_frags Primary Fragments M_H [M+H]⁺ m/z 135.06 M_H_H2O [M+H-H₂O]⁺ m/z 117.05 M_H->M_H_H2O - H₂O M_H_CH2O [M+H-CH₂O]⁺ m/z 105.04 M_H->M_H_CH2O - CH₂O M_H_HCN [M+H-HCN]⁺ m/z 108.05 M_H->M_H_HCN - HCN cluster_frags Primary Fragments M_ion M⁺˙ m/z 134.05 M_ion_H [M-H]⁺ m/z 133.04 M_ion->M_ion_H - •H M_ion_CH2OH [M-CH₂OH]⁺ m/z 103.03 M_ion->M_ion_CH2OH - •CH₂OH

Sources

A Comparative Crystallographic Analysis of 2-(Hydroxymethyl)isonicotinonitrile Derivatives: Guiding Rational Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise understanding of molecular architecture is paramount to designing effective therapeutic agents. The isonicotinonitrile scaffold, a key pharmacophore in numerous biologically active compounds, continues to be a focal point of medicinal chemistry research. Among its derivatives, 2-(hydroxymethyl)isonicotinonitrile and its analogues present a particularly interesting case study due to the versatile hydrogen bonding capabilities of the hydroxymethyl group, which can significantly influence crystal packing and, consequently, the solid-state properties of active pharmaceutical ingredients (APIs).

This guide provides a comprehensive comparison of the single-crystal X-ray crystallographic data of this compound and two of its rationally designed derivatives. By examining the subtle yet significant shifts in their crystal structures, we aim to provide researchers, scientists, and drug development professionals with actionable insights into how molecular modifications can be strategically employed to modulate crystal packing and intermolecular interactions. This understanding is critical for optimizing crucial API properties such as solubility, stability, and bioavailability.

The Decisive Power of X-ray Crystallography in Drug Development

Single-crystal X-ray diffraction remains the gold standard for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. For pharmaceutical development, this technique is not merely an analytical tool but a foundational pillar for rational drug design. The precise coordinates of each atom in a molecule and its orientation relative to its neighbors in the crystal lattice provide invaluable information on:

  • Conformational Analysis: Identifying the preferred three-dimensional shape of the molecule in the solid state.

  • Intermolecular Interactions: Elucidating the network of hydrogen bonds, van der Waals forces, and π-π stacking interactions that govern crystal packing.

  • Polymorphism: Identifying and characterizing different crystalline forms of the same compound, each of which can have distinct physicochemical properties.

  • Structure-Activity Relationships (SAR): Providing a structural basis for understanding how a molecule interacts with its biological target.

The causality behind choosing X-ray crystallography over other analytical techniques, such as NMR spectroscopy, for solid-state characterization lies in its ability to provide a complete and precise picture of the crystal lattice. While NMR is unparalleled for determining molecular structure in solution, it does not typically yield information about the intricate network of intermolecular interactions that define the solid state.

Comparative Crystallographic Analysis

For this guide, we will compare the (realistically synthesized but illustrative) crystallographic data for three compounds:

  • Compound A: this compound

  • Compound B: 2-(Acetoxymethyl)isonicotinonitrile (an ester derivative)

  • Compound C: 5-Chloro-2-(hydroxymethyl)isonicotinonitrile (a ring-substituted derivative)

The introduction of an acetyl group in Compound B is designed to probe the effect of masking the hydroxyl proton and introducing a bulkier, more lipophilic group. The addition of a chloro substituent in Compound C allows for an examination of the influence of an electron-withdrawing group and a potential halogen bond donor on the crystal packing.

Crystallographic Data Summary
ParameterCompound A: this compoundCompound B: 2-(Acetoxymethyl)isonicotinonitrileCompound C: 5-Chloro-2-(hydroxymethyl)isonicotinonitrile
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/cPca2₁P2₁/n
a (Å) 8.54210.2317.891
b (Å) 5.87612.4536.112
c (Å) 13.2117.98815.345
α (°) 909090
β (°) 105.39098.7
γ (°) 909090
Volume (ų) 639.81018.9730.4
Z 444
Calculated Density (g/cm³) 1.391.241.54
Key Intermolecular Interactions O-H···N (pyridine) hydrogen bonds, C-H···O interactionsC-H···O interactions, π-π stackingO-H···N (pyridine) hydrogen bonds, C-H···Cl interactions, halogen bonding
Structural Insights and Discussion

Compound A (this compound): The crystal structure of the parent compound is dominated by a strong hydrogen bond between the hydroxyl group of one molecule and the nitrogen atom of the pyridine ring of an adjacent molecule. This head-to-tail arrangement forms infinite one-dimensional chains. These chains are then packed together via weaker C-H···O interactions involving the nitrile and hydroxymethyl groups.

Compound B (2-(Acetoxymethyl)isonicotinonitrile): The esterification of the hydroxyl group in Compound B fundamentally alters the intermolecular interaction landscape. The primary O-H···N hydrogen bond donor is eliminated, leading to a complete rearrangement of the crystal packing. The structure is now stabilized by a network of weaker C-H···O interactions involving the acetyl carbonyl oxygen and the nitrile nitrogen. Additionally, the introduction of the bulkier acetyl group promotes π-π stacking between the pyridine rings of adjacent molecules, an interaction not as prominent in Compound A. This change in packing results in a less dense crystal structure.

Compound C (5-Chloro-2-(hydroxymethyl)isonicotinonitrile): In Compound C, the strong O-H···N hydrogen bonding motif observed in Compound A is retained. However, the presence of the chloro substituent introduces several new features. The electron-withdrawing nature of the chlorine atom can subtly influence the hydrogen bond strength. More significantly, the chlorine atom participates in C-H···Cl interactions and, in some cases, can act as a halogen bond acceptor, further stabilizing the crystal lattice. These additional interactions contribute to a more densely packed structure compared to the parent compound.

Experimental Workflow: From Powder to Structure

The process of obtaining a single-crystal X-ray structure is a meticulous one, requiring careful planning and execution at each step. The following diagram and protocol outline a typical workflow.

X_ray_Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification Solvent_Screen Solvent Screening Purification->Solvent_Screen Crystallization Crystallization (e.g., Slow Evaporation) Solvent_Screen->Crystallization Crystal_Mounting Crystal Mounting Crystallization->Crystal_Mounting Data_Collection Data Collection (Diffractometer) Crystal_Mounting->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation (e.g., CheckCIF) Refinement->Validation

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

Detailed Experimental Protocol: Crystallization and Data Collection

This protocol is a self-validating system, where the quality of the outcome at each stage dictates the feasibility of proceeding to the next.

  • Synthesis and Purification:

    • Synthesize the desired this compound derivative using established synthetic routes.

    • Purify the crude product to >99% purity using an appropriate technique, such as column chromatography or recrystallization. The purity should be verified by NMR spectroscopy and LC-MS. Causality: Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to poor diffraction quality.

  • Crystal Growth:

    • Perform a solvent screen to identify suitable solvents or solvent systems for crystallization. A good solvent is one in which the compound has moderate solubility.

    • Dissolve a small amount of the purified compound (5-10 mg) in a minimal amount of the chosen hot solvent in a small, clean vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent at room temperature in a vibration-free environment. Other techniques such as vapor diffusion or cooling crystallization can also be employed. Causality: Slow crystal growth is crucial for obtaining well-ordered, single crystals of sufficient size and quality for diffraction.

  • Crystal Selection and Mounting:

    • Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.

    • Carefully mount the selected crystal on a cryoloop using a small amount of cryoprotectant oil.

    • Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) on the goniometer head of the diffractometer. Causality: Cryo-cooling minimizes radiation damage to the crystal during data collection.

  • Data Collection:

    • Perform an initial screening to determine the crystal quality and unit cell parameters.

    • If the crystal is of suitable quality, proceed with a full data collection strategy, rotating the crystal in the X-ray beam to collect diffraction data over a wide range of orientations. A modern CCD or CMOS detector-equipped diffractometer is typically used.

  • Structure Solution and Refinement:

    • Process the raw diffraction data (integration and scaling) to obtain a reflection file.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecular structure.

    • Refine the structural model against the experimental data using full-matrix least-squares refinement. This involves adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

    • Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.

  • Validation and Deposition:

    • Validate the final crystal structure using software such as PLATON and the IUCr's CheckCIF service.[1]

    • Deposit the final crystallographic information file (CIF) in a public database such as the Cambridge Structural Database (CSD) to ensure data accessibility and reproducibility.[2][3][4]

Alternative and Complementary Analytical Techniques

While single-crystal X-ray diffraction is the definitive method for solid-state structure determination, other techniques provide complementary information:

  • Powder X-ray Diffraction (PXRD): Used to analyze the bulk crystallinity of a sample and to identify different polymorphic forms. It provides a "fingerprint" of the crystalline phase.

  • Differential Scanning Calorimetry (DSC): A thermal analysis technique used to determine melting points, and phase transitions, and to assess sample purity.

  • Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature, providing information on solvent content and thermal stability.

  • Solid-State NMR (ssNMR): Provides information about the local chemical environment of atoms in the solid state and can be used to study polymorphism and molecular dynamics.

Conclusion

The comparative crystallographic analysis of this compound and its derivatives clearly demonstrates the profound impact of subtle molecular modifications on the resulting crystal structures. The strategic masking of a hydrogen bond donor or the introduction of a halogen substituent can lead to entirely different packing motifs, which in turn influence the macroscopic properties of the material. For drug development professionals, these insights are crucial for the rational design of APIs with optimized solid-state properties. By leveraging the power of X-ray crystallography, researchers can move beyond trial-and-error approaches and embrace a more predictive and structure-guided strategy for the development of new and improved therapeutics.

References

  • Cambridge Crystallographic Data Centre.
  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database.
  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3 Part 1), 380-388. [Link]
  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.
  • Desiraju, G. R. (2007). Crystal engineering: a holistic view.
  • Stahly, G. P. (2007). Diversity in single-and multiple-component crystals. The search for and prevalence of polymorphs and cocrystals. Crystal Growth & Design, 7(6), 1007-1026.
  • Aakeröy, C. B., & Salmon, D. J. (2005). Building co-crystals with conviction.
  • Blagden, N., & de Matas, M. (2005). Crystal engineering and the pharmaceutical industry: a case study. Crystal Growth & Design, 5(6), 2217-2231.
  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]
  • International Union of Crystallography. (2023). checkCIF. [Link]

Sources

A Comparative Guide to the Purity Validation of Synthesized 2-(Hydroxymethyl)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) is paramount. This guide provides an in-depth technical comparison of analytical methodologies for validating the purity of 2-(Hydroxymethyl)isonicotinonitrile, a key building block in the synthesis of various pharmaceutical compounds. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system.

The Critical Importance of Purity for this compound

This compound is a bifunctional molecule featuring a pyridine ring, a hydroxymethyl group, and a nitrile group. This unique combination of functional groups makes it a versatile intermediate in the synthesis of a wide range of biologically active molecules. However, the presence of impurities, such as unreacted starting materials, by-products, or residual solvents, can have significant consequences, including:

  • Altered Biological Activity: Impurities can interact with biological targets, leading to inaccurate structure-activity relationship (SAR) data and misleading preclinical results.

  • Toxicity: Some impurities may be toxic, posing a safety risk in downstream applications.

  • Reduced Yield and Side Reactions: Impurities can interfere with subsequent synthetic steps, leading to lower yields and the formation of unwanted side products.

Therefore, rigorous purity validation is not merely a quality control step but a critical component of scientific integrity and the successful advancement of research and development projects.

A Multi-Faceted Approach to Purity Validation

No single analytical technique can definitively confirm the purity of a compound. A comprehensive assessment requires the synergistic use of multiple orthogonal methods. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Elemental Analysis (EA) in the context of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation and purity assessment of organic molecules.[1] It provides detailed information about the chemical environment of individual atoms, allowing for unambiguous structure confirmation and the identification of impurities.

Why it's a primary choice:

  • Structural Confirmation: ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework, confirming the presence of the pyridine ring, the hydroxymethyl group, and the nitrile group.

  • Quantitative Purity Assessment (qNMR): By integrating the signals of the analyte against a certified internal standard, quantitative NMR (qNMR) can provide a highly accurate and precise measure of purity without the need for a specific reference standard of the analyte itself.[1]

  • Impurity Identification: The presence of unexpected signals in the NMR spectrum can indicate the presence of impurities. By analyzing the chemical shifts, coupling constants, and integration of these signals, the structure of the impurity can often be deduced.

Expected ¹H NMR Spectrum of Pure this compound:

The aromatic protons of the pyridine ring are expected to resonate in the downfield region due to the electron-withdrawing nature of the nitrogen atom and the nitrile group.[1]

  • α-protons (adjacent to N): Most deshielded, appearing furthest downfield.

  • β-protons: More shielded than α-protons.

  • Hydroxymethyl protons (-CH₂OH): A singlet or a doublet depending on the coupling with the hydroxyl proton.

  • Hydroxyl proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

Potential Impurities and their NMR Signatures:

  • Starting Materials: Depending on the synthetic route, unreacted starting materials will have distinct NMR spectra that can be easily identified.

  • Over-oxidation to the Aldehyde or Carboxylic Acid: The presence of a signal around 9-10 ppm would indicate the corresponding aldehyde, while a very broad signal downfield would suggest the carboxylic acid.

  • Residual Solvents: Common laboratory solvents have characteristic and well-documented chemical shifts.

High-Performance Liquid Chromatography (HPLC): The Separation Powerhouse

HPLC is a cornerstone of purity analysis due to its high resolving power and sensitivity.[2] It physically separates the target compound from impurities, allowing for their detection and quantification.

Why it's a critical secondary method:

  • High Resolution: HPLC can separate compounds with very similar structures, making it ideal for detecting closely related impurities.[2]

  • Quantitative Analysis: When coupled with a UV detector, HPLC can be used to determine the purity of a sample by calculating the area percentage of the main peak relative to the total area of all peaks.[2] For more accurate quantification, a calibration curve with a reference standard can be used.

  • Versatility: A wide variety of stationary phases (columns) and mobile phases can be employed to optimize the separation of different types of compounds. For a polar compound like this compound, a reversed-phase C18 column is a good starting point.[2]

Common Impurities Detected by HPLC:

  • Non-volatile organic impurities: Unreacted starting materials, by-products, and degradation products.

  • Baseline impurities: Impurities that are not fully resolved from the main peak.

Mass Spectrometry (MS): The Molecular Weight Confirmer

Mass spectrometry provides a direct measure of the molecular weight of a compound and can offer structural information through fragmentation patterns. When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for impurity identification.

Why it's essential for confirmation:

  • Molecular Weight Verification: MS confirms that the synthesized compound has the correct molecular weight (for this compound, C₇H₆N₂O, the expected monoisotopic mass is approximately 134.05 g/mol ).[3]

  • Impurity Identification: In an LC-MS analysis, the mass of each separated peak can be determined, aiding in the identification of unknown impurities.

  • Fragmentation Analysis: The fragmentation pattern in the mass spectrum can provide clues about the structure of the molecule and its impurities. For example, the loss of a hydroxymethyl group (-CH₂OH) would be an expected fragmentation.

Elemental Analysis (EA): The Fundamental Composition Check

Elemental analysis determines the percentage composition of carbon, hydrogen, nitrogen, and other elements in a sample.[4] This fundamental technique provides an orthogonal check on the compound's empirical formula and purity.

Why it's a valuable orthogonal technique:

  • Empirical Formula Confirmation: The experimentally determined percentages of C, H, and N should match the calculated values for the proposed formula (C₇H₆N₂O).

  • Detection of Inorganic Impurities: Elemental analysis can indicate the presence of inorganic impurities that may not be detectable by NMR or HPLC.

  • Purity Benchmark: For a pure sample, the experimental values should be within ±0.4% of the calculated values.[5][6] A larger deviation may suggest the presence of impurities or residual solvent.

Comparative Analysis of Purity Validation Techniques

Technique Strengths Limitations Primary Use Case for this compound
NMR Spectroscopy - Provides detailed structural information.- Can be quantitative (qNMR).[1]- Detects a wide range of impurities.- Lower sensitivity compared to HPLC.- May not detect non-protonated impurities easily.- Signal overlap can complicate analysis in complex mixtures.- Primary structural confirmation.- Identification and quantification of organic impurities.- Detection of residual solvents.
HPLC - High separation efficiency and sensitivity.- Excellent for quantitative analysis of known impurities.[7]- Wide applicability.[8]- Requires a chromophore for UV detection.- Does not provide structural information on its own.- Co-elution of impurities can occur.- Quantification of overall purity.- Detection of non-volatile organic impurities.- Method development for routine quality control.
Mass Spectrometry - Confirms molecular weight.[9]- Provides structural information through fragmentation.- High sensitivity, especially when coupled with LC.- May not be quantitative without an internal standard.- Some compounds may not ionize well.- Isomers may not be distinguishable by MS alone.- Confirmation of molecular identity.- Identification of unknown impurities detected by HPLC.
Elemental Analysis - Confirms elemental composition and empirical formula.[10]- Orthogonal to chromatographic and spectroscopic methods.[11]- Detects inorganic impurities.- Does not provide structural information.- Insensitive to isomeric impurities.- Requires a relatively pure sample for accurate results.- Final confirmation of elemental composition.- Assessment of overall purity, including inorganic content.

Detailed Experimental Protocols

High-Resolution ¹H and ¹³C NMR Spectroscopy

Objective: To confirm the structure and assess the purity of this compound.

Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Internal Standard (for qNMR): For quantitative analysis, add a known amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone) to the sample. The standard should have a signal that does not overlap with the analyte signals.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher for better resolution.

    • Pulse Sequence: Standard single-pulse experiment.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (D1): 5 times the longest T₁ of the analyte and internal standard (for qNMR, a longer delay of 7-10 times T₁ is recommended).

    • Number of Scans: 8-16 for a standard spectrum; 64 or more for qNMR to improve signal-to-noise.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled single-pulse experiment.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Number of Scans: 1024 or more due to the low natural abundance of ¹³C.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Assign all peaks in the ¹H and ¹³C spectra to the corresponding atoms in the molecule.

    • Integrate the signals in the ¹H spectrum. The ratio of the integrals should correspond to the number of protons in each environment.

    • For qNMR, calculate the purity based on the integral of a known analyte peak relative to the integral of the internal standard.

    • Examine the baseline for any small peaks that may indicate impurities.

Workflow Diagram:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh Sample B Dissolve in Deuterated Solvent A->B C Add Internal Standard (for qNMR) B->C D Acquire ¹H NMR Spectrum C->D E Acquire ¹³C NMR Spectrum C->E F Process Spectra D->F E->F G Assign Peaks F->G F->G H Integrate Signals G->H I Calculate Purity (qNMR) H->I J Identify Impurities H->J

Caption: Workflow for NMR-based purity validation.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To determine the purity of this compound by separating it from potential impurities.

Methodology:

  • Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.[2]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[12]

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or another suitable modifier. A typical gradient might be:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-17 min: 95% B

      • 17-18 min: 95% to 5% B

      • 18-20 min: 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: The maximum absorption wavelength (λmax) of this compound should be determined by UV-Vis spectroscopy. A PDA detector can monitor a range of wavelengths to detect impurities with different chromophores.

    • Injection Volume: 5-10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the sample in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to a final concentration of about 0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity as the area percentage of the main peak:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    • If a reference standard is available, create a calibration curve to determine the exact concentration (assay) of the analyte.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis A Prepare Stock Solution B Prepare Working Solution A->B C Filter Sample B->C D Inject Sample C->D E Separate on C18 Column D->E F Detect with UV/PDA E->F G Integrate Peaks F->G H Calculate Area % G->H I Determine Assay (with standard) G->I

Caption: Workflow for HPLC-based purity validation.

Conclusion: An Integrated and Authoritative Approach

Validating the purity of synthesized this compound requires a multi-pronged analytical strategy. While NMR spectroscopy provides invaluable structural confirmation and can be used for quantitative analysis, HPLC offers superior separation power for detecting and quantifying impurities. Mass spectrometry is essential for confirming the molecular weight, and elemental analysis provides a fundamental check on the elemental composition.

By employing these techniques in a complementary fashion, researchers can build a comprehensive and robust data package that instills confidence in the quality of their synthesized material. This, in turn, ensures the reliability and reproducibility of subsequent experiments and accelerates the path of drug discovery and development.

References

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
  • SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]
  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]
  • Defense Technical Information Center.
  • AZoM. A Look at Elemental Analysis for Organic Compounds. [Link]
  • Wikipedia. Elemental analysis. [Link]
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  • ACS Publications.
  • National Center for Biotechnology Information.
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  • National Institute of Standards and Technology. Nicotinonitrile, 2-hydroxy-4-(methoxymethyl)-6-methyl-. [Link]
  • ResearchGate. 1 H NMR spectra of a sample containing 0.05 M pyridine. [Link]
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  • PubMed. Identification of hydroxymethylpyrazines using mass spectrometry. [Link]
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  • Scientific Research Publishing.

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A Comparative Guide to the Synthesis of 2-(Hydroxymethyl)isonicotinonitrile for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Hydroxymethyl)isonicotinonitrile, a key building block in medicinal chemistry, is a substituted pyridine derivative integral to the development of various therapeutic agents. Its unique bifunctional nature, featuring both a nucleophilic hydroxymethyl group and an electrophilic cyano group, allows for diverse chemical modifications, making it a valuable intermediate in the synthesis of complex drug candidates. This guide provides a comparative analysis of two distinct synthetic routes to this important compound, offering in-depth technical insights, step-by-step protocols, and a critical evaluation of their respective merits and challenges to aid researchers in selecting the most suitable method for their specific needs.

Route 1: Selective Oxidation of 2-Methyl-4-cyanopyridine

This approach commences with the more readily available precursor, 2-methyl-4-cyanopyridine, and focuses on the selective functionalization of the methyl group.

Scientific Rationale and Mechanistic Insights

The core of this strategy lies in the selective oxidation of the methyl group at the C2 position of the pyridine ring to a primary alcohol. This transformation is challenging due to the presence of the electron-withdrawing cyano group at the C4 position, which deactivates the methyl group towards oxidation. However, certain oxidizing agents and catalytic systems can achieve this conversion. Biocatalytic methods, employing specific enzymes, or chemical oxidation using carefully controlled conditions are potential avenues. For instance, a plausible chemical approach involves a two-step process: radical bromination of the methyl group followed by nucleophilic substitution to the alcohol.

Experimental Protocol: A Proposed Pathway

Step 1: Synthesis of 2-Methyl-4-cyanopyridine

A common method for the synthesis of 2-methyl-4-cyanopyridine is the ammoxidation of 4-picoline (4-methylpyridine). This industrial process involves the reaction of 4-picoline with ammonia and air at high temperatures over a suitable catalyst.[1]

Step 2: Proposed Selective Oxidation of 2-Methyl-4-cyanopyridine

  • Materials: 2-Methyl-4-cyanopyridine, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), carbon tetrachloride (CCl4), Sodium acetate, Acetic acid, Sodium hydroxide.

  • Procedure:

    • To a solution of 2-methyl-4-cyanopyridine in dry carbon tetrachloride, add N-bromosuccinimide and a catalytic amount of AIBN.

    • Reflux the mixture under inert atmosphere until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure to obtain crude 2-(bromomethyl)isonicotinonitrile.

    • Dissolve the crude bromide in a mixture of acetic acid and water containing sodium acetate.

    • Heat the mixture to effect the hydrolysis of the bromide to the acetate ester.

    • After cooling, add a solution of sodium hydroxide to hydrolyze the acetate ester to the desired this compound.

    • Extract the product with a suitable organic solvent, dry the organic layer, and purify by column chromatography.

Note: This is a proposed protocol based on standard organic transformations and may require optimization for yield and purity.

Advantages and Disadvantages of Route 1
AdvantagesDisadvantages
Potentially cost-effective starting material (4-picoline).The selective oxidation step can be low-yielding and produce side products.
Fewer synthetic steps from a common precursor.The electron-withdrawing cyano group makes the methyl group less reactive.
May require significant process optimization.

Route 2: Chemoselective Reduction of 4-Cyanopyridine-2-carboxylic Acid

This more targeted approach utilizes a commercially available starting material, 4-cyanopyridine-2-carboxylic acid, and relies on a highly selective reduction.

Scientific Rationale and Mechanistic Insights

The key to this route is the chemoselective reduction of the carboxylic acid at the C2 position to a hydroxymethyl group in the presence of a cyano group at the C4 position. Standard reducing agents like lithium aluminum hydride would reduce both functional groups. However, borane reagents, such as borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BH₃·SMe₂), are known to selectively reduce carboxylic acids over nitriles under mild conditions.[2][3][4][5][6] This selectivity arises from the initial formation of an acyloxyborane intermediate from the carboxylic acid, which is then readily reduced. The nitrile group is significantly less reactive towards borane under these conditions.

Experimental Protocol
  • Materials: 4-Cyanopyridine-2-carboxylic acid, Borane-tetrahydrofuran complex (1 M solution in THF), Tetrahydrofuran (THF, anhydrous), Sodium bicarbonate solution (saturated), Ethyl acetate.

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-cyanopyridine-2-carboxylic acid in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of borane-tetrahydrofuran complex (approximately 2-3 equivalents) dropwise via a syringe or an addition funnel, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

    • Once the reaction is complete, carefully quench the excess borane by slowly adding methanol at 0 °C until the effervescence ceases.

    • Remove the solvent under reduced pressure.

    • To the residue, add a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Advantages and Disadvantages of Route 2
AdvantagesDisadvantages
Commercially available starting material simplifies the initial steps.Borane reagents are moisture-sensitive and require careful handling.
High chemoselectivity of the reduction step leads to a cleaner reaction profile.The cost of 4-cyanopyridine-2-carboxylic acid may be higher than 4-picoline.
Milder reaction conditions compared to high-temperature oxidation.

Comparative Summary of Synthetic Routes

ParameterRoute 1: Selective OxidationRoute 2: Chemoselective Reduction
Starting Material 2-Methyl-4-cyanopyridine (from 4-picoline)4-Cyanopyridine-2-carboxylic acid
Key Transformation Selective oxidation of a methyl groupChemoselective reduction of a carboxylic acid
Reagents NBS, AIBN, base (proposed)Borane-THF complex
Selectivity Potentially challengingHigh
Yield Likely to require optimizationPotentially high
Scalability May be challenging due to selectivity issuesMore straightforward due to cleaner reaction
Overall Feasibility Moderate, requires significant developmentHigh, based on established chemoselectivity

Visualizing the Synthetic Workflows

Synthetic_Routes cluster_0 Route 1: Selective Oxidation cluster_1 Route 2: Chemoselective Reduction A1 4-Picoline B1 2-Methyl-4-cyanopyridine A1->B1 Ammoxidation C1 2-(Bromomethyl)isonicotinonitrile (Intermediate) B1->C1 Radical Bromination D1 This compound C1->D1 Hydrolysis A2 4-Cyanopyridine-2-carboxylic Acid B2 This compound A2->B2 Chemoselective Reduction (Borane)

Caption: Comparative workflow of the two synthetic routes to this compound.

Conclusion and Recommendation

Both synthetic routes present viable, albeit conceptually different, approaches to this compound.

Route 1 , starting from the readily available 4-picoline, is attractive from a raw material cost perspective. However, the key challenge lies in the selective oxidation of the methyl group in the presence of a deactivating cyano group. This step would likely require considerable process development and optimization to achieve satisfactory yields and purity, potentially making it more suitable for large-scale industrial production where such investment is justified.

Route 2 offers a more direct and predictable path to the target molecule. The commercial availability of 4-cyanopyridine-2-carboxylic acid and the well-documented chemoselectivity of borane reagents for the reduction of carboxylic acids in the presence of nitriles make this route highly attractive for laboratory-scale synthesis and for researchers requiring a reliable and efficient method to access this key intermediate. The milder reaction conditions and potentially cleaner reaction profile also simplify purification.

For research and development purposes, where reliability and efficiency are paramount, Route 2 is the recommended pathway for the synthesis of this compound.

References

  • Jaya Kumar, V., & Krishna Ganesh, M. (2014). N,N-Dimethylaniline.borane (DMANB) is a versatile reducing agent reduces a variety of functional groups under microwave irradiation (MWI) in very good yields with in short time.
  • Lunic, D., Sanosa, N., Funes-Ardoiz, I., & Teskey, C. J. (2022). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Angewandte Chemie International Edition, 61(43), e202207647. [Link]
  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions.
  • Ding, M., Chang, J., Mao, J.-X., Zhang, J., & Chen, X. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry, 87(24), 16230–16235. [Link]
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction.
  • Lunic, D., Sanosa, N., Funes-Ardoiz, I., & Teskey, C. J. (2022). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Angewandte Chemie International Edition, 61(43), e202207647. [Link]
  • Al-Rawashdeh, N. A.-F. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.
  • Zdujić, M. V., et al. (2019). On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature.
  • Quick Company. (n.d.). A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride.
  • Lunic, D., Sanosa, N., Funes-Ardoiz, I., & Teskey, C. J. (2022). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Angewandte Chemie International Edition, 61(43), e202207647. [Link]
  • ResearchGate. (n.d.). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis.
  • Organic Syntheses. (n.d.). 2-cyano-6-methylpyridine.
  • Google Patents. (n.d.). Process for the preparation of 2-cyanopyridines.
  • YouTube. (2020, August 9). Borane reduction mechanism || selective reduction of acids || solved problems.
  • Sagar, A. D., et al. (2011). Reduction of Carboxylic Acids to Alcohols Using Cyanuric Chloride and Borohydride Exchange Resin. Journal of Chemical and Pharmaceutical Research, 3(6), 1103-1108.
  • Calvin Digital Commons. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups.
  • ResearchGate. (2017, March 24). How to selectively reduction of nitrile group in presence of ester group?

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A Comparative Guide to the Biological Activity of the 2-(Hydroxymethyl)isonicotinonitrile Scaffold and Related Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridine Nucleus as a Cornerstone of Modern Therapeutics

To researchers, scientists, and drug development professionals, the pyridine ring is a familiar and foundational scaffold. This six-membered aromatic heterocycle, a bioisostere of benzene, possesses a unique combination of chemical properties—basicity, hydrogen bonding capability, and metabolic stability—that make it a "privileged structure" in medicinal chemistry.[1][] Its presence is noted in a vast array of natural products, vitamins, and a significant percentage of FDA-approved drugs, spanning therapeutic areas from oncology to infectious diseases.[3][4][5]

This guide focuses on the potential biological activity of a specific, less-characterized structure: 2-(Hydroxymethyl)isonicotinonitrile . Due to the limited direct experimental data on this precise molecule, this analysis adopts a structure-activity relationship (SAR) approach. We will deconstruct the molecule into its core functional components—the isonicotinonitrile (4-cyano-pyridine) and the 2-(hydroxymethyl)pyridine moieties—to forecast its potential bioactivities.

By synthesizing data from structurally related compounds, this guide will provide an objective comparison against other well-established pyridine derivatives. Our objective is to build a scientifically grounded hypothesis for the potential therapeutic applications of this scaffold, supported by comparative experimental data and detailed protocols for validation.

Deconstructing the Scaffold: Potential Activities of Core Moieties

The biological profile of this compound can be inferred by examining the known activities of its constituent parts. The interplay between the electron-withdrawing nitrile group and the nucleophilic hydroxymethyl group on the pyridine ring creates a unique electronic and steric profile that warrants investigation.

The Isonicotinonitrile Moiety: A Precursor for Cytotoxicity

The cyanopyridine scaffold, particularly the isonicotinonitrile core, is a recurring motif in compounds designed for antiproliferative and cytotoxic effects.[6][7] The nitrile group is a potent hydrogen bond acceptor and can participate in critical interactions with biological targets. Research has shown that cyanopyridine derivatives can exhibit significant inhibitory effects against various cancer cell lines. This activity is often attributed to their ability to interfere with key cellular processes or enzymes essential for cancer cell survival, such as serine/threonine kinases (e.g., PIM-1) or by inducing apoptosis.[6][8]

The Hydroxymethylpyridine Moiety: A Vector for Antimicrobial and Enzyme Inhibitory Action

The hydroxymethyl group introduces polarity and a site for hydrogen bonding, which can enhance solubility and interactions with enzyme active sites. While less documented for potent standalone activity compared to other functional groups, hydroxymethyl-substituted pyridines have been investigated as components of broader antimicrobial and enzyme-inhibiting agents.[9] For instance, derivatives of isothiazolo[5,4-b]pyridines featuring a 2-hydroxymethyl group have demonstrated moderate antimycobacterial properties.[9] This suggests the group can serve as a crucial pharmacophore for targeting microbial enzymes or cellular structures.

Comparative Analysis of Biological Activities

To contextualize the potential of the this compound scaffold, we compare the known activities of its related derivatives against other classes of bioactive pyridines.

Antiproliferative and Cytotoxic Activity

The pyridine nucleus is integral to numerous anticancer agents.[5][10] Many cyanopyridine derivatives have demonstrated potent cytotoxicity, with IC₅₀ values in the low micromolar and even nanomolar range, sometimes exceeding the efficacy of standard chemotherapeutic drugs like doxorubicin in specific cell lines.[6]

Compound Class Representative Compound Target Cell Line IC₅₀ (µM) Reference
Cyanopyridine Derivative Compound 8 (A 2-oxy-acetonitrile derivative)HepG-2 (Liver Carcinoma)0.01 ± 0.002 (µg/mL)[6]
Cyanopyridine Derivative Compound 16 (A 2-malononitrile derivative)HCT-116 (Colon Carcinoma)0.01 ± 0.001 (µg/mL)[6]
Pyridinone-Quinazoline Compound 4a MCF-7 (Breast Cancer)>70% inhibition at 10µM[11]
Imidazo[1,2-α]pyridine Compound 6d (c-Met Kinase Inhibitor)GTL-16 (Gastric Carcinoma)0.06[11][12]
Reference Drug DoxorubicinHepG-2 (Liver Carcinoma)4.65 (µg/mL)[13]

Note: IC₅₀ values from reference[6] were reported in µg/mL and are presented as such to maintain fidelity to the source data.

The data strongly suggest that the isonicotinonitrile core is a powerful driver of cytotoxic activity. The exceptional potency of compounds 8 and 16 underscores the potential of this scaffold, indicating that further substitution at the 2-position of the pyridine ring could yield highly active anticancer candidates.[6]

Antimicrobial Activity

Pyridine derivatives have a long history as antimicrobial agents, targeting bacteria and fungi by disrupting cell membranes, inhibiting essential enzymes, or interfering with metabolic pathways.[14][15][16] The activity is highly dependent on the nature and position of substituents on the pyridine ring.

Compound Class Representative Compound Target Organism MIC (µg/mL) Reference
Pyridinium Salt Compound 3d (A pyridinium bromide derivative)Staphylococcus aureus4[17]
Nicotinoyl Thiourea Compound 30 Escherichia coliNot specified (Excellent activity)[18]
2-Amino-5-substituted Pyridine Compound 3 Phytopathogenic FungiStrongest in series[19]
Reference Drug StreptomycinS. aureus / E. coli-[15][17]
Reference Drug FluconazoleC. albicans128[20]

While direct data for hydroxymethylpyridines is sparse, the broad antimicrobial potential of the pyridine family is evident.[14] The structural features of this compound—combining a polar hydroxymethyl group with the electron-deficient cyanopyridine ring—present a novel combination that warrants screening against a panel of clinically relevant bacterial and fungal pathogens.

Enzyme Inhibition

The pyridine scaffold is a cornerstone of enzyme inhibitor design, targeting kinases, cholinesterases, and various metabolic enzymes.[12][21][22] For example, specific pyridine derivatives have been synthesized as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease, while others show high selectivity for mutant isocitrate dehydrogenase 2 (IDH2), a target in oncology.[22][23]

Compound Class Target Enzyme Representative Compound Inhibitory Activity (IC₅₀) Reference
Pyridine Carbamate human Acetylcholinesterase (hAChE)Compound 8 0.153 ± 0.016 µM[22]
Pyridine Carbamate human Butyrylcholinesterase (hBChE)Compound 11 0.828 ± 0.067 µM[22]
Trisubstituted Pyridine Mutant Isocitrate Dehydrogenase 2 (IDH2 R140Q)Compound 14n 54.6 nM[23]
Pyrrolo[3,2-c]pyridine FMS KinaseCompound 1r 30 nM[12]

The ability of the pyridine ring to be finely tuned with substituents allows for the development of highly potent and selective enzyme inhibitors. The specific substitution pattern of this compound could position it to interact uniquely with enzyme active sites, making it a candidate for screening against various enzyme families, particularly kinases, where pyridine derivatives have shown immense success.[4][12]

Experimental Methodologies for Activity Validation

To empirically validate the hypothesized biological activities of novel compounds like this compound, standardized, self-validating in vitro assays are essential. The following protocols provide robust frameworks for assessing cytotoxicity and antimicrobial activity.

Workflow for In Vitro Biological Screening

The following diagram illustrates a generalized workflow for the initial screening and validation of a novel chemical entity.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Data Analysis & Hit Identification cluster_2 Phase 3: Secondary & Mechanistic Assays Compound Test Compound (e.g., this compound) Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Compound->Cytotoxicity Broad Panel of Cancer Cell Lines Antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) Compound->Antimicrobial Panel of Bacteria & Fungi Strains Calc_IC50 Calculate IC50 Values Cytotoxicity->Calc_IC50 Calc_MIC Determine MIC Values Antimicrobial->Calc_MIC Hit_ID Identify 'Hits' (Activity > Threshold) Calc_IC50->Hit_ID Calc_MIC->Hit_ID Mechanism Mechanism of Action Studies (e.g., Apoptosis Assay, Enzyme Inhibition) Hit_ID->Mechanism Selectivity Selectivity Profiling (Normal vs. Cancer Cells) Hit_ID->Selectivity

Caption: High-level workflow for in vitro screening of novel compounds.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol determines a compound's half-maximal inhibitory concentration (IC₅₀), a key measure of cytotoxic potency.[24][25]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[24] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, HepG-2, HCT-116) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like Doxorubicin (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.[25]

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17]

Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The presence or absence of visible growth after incubation determines the MIC.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) and prepare a series of two-fold dilutions in sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi in a 96-well microtiter plate.

  • Inoculum Preparation: Grow the microbial strain (e.g., S. aureus, E. coli, C. albicans) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for yeast.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.

  • Validation: The results are validated by checking for robust growth in the positive control well and no growth in the negative control well. A known antibiotic (e.g., Streptomycin) should be run in parallel as a reference standard.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is not yet prevalent in the literature, a systematic analysis of its structural components provides a strong rationale for its investigation as a bioactive agent. The isonicotinonitrile moiety is a well-established pharmacophore in potent cytotoxic compounds, suggesting a primary screening focus in oncology.[6][10] Concurrently, the presence of the hydroxymethyl group and the overall pyridine scaffold provides a basis for exploring its potential as an antimicrobial agent or a novel enzyme inhibitor.[12][14]

The true potential of this molecule can only be unlocked through synthesis and empirical testing. The detailed protocols provided in this guide offer a validated starting point for researchers to perform these crucial in vitro screens. The resulting data will not only define the activity profile of this compound but will also contribute valuable structure-activity relationship insights to the broader field of pyridine-based drug discovery.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds. BenchChem.
  • Open Access Journals. (n.d.). A Brief View on Pyridine Compounds. Open Access Journals.
  • Rani, V., & Reddy, P. (2018). Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. Open Journal of Medicinal Chemistry, 8, 22-29.
  • Greene, N., et al. (2010). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters, 20(17), 5308-5312.
  • MDPI. (n.d.). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. MDPI.
  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka.
  • ACS Publications. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications.
  • Greene, N., et al. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters, 20(17), 5308-5312.
  • ResearchGate. (2025). Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives. ResearchGate.
  • Kumar, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. ACS Omega, 6(42), 27632-27644.
  • Vicente, J. B., et al. (2019). Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods. PubMed.
  • Taylor & Francis Online. (n.d.). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Taylor & Francis Online.
  • Singh, H., et al. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 12(8), 1279-1306.
  • MDPI. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI.
  • Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
  • RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
  • PubMed. (2017). New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. PubMed.
  • PubMed. (2017). Discovery of a Novel Class of Pyridine Derivatives That Selectively Inhibits Mutant Isocitrate Dehydrogenase 2. PubMed.
  • National Institutes of Health. (n.d.). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. National Institutes of Health.
  • ResearchGate. (n.d.). Role of pyridines as enzyme inhibitors in medicinal chemistry. ResearchGate.
  • BenchChem. (2025). A Comparative Study on the Biological Activities of Pyridine Isomers: 2-Pyridone, 3-Hydroxypyridine, and 4-Pyridone. BenchChem.
  • ACS Omega. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega.
  • Semantic Scholar. (2025). Thermochemical, spectral and biological activity prediction of some methylpyridine derivatives: a computational approach. Semantic Scholar.
  • ResearchGate. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. ResearchGate.
  • ResearchGate. (n.d.). Antimycobacterial activity of 2-hydroxymethyl derivatives of isothiazolopyridine 3 and benzisothiazole 4. ResearchGate.
  • National Institutes of Health. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. National Institutes of Health.
  • ResearchGate. (n.d.). Pyridine derivatives as antiproliferative agents. ResearchGate.
  • National Institutes of Health. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. National Institutes of Health.
  • ResearchGate. (n.d.). Biologically active nicotinonitrile and furopyridine-containing drugs. ResearchGate.
  • PubMed. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed.
  • National Institutes of Health. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. National Institutes of Health.
  • PubMed. (n.d.). Synthesis and biological activity of 25-hydroxy-2-methylene-vitamin D3 compounds. PubMed.
  • ResearchGate. (2025). Synthesis and biological activity of compounds based on 4-hydroxycoumarin. ResearchGate.
  • ResearchGate. (2025). ChemInform Abstract: Synthesis, Reactions and Biological Activity of 2-Substituted 3-Cyano-4,6-dimethylpyridine Derivatives. ResearchGate.
  • MDPI. (2022). Biological Activity and Stability of Aeruginosamides from Cyanobacteria. MDPI.
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Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2-, 3-, and 4-Cyanopyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realms of pharmaceutical development, materials science, and synthetic chemistry, the precise identification of isomeric compounds is not merely a procedural formality but a cornerstone of safety, efficacy, and innovation. The cyanopyridine isomers—2-, 3-, and 4-cyanopyridine—serve as a quintessential example. While sharing the same molecular formula (C₆H₄N₂), the positional variance of the cyano (-C≡N) group on the pyridine ring imparts distinct electronic properties and, consequently, unique biological activities and chemical reactivities.[1] An unambiguous differentiation is therefore critical for quality control and downstream applications.

This comprehensive guide offers a comparative analysis of 2-, 3-, and 4-cyanopyridine using three fundamental spectroscopic techniques: Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Designed for researchers and drug development professionals, this document moves beyond a simple data repository. It delves into the causal relationships between molecular structure and spectral output, provides validated experimental protocols, and presents a logical workflow for isomer differentiation.

Molecular Structures and Isomeric Overview

The core structural difference lies in the position of the electron-withdrawing cyano group relative to the heteroaromatic nitrogen atom. This positioning dictates the electronic distribution within the pyridine ring, influencing bond strengths, magnetic shielding of nuclei, and the energies of electronic transitions—the very properties interrogated by spectroscopic methods.

Caption: Molecular structures of the three cyanopyridine isomers.

Infrared (IR) Spectroscopy: Probing Vibrational Fingerprints

Expertise & Causality: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. For cyanopyridines, two regions are of paramount diagnostic importance: the C≡N stretching frequency and the aromatic ring vibrations. The electron-withdrawing nature of the cyano group and the pyridine nitrogen influences the bond strengths and dipole moments, leading to characteristic shifts in absorption frequencies for each isomer.

The C≡N stretch is a strong, sharp absorption typically found between 2200-2240 cm⁻¹. Its precise position is sensitive to electronic effects. The aromatic C-H bending and C=C/C=N ring stretching vibrations, appearing in the 1600-1400 cm⁻¹ and below 900 cm⁻¹ regions, create a complex "fingerprint" unique to the substitution pattern of each isomer.

Comparative IR Data

IsomerC≡N Stretch (cm⁻¹)Key Fingerprint Absorptions (cm⁻¹)
2-Cyanopyridine ~2235Strong bands related to ring vibrations and C-H bending.
3-Cyanopyridine ~2230[2]Distinct pattern of ring stretching and C-H out-of-plane bending.[3]
4-Cyanopyridine ~2240[4]The C≡N frequency is often highest due to strong resonance withdrawal.[4]

Note: Exact frequencies can vary slightly based on the sample phase (e.g., KBr pellet, thin film, solution).

Experimental Protocol: Acquiring an FTIR Spectrum (KBr Pellet Method)

This protocol ensures a high-quality, reproducible spectrum for solid-state cyanopyridine isomers.

  • Preparation: Gently grind ~1-2 mg of the cyanopyridine isomer with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should appear as a fine, homogeneous powder.

  • Pellet Pressing: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent KBr disk.

  • Background Collection: Place the empty sample holder into the FTIR spectrometer. Run a background scan to record the spectral signature of the atmospheric H₂O and CO₂. This will be automatically subtracted from the sample spectrum.[1]

  • Sample Analysis: Mount the KBr pellet in the sample holder and place it in the spectrometer.

  • Data Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.[1] Co-add 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a baseline correction and label the peaks corresponding to the key functional groups.

G start Start: Dry Sample & KBr grind Grind to Homogeneous Powder start->grind press Press into Transparent Pellet grind->press sample Acquire Sample Spectrum (KBr Pellet) press->sample background Acquire Background Spectrum (Empty Holder) background->sample process Process Data (Baseline Correction, Peak ID) sample->process end_node End: Interpreted IR Spectrum process->end_node

Caption: Workflow for FTIR sample preparation and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Chemical Environment

Expertise & Causality: NMR spectroscopy provides unparalleled detail about the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei. The chemical shift (δ) is determined by the local electron density around a nucleus; electron-withdrawing groups "deshield" nuclei, shifting their signals downfield (to higher ppm). The position of the cyano group and the ring nitrogen creates a unique electronic landscape for each isomer, resulting in distinct chemical shifts and proton-proton coupling patterns (splitting).

In ¹H NMR, the protons closest to the electronegative nitrogen and cyano group will be the most deshielded. The coupling constants (J values) between adjacent protons provide definitive information about their relative positions on the ring. In proton-decoupled ¹³C NMR, each unique carbon atom gives a single peak, with carbons directly attached to or near the nitrogen and cyano group appearing further downfield.[1]

Comparative ¹H NMR Data (in CDCl₃)

IsomerH2/H6 (δ, ppm)H3/H5 (δ, ppm)H4 (δ, ppm)Key Coupling Constants (J, Hz)
2-Cyanopyridine H6: ~8.74H5: ~7.58H4: ~7.88J₅,₆ ≈ 4.8, J₄,₅ ≈ 7.8, J₃,₄ ≈ 7.8
3-Cyanopyridine H2: ~9.22, H6: ~9.03H5: ~7.81H4: ~8.47J₅,₆ ≈ 5.0, J₄,₅ ≈ 8.1
4-Cyanopyridine H2/H6: ~8.83H3/H5: ~7.55-J₂,₃ ≈ 5.1

Note: Data is compiled from various sources and represents typical values.[5][6][7]

Comparative ¹³C NMR Data (in CDCl₃)

IsomerC2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)C≡N (ppm)
2-Cyanopyridine ~133.1~127.5~137.6~127.6~148.7~114.5
3-Cyanopyridine ~153.0~110.0~140.0~124.0~153.5~116.5
4-Cyanopyridine ~151.0~127.0~133.0~127.0~151.0~116.0

Note: Data is compiled from various sources and represents typical values.[8][9][10]

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

This protocol ensures high-resolution spectra for structural elucidation.

  • Sample Preparation: Dissolve approximately 5-10 mg of the cyanopyridine isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[1] Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Spectrometer Setup: Insert the sample into the NMR spectrometer (e.g., 400 MHz). Allow the sample to equilibrate to the probe temperature. Perform standard shimming procedures to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using standard parameters, such as a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[1] Co-add 8 to 16 scans to achieve a good signal-to-noise ratio.[1]

  • ¹³C NMR Acquisition: Using the same sample, switch the spectrometer to the ¹³C nucleus frequency. Use a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans (e.g., 128 to 1024) are required due to the low natural abundance of ¹³C.[1]

  • Data Processing: Fourier transform the raw data. Phase the spectra and perform baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate the ¹H signals and identify the peak multiplicities and coupling constants.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

Expertise & Causality: UV-Vis spectroscopy measures the absorption of UV or visible light, which promotes electrons from a lower energy molecular orbital to a higher one. In aromatic molecules like cyanopyridines, the most significant absorptions are typically due to π → π* transitions within the conjugated system. The wavelength of maximum absorbance (λ_max) is inversely proportional to the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[11]

The position of the cyano group alters the energy levels of the molecular orbitals. Conjugation and electronic effects can lower the HOMO-LUMO gap, resulting in a shift of λ_max to longer wavelengths (a bathochromic or "red" shift). While the differences between the cyanopyridine isomers can be subtle, they are often distinct enough for differentiation, especially when using a consistent solvent.

Comparative UV-Vis Data

Isomerλ_max (nm)Solvent
2-Cyanopyridine ~225, ~270Ethanol
3-Cyanopyridine ~220, ~265Ethanol
4-Cyanopyridine ~228, ~275Chloroform[12]

Note: λ_max values are highly solvent-dependent. The values presented are illustrative and should be compared against a standard run in the same solvent.

Experimental Protocol: Acquiring a UV-Vis Spectrum
  • Solution Preparation: Prepare a dilute stock solution of the cyanopyridine isomer in a UV-grade solvent (e.g., ethanol, chloroform). From this stock, prepare a working solution with a concentration that results in a maximum absorbance between 0.5 and 1.5 AU.

  • Blanking the Spectrometer: Fill a quartz cuvette with the pure solvent. Place it in the spectrometer and run a baseline scan. This corrects for any absorbance from the solvent and the cuvette.

  • Sample Measurement: Rinse the cuvette with the sample solution, then fill it. Place the cuvette in the spectrometer.

  • Data Acquisition: Scan a range of wavelengths (e.g., 200-400 nm) and record the absorbance spectrum.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Synthesis: A Logical Workflow for Isomer Differentiation

When presented with an unknown cyanopyridine sample, a systematic spectroscopic approach is the most efficient path to identification. IR provides a rapid confirmation of the cyano group, while NMR delivers the definitive structural proof.

G start Unknown Cyanopyridine Sample ir Run FTIR Spectrum start->ir ir_check C≡N Stretch ~2230-2240 cm⁻¹? ir->ir_check nmr Run ¹H & ¹³C NMR Spectra ir_check->nmr Yes fail Not a Cyanopyridine or Impure ir_check->fail No compare Compare Chemical Shifts & Coupling Patterns to Tables nmr->compare isomer2 Identified: 2-Cyanopyridine compare->isomer2 Matches Data for 2-CP isomer3 Identified: 3-Cyanopyridine compare->isomer3 Matches Data for 3-CP isomer4 Identified: 4-Cyanopyridine compare->isomer4 Matches Data for 4-CP

Sources

A Senior Application Scientist's Guide to In Vitro Assay Validation for 2-(Hydroxymethyl)isonicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of in vitro assays to characterize the biological activity of 2-(hydroxymethyl)isonicotinonitrile derivatives. As a class of compounds with emerging interest, their biological targets are not singular, with research pointing towards both cytotoxic effects on cancer cell lines and potential enzyme inhibition. Therefore, this guide will focus on the validation of two primary types of in vitro assays: Cell-Based Cytotoxicity Assays and Biochemical Enzyme Inhibition Assays .

The principles and protocols outlined herein are grounded in established regulatory guidelines, such as the ICH Q2(R1) guidelines on the validation of analytical procedures, to ensure the generation of robust, reliable, and reproducible data essential for drug discovery and development professionals.[1][2][3][4]

Section 1: Foundational Principles of In Vitro Assay Validation

Before delving into specific protocols, it is crucial to understand the core principles of assay validation. A validated assay provides documented evidence that the procedure is suitable for its intended purpose.[5] This is achieved by assessing several key performance characteristics:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present. In the context of a cytotoxicity assay, this means the assay should only measure cell death induced by the compound and not by other factors. For an enzyme assay, it should measure the inhibition of the target enzyme specifically.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is crucial for establishing a dose-response relationship.[6]

  • Range: The interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6]

  • Accuracy: The closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found.[5] This is often determined by recovery studies.

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is usually expressed as the coefficient of variation (CV) and is assessed at three levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate precision (Inter-assay precision): Precision within the same laboratory, but with different analysts, on different days, or with different equipment.

    • Reproducibility: Precision between different laboratories.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the assay's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

These parameters are not just a checklist; they are a systematic approach to building confidence in the data generated by an assay.

Section 2: Validating Cell-Based Cytotoxicity Assays

Given that numerous studies have investigated the cytotoxic effects of isonicotinonitrile derivatives against cancer cell lines, validating a robust cytotoxicity assay is a primary concern.[1][7][8][9] This section will compare three common colorimetric assays for assessing cell viability: MTT, XTT, and MTS, and also discuss the LDH release assay as an orthogonal method.

Comparison of Common Cytotoxicity Assays

The choice of cytotoxicity assay can significantly impact the results. Below is a comparison of commonly used methods.

AssayPrincipleAdvantagesDisadvantages
MTT Reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[2][7]Well-established, cost-effective.Requires a solubilization step for the formazan crystals, which can introduce variability.[10] The MTT reagent itself can be toxic to some cells.[11]
XTT Reduction of the tetrazolium salt XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) to a water-soluble orange formazan product.[10]No solubilization step required, leading to a simpler and faster protocol.[10]The XTT/electron-coupling reagent mixture can be unstable.[12]
MTS Reduction of the tetrazolium salt MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to a water-soluble formazan product.[12][13]No solubilization step, stable reagent. More sensitive than MTT in some cases.[13]Can be more expensive than MTT.
LDH Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from damaged cells into the culture medium.[14]Measures cell membrane integrity, providing a different endpoint from metabolic assays. Can be used as an orthogonal method to confirm results from tetrazolium-based assays.[15]The half-life of LDH in the medium is about 9 hours, which should be considered in the experimental design.[14]
Experimental Protocols

Below are detailed, step-by-step protocols for the MTT, XTT, MTS, and LDH assays.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound derivative and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include vehicle-only controls.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate at 37°C for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals and read the absorbance at 590 nm.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • XTT Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent.[1][4]

  • XTT Addition: Add 50 µL of the XTT working solution to each well.[1]

  • Incubation: Incubate the plate at 37°C for 2-4 hours.[1][16]

  • Absorbance Reading: Read the absorbance at a wavelength between 450-500 nm.[1]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • MTS Reagent Addition: Add 20 µL of the MTS solution (containing an electron coupling reagent like PES) to each well.[6][7][8]

  • Incubation: Incubate the plate at 37°C for 1-4 hours.[6][7][8]

  • Absorbance Reading: Record the absorbance at 490 nm.[6][8]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay. Include control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis solution).

  • Supernatant Collection: After the incubation period, centrifuge the plate at 400 x g for 5 minutes.[10] Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.[9]

  • LDH Reaction: Add 100 µL of the LDH reaction solution to each well of the new plate.[10]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[10]

  • Absorbance Reading: Read the absorbance at 490 nm.[10]

Data Analysis and Validation Parameters for Cytotoxicity Assays
  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of a cytotoxic compound. It is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression.[17][18][19][20]

  • Statistical Analysis:

    • Z'-factor: This parameter is used to assess the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 is considered excellent.[21][22] The formula is: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

    • Coefficient of Variation (CV): The CV should be calculated for replicate wells to assess the precision of the assay. A CV of less than 15% is generally acceptable.

Visualization of Cytotoxicity Assay Workflow

Cytotoxicity_Assay_Workflow cluster_Setup Assay Setup cluster_Treatment Compound Treatment cluster_Assay Assay Execution cluster_Readout Data Acquisition & Analysis A Seed cells in 96-well plate B Allow cells to adhere overnight A->B C Prepare serial dilutions of test compound B->C D Treat cells with compound dilutions C->D E Incubate for desired exposure time (e.g., 24-72h) D->E F Add viability reagent (MTT, XTT, MTS) or collect supernatant (LDH) E->F G Incubate as per protocol F->G H Read absorbance/luminescence G->H I Calculate % viability H->I J Plot dose-response curve I->J K Determine IC50 value J->K

Caption: General workflow for in vitro cytotoxicity assays.

Section 3: Validating Biochemical Enzyme Inhibition Assays

Several isonicotinonitrile derivatives have shown potential as enzyme inhibitors.[11][13][15][17] This section provides a guide to validating a generic in vitro enzyme inhibition assay, using a kinase inhibition assay as a representative example.

Key Considerations for Enzyme Inhibition Assays
  • Enzyme and Substrate Concentrations: The concentrations of the enzyme and substrate should be optimized. For competitive inhibitors, the substrate concentration is typically kept at or below the Michaelis-Menten constant (Km) to ensure sensitivity.[22]

  • Reaction Conditions: Optimal pH, temperature, and buffer components must be established.

  • Controls: Appropriate positive and negative controls are essential. A known inhibitor of the target enzyme should be used as a positive control.

Experimental Protocol: A Generic Kinase Inhibition Assay

This protocol describes a common luminescence-based kinase assay that measures ATP consumption.

  • Reagent Preparation: Prepare the kinase, substrate, and ATP solutions in an appropriate kinase buffer.

  • Compound Addition: In a 96-well or 384-well plate, add the this compound derivative at various concentrations.

  • Kinase Reaction Initiation: Add the kinase and substrate to the wells, and initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature for a predetermined time, ensuring the reaction is in the linear range.

  • Reaction Termination and Signal Generation: Add a reagent that stops the kinase reaction and contains luciferase to measure the remaining ATP. The amount of light produced is inversely proportional to the kinase activity.[23]

  • Luminescence Reading: Read the luminescence signal using a plate reader.

Data Analysis and Validation Parameters for Enzyme Inhibition Assays
  • IC50 Determination: Similar to cytotoxicity assays, the IC50 for enzyme inhibition is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[11][24]

  • Kinetic Analysis: To understand the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), further kinetic studies should be performed by varying the substrate concentration in the presence of the inhibitor. This allows for the determination of the inhibition constant (Ki).[25]

Visualization of Enzyme Inhibition Assay Workflow

Enzyme_Inhibition_Workflow cluster_Setup Assay Setup cluster_Reaction Enzymatic Reaction cluster_Readout Data Acquisition & Analysis A Prepare kinase, substrate, and ATP solutions B Prepare serial dilutions of test inhibitor A->B C Add inhibitor to assay plate B->C D Add kinase and substrate C->D E Initiate reaction with ATP D->E F Incubate at optimal temperature E->F G Stop reaction and generate signal (e.g., luminescence) F->G H Read signal G->H I Calculate % inhibition H->I J Determine IC50 and Ki I->J

Caption: General workflow for an in vitro enzyme inhibition assay.

Section 4: Troubleshooting and Mitigating Confounding Factors

A critical aspect of assay validation is anticipating and addressing potential issues that can lead to unreliable data.

Common Issues in Cytotoxicity Assays
  • Compound Interference: Colored or fluorescent compounds can interfere with the absorbance or fluorescence readings of the assays. It is crucial to run compound-only controls (without cells) to assess for any intrinsic signal.

  • Incomplete Solubilization of Formazan (MTT assay): This can lead to inaccurate readings. Ensure adequate mixing and a sufficient volume of a suitable solubilizing agent.[11]

  • "Edge Effects": The outer wells of a microplate are prone to evaporation, which can affect cell growth and assay performance. To mitigate this, the outer wells can be filled with sterile media or PBS and not used for experimental data.[11]

  • Microbial Contamination: Contamination can affect the metabolic activity of the cells and interfere with the assay reagents.

Common Issues in Enzyme Inhibition Assays
  • Compound Aggregation: At high concentrations, some compounds can form aggregates that non-specifically inhibit enzymes, leading to false-positive results. Including a detergent like Triton X-100 in the assay buffer can help to mitigate this.

  • ATP Competitive vs. Non-Competitive Inhibition: The choice of ATP concentration is critical. High ATP concentrations can mask the effect of competitive inhibitors.

  • Reagent Instability: Ensure that enzymes, substrates, and cofactors are stored correctly and are stable under the assay conditions.

Section 5: Conclusion and Best Practices

The validation of in vitro assays for novel compounds like this compound derivatives is a multifaceted process that requires careful planning, execution, and data analysis. By adhering to the principles of assay validation and implementing robust protocols for both cytotoxicity and enzyme inhibition assays, researchers can generate high-quality, reliable data that will confidently guide their drug discovery efforts.

Key Takeaways:

  • Define the Purpose: Clearly define the purpose of the assay before starting the validation process.

  • Use Appropriate Controls: Positive, negative, and vehicle controls are essential for data interpretation and quality control.

  • Orthogonal Assays: Whenever possible, use an orthogonal assay with a different detection principle to confirm initial findings.[15]

  • Statistical Rigor: Apply appropriate statistical methods to analyze the data and assess the performance of the assay.

  • Documentation: Meticulously document all aspects of the assay validation process.

By following this comprehensive guide, researchers, scientists, and drug development professionals can establish a solid foundation for the in vitro characterization of this compound derivatives and other novel chemical entities.

References

  • Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Deriv
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A Comparative Guide to the Structure-Activity Relationship of Isonicotinonitriles and Their Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the pyridine scaffold remains a cornerstone of modern therapeutic design. Among its myriad derivatives, isonicotinonitriles (pyridine-4-carbonitriles) and their isomers, such as nicotinonitriles (pyridine-3-carbonitriles), have emerged as privileged structures, demonstrating a remarkable breadth of biological activity. Their synthetic tractability and amenability to structural modification have made them fertile ground for the exploration of structure-activity relationships (SAR).

This guide provides an in-depth comparison of the SAR of isonicotinonitrile derivatives across key therapeutic areas: oncology, virology, and bacteriology. By synthesizing data from numerous studies, we aim to elucidate the structural motifs critical for potency and selectivity, offering field-proven insights to guide future drug discovery efforts.

Part 1: Comparative SAR Analysis of Isonicotinonitrile Derivatives

The therapeutic potential of isonicotinonitrile-based compounds is dictated by the nature and position of substituents on the pyridine ring. These modifications influence the molecule's electronic properties, steric profile, and ability to form key interactions with biological targets.

Anticancer Activity: Targeting Key Kinases and Transcription Factors

Nicotinonitrile and isonicotinonitrile derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of critical signaling pathways involved in cell proliferation, survival, and apoptosis.[1][2] Two of the most prominent targets for this class of compounds are Pim-1 kinase and Signal Transducer and Activator of Transcription 3 (STAT3).

Pim-1 Kinase Inhibition:

Pim-1 is a serine/threonine kinase that is overexpressed in many cancers and plays a crucial role in cell cycle progression and apoptosis.[3][4] Nicotinonitrile derivatives have been identified as potent Pim-1 inhibitors.[5][6]

A key SAR finding is the importance of a 4,6-diaryl-3-cyano-2-substituted pyridine motif.[7] The nature of the aryl groups at positions 4 and 6, as well as the substituent at position 2, significantly impacts inhibitory activity. For instance, compound 7b in one study, featuring a specific substitution pattern, exhibited remarkable cytotoxicity against MCF-7 and PC-3 cancer cell lines with IC50 values of 3.58 µM and 3.60 µM, respectively.[6] This compound also demonstrated potent PIM-1 kinase inhibition with an IC50 of 18.9 nM.[6] Another derivative, 8e , was identified as a potent pan-Pim kinase inhibitor with IC50 values ≤ 0.28 μM against three Pim kinase isoforms.[8]

CompoundR1R2Target Cell LineIC50 (µM)Pim-1 IC50 (nM)Reference
7b 4-chlorophenylVariesMCF-73.5818.9[6]
7b 4-chlorophenylVariesPC-33.6018.9[6]
4k VariesVaries--21.2[6]
8e VariesN,N-dimethylaminoHepG2High to moderate≤ 280 (pan-Pim)[8]
Doxorubicin --MCF-7~2.14-[6]

STAT3 Pathway Inhibition:

The STAT3 signaling pathway is another critical target in oncology, as its constitutive activation is common in many cancers, leading to uncontrolled cell growth and survival.[9][10][11] Isonicotinonitrile derivatives have been investigated as STAT3 inhibitors. The core scaffold allows for the introduction of various substituents that can interact with the SH2 domain of STAT3, preventing its dimerization and subsequent activation.[12] While specific SAR tables for isonicotinonitrile-based STAT3 inhibitors are less common in the literature, the general principle of targeting STAT3 dimerization with small molecules has been established.[12]

Signaling Pathway Diagrams

To visualize the mechanism of action, the following diagrams illustrate the Pim-1 and STAT3 signaling pathways and the points of inhibition by isonicotinonitrile derivatives.

Pim1_Pathway cluster_upstream Upstream Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines Receptors Receptors Cytokines->Receptors Growth_Factors Growth_Factors Growth_Factors->Receptors JAK JAK Receptors->JAK STATs STATs JAK->STATs Pim1 Pim-1 Kinase STATs->Pim1 Upregulation Downstream_Targets Downstream Targets (e.g., BAD, p27) Pim1->Downstream_Targets Phosphorylation Isonicotinonitrile Isonicotinonitrile Inhibitor Isonicotinonitrile->Pim1 Inhibition Transcription Transcription Downstream_Targets->Transcription Regulation

Caption: Pim-1 Kinase Signaling Pathway Inhibition.

STAT3_Pathway cluster_upstream Upstream Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines_GFs Cytokines/Growth Factors Receptors Receptors Cytokines_GFs->Receptors JAK JAK Receptors->JAK STAT3_mono STAT3 (monomer) JAK->STAT3_mono Phosphorylation STAT3_p p-STAT3 STAT3_mono->STAT3_p STAT3_dimer STAT3 Dimer STAT3_p->STAT3_dimer Dimerization Gene_Transcription Gene Transcription (Proliferation, Survival) STAT3_dimer->Gene_Transcription Isonicotinonitrile Isonicotinonitrile Inhibitor Isonicotinonitrile->STAT3_dimer Inhibition

Caption: STAT3 Signaling Pathway Inhibition.

Antiviral Activity: A Broad-Spectrum Approach

Isonicotinonitrile derivatives have also been explored for their antiviral properties. For example, certain isoquinolone derivatives, which can be considered structurally related to isonicotinonitriles, have shown activity against influenza viruses.[13][14] One study identified a hit compound with an EC50 ranging from 0.2 to 0.6 µM against influenza A and B viruses.[13] Through SAR studies, researchers aimed to reduce the cytotoxicity of the initial hit while maintaining antiviral potency.[13] Modifications on different rings of the isoquinolone scaffold revealed that specific substitutions could significantly alter the therapeutic index.[13]

CompoundR1R2R3Virus StrainEC50 (µM)CC50 (µM)SIReference
1 Me6-ethylbenzo[d][9][15]dioxol-5-ylHInfluenza A (PR8)0.239.0≥65[13]
17 Me6-methoxy-3-phenylHInfluenza A (HK)5.8109.018.8[13]
19 Me3-(4-methoxyphenyl)HInfluenza A (PR8)22.2>300>13.5[13]
20 H3-(4-methoxyphenyl)HInfluenza A (PR8)9.9>300>30.3[13]

The data suggests that while the core scaffold is important for antiviral activity, fine-tuning of the substituents is crucial for achieving a favorable safety profile.

Antibacterial Activity: Targeting Bacterial Cell Processes

The antibacterial potential of isonicotinonitrile derivatives has also been investigated. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the efficacy of an antibacterial agent. Studies have shown that certain nicotinonitrile and related derivatives exhibit activity against both Gram-positive and Gram-negative bacteria.[16][17] For instance, one study reported the MIC values of new nitrofuran derivatives against Staphylococcus aureus, with some compounds showing significant potency.[16]

CompoundR GroupS. aureus MIC (µg/mL)Reference
2a 4-fluorophenyl>100[16]
2c 4-chlorophenyl12.5[16]
2e 4-bromophenyl6.25[16]
2k 2-thienyl50[16]
Ciprofloxacin -0.78[16]

These results indicate that the nature of the substituent on the core ring system plays a critical role in determining the antibacterial spectrum and potency.

Part 2: Experimental Protocols and Methodologies

To ensure the reliability and reproducibility of SAR studies, standardized experimental protocols are essential. The following sections detail the methodologies for key assays used to evaluate the biological activity of isonicotinonitrile derivatives.

Synthesis of a Representative Isonicotinonitrile Derivative

The synthesis of 2-amino-4,6-diphenylnicotinonitriles is a well-established procedure that serves as a good example of the synthetic accessibility of this class of compounds.[18]

Experimental Workflow for Synthesis

Synthesis_Workflow Start Start Step1 Step 1: Chalcone Synthesis (Aldehyde + Acetophenone in base) Start->Step1 Step2 Step 2: Cyclization (Chalcone + Malononitrile + Ammonium Acetate in Ethanol) Step1->Step2 Step3 Purification (Recrystallization) Step2->Step3 Step4 Characterization (NMR, IR, Mass Spec) Step3->Step4 End Final Product Step4->End

Caption: General workflow for the synthesis of 2-amino-4,6-diphenylnicotinonitriles.

Step-by-Step Protocol:

  • Chalcone Synthesis: To a solution of an appropriate aldehyde (10 mmol) and acetophenone (10 mmol) in ethanol, an alcoholic solution of sodium hydroxide (10%) is added. The mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography. The resulting chalcone is then used in the next step, often without further purification.[18]

  • Cyclization Reaction: The synthesized chalcone (1 mmol) is reacted with malononitrile (1 mmol) and ammonium acetate (3 mmol) in absolute ethanol. The reaction mixture is refluxed overnight.[18]

  • Purification: After cooling, the precipitate is filtered, washed, and recrystallized from a suitable solvent like ethanol to yield the pure 2-amino-4,6-diphenylnicotinonitrile derivative.[18]

  • Characterization: The structure of the final compound is confirmed using spectroscopic methods such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry.[18]

Causality Behind Experimental Choices: The use of a base in the first step is to deprotonate the acetophenone, forming an enolate which then attacks the aldehyde in an aldol condensation reaction to form the chalcone. Ammonium acetate in the second step serves as a source of ammonia for the cyclization reaction with the chalcone and malononitrile. Refluxing provides the necessary energy to overcome the activation barrier for the cyclization.

Cytotoxicity and Anticancer Activity Assessment: The MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and is a standard preliminary test for anticancer activity.[5][9][10]

MTT Assay Workflow

MTT_Workflow Start Start Step1 Seed cells in a 96-well plate Start->Step1 Step2 Treat cells with varying concentrations of the isonicotinonitrile derivative Step1->Step2 Step3 Incubate for 48-72 hours Step2->Step3 Step4 Add MTT solution and incubate for 4 hours Step3->Step4 Step5 Solubilize formazan crystals with DMSO Step4->Step5 Step6 Measure absorbance at 570 nm Step5->Step6 End Calculate IC50 Step6->End

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and allowed to adhere overnight.[4]

  • Compound Treatment: The cells are then treated with various concentrations of the isonicotinonitrile derivatives and incubated for 72 hours.[4]

  • MTT Addition: After the incubation period, the medium is removed, and 28 µL of a 2 mg/mL solution of MTT is added to each well. The plate is then incubated for 1.5 hours at 37 °C.[4]

  • Formazan Solubilization: The MTT solution is removed, and the formazan crystals are solubilized by adding 130 µL of DMSO to each well. The plate is then incubated for 15 minutes with shaking.[4]

  • Absorbance Measurement: The absorbance is measured at 492 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[4]

Self-Validating System: The MTT assay is self-validating in that the amount of formazan produced is directly proportional to the number of viable, metabolically active cells. A decrease in absorbance with increasing compound concentration indicates a cytotoxic effect.

Antiviral Activity Assessment: Plaque Reduction Assay

The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[16]

Plaque Reduction Assay Workflow

Plaque_Reduction_Workflow Start Start Step1 Seed host cells in a 24-well plate Start->Step1 Step2 Infect cells with virus (40-80 PFU/well) Step1->Step2 Step3 Adsorb for 90 minutes Step2->Step3 Step4 Overlay with agarose containing different concentrations of the isonicotinonitrile derivative Step3->Step4 Step5 Incubate until plaques form Step4->Step5 Step6 Fix and stain cells Step5->Step6 Step7 Count plaques Step6->Step7 End Calculate EC50 Step7->End

Caption: Workflow for the plaque reduction assay.

Step-by-Step Protocol:

  • Cell Seeding: Host cells are grown to confluency in 24-well plates.[6]

  • Virus Inoculation: The cell monolayers are inoculated with a virus suspension containing 40 to 80 plaque-forming units (PFU) per well.[6]

  • Adsorption: The virus is allowed to adsorb to the cells for 90 minutes at 37°C.[6]

  • Compound Treatment: The virus inoculum is removed, and the cells are overlaid with a medium containing 0.4% agarose and serial dilutions of the isonicotinonitrile derivative.[6]

  • Incubation: The plates are incubated until viral plaques (areas of cell death) are visible.

  • Plaque Visualization: The cells are fixed and stained with a dye like crystal violet, which stains viable cells, leaving the plaques as clear zones.[16]

  • Data Analysis: The number of plaques in each well is counted, and the EC50 value (the concentration that reduces the number of plaques by 50%) is calculated.[16]

Trustworthiness: This assay directly measures the ability of a compound to inhibit viral replication and spread, providing a robust and reliable measure of antiviral activity.

Antibacterial Activity Assessment: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[11][19][20]

Broth Microdilution Workflow

MIC_Workflow Start Start Step1 Prepare serial dilutions of the isonicotinonitrile derivative in a 96-well plate Start->Step1 Step2 Prepare a standardized bacterial inoculum Step1->Step2 Step3 Inoculate each well with the bacterial suspension Step2->Step3 Step4 Incubate for 18-24 hours Step3->Step4 Step5 Visually inspect for bacterial growth (turbidity) Step4->Step5 End Determine MIC Step5->End

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Protocol:

  • Compound Dilution: Serial two-fold dilutions of the isonicotinonitrile derivative are prepared in a suitable broth medium in a 96-well microtiter plate.[19]

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a specific turbidity (e.g., 0.5 McFarland standard).[19]

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.[19]

  • Incubation: The plate is incubated at an appropriate temperature for 18-24 hours.[20]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well).[19]

Authoritative Grounding: This method is standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI), ensuring consistency and comparability of results across different laboratories.

Conclusion

The isonicotinonitrile scaffold represents a versatile and promising platform for the development of novel therapeutic agents with a wide range of biological activities. The SAR studies highlighted in this guide demonstrate that targeted modifications of the pyridine ring can lead to potent and selective inhibitors of key cellular targets in cancer, viral infections, and bacterial diseases. The detailed experimental protocols provided offer a practical framework for researchers to conduct their own investigations and contribute to the growing body of knowledge on this important class of compounds. Future research should continue to explore the vast chemical space around the isonicotinonitrile core to identify new drug candidates with improved efficacy and safety profiles.

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Benchmarking the Performance of 2-(Hydroxymethyl)isonicotinonitrile Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its versatile electronic properties and ability to engage in various biological interactions have led to its incorporation in a multitude of FDA-approved drugs.[1] Within this broad class, isonicotinonitrile derivatives, characterized by a cyano group at the 4-position, have garnered significant attention for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5] This guide focuses on a specific, yet promising, subclass: 2-(hydroxymethyl)isonicotinonitrile derivatives. The introduction of a hydroxymethyl group is a well-established strategy in drug design to enhance desirable pharmacokinetic and pharmacodynamic properties, such as increased solubility and improved target binding.[6]

This document provides a comprehensive overview and a framework for benchmarking the performance of novel this compound derivatives. While a direct head-to-head comparative study of a broad series of these specific derivatives is not yet prevalent in published literature, this guide will synthesize available data from structurally related compounds to provide valuable insights and detailed experimental protocols for researchers. We will explore potential therapeutic applications, delve into the rationale behind experimental design, and present data in a clear, comparative format to aid in the identification of promising lead compounds.

The Strategic Advantage of the this compound Scaffold

The core structure of this compound presents a unique combination of functionalities that are attractive for drug design. The pyridine ring serves as a robust scaffold that can be readily functionalized. The nitrile group can participate in hydrogen bonding and other interactions within a target's active site, and it is a common feature in many bioactive molecules.[3] The hydroxymethyl group at the 2-position offers several potential advantages:

  • Enhanced Solubility: The polar hydroxyl group can improve the aqueous solubility of the molecule, which is often a challenge in drug development.[6]

  • Improved Pharmacokinetics: Hydroxymethylation can influence a compound's metabolic stability and bioavailability.[6]

  • Novel Target Interactions: The hydroxyl group can form key hydrogen bonds with amino acid residues in a protein's active site, potentially increasing potency and selectivity.

I. Benchmarking Anticancer Activity: A Hypothetical Case Study

Several studies have highlighted the potential of nicotinonitrile derivatives as anticancer agents.[2][3][4] For instance, fused nicotinonitrile derivatives have been synthesized and screened for their activity against various cancer cell lines.[2][3] While these studies did not specifically focus on 2-(hydroxymethyl) derivatives, they provide a strong rationale for exploring this chemical space.

A. Hypothetical Series of this compound Derivatives for Anticancer Screening

To illustrate a benchmarking study, let's consider a hypothetical series of derivatives where substitutions are made on the pyridine ring and the hydroxymethyl group is modified.

Compound IDR1R2
HM-IN-01 HH
HM-IN-02 5-ClH
HM-IN-03 5-OCH3H
HM-IN-04 6-PhenylH
HM-IN-05 HAcetyl

This table presents a hypothetical series for illustrative purposes.

B. Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (dissolved in DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

C. Illustrative Data Presentation

The results of the MTT assay for our hypothetical series could be summarized as follows:

Compound IDMCF-7 IC50 (µM)HCT116 IC50 (µM)
HM-IN-01 > 100> 100
HM-IN-02 15.222.5
HM-IN-03 8.712.1
HM-IN-04 5.47.9
HM-IN-05 55.868.3
Doxorubicin 0.81.2

This data is illustrative and not based on actual experimental results.

D. Experimental Workflow Diagram

MTT_Assay_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add compounds to wells incubate_24h->add_compounds prepare_dilutions Prepare compound serial dilutions prepare_dilutions->add_compounds incubate_48h Incubate for 48-72h add_compounds->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan in DMSO incubate_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: Workflow for determining the cytotoxic activity of compounds using the MTT assay.

II. Benchmarking Antimicrobial Activity: A Hypothetical Case Study

Pyridine and nicotinonitrile derivatives have also shown promise as antimicrobial agents.[1][7][8] A recent patent highlighted a nicotinonitrile derivative with potent antimicrobial activity.[9] This suggests that the this compound scaffold could be a valuable starting point for the development of new antibiotics.

A. Hypothetical Series of this compound Derivatives for Antimicrobial Screening
Compound IDR1R2
HM-IN-01 HH
HM-IN-06 5-BrH
HM-IN-07 5-NO2H
HM-IN-08 6-ThienylH
HM-IN-09 HMethyl

This table presents a hypothetical series for illustrative purposes.

B. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Test compounds (dissolved in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare Bacterial Inoculum: Culture the bacterial strains overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Prepare Compound Dilutions: Perform a serial two-fold dilution of the test compounds in MHB in a 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the optical density at 600 nm.

C. Illustrative Data Presentation
Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
HM-IN-01 > 128> 128
HM-IN-06 3264
HM-IN-07 1632
HM-IN-08 816
HM-IN-09 64128
Ciprofloxacin 0.50.25

This data is illustrative and not based on actual experimental results.

D. Antimicrobial Screening Workflow Diagram

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare bacterial inoculum inoculate_plate Inoculate 96-well plate prep_inoculum->inoculate_plate prep_dilutions Prepare compound serial dilutions prep_dilutions->inoculate_plate incubate_24h Incubate for 18-24h inoculate_plate->incubate_24h determine_mic Determine MIC visually or by OD600 incubate_24h->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.

III. Benchmarking Anti-inflammatory and Neuroprotective Potential

The pyridine nucleus is also a key feature in many compounds with anti-inflammatory and neuroprotective activities.[5][10][11][12] Given the role of inflammation in neurodegenerative diseases, compounds with dual activity are of particular interest.

A. Rationale for Screening

Derivatives of isonicotinic acid, a closely related structure, have shown potent anti-inflammatory activity, potentially through the inhibition of cyclooxygenase (COX) enzymes.[5] Furthermore, various heterocyclic compounds have demonstrated neuroprotective effects in cellular and animal models of neurodegeneration.[10][11][12][13][14] Therefore, screening this compound derivatives for these activities is a logical step.

B. Key Experimental Assays
  • Anti-inflammatory Activity:

    • COX Inhibition Assay: To determine the inhibitory activity against COX-1 and COX-2 enzymes.

    • Nitric Oxide (NO) Inhibition Assay: In lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) to assess the inhibition of inflammatory mediator production.

  • Neuroprotective Activity:

    • Oxidative Stress-induced Cell Death Assay: Using neuronal cell lines (e.g., SH-SY5Y) treated with an oxidative stressor (e.g., H2O2 or 6-OHDA) to evaluate the protective effects of the compounds.

    • Measurement of Reactive Oxygen Species (ROS): Using fluorescent probes like DCFDA to quantify the reduction in intracellular ROS levels.

C. Pathway Visualization: Inflammation and Neurodegeneration

Inflammation_Neurodegeneration cluster_inflammation Inflammatory Stimulus (e.g., LPS) cluster_enzymes Pro-inflammatory Enzymes cluster_mediators Inflammatory Mediators cluster_neurodegeneration Neuronal Effects LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_activation NF-κB Activation TLR4->NFkB_activation COX2 COX-2 NFkB_activation->COX2 iNOS iNOS NFkB_activation->iNOS Prostaglandins Prostaglandins COX2->Prostaglandins NO Nitric Oxide iNOS->NO Oxidative_Stress Oxidative Stress Prostaglandins->Oxidative_Stress NO->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis Neuronal_Death Neuronal Death Apoptosis->Neuronal_Death

Caption: Simplified signaling pathway linking inflammation to neurodegeneration.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with potential applications in oncology, infectious diseases, and neurology. While comprehensive comparative data for a wide range of derivatives is still emerging, the information available for structurally related compounds provides a strong foundation for future research.

This guide has outlined a systematic approach to benchmarking the performance of new derivatives, including detailed experimental protocols and data presentation formats. By focusing on structure-activity relationships and employing a battery of well-established in vitro assays, researchers can efficiently identify lead compounds for further preclinical development. Future efforts should focus on the systematic synthesis and evaluation of diverse libraries of this compound derivatives to fully elucidate their therapeutic potential.

References

  • Alsoliemy, A. (2022). Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives. Archiv der Pharmazie, 356(3), e2200399.
  • Fekry, R. M., El-sayed, H. A., Assy, M. G., Shalby, A., & Mohamed, A. S. (2016). Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Derivatives. Organic Chemistry: Current Research, 5(4), 171.
  • Fekry, R. M., El-sayed, H. A., Assy, M. G., Shalby, A., & Mohamed, A. S. (2016).
  • Abdel-Latif, E., Abou-Elzahab, M. M., Ibrahim, M. E., Maarouf, N. E., & Abdel-Mogib, M. (2018). Synthesis of Some Coumarin Hybrids and Evaluating Their Anticancer Activity. Current Research in Bioorganic & Organic Chemistry, CRBOC-109.
  • Ahmed, A. A. A., Ahmed, H. M. A. E., & Ali, M. M. K. (2024). 6-(3-hydroxyphenyl)-2-methoxy-4-(3-methylphenyl)nicotinonitrile as an antimicrobial compound (U.S. Patent No. 11,970,451 B1). U.S.
  • Al-Otaibi, A. M., Al-Zahrani, A. S., Al-Ghamdi, A. M., & El-Emam, A. A. (2023). Synthesis, antioxidant, and antimicrobial evaluation of novel 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives using K2CO3/glycerol as a green deep eutectic solvent. Frontiers in Chemistry, 11, 1209304.
  • Bîcu, E., & Mîţă, C. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(19), 6249.
  • da Silva, G. V. J., & de Albuquerque, S. (2021). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Pharmaceuticals, 14(11), 1104.
  • Gholap, S. S., & Gill, C. H. (2010). SAR of anti-inflammatory agents.
  • Yaqoob, S., Naureen, N., Khanam, R., Wang, Y., Qureshi, U., & Ul-Haq, Z. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1435.
  • Kumar, P., Singh, S., & Jamwal, S. (2020). Neuroprotective potential of quercetin in combination with piperine against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neurotoxicity.
  • Anderson, M. O., & Anderson, C. R. (2007). Multi-functional ionic liquid compositions for overcoming polymorphism and imparting improved properties for active pharmaceutical, biological, nutritional, and energetic ingredients (U.S.
  • Grasso, S., Zappalà, M., Micale, N., & De Luca, L. (2010). QSAR of anti-inflammatory drugs. Current Computer-Aided Drug Design, 6(2), 103–115.
  • Moreno-Ortega, A. J., González-Sánchez, L., González-López, J., Rodríguez-Arco, A., & Cano-Abad, M. F. (2022). Neuroprotective and Antioxidant Properties of Different Novel Steroid-Derived Nitrones and Oximes on Cerebral Ischemia In Vitro. Antioxidants, 11(7), 1332.
  • Geisler, S., & Deck, K. M. (2023). Substituted pyridine derivatives as SARM1 inhibitors (U.S. Patent No. 11,629,136 B1). U.S.
  • Bentley, M. D., Roberts, M. J., & Harris, J. M. (2007). Chemically modified small molecules (U.S. Patent No. 7,786,133 B2). U.S.
  • Tsolaki, M., & Geronikaki, A. (2020). Antioxidant Serine-(NSAID) Hybrids with Anti-Inflammatory and Hypolipidemic Potency. Molecules, 25(18), 4158.
  • Kikelj, D., Kotnik, V., & Stalc, A. (1995). Synthesis and antimicrobial activity of 4-hydroxy-4-(pyridyl)alk-3-en-2-ones. Archiv der Pharmazie, 328(1), 37–40.
  • Bhalerao, R. (n.d.).
  • Wang, Y., Li, Y., Zhang, Y., Wang, Y., Li, Y., & Zhang, Y. (2021). Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. Molecules, 26(11), 3185.
  • Muñoz, P., Humeres, A., Elgueta, C., Kirkwood, N., Hidalgo, C., & Núñez, M. T. (2017). Neuroprotective Effect of a New 7,8-Dihydroxycoumarin-Based Fe2+/Cu2+ Chelator in Cell and Animal Models of Parkinson's Disease. ACS Chemical Neuroscience, 8(1), 123–134.
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Head-to-Head Comparison of 2-(Hydroxymethyl)isonicotinonitrile with Known CYP2A6 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the head-to-head comparison of 2-(Hydroxymethyl)isonicotinonitrile, a novel compound of interest, with established inhibitors of Cytochrome P450 2A6 (CYP2A6). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new smoking cessation aids and therapeutics targeting nicotine metabolism.

Introduction: The Critical Role of CYP2A6 in Nicotine Dependence

Nicotine, the primary psychoactive component in tobacco, is the principal driver of tobacco addiction.[1] The rate at which an individual metabolizes nicotine is a key factor in determining their level of dependence and smoking behavior. The major enzyme responsible for the metabolic clearance of nicotine is Cytochrome P450 2A6 (CYP2A6), which is predominantly expressed in the liver.[2] CYP2A6 catalyzes the conversion of nicotine to cotinine, a less active metabolite.[3]

Individuals with faster CYP2A6 metabolism clear nicotine more rapidly, leading to a quicker return of withdrawal symptoms and a greater urge to smoke. Conversely, individuals with slower CYP2A6 metabolism maintain higher plasma nicotine levels for longer, often resulting in smoking fewer cigarettes. This has led to the hypothesis that inhibiting CYP2A6 could be a viable strategy for smoking cessation.[4][5] By slowing down nicotine metabolism, CYP2A6 inhibitors can increase the bioavailability of nicotine from tobacco products or nicotine replacement therapies (NRTs), thereby reducing cravings and the frequency of smoking.[6]

This guide focuses on a systematic evaluation of this compound, a pyridine-based compound with structural similarities to other known CYP inhibitors, as a potential novel CYP2A6 inhibitor. Its performance will be benchmarked against a panel of well-characterized inhibitors with diverse chemical scaffolds and mechanisms of action.

The Inhibitors: A Comparative Overview

A robust comparison necessitates the selection of appropriate reference compounds. The following inhibitors have been chosen based on their established potency, differing chemical classes, and well-documented interactions with CYP2A6:

  • Methoxsalen: A furanocoumarin that is a potent mechanism-based inhibitor of CYP2A6. It has been shown to decrease nicotine metabolism in vivo and reduce smoking in human subjects.[4]

  • β-Nicotyrine: A nicotine-related alkaloid that demonstrates potent, mechanism-based inhibition of human CYP2A6.[7]

  • Tranylcypromine: A non-selective monoamine oxidase inhibitor that is also a known potent competitive inhibitor of CYP2A6.

  • Apigenin: A natural flavonoid that has been identified as a CYP2A6 inhibitor, representing a class of compounds found in various plants.[3]

The inclusion of these compounds will allow for a comprehensive assessment of the inhibitory potential and selectivity of this compound.

Signaling Pathway: Nicotine Metabolism

Nicotine_Metabolism Nicotine Nicotine Nicotine_Imine Nicotine-Δ1'(5')-iminium ion Nicotine->Nicotine_Imine Oxidation CYP2A6 CYP2A6 Cotinine Cotinine Nicotine_Imine->Cotinine Aldehyde Oxidase CYP2A6->Nicotine_Imine Catalysis Inhibitors This compound Methoxsalen β-Nicotyrine Tranylcypromine Apigenin Inhibitors->CYP2A6 Inhibition

Caption: Simplified pathway of nicotine metabolism to cotinine, highlighting the central role of CYP2A6 and the point of intervention for the inhibitors under investigation.

Experimental Design and Protocols

A rigorous and standardized set of experiments is crucial for an objective comparison. The following protocols are designed to determine the inhibitory potency, mechanism of inhibition, and selectivity of this compound against the known inhibitors.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Inhibition Assays cluster_analysis Data Analysis Inhibitor_Prep Prepare Inhibitor Stock Solutions (2-HM-Isonicotinonitrile & Comparators) IC50_Assay IC50 Determination: Incubate Enzyme, Inhibitor, & Substrate Inhibitor_Prep->IC50_Assay Enzyme_Prep Prepare Human Recombinant CYP2A6 Microsomes Enzyme_Prep->IC50_Assay Substrate_Prep Prepare Coumarin Substrate & NADPH Regeneration System Substrate_Prep->IC50_Assay Fluorescence_Reading Measure 7-Hydroxycoumarin Fluorescence IC50_Assay->Fluorescence_Reading Mechanism_Assay Mechanism of Inhibition: Vary Substrate & Inhibitor Concentrations Kinetic_Analysis Determine Ki and Inhibition Type (Lineweaver-Burk or Dixon Plots) Mechanism_Assay->Kinetic_Analysis Selectivity_Assay Selectivity Profiling: Test against other CYP450 Isoforms Selectivity_Index Calculate Selectivity Index Selectivity_Assay->Selectivity_Index IC50_Calculation Calculate IC50 Values (Non-linear Regression) Fluorescence_Reading->IC50_Calculation IC50_Calculation->Mechanism_Assay IC50_Calculation->Selectivity_Assay

Caption: A streamlined workflow for the systematic evaluation of CYP2A6 inhibitors, from preparation to data analysis.

Protocol 1: Determination of IC50 Values

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) for each compound using a fluorometric assay based on the CYP2A6-mediated conversion of coumarin to 7-hydroxycoumarin.

Materials:

  • Human recombinant CYP2A6 microsomes (e.g., from insect cells)

  • This compound and comparator inhibitors

  • Coumarin (substrate)

  • NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: ~390 nm, Emission: ~460 nm)

Procedure:

  • Prepare Inhibitor Dilutions: Create a serial dilution of each inhibitor in the assay buffer. It is recommended to have a final concentration range that spans several orders of magnitude around the expected IC50.

  • Prepare Master Mix: Prepare a master mix containing the human recombinant CYP2A6 microsomes and the NADPH regeneration system in potassium phosphate buffer.

  • Assay Setup: To each well of the 96-well plate, add the appropriate volume of the inhibitor dilution (or vehicle control).

  • Enzyme Addition: Add the master mix to each well to initiate the pre-incubation.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitors to interact with the enzyme.

  • Initiate Reaction: Add the coumarin substrate to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Stop Reaction: Terminate the reaction by adding a suitable stop solution (e.g., acetonitrile or 0.1 M Tris-base in 80% acetonitrile).

  • Fluorescence Reading: Measure the fluorescence of the product, 7-hydroxycoumarin, using a microplate reader.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Determination of Mechanism of Inhibition (Ki)

This protocol is designed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and to determine the inhibition constant (Ki).

Procedure:

  • Follow the general procedure for the IC50 assay.

  • Instead of a single substrate concentration, use a matrix of varying concentrations of both the inhibitor and the coumarin substrate.

  • Measure the initial reaction velocities at each combination of inhibitor and substrate concentrations.

  • Analyze the data using graphical methods such as Lineweaver-Burk or Dixon plots.

  • Alternatively, use non-linear regression analysis to fit the data to different models of enzyme inhibition to determine the best fit and the corresponding Ki value.

Comparative Data Summary

The following table presents a hypothetical but plausible set of results for the comparative analysis. This data is for illustrative purposes to demonstrate how the experimental findings would be presented.

InhibitorChemical ClassIC50 (µM)Ki (µM)Mechanism of Inhibition
This compound Pyridine derivative[Hypothetical Value, e.g., 2.5][Hypothetical Value, e.g., 1.2][Hypothetical, e.g., Competitive]
MethoxsalenFuranocoumarin0.80.3Mechanism-based
β-NicotyrineAlkaloid0.37[7]0.15Mechanism-based[7]
TranylcyprominePhenylcyclopropylamine1.20.6Competitive
ApigeninFlavonoid5.62.8Competitive

Discussion and Interpretation of Results

The hypothetical data in the table above would suggest that this compound is a moderately potent, competitive inhibitor of CYP2A6. Its IC50 value is in the low micromolar range, making it a promising candidate for further investigation.

  • Comparison with Methoxsalen and β-Nicotyrine: While not as potent as the mechanism-based inhibitors Methoxsalen and β-Nicotyrine, a competitive mechanism of inhibition for this compound may offer a more favorable safety profile, as mechanism-based inhibitors can lead to irreversible enzyme inactivation and potential drug-drug interactions.

  • Comparison with Tranylcypromine: The hypothetical potency of this compound is comparable to that of Tranylcypromine, another competitive inhibitor. Further studies would be needed to assess their relative selectivity.

  • Comparison with Apigenin: this compound shows a hypothetical improvement in potency over the natural product Apigenin.

Future Directions and Conclusion

This guide provides a comprehensive framework for the initial in vitro characterization of this compound as a potential CYP2A6 inhibitor. The proposed experiments will generate the necessary data to benchmark its performance against known inhibitors and to elucidate its mechanism of action.

Positive results from these studies would warrant further investigation, including:

  • Selectivity profiling: Assessing the inhibitory activity of this compound against a panel of other major human CYP450 isoforms (e.g., CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) to determine its selectivity.

  • In vivo studies: Evaluating the effect of this compound on nicotine pharmacokinetics in animal models.

  • Structural studies: Co-crystallization of this compound with CYP2A6 to understand the molecular basis of its inhibitory activity and to guide further lead optimization.

References

  • Sellers, E. M., & Tyndale, R. F. (2000). Inhibition of cytochrome P450 2A6 increases nicotine's oral bioavailability and decreases smoking. Clinical Pharmacology & Therapeutics, 68(1), 35-43. [Link]
  • Examine.com. (2024). CYP2A6 Inhibitors. [Link]
  • Georgiadou, D., et al. (2024). Systematic Review of Naturally Derived Substances That Act as Inhibitors of the Nicotine Metabolizing Enzyme Cytochrome P450 2A6. International Journal of Molecular Sciences, 25(15), 8168. [Link]
  • Denton, T. T., et al. (2004). Nicotine-related alkaloids and metabolites as inhibitors of human cytochrome P-450 2A6. Journal of Pharmacology and Experimental Therapeutics, 308(2), 656-666. [Link]
  • Patsnap Synapse. (2024). What are Nicotine inhibitors and how do they work? [Link]
  • Goyal, N., et al. (2021). Identification of CYP 2A6 inhibitors in an effort to mitigate the harmful effects of the phytochemical nicotine.
  • Wikipedia. (2023, December 2). CYP2A6. [Link]

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A Researcher's Guide to Cross-Reactivity Profiling of 2-(Hydroxymethyl)isonicotinonitrile Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the development of kinase inhibitors, the principle of "magic bullets" – compounds that act with absolute specificity on a single target – is often an elusive ideal. The reality is that most small molecule inhibitors exhibit some degree of polypharmacology, binding to multiple targets. While this can sometimes be leveraged for therapeutic benefit, unintended off-target interactions are a primary cause of adverse effects and clinical trial failures.[1] This guide provides a comprehensive framework for characterizing the cross-reactivity profiles of a promising class of kinase inhibitors: 2-(hydroxymethyl)isonicotinonitrile derivatives.

The this compound scaffold is a privileged structure in medicinal chemistry, offering versatile synthetic handles for generating diverse chemical libraries.[2] However, the very nature of the ATP-binding pocket, which these inhibitors typically target, is highly conserved across the human kinome.[3] This necessitates a rigorous and early assessment of an inhibitor's selectivity to guide lead optimization and de-risk clinical progression. Here, we will delve into the rationale behind experimental choices, provide detailed protocols for robust cross-reactivity profiling, and present a framework for interpreting the resulting data.

The Imperative of Kinome-Wide Selectivity Screening

Broad kinase screening is a critical step in the development of potent and selective kinase inhibitors.[4] Understanding a compound's selectivity profile across a large portion of the kinome is paramount for several reasons:

  • Minimizing Off-Target Toxicity: Unforeseen interactions with other kinases can lead to cellular toxicity and adverse effects in patients.[1][5] Identifying these liabilities early allows for chemical modifications to improve selectivity.

  • Deconvoluting Mechanism of Action: If a compound inhibits multiple kinases within a signaling pathway, its observed cellular phenotype may be a result of this polypharmacology rather than the intended on-target inhibition.[6]

  • Identifying Opportunities for Drug Repurposing: A well-defined cross-reactivity profile can reveal unexpected therapeutic opportunities for a compound in different disease contexts.

A Tiered Approach to Cross-Reactivity Profiling

A strategic, multi-tiered approach is the most efficient method for profiling the selectivity of novel this compound derivatives. This typically begins with broad, single-concentration screening, followed by more focused dose-response assays for initial "hits."

G cluster_0 Tier 1: Broad Kinome Scan cluster_1 Tier 2: Dose-Response Validation cluster_2 Tier 3: Cellular Target Engagement A Single-Concentration Screening (e.g., 1 µM) B Large Kinase Panel (>300 kinases) A->B Identifies potential off-targets C IC50 Determination for 'Hits' B->C Prioritize hits for validation D Quantifies potency at off-targets C->D E Cell-Based Assays (e.g., KiNativ™) D->E Confirm cellular relevance F Confirms activity in a physiological context E->F

Caption: A tiered workflow for kinase inhibitor cross-reactivity profiling.

Experimental Methodologies

A variety of biochemical and cellular assays are available for kinase selectivity profiling.[7][8] The choice of assay depends on the stage of drug discovery and the specific questions being addressed.

Biochemical Assays: A First-Line Assessment

Biochemical assays, which utilize purified recombinant kinases, are the workhorse of initial selectivity profiling.[7] They offer high throughput and reproducibility, making them ideal for screening against large kinase panels.

Recommended Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction.[9] It is a robust and sensitive method suitable for high-throughput screening.

Step-by-Step Methodology:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase of interest, its specific substrate, ATP, and the this compound derivative at the desired concentration (e.g., 1 µM for single-point screening or a serial dilution for IC50 determination).

    • Incubate the reaction at the optimal temperature for the kinase (typically 30°C) for a defined period (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition:

    • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition:

    • Add the Kinase Detection Reagent to convert the ADP generated into a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Signal Measurement:

    • Measure the luminescence using a plate-reading luminometer. The signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

  • Data Analysis:

    • For single-point screening, calculate the percent inhibition relative to a vehicle control (e.g., DMSO).

    • For IC50 determination, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve.

Cellular Assays: Validating in a Physiological Context

While biochemical assays are invaluable, they do not fully recapitulate the complexities of the cellular environment, such as the high intracellular ATP concentrations and the presence of scaffolding proteins.[3] Cellular assays are therefore essential for validating hits from biochemical screens and confirming target engagement in a more physiologically relevant setting.[8]

Advanced Protocol: KiNativ™ Cellular Kinase Profiling

The KiNativ™ platform is a powerful chemical proteomics approach that enables the profiling of kinase inhibitor activity directly in cell or tissue lysates.[10][11] It utilizes ATP/ADP-mimetic probes that covalently label the active site of kinases.[10]

G A Cell Lysate B Add this compound Derivative A->B C Add Desthiobiotin-ATP/ADP Probe B->C Inhibitor competes with probe D Tryptic Digest C->D E Streptavidin Enrichment of Labeled Peptides D->E F LC-MS/MS Analysis E->F G Quantify Kinase Inhibition F->G

Caption: Experimental workflow for the KiNativ™ kinase profiling assay.[10]

Step-by-Step Methodology:

  • Cell Lysis: Prepare a native protein lysate from the cell line of interest.

  • Inhibitor Treatment: Treat the lysate with the this compound derivative at various concentrations.

  • Probe Labeling: Add the desthiobiotin-ATP or -ADP probe to the treated lysate. The probe will covalently label the active site lysine of kinases that are not inhibited by the compound.[12]

  • Proteolytic Digestion: Digest the proteins in the lysate into peptides using trypsin.[11]

  • Enrichment of Labeled Peptides: Use streptavidin affinity chromatography to enrich for the biotinylated peptides.[13]

  • LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.[13]

  • Data Analysis: The degree of inhibition is determined by the reduction in the MS signal for a given kinase peptide in the inhibitor-treated sample compared to the vehicle control.

Interpreting the Data: A Comparative Analysis

The ultimate goal of cross-reactivity profiling is to generate a comprehensive selectivity profile for each this compound derivative. This data can be presented in tables for easy comparison.

Table 1: Single-Point Inhibition Data for a Hypothetical Series of this compound Derivatives

Compound IDTarget Kinase (% Inhibition @ 1 µM)Off-Target Kinase 1 (% Inhibition @ 1 µM)Off-Target Kinase 2 (% Inhibition @ 1 µM)Off-Target Kinase 3 (% Inhibition @ 1 µM)
HMIN-00195884512
HMIN-0029225155
HMIN-00389657233

Data is illustrative.

Table 2: IC50 Values for Selected Derivatives against On- and Off-Target Kinases

Compound IDTarget Kinase IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)Selectivity Ratio (Off-Target 1 / Target)
HMIN-0011550>10,0003.3
HMIN-00225850>10,00034

Data is illustrative.

  • HMIN-001 is a potent inhibitor of the target kinase but also shows significant inhibition of Off-Target Kinase 1. Its low selectivity ratio suggests a potential for off-target effects mediated by this kinase.

  • HMIN-002 is also a potent on-target inhibitor but demonstrates significantly improved selectivity against Off-Target Kinase 1 compared to HMIN-001. This makes it a more promising candidate for further development.

  • HMIN-003 exhibits broad activity against multiple kinases, suggesting it may not be a suitable candidate for a highly selective inhibitor.

Structure-Activity Relationships (SAR) and Selectivity

The selectivity of a this compound derivative can be modulated through chemical modifications to the core scaffold.[14][15][16] By analyzing the SAR of a series of compounds, researchers can identify key structural features that contribute to both on-target potency and off-target interactions. For example, modifications to the hydroxymethyl group or substitutions on the pyridine ring could alter the compound's interactions with amino acid residues that differ between the ATP-binding pockets of various kinases, thereby enhancing selectivity.

Conclusion

Rigorous cross-reactivity profiling is an indispensable component of modern kinase inhibitor drug discovery. By employing a tiered approach that combines high-throughput biochemical screening with advanced cellular proteomics, researchers can gain a comprehensive understanding of the selectivity of this compound derivatives. This knowledge is crucial for guiding medicinal chemistry efforts to optimize selectivity, mitigate the risk of off-target toxicity, and ultimately develop safer and more effective therapeutic agents.

References

  • Reaction Biology. Kinase Selectivity Panels.
  • Reaction Biology. Kinase Panel Screening and Profiling Service.
  • Klaeger, S., et al. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling, 10(509), eaai7835.
  • Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 51(24), 7898-7914.
  • Patricelli, M. P., et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Biochemistry, 50(29), 6384-6397.
  • LINCS Program. PLX-4720 KiNativ -- dose response experiment(LDG-1073: LDS-1076).
  • ResearchGate. The KiNativ approach to kinase inhibitor profiling.
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  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412.
  • Al-Said, M. S., et al. (2018). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules, 23(1), 166.
  • Nelson, S. D., & Ragu, B. (2019). Implications of Off‐Target Serotoninergic Drug Activity: An Analysis of Serotonin Syndrome Reports Using a Systematic Bioinformatics Approach. Clinical and Translational Science, 12(4), 385-392.
  • Chang, R. L., et al. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLoS Computational Biology, 6(9), e1000938.
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A Comparative Guide to Elucidating the Mechanism of Action of 2-(Hydroxymethyl)isonicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated therapeutic candidate is both complex and challenging. The 2-(hydroxymethyl)isonicotinonitrile moiety represents a compelling starting point for novel drug discovery, with its unique electronic and structural features. However, a deep and accurate understanding of its mechanism of action is paramount to its successful development.

This guide provides a comprehensive framework for confirming the mechanism of action of a novel this compound derivative, which we will refer to as "HM-IN-1". We will operate under the well-supported hypothesis that, like many other cyanopyridine-containing molecules, HM-IN-1 functions as a kinase inhibitor.[1][2][3] Specifically, for the purposes of this illustrative guide, we will hypothesize that HM-IN-1 targets a fictitious but representative kinase, "Kinase-X," which is implicated in a cancer signaling pathway.

We will compare HM-IN-1 to two well-characterized kinase inhibitors with distinct mechanisms of action:

  • "Competitor A": A known ATP-competitive inhibitor of Kinase-X.

  • "Competitor B": An allosteric inhibitor of Kinase-X.

Through a series of logically sequenced experiments, we will not only seek to confirm the inhibitory action of HM-IN-1 on Kinase-X but also to precisely define its mode of inhibition, providing the critical insights needed for further optimization and development.

Part 1: Initial Hypothesis and Rationale

The core of our investigational strategy is the hypothesis that HM-IN-1 is a direct inhibitor of Kinase-X. This is predicated on the broad precedent of cyanopyridine derivatives exhibiting diverse pharmacological activities, including the inhibition of protein kinases.[1][2] The pyridine ring is a common feature in many approved drugs, and the cyano group can participate in key interactions within an enzyme's active site.[3]

Our experimental approach is therefore designed to test this hypothesis in a stepwise manner, moving from broad, high-throughput screening to detailed, mechanistic studies.

Part 2: Experimental Workflow for Mechanism of Action Confirmation

The following sections detail the experimental protocols necessary to validate our hypothesis. The causality behind each experimental choice is explained to provide a clear, logical path from initial screening to definitive mechanistic understanding.

Primary Biochemical Screening: Does HM-IN-1 Inhibit Kinase-X?

The first crucial step is to determine if HM-IN-1 has any direct inhibitory effect on the activity of purified Kinase-X. A robust, high-throughput biochemical assay is the cornerstone of this initial assessment.

Experimental Protocol: In Vitro Kinase Inhibition Assay
  • Objective: To quantify the inhibitory effect of HM-IN-1 on the enzymatic activity of purified Kinase-X.

  • Materials:

    • Recombinant human Kinase-X enzyme.

    • Specific peptide substrate for Kinase-X.

    • ATP (Adenosine triphosphate).

    • HM-IN-1, Competitor A, and Competitor B, dissolved in DMSO.

    • Kinase assay buffer.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare a serial dilution of HM-IN-1, Competitor A, and Competitor B in DMSO.

    • In a 384-well plate, add the kinase, substrate, and compounds at their various concentrations.

    • Initiate the kinase reaction by adding a concentration of ATP equal to the known Km of Kinase-X.

    • Allow the reaction to proceed for a predetermined time at room temperature.

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation: Comparative IC50 Values
CompoundTargetIC50 (nM)
HM-IN-1Kinase-X75
Competitor AKinase-X50
Competitor BKinase-X100

This hypothetical data suggests that HM-IN-1 is a potent inhibitor of Kinase-X, with an IC50 value comparable to known inhibitors.

Mechanistic Enzymology: How Does HM-IN-1 Inhibit Kinase-X?

With the initial inhibitory activity confirmed, the next logical step is to understand how HM-IN-1 inhibits Kinase-X. This is crucial for structure-activity relationship (SAR) studies and for predicting in vivo efficacy. We will perform enzyme kinetics studies to differentiate between competitive, non-competitive, and uncompetitive inhibition.

Experimental Protocol: Enzyme Kinetics Analysis
  • Objective: To determine the mode of inhibition of HM-IN-1 with respect to the ATP substrate.

  • Procedure:

    • Perform the in vitro kinase assay as described in 2.1, but with a matrix of varying concentrations of both ATP and HM-IN-1.

    • Measure the initial reaction velocities at each combination of substrate and inhibitor concentrations.

    • Plot the data using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[ATP]).

  • Interpretation of Results:

    • Competitive Inhibition: Lines on the plot will intersect at the y-axis. This indicates that HM-IN-1 binds to the same site as ATP.

    • Non-competitive Inhibition: Lines will intersect on the x-axis. This suggests HM-IN-1 binds to a site other than the ATP-binding pocket, affecting the enzyme's catalytic efficiency but not substrate binding.

    • Uncompetitive Inhibition: Lines will be parallel. This implies that HM-IN-1 only binds to the enzyme-substrate complex.

Visualization: Lineweaver-Burk Plot

G 1/Velocity 1/Velocity ->1/Velocity Competitive Competitive Non-competitive Non-competitive 1/Vmax -1/Km_app -1/Km_app -1/Km_app->1/Vmax Competitive -1/Km -1/Km 1/Vmax_app 1/Vmax_app -1/Km->1/Vmax_app Non-competitive G cluster_0 Cell Treatment cluster_1 Heat Challenge cluster_2 Analysis Cells + DMSO Cells + DMSO Heat Gradient Heat Gradient Cells + DMSO->Heat Gradient Cells + HM-IN-1 Cells + HM-IN-1 Cells + HM-IN-1->Heat Gradient Western Blot Western Blot Heat Gradient->Western Blot

Caption: Simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Downstream Pathway Analysis: Does HM-IN-1 Modulate Kinase-X Signaling?

Confirming target engagement is a critical step, but it is equally important to demonstrate that this binding event translates into a functional cellular response. This involves examining the downstream signaling pathway of Kinase-X.

Experimental Protocol: Western Blotting for Phospho-Proteins
  • Objective: To assess the effect of HM-IN-1 on the phosphorylation of a known downstream substrate of Kinase-X.

  • Procedure:

    • Treat cancer cells with increasing concentrations of HM-IN-1, Competitor A, and Competitor B for a specified time.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with antibodies specific for the phosphorylated form of the Kinase-X substrate and for the total amount of the substrate protein (as a loading control).

  • Expected Outcome: Treatment with HM-IN-1 should lead to a dose-dependent decrease in the phosphorylation of the downstream substrate, confirming the inhibition of Kinase-X activity in the cellular context.

Visualization: Kinase-X Signaling Pathway

G Upstream Signal Upstream Signal Kinase-X Kinase-X Upstream Signal->Kinase-X Substrate Substrate Kinase-X->Substrate Phosphorylation Cellular Response Cellular Response Substrate->Cellular Response (e.g., Proliferation) HM-IN-1 HM-IN-1 HM-IN-1->Kinase-X

Caption: Hypothetical signaling pathway of Kinase-X and the inhibitory action of HM-IN-1.

Part 3: Comparative Analysis and Conclusion

By systematically executing the experiments outlined above, we can build a comprehensive and compelling case for the mechanism of action of HM-IN-1. The comparative data generated against known inhibitors will provide a clear context for its potency and mode of action.

FeatureHM-IN-1 (Hypothetical)Competitor A (ATP-Competitive)Competitor B (Allosteric)
Biochemical IC50 75 nM50 nM100 nM
Mode of Inhibition Competitive with ATPCompetitive with ATPNon-competitive with ATP
Target Engagement (CETSA) ConfirmedConfirmedConfirmed
Downstream Pathway Inhibition Dose-dependentDose-dependentDose-dependent

References

  • SYNTHETIC STRATEGIES AND PHARMACOLOGY OF 2-OXO-3-CYANOPYRIDINE DERIV
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Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 2-(Hydroxymethyl)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As professionals dedicated to scientific advancement, our responsibility extends beyond the laboratory bench to include the safe management and disposal of the chemical reagents we employ. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(Hydroxymethyl)isonicotinonitrile (CAS 51454-63-8), ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined are grounded in established principles of hazardous waste management and informed by the hazard profiles of structurally similar compounds.

Core Principle: Treat as Hazardous Waste

Given the chemical structure—a substituted pyridine ring containing a nitrile group—and the hazard information available for analogous compounds, this compound must be managed as a hazardous waste.[1][2] Disposal into regular trash or down the sanitary sewer is strictly prohibited without explicit written permission from your institution's Environmental Health and Safety (EHS) department.[3][4] The United States Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA), mandating a "cradle to grave" management system.[1]

Hazard Assessment and Causality

While a comprehensive, peer-reviewed safety profile for this compound is not widely available, data from structurally related pyridine and nitrile compounds suggest the following potential hazards:

  • Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[5]

  • Irritation: Causes skin irritation and serious eye irritation.[6][7] May also cause respiratory irritation.[7]

  • Incompatibilities: The compound should be stored away from strong acids, bases, and oxidizing agents to prevent potentially hazardous reactions.

  • Hazardous Decomposition: Thermal decomposition may release toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen cyanide.[5]

These potential hazards necessitate that all waste streams containing this compound be handled with care to prevent accidental exposure and environmental release.

Step-by-Step Disposal Protocol

This protocol covers the disposal of pure (unused) this compound, solutions containing it, and contaminated labware.

Proper identification is the cornerstone of safe disposal. As soon as a container is designated for waste, it must be labeled.

  • Obtain a Hazardous Waste Tag: Use the official hazardous waste tag provided by your institution's EHS department.[2][3]

  • Complete the Tag: Fill out all required fields clearly and legibly. Do not use abbreviations or chemical formulas.[3][8]

    • Full Chemical Name: Write "this compound". For mixtures, list all components and their approximate percentages.

    • Generator Information: Include the Principal Investigator's name, lab location (building and room number), and contact information.[3]

    • Hazard Identification: Check all applicable hazard boxes (e.g., Toxic, Irritant).

The integrity of the waste container is critical to prevent leaks and spills.

  • Choose a Compatible Container: Use a container made of a material compatible with the chemical. High-density polyethylene (HDPE) or other chemically resistant plastic bottles are often preferred over glass to minimize the risk of breakage.[3] The container must have a secure, leak-proof screw-top cap.[1]

  • Maintain Container Integrity: Ensure the container is in good condition, free from cracks or rust.[8]

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[1][8][9] This prevents the release of vapors and protects against spills.

Improper storage is a common cause of laboratory incidents.

  • Segregate by Hazard Class: Store the waste container for this compound away from incompatible materials, particularly strong acids, bases, and oxidizing agents.[8][9]

  • Use Secondary Containment: Place the primary waste container inside a larger, chemically resistant tub or bin.[9] This secondary containment will capture any potential leaks from the primary container.

  • Designated Storage Area: Store the waste in a designated, well-ventilated satellite accumulation area within the laboratory. Do not store waste in fume hoods where it can interfere with airflow or near heat sources.[9]

Solid waste contaminated with this compound must also be treated as hazardous.

  • Contaminated Labware: Glassware (pipettes, flasks) and plasticware (pipette tips, tubes) that cannot be decontaminated should be placed in a designated, puncture-resistant container lined with a plastic bag and labeled as hazardous waste. The label must list "this compound" as the contaminant.[8]

  • Personal Protective Equipment (PPE): Contaminated gloves, bench paper, and wipes should be collected in a sealed plastic bag, which is then placed in a solid hazardous waste container.

  • Spill Cleanup Materials: Absorbent materials used to clean up spills of this compound must be disposed of as hazardous waste.[2]

An "empty" container that held a hazardous chemical is not safe for regular trash until properly decontaminated.[8]

  • Triple Rinsing: To render a container non-hazardous, it must be triple-rinsed.[2][9]

    • First Rinse: Rinse the container with a suitable solvent (e.g., water or another solvent in which the compound is soluble) capable of removing the chemical residue. This first rinseate is considered hazardous and must be collected and added to your liquid hazardous waste container.[9]

    • Subsequent Rinses: Perform two additional rinses. For standard chemicals, these may be discarded normally, but check with your EHS for specific guidance. For highly toxic materials, the first three rinses must be collected as hazardous waste.[9]

  • Final Disposal: Once triple-rinsed and air-dried, deface or remove the original chemical label and dispose of the container in the regular trash or recycling, as per institutional policy.[2][8]

Accumulated hazardous waste must be removed from the laboratory by trained EHS personnel.

  • Schedule a Pickup: Follow your institution's procedure to request a hazardous waste pickup. This is often done through an online system or by contacting EHS directly.[2][9]

  • Do Not Transport: Laboratory personnel should never transport hazardous waste across campus. This must be done by authorized EHS staff.[2]

Summary of Disposal Requirements
Waste StreamDisposal ProtocolKey Considerations
Unused/Surplus Solid or Liquid Collect in a labeled, compatible, and sealed hazardous waste container.Segregate from incompatibles. Use secondary containment.
Solutions Containing the Compound Collect as liquid hazardous waste. List all components and percentages on the label.Do not mix with incompatible waste streams.
Contaminated Solid Waste (Gloves, Tips) Collect in a sealed bag within a labeled solid hazardous waste container.List the chemical contaminant on the waste tag.
Contaminated Glassware Decontaminate via triple rinsing or dispose of as hazardous solid waste.The first rinseate from cleaning must be collected as hazardous waste.[9]
Original "Empty" Container Triple rinse with a suitable solvent. Collect the first rinseate as hazardous waste.After rinsing and drying, deface the label and dispose of as regular trash.[2]
Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing waste streams potentially containing this compound.

DisposalWorkflow start Waste Generated (Contains this compound) waste_type Is the waste liquid or solid? start->waste_type liquid_waste Liquid Waste Stream (e.g., unused reagent, reaction mixture, first rinseate) waste_type->liquid_waste Liquid solid_waste Solid Waste Stream (e.g., contaminated gloves, glassware, spill debris) waste_type->solid_waste Solid container_liquid Select Compatible Liquid Waste Container (e.g., HDPE Bottle with screw cap) liquid_waste->container_liquid container_solid Select Compatible Solid Waste Container (e.g., Puncture-resistant container with lid) solid_waste->container_solid label Affix and Complete EHS Hazardous Waste Tag (Full chemical name, generator info, hazards) container_liquid->label container_solid->label storage Store in Designated Satellite Accumulation Area label->storage segregation Ensure Segregation from Incompatibles (Acids, Bases, Oxidizers) and use Secondary Containment storage->segregation pickup Container is Full or Ready for Disposal segregation->pickup pickup->storage No schedule Schedule Pickup with Environmental Health & Safety (EHS) pickup->schedule Yes end EHS Collects Waste for Final Disposal schedule->end

Caption: Decision workflow for the proper disposal of this compound waste.

References

  • How to Dispose of Chemical Waste.Environmental Health and Safety, University of Colorado Boulder.Available online
  • Hazardous Waste and Disposal Considerations.American Chemical Society.Available online
  • Hazardous Waste Disposal Procedures Handbook.Campus Safety Division, Lehigh University.Available online
  • Hazardous Waste Disposal Guidelines.Purdue University.Available online
  • Laboratory Guide for Managing Chemical Waste.Vanderbilt University Medical Center.Available online
  • Safety Data Sheet for 2-Chloronicotinonitrile.Fisher Scientific.Available online
  • Safety Data Sheet for Methyl 6-(Hydroxymethyl)
  • Safety Data Sheet for 2-(Hydroxymethyl)pyridine.Fisher Scientific.Available online
  • Isonicotinonitrile, 2-(2-hydroxyethyl)- (6CI) Product Page.LookChem.Available online
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A Senior Application Scientist's Guide to Handling 2-(Hydroxymethyl)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and handling protocols for 2-(Hydroxymethyl)isonicotinonitrile. As drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The following guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of laboratory safety. The guidance herein is synthesized from established safety standards for analogous pyridine and nitrile compounds, promoting a conservative and proactive safety culture.

Immediate Safety Briefing: Hazard Assessment

The primary hazards are anticipated to be:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[3][4]

  • Respiratory Irritation: May cause respiratory irritation if dusts or aerosols are inhaled.

Anticipated Hazard GHS Hazard Class (Proxy) Hazard Statement (Proxy) GHS Pictogram
Acute Toxicity (Oral, Dermal, Inhalation)Acute Toxicity, Category 4H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[3]
Skin IrritationSkin Corrosion/Irritation, Category 2H315: Causes skin irritation.[4]
Eye IrritationSerious Eye Damage/Eye Irritation, Category 2H319: Causes serious eye irritation.[4]
Respiratory IrritationSpecific target organ toxicity (single exposure), Category 3H335: May cause respiratory irritation.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to mitigate the risks of exposure through absorption, inhalation, or physical contact.[5] The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a hazard assessment to select appropriate PPE and provide it to workers.[6]

A. Eye and Face Protection: The First Line of Defense

  • Mandatory: Chemical splash goggles are the minimum requirement for eye protection.[7] They must be worn at all times when handling the compound, as they provide a seal around the eyes to protect against splashes of liquids and fine dust.

  • Causality: Standard safety glasses do not offer adequate protection from chemical splashes or airborne particles.[7] Given the high likelihood of serious eye irritation, goggles are non-negotiable.[4]

  • Augmented Protection: A full-face shield must be worn over chemical splash goggles during procedures with a high risk of splashing or aerosol generation (e.g., transferring large quantities, sonicating solutions).[8] This provides an additional barrier for the entire face.

B. Hand Protection: Preventing Dermal Absorption

  • Required Glove Type: Nitrile gloves are required due to their resistance to a broad range of chemicals, including pyridine-type compounds.[1]

  • Protocol: Always inspect gloves for tears or pinholes before use. For tasks involving prolonged contact or significant splash risk, consider double-gloving. Remove gloves using the proper technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands. Contaminated gloves must be disposed of as hazardous waste immediately.

  • Causality: Dermal contact is a primary route of exposure for nitrile compounds and can be harmful. Using the correct glove material and technique is critical to creating an effective barrier.

C. Body and Foot Protection: Shielding Against Contamination

  • Laboratory Coat: A flame-resistant lab coat should be worn, fully buttoned, with sleeves rolled down.[8] This protects your skin and personal clothing from incidental contact and minor spills.

  • Personal Attire: Long pants and closed-toe shoes are mandatory.[7] This ensures no skin on the lower body or feet is exposed.

  • Causality: The lab coat and proper attire serve as a removable barrier. In the event of a significant spill, contaminated clothing can be removed immediately to minimize chemical contact time with the skin.[9]

D. Respiratory Protection: Guarding Against Inhalation

  • Primary Control: All handling of solid this compound that could generate dust (e.g., weighing, transferring) must be performed within a certified chemical fume hood.[1][10] This is an engineering control and is the most effective way to prevent inhalation exposure.

  • When Respirators are Required: In the rare event that engineering controls are not sufficient or during a large spill cleanup, respiratory protection will be necessary.[8] Use of a respirator requires enrollment in a formal respiratory protection program, including medical evaluation and fit testing, as mandated by OSHA's Respiratory Protection Standard (29 CFR 1910.134).[5]

  • Causality: Inhaling fine particles of nitrile compounds can be harmful and may cause respiratory irritation. Engineering controls like fume hoods are designed to capture these particles at the source.

Operational and Disposal Plan

The following workflow is designed to ensure safety at every stage of handling, from preparation to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep1 1. Hazard Review Review SDS of analogous compounds. prep2 2. Don PPE Lab Coat, Goggles, Nitrile Gloves. prep1->prep2 prep3 3. Verify Fume Hood Ensure proper airflow and clear workspace. prep2->prep3 handle1 4. Weigh Compound Use anti-static weigh boat. Minimize dust. prep3->handle1 Begin Work handle2 5. Transfer & Dissolve Carefully add to solvent. Keep containers closed. handle1->handle2 clean1 6. Decontaminate Wipe surfaces & equipment with 70% ethanol. handle2->clean1 Complete Work clean2 7. Segregate Waste Solid Waste, Liquid Waste, Sharps. clean1->clean2 clean3 8. Doff PPE Remove gloves, coat, goggles. Wash hands thoroughly. clean2->clean3

Caption: Safe handling workflow for this compound.

A. Step-by-Step Handling Protocol

  • Preparation:

    • Verify that a chemical fume hood is certified and functioning correctly.

    • Don all required PPE: lab coat, chemical splash goggles, and nitrile gloves.[7]

    • Assemble all necessary equipment (spatulas, glassware, solvents) and a designated hazardous waste container inside the fume hood to minimize movement in and out of the workspace.

  • Handling (inside the fume hood):

    • When weighing the solid, use a spatula to carefully transfer small amounts to avoid generating dust.

    • Keep the primary container of the chemical closed when not actively dispensing from it.[9]

    • When transferring to a solvent, do so slowly and carefully to prevent splashing.

  • Post-Handling & Decontamination:

    • Wipe down all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., 70% ethanol), followed by soap and water.[11]

    • Dispose of all contaminated wipes and disposable items in a clearly labeled hazardous waste container.[12]

    • Remove PPE carefully, avoiding contact with the contaminated exterior. Dispose of gloves in the hazardous waste stream. Lab coats should not be taken outside the lab.

    • Wash hands thoroughly with soap and water after removing gloves.[13]

B. Emergency Procedures: Spill Response

Accidents can happen; a prepared response is critical.[1]

  • Alert & Evacuate: Alert personnel in the immediate area. Evacuate the area if the spill is large or if you feel unwell.

  • Protect Yourself: Don additional PPE as needed, including a second pair of nitrile gloves and potentially a respirator if the spill is large and outside of a fume hood.[14]

  • Contain & Absorb:

    • For small spills, cover with an inert absorbent material like vermiculite or a chemical spill pillow, working from the outside in to prevent spreading.[14][15]

    • Do NOT use combustible materials like paper towels to absorb large quantities of spills.

  • Collect & Package:

    • Carefully scoop the absorbent material into a designated, sealable hazardous waste container.[12] Use non-sparking tools if a flammable solvent is involved.[16]

  • Decontaminate:

    • Clean the spill area thoroughly with soap and water.[12]

    • Place all contaminated materials, including PPE, into the hazardous waste container.

    • Contact your institution's Environmental Health & Safety (EHS) office for waste pickup.

C. Disposal Plan

All waste generated from handling this compound must be treated as hazardous chemical waste.[17]

  • Solid Waste: Contaminated gloves, weigh boats, absorbent materials, and empty chemical containers must be placed in a designated, sealed, and clearly labeled solid hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound must be collected in a compatible, sealed, and labeled liquid hazardous waste container. Do not pour chemical waste down the drain.[18]

  • Waste Management: All waste containers must be kept closed except when adding waste.[19] Store waste in a designated satellite accumulation area within the lab until it is collected by EHS personnel.[19]

By adhering to these protocols, you build a framework of safety that protects not only yourself but your colleagues and the integrity of your research.

References

  • Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards.
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Retrosynthesis Analysis

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Reactant of Route 1
2-(Hydroxymethyl)isonicotinonitrile
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.